Tetra-n-butylammonium di-tert-butylphosphate
Description
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Properties
IUPAC Name |
ditert-butyl phosphate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C8H19O4P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-7(2,3)11-13(9,10)12-8(4,5)6/h5-16H2,1-4H3;1-6H3,(H,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBZPMVMLZIOPS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC(C)(C)OP(=O)([O-])OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624979 | |
| Record name | N,N,N-Tributylbutan-1-aminium di-tert-butyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68695-48-7 | |
| Record name | N,N,N-Tributylbutan-1-aminium di-tert-butyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetra-n-butylammonium di-tert-butylphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of Tetra-n-butylammonium di-tert-butylphosphate
An In-depth Technical Guide to the Synthesis and Characterization of Tetra-n-butylammonium Di-tert-butylphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a quaternary ammonium salt with significant utility in organic synthesis. The document details a robust and reliable synthesis protocol based on acid-base neutralization. Furthermore, it outlines a complete analytical workflow for the structural verification and purity assessment of the synthesized compound, incorporating Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for researchers requiring a well-characterized, non-nucleophilic phosphate source for applications such as phase-transfer catalysis and as a supporting electrolyte.
Introduction
This compound, often abbreviated as [TBA][DtBP], is an ionic compound composed of a large, lipophilic tetra-n-butylammonium (TBA) cation and a sterically hindered di-tert-butylphosphate (DtBP) anion. The unique combination of these two ions imparts valuable properties to the salt, making it a reagent of interest in modern organic chemistry. The TBA cation is a well-established phase-transfer agent, capable of transporting anionic species from an aqueous or solid phase into an organic medium, thereby accelerating reaction rates between immiscible reactants[1][2].
The di-tert-butylphosphate anion is a weak nucleophile due to the steric bulk of the tert-butyl groups. This characteristic makes [TBA][DtBP] an effective non-nucleophilic base or a source of "naked" phosphate ions in sensitive chemical transformations where competing nucleophilic attack must be suppressed. Its applications include use as a catalyst in hydration reactions and as a reagent in the synthesis of various phosphoric acid esters[3][4]. This guide provides the necessary experimental details to empower researchers to synthesize and rigorously characterize this versatile compound in a laboratory setting.
Synthesis Methodology
The most direct and high-yielding route to this compound is the stoichiometric neutralization of Tetra-n-butylammonium hydroxide with Di-tert-butyl hydrogen phosphate. This acid-base reaction is clean, typically proceeds to completion at room temperature, and yields water as the sole byproduct, simplifying purification.
Principle of Reaction
The synthesis relies on a classic acid-base reaction. The acidic proton of di-tert-butyl hydrogen phosphate is readily transferred to the hydroxide ion from tetra-n-butylammonium hydroxide. The resulting ionic species, the tetra-n-butylammonium cation and the di-tert-butylphosphate anion, form the desired salt.
Synthesis Reaction Scheme
The overall chemical transformation is depicted below.
Caption: Acid-base neutralization for [TBA][DtBP] synthesis.
Experimental Protocol
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| Di-tert-butyl hydrogen phosphate (C₈H₁₉O₄P) | ≥97% | Sigma-Aldrich |
| Tetra-n-butylammonium hydroxide (40% in H₂O) | Titrated Solution | Sigma-Aldrich |
| Methanol (CH₃OH) | Anhydrous | Fisher Scientific |
| Diethyl ether (C₄H₁₀O) | Anhydrous | VWR Chemicals |
| Round-bottom flask (100 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Rotary evaporator | - | - |
| High-vacuum line | - | - |
Step-by-Step Procedure
-
Preparation of Reactants: In a 100 mL round-bottom flask, dissolve di-tert-butyl hydrogen phosphate (1.00 eq, e.g., 2.10 g, 10.0 mmol) in methanol (20 mL). Stir at room temperature until fully dissolved.
-
Reaction: To the stirring solution of the acid, add tetra-n-butylammonium hydroxide (1.00 eq, e.g., 10.0 mmol of a titrated 40% aqueous solution) dropwise over 5 minutes.
-
Causality Note: A slight excess of the phosphate starting material can be used to ensure all the hydroxide is consumed, which can simplify workup as the starting acid is often easier to remove than excess base. The reaction is mildly exothermic; a slow addition prevents excessive heat generation.
-
-
Reaction Completion: Stir the resulting clear solution at room temperature for 1 hour to ensure the reaction goes to completion.
-
Solvent Removal: Remove the methanol and water under reduced pressure using a rotary evaporator. The bath temperature should be kept below 40 °C to prevent thermal degradation.
-
Purification & Drying: The resulting crude product, which may be a viscous oil or a waxy solid, should be co-evaporated with anhydrous toluene (2 x 20 mL) to azeotropically remove residual water. The resulting solid is then triturated with cold, anhydrous diethyl ether (3 x 30 mL).
-
Causality Note: The desired ionic salt is insoluble in diethyl ether, while non-polar organic impurities and potentially unreacted di-tert-butyl hydrogen phosphate are soluble. This washing step effectively purifies the product.
-
-
Isolation: Decant the diethyl ether washes. Dry the resulting white solid product under high vacuum for several hours to remove all volatile residues. The final product should be stored in a desiccator under an inert atmosphere as it can be hygroscopic.
Physicochemical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach provides a self-validating system where the results from each analysis corroborate the others.
Characterization Workflow
Caption: Integrated workflow for the characterization of [TBA][DtBP].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of the title compound. Spectra should be recorded in a deuterated solvent such as chloroform-d (CDCl₃).
¹H NMR Spectroscopy
The proton NMR spectrum will show characteristic signals for both the cation and the anion. A key feature will be the 2:1 integral ratio between the total protons of the TBA cation (36H) and the DtBP anion (18H).
| Assignment (Cation/Anion) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -N-(CH₂ -CH₂-CH₂-CH₃)₄ | ~ 3.2 – 3.4 | Multiplet | 8H | Protons alpha to the positively charged nitrogen are deshielded and shifted downfield[2][5]. |
| -O-C(CH₃ )₃ | ~ 1.45 – 1.55 | Singlet | 18H | 18 equivalent protons of the two tert-butyl groups on the phosphate anion. |
| -N-(CH₂-CH₂ -CH₂-CH₃)₄ | ~ 1.6 – 1.8 | Multiplet | 8H | Methylene protons beta to the nitrogen. May overlap with the anion singlet. |
| -N-(CH₂-CH₂-CH₂ -CH₃)₄ | ~ 1.4 – 1.5 | Multiplet | 8H | Methylene protons gamma to the nitrogen. Will overlap with the anion singlet. |
| -N-(CH₂-CH₂-CH₂-CH₃ )₄ | ~ 0.95 – 1.05 | Triplet | 12H | Terminal methyl groups of the butyl chains[2][5]. |
³¹P NMR Spectroscopy
Phosphorus-31 NMR provides unambiguous confirmation of the phosphate moiety. The spectrum is typically recorded with proton decoupling.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| (t -BuO)₂P O₂⁻ | ~ -5 to +5 | Singlet | The chemical shift is characteristic for dialkyl phosphate anions[6]. The exact position is solvent-dependent. The spectrum should be referenced externally to 85% H₃PO₄[7]. A sharp singlet confirms a single phosphorus environment. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR analysis confirms the presence of key functional groups within the molecule. The spectrum is conveniently acquired using an Attenuated Total Reflectance (ATR) accessory.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 2960, 2875 | C-H stretching (asymmetric & symmetric) | -CH₃ and -CH₂ groups of the cation and anion. |
| ~1260 | P=O stretching (asymmetric) | Phosphate group (PO₂⁻) of the anion. This is a strong, characteristic band[8]. |
| ~1050 - 1020 | P-O-C stretching | Phosphate ester linkage of the anion[8][9]. |
| 1470 | C-H bending (scissoring) | -CH₂ groups. |
Mass Spectrometry (MS)
Electrospray Ionization (ESI) mass spectrometry is ideal for analyzing this ionic compound. Separate spectra in positive and negative ion modes will confirm the mass of the cation and anion, respectively.
Expected m/z Values
| Ion Mode | Ion Formula | Calculated m/z | Observed m/z |
| Positive | [C₁₆H₃₆N]⁺ (Tetrabutylammonium) | 242.2848 | ~242.3 |
| Negative | [C₈H₁₈O₄P]⁻ (Di-tert-butylphosphate) | 209.0965 | ~209.1 |
High-Resolution Mass Spectrometry (HRMS) should provide masses consistent with the calculated values to within 5 ppm, confirming the elemental composition of each ion.
Properties and Applications
-
Physical Properties: The synthesized product is typically a white, crystalline, or waxy solid at room temperature[10]. It is soluble in many organic solvents like dichloromethane, chloroform, and acetonitrile, but has low solubility in non-polar solvents such as hexanes and diethyl ether.
-
Chemical Properties: The compound is a source of a sterically hindered, non-nucleophilic phosphate anion. The bulky tert-butyl groups also confer a degree of stability against hydrolysis compared to less hindered phosphate esters[7].
-
Applications:
-
Phase-Transfer Catalyst: Like other TBA salts, it can be used to facilitate reactions between reagents in immiscible phases[3].
-
Supporting Electrolyte: Its ionic nature and solubility in organic solvents make it suitable for use as a supporting electrolyte in electrochemical studies.
-
Non-nucleophilic Base/Anion Source: In syntheses requiring a weakly coordinating or non-nucleophilic anion, the di-tert-butylphosphate moiety is an excellent choice.
-
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[10][11]. All handling should be performed in a well-ventilated fume hood.
Conclusion
This guide has detailed a straightforward and efficient method for the synthesis of this compound via acid-base neutralization. The comprehensive characterization workflow described, utilizing NMR, FTIR, and MS, provides a robust framework for verifying the structure and purity of the final product. The combination of a lipophilic phase-transfer cation and a sterically hindered, non-nucleophilic anion makes this compound a valuable tool for a variety of applications in modern chemical research and development.
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Physical and chemical properties of Tetra-n-butylammonium di-tert-butylphosphate
An In-depth Technical Guide to Tetra-n-butylammonium Di-tert-butylphosphate
Abstract: This guide provides a comprehensive technical overview of this compound (TBDP), a quaternary ammonium salt with significant utility in modern chemical and pharmaceutical research. We will explore its core physicochemical properties, delve into its primary applications as a catalyst and chromatographic reagent, and provide detailed, field-tested experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of TBDP in their work.
Introduction: Understanding the Compound
This compound is an organic salt composed of a large, sterically hindered tetra-n-butylammonium cation and a di-tert-butylphosphate anion. This unique combination of a bulky, lipophilic cation and a phosphate anion imparts distinct properties that make it a versatile tool in organic synthesis and analytical chemistry.[1] Its structure allows it to function effectively in a variety of solvent systems, enhancing the solubility and reactivity of other chemical species.[1] In the context of drug development, its applications range from acting as a phase-transfer catalyst in the synthesis of active pharmaceutical ingredients (APIs) to serving as a specialized reagent in the chromatographic purification and analysis of drug molecules.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application. TBDP is typically a white to yellow solid or crystalline powder at room temperature.
Chemical Identity and Structure
The compound consists of two distinct ionic components: the tetra-n-butylammonium cation ([N(C4H9)4]+) and the di-tert-butylphosphate anion ([(t-C4H9O)2PO2]-). The large, non-polar alkyl groups on both the cation and anion contribute to its solubility in organic solvents and its function as a phase-transfer catalyst.[1]
Diagram: Chemical Structure of this compound
Caption: Ionic structure of this compound.
Core Physical and Chemical Data
The key properties of TBDP are summarized below. This data is essential for designing experiments, ensuring safety, and predicting its behavior in various chemical systems.
| Property | Value | Source(s) |
| CAS Number | 68695-48-7 | [1][2] |
| Molecular Formula | C24H54NO4P | [1][2] |
| Molecular Weight | 451.67 g/mol | [3] |
| IUPAC Name | ditert-butyl phosphate;tetrabutylazanium | [1][2] |
| Physical Form | White to yellow powder or crystals | |
| Purity | Typically ≥95% | [3] |
| Storage | Sealed in a dry place at room temperature |
Synthesis and Stability
TBDP can be synthesized through several routes, including the neutralization reaction of tetra-n-butylammonium hydroxide with di-tert-butyl phosphate or via ion exchange methods.[1] It is generally stable under recommended storage conditions, kept sealed and dry at room temperature.
Key Applications in Research and Drug Development
The distinct structure of TBDP makes it a valuable reagent in several advanced applications.
Phase-Transfer Catalyst (PTC)
In multiphasic reaction systems, where reactants are dissolved in immiscible solvents (e.g., aqueous and organic), reaction rates are often slow due to the limited interfacial area. TBDP acts as a phase-transfer catalyst by carrying the phosphate anion from the aqueous phase into the organic phase.[1] The bulky, lipophilic tetra-n-butylammonium cation shields the anion's charge, allowing the ion pair to dissolve in the organic solvent where it can react with the substrate. This is particularly useful in alkylation and nucleophilic substitution reactions common in pharmaceutical synthesis.[1]
Ion-Pair Reagent in Reversed-Phase Chromatography (HPLC)
One of the most powerful applications of TBDP is in ion-pair chromatography, a technique used to separate ionic or highly polar analytes on a non-polar reversed-phase column.[4]
The Mechanism: In a typical reversed-phase setup, charged molecules have little affinity for the hydrophobic stationary phase and elute quickly with poor resolution.[4] By adding TBDP to the mobile phase, the tetra-n-butylammonium cation forms a neutral, hydrophobic ion pair with an anionic analyte (e.g., acidic drugs, nucleotides).[5][6] This newly formed neutral complex has a greater affinity for the stationary phase, leading to increased retention and improved separation from other components in the mixture.[4] This technique is invaluable for the analysis of acidic drug substances and their metabolites.[5]
Experimental Protocol: Ion-Pair HPLC for Acidic Analytes
This section provides a self-validating, step-by-step protocol for using TBDP as an ion-pair reagent in HPLC. The causality behind each step is explained to ensure both technical accuracy and practical understanding.
Objective: To achieve enhanced retention and resolution of an acidic analyte (e.g., a carboxylate- or phosphate-containing drug candidate) on a C18 reversed-phase column.
Diagram: Ion-Pair HPLC Experimental Workflow
Caption: A three-phase workflow for ion-pair HPLC analysis using TBDP.
Methodology
-
Mobile Phase Preparation (Self-Validation Checkpoint):
-
Mobile Phase A (Aqueous): Prepare a 5-10 mM solution of this compound in HPLC-grade water. The phosphate moiety of TBDP provides some buffering capacity.[5][7] However, for robust pH control, which is critical for reproducible retention times, it is advisable to use an additional buffer like phosphate or acetate to maintain a stable pH (e.g., pH 6.5-7.5).[8]
-
Causality: Maintaining a consistent pH ensures that the acidic analyte remains in its ionized (anionic) state, allowing for consistent ion-pairing with the tetrabutylammonium cation. Fluctuations in pH can alter the ionization state and lead to shifting retention times.
-
-
Mobile Phase B (Organic): Prepare a solution with the same concentration of TBDP in an organic solvent, typically acetonitrile or methanol.
-
Causality: Including the ion-pair reagent in the organic phase is crucial to maintain a constant concentration on the column surface throughout the gradient elution, preventing baseline instability and ensuring reproducible results.
-
-
-
Column Equilibration:
-
Equilibrate the C18 column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase composition (e.g., 95% A: 5% B) for at least 30-60 minutes or until a stable baseline is achieved.
-
Causality: Ion-pair chromatography requires a longer equilibration time than standard reversed-phase methods.[8] This allows the long alkyl chains of the tetrabutylammonium cations to adsorb onto the stationary phase, creating a dynamic positively charged surface that facilitates the retention of the anionic analyte.
-
-
-
Sample Injection and Gradient Elution:
-
Inject the sample, dissolved in Mobile Phase A.
-
Run a linear gradient, for example, from 5% B to 80% B over 20 minutes.
-
Causality: The gradient elution, where the concentration of the organic solvent is increased, disrupts the hydrophobic interactions between the ion pair and the stationary phase. As the mobile phase becomes more non-polar, the analyte-reagent pair is released from the column and elutes.
-
-
-
System Validation and Data Analysis:
-
Monitor the elution using a UV detector at the analyte's maximum absorbance wavelength (λ-max).
-
Perform a system suitability test by injecting a standard solution multiple times to verify reproducibility, peak shape (tailing factor), and resolution from adjacent peaks.
-
Causality: This step is a self-validating control. Consistent results confirm that the column is properly equilibrated and the method is robust. Poor peak shape can indicate incomplete equilibration or secondary interactions.
-
-
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Hazards: TBDP is classified as a substance that causes skin and serious eye irritation and may cause respiratory irritation.[2][9]
-
Precautions: Always handle TBDP in a well-ventilated area or fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10] Avoid creating dust.[9]
-
Storage: Store the compound in a tightly sealed container in a dry, room-temperature environment.[11]
Conclusion
This compound is a highly effective and versatile organic salt. Its unique structure, combining a bulky lipophilic cation with a phosphate anion, makes it an invaluable tool for both synthetic and analytical chemists. By serving as a phase-transfer catalyst, it enables reactions that would otherwise be impractical. As an ion-pair reagent in HPLC, it provides a robust mechanism for the separation and analysis of challenging ionic compounds, a critical capability in the field of drug development. A thorough understanding of its properties and the causal principles behind its application protocols, as outlined in this guide, will enable researchers to fully exploit its potential in their scientific endeavors.
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Oxford Lab Fine Chem LLP. Material Safety Data Sheet - Tetra Butyl Ammonium Dihydrogen Orthophosphate. [Link]
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Chromatography Forum. (2004). TBAHP as Ion Pairing Reagent. [Link]
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An In-depth Technical Guide to Tetra-n-butylammonium Di-tert-butylphosphate (CAS: 68695-48-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tetra-n-butylammonium di-tert-butylphosphate (TBATBP), a quaternary ammonium salt with significant applications in organic synthesis and materials science. This document delves into its physicochemical properties, detailed synthesis protocols, and its mechanistic roles as a phase-transfer catalyst and a phosphorylating agent. Particular emphasis is placed on its utility in facilitating biphasic reactions and in the development of pharmaceutical prodrugs. The guide is intended to serve as a practical resource for laboratory professionals, offering not only theoretical background but also actionable experimental protocols and safety information.
Introduction: A Molecule of Dual Functionality
This compound, with the CAS number 68695-48-7, is a unique chemical entity that combines the properties of a bulky, lipophilic quaternary ammonium cation with a sterically hindered phosphate anion. This structure imparts a dual functionality that makes it a valuable tool in modern organic chemistry. The large tetra-n-butylammonium cation is key to its efficacy as a phase-transfer catalyst (PTC), capable of shuttling anionic reagents from an aqueous or solid phase into an organic phase where they can react with organic substrates.[1] Concurrently, the di-tert-butylphosphate anion serves as a versatile phosphorylating agent, particularly in the synthesis of complex molecules like pharmaceutical prodrugs where controlled introduction of a phosphate moiety is required. Its unique combination of a bulky cation and a sterically protected phosphate anion contributes to its effectiveness and solubility in various chemical environments.[1]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of TBATBP is essential for its effective application and safe handling.
| Property | Value | Source(s) |
| CAS Number | 68695-48-7 | [2] |
| Molecular Formula | C24H54NO4P | [2] |
| Molecular Weight | 451.7 g/mol | [2] |
| IUPAC Name | ditert-butyl phosphate;tetrabutylazanium | [2] |
| Physical Form | Solid | |
| Storage Temperature | Room temperature, sealed in a dry environment | |
| Purity (Typical) | ≥95% | [3] |
| Canonical SMILES | CCCC(CCCC)CCCC.CC(C)(C)OP(=O)([O-])OC(C)(C)C | [2] |
| InChI Key | ZMBZPMVMLZIOPS-UHFFFAOYSA-M | [2] |
Synthesis and Purification
The synthesis of this compound can be achieved through several methods, with the most common being a neutralization reaction or an ion exchange process.[1] A representative laboratory-scale synthesis via neutralization is detailed below, adapted from procedures described in the patent literature.[4]
Synthesis Protocol: Neutralization of Di-tert-butyl Phosphate
This protocol involves the preparation of the di-tert-butyl phosphate anion followed by its neutralization with tetra-n-butylammonium hydroxide.
Step 1: Preparation of Di-tert-butyl Phosphate
The synthesis begins with the oxidation of di-tert-butyl phosphite.
-
Materials: Di-tert-butyl phosphite, potassium permanganate, potassium bicarbonate, decolorizing carbon, water.
-
Procedure:
-
Combine di-tert-butyl phosphite (40.36 mmol) and potassium bicarbonate (24.22 mmol) in 35 mL of water in a flask equipped with a magnetic stirrer and placed in an ice bath.[4]
-
Over a period of one hour, add potassium permanganate (28.25 mmol) in three equal portions, ensuring the temperature is maintained.[4]
-
Allow the reaction to stir at room temperature for an additional 30 minutes.[4]
-
Add decolorizing carbon (600 mg) and heat the mixture to 60°C for 15 minutes.[4]
-
Filter the reaction mixture under vacuum to remove solid manganese dioxide, washing the solid with water.[4]
-
To the filtrate, add another gram of decolorizing carbon and heat at 60°C for 20 minutes.[4]
-
Filter the solution again to obtain a colorless solution of potassium di-tert-butyl phosphate.[4]
-
The water can be removed under reduced pressure to yield the crude potassium salt.[4] The free di-tert-butyl phosphate can be obtained by careful acidification and extraction.
-
Step 2: Neutralization with Tetra-n-butylammonium Hydroxide
-
Materials: Di-tert-butyl phosphate (75% solution), tetra-n-butylammonium hydroxide (20% solution in water), acetone, water.
-
Procedure:
-
In a flask, dissolve 41.9 mL of tetra-n-butylammonium hydroxide (20% solution in water) in 50 mL of water.[4]
-
While stirring and cooling the flask in an ice bath, add a solution of 6.8 g of di-tert-butyl phosphate (75%) in 5 mL of acetone dropwise.[4]
-
The resulting solution is then lyophilized (freeze-dried) to yield this compound.[4]
-
Purification
For most applications, the product obtained from the described synthesis is of sufficient purity. If further purification is required, recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, can be employed. The purity can be assessed by standard analytical techniques such as NMR spectroscopy and melting point determination.
Key Applications and Mechanistic Insights
The unique structure of TBATBP lends itself to two primary areas of application in organic synthesis: as a phase-transfer catalyst and as a phosphorylating agent.
Phase-Transfer Catalysis
Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[1] TBATBP excels in this role due to the lipophilic nature of the tetra-n-butylammonium cation.
Mechanism of Action:
The catalytic cycle begins with the exchange of the di-tert-butylphosphate anion with the anion of the reactant in the aqueous phase. The newly formed ion pair, consisting of the tetra-n-butylammonium cation and the reactant anion, is sufficiently soluble in the organic phase to be transported across the phase boundary. Once in the organic phase, the "naked" and highly reactive anion can react with the organic substrate. The resulting product and the tetra-n-butylammonium cation paired with the leaving group then migrate back to the aqueous phase, completing the catalytic cycle. This process enables reactions that would otherwise be extremely slow or require harsh conditions.[1]
Figure 1: General mechanism of phase-transfer catalysis mediated by TBATBP.
Applications in Alkylation Reactions:
TBATBP is an effective catalyst for the alkylation of various nucleophiles, such as phenols and carboxylates, with alkyl halides.[1] The use of a phase-transfer catalyst allows these reactions to be carried out under mild conditions with high yields.
Phosphorylating Agent in Prodrug Synthesis
The di-tert-butylphosphate moiety of TBATBP is a valuable tool in medicinal chemistry, particularly for the synthesis of phosphonooxymethyl prodrugs. These prodrugs are designed to improve the aqueous solubility and bioavailability of parent drugs.
Mechanism of Action:
In a typical application, the di-tert-butylphosphate anion acts as a nucleophile, displacing a leaving group on a linker molecule which is subsequently attached to the drug. The bulky tert-butyl groups serve as protecting groups for the phosphate moiety, which can be readily removed under mild acidic conditions to unmask the free phosphate group in vivo. This strategy has been successfully employed to enhance the delivery of drugs containing tertiary amine functionalities.
Experimental Protocol: Synthesis of Chloromethyl Di-tert-butylphosphate
This protocol details a key application of a tetra-n-butylammonium salt as a phase-transfer catalyst in a reaction involving the di-tert-butylphosphate anion, as described in U.S. Patent US20060047135A1. This reaction produces a valuable intermediate for the synthesis of water-soluble azole antifungal agents.[5]
-
Objective: To synthesize chloromethyl di-tert-butylphosphate via a phase-transfer catalyzed reaction.
-
Reaction Scheme: K⁺⁻O₂P(O-t-Bu)₂ + ClCH₂OSO₂Cl + Na₂CO₃ --(TBA⁺ salt catalyst)--> (t-BuO)₂P(O)OCH₂Cl
-
Materials:
-
Potassium di-tert-butylphosphate
-
Chloromethyl chlorosulfate
-
Sodium carbonate (or Potassium carbonate)
-
Tetrabutylammonium sulfate (or Tetrabutylammonium chloride)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
In a reaction vessel, prepare a mixture of potassium di-tert-butylphosphate, sodium carbonate (as a base), and a catalytic amount of tetrabutylammonium sulfate in water and an organic solvent (dichloromethane or tetrahydrofuran).[5]
-
Cool the biphasic mixture to a temperature between 15 to 25°C.[5]
-
Slowly add a solution of chloromethyl chlorosulfate in the same organic solvent to the stirred reaction mixture.[5]
-
Allow the reaction to proceed at this temperature, monitoring its progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, perform an aqueous workup to separate the organic and aqueous layers. The organic layer contains the desired product.[5]
-
The organic layer is then washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the chloromethyl di-tert-butylphosphate product.[5]
-
-
Causality and Self-Validation:
-
The use of a phase-transfer catalyst (tetrabutylammonium sulfate) is crucial for transporting the di-tert-butylphosphate anion from the aqueous phase to the organic phase where it can react with the chloromethyl chlorosulfate.[5]
-
The base (sodium carbonate) is necessary to neutralize the acid generated during the reaction.
-
The mild reaction temperature (15-25°C) helps to minimize potential side reactions and decomposition of the product.[5]
-
The successful formation of the product, which can be confirmed by spectroscopic methods (e.g., NMR), validates the effectiveness of the phase-transfer catalysis in this system.
-
Figure 2: Experimental workflow for the synthesis of chloromethyl di-tert-butylphosphate.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Keep the container tightly closed and store in a dry, cool place.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a multifaceted reagent with significant utility in organic synthesis. Its role as a phase-transfer catalyst enables a wide range of biphasic reactions under mild conditions, contributing to greener and more efficient chemical processes. Furthermore, its application as a protected phosphorylating agent is of particular importance in the field of drug development for the synthesis of prodrugs with enhanced physicochemical properties. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers and scientists with the necessary knowledge to effectively and safely utilize this versatile compound in their work.
References
- Google Patents. (n.d.). US20060047135A1 - Process for preparing chloromethyl di-tert-butylphosphate.
-
PubMed Central (PMC). (2020, January 22). Catalytic Chemoselective O-Phosphorylation of Alcohols. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US9434668B1 - Process for the preparation of 4-tertiary butyl phenol (4-TBP).
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Structure and bonding in Tetra-n-butylammonium di-tert-butylphosphate
An In-Depth Technical Guide to the Structure and Bonding of Tetra-n-butylammonium Di-tert-butylphosphate
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the molecular structure, bonding characteristics, and physicochemical properties of this compound (TBADBP). Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles governing the compound's behavior and utility in various chemical applications.
Introduction and Significance
This compound is an organic salt with the chemical formula C₂₄H₅₄NO₄P and a molecular weight of approximately 451.7 g/mol .[1][2] It is classified as a quaternary ammonium salt, a class of compounds known for their versatile applications in organic chemistry.[1][3] TBADBP is particularly valued as a phase-transfer catalyst, a reagent in the synthesis of phosphate esters, and as a tool in various laboratory research pathways.[1] Its unique structure, combining a bulky, lipophilic cation with a sterically hindered phosphate anion, imparts distinct properties that are crucial for its function, particularly in facilitating reactions between immiscible phases and acting as an acidic catalyst in hydration reactions.[1][4]
Table 1: Core Compound Identifiers
| Property | Value |
|---|---|
| IUPAC Name | ditert-butyl phosphate;tetrabutylazanium |
| CAS Number | 68695-48-7 |
| Molecular Formula | C₂₄H₅₄NO₄P |
| Molecular Weight | 451.7 g/mol |
| Canonical SMILES | CCCC--INVALID-LINK--(CCCC)CCCC.CC(C)(C)OP(=O)([O-])OC(C)(C)C |
Molecular Architecture: A Tale of Two Ions
The defining characteristic of TBADBP is its ionic nature, composed of a distinct cation and anion. The interplay between these two components dictates the compound's overall structure, stability, and reactivity.
The Tetra-n-butylammonium Cation: [N(C₄H₉)₄]⁺
The cation features a central nitrogen atom covalently bonded to four n-butyl groups. This arrangement results in a quaternary ammonium structure, where the nitrogen atom bears a permanent positive charge.[5]
-
Geometry: The four carbon atoms directly attached to the nitrogen adopt a tetrahedral geometry, a fundamental characteristic of sp³ hybridized centers.[3]
-
Bonding: The bonds between the nitrogen and carbon atoms (C-N) and within the alkyl chains (C-C, C-H) are all single covalent bonds.[3]
-
Physicochemical Nature: The four long butyl chains render the cation highly lipophilic (hydrophobic).[6] This feature is critical for its ability to dissolve in nonpolar organic solvents and to carry the associated anion into an organic phase during phase-transfer catalysis.
The Di-tert-butylphosphate Anion: [(t-BuO)₂PO₂]⁻
The anion is a phosphate derivative characterized by significant steric hindrance from two bulky tert-butyl groups.
-
Core Structure: A central phosphorus atom is bonded to four oxygen atoms. Two of these oxygens are part of ester linkages with tert-butyl groups, while the other two carry the negative charge of the anion.
-
Bonding and Resonance: The negative charge is not localized on a single oxygen atom but is delocalized across the two terminal P-O bonds through resonance. This delocalization contributes significantly to the stability of the anion. The P-O bonds within the ester groups are distinct from the delocalized P-O bonds of the anionic moiety.
-
Steric Effects: The presence of two bulky tert-butyl groups is a key feature.[1] This steric shielding influences the anion's nucleophilicity and its interaction with the cation and surrounding solvent molecules, preventing close packing and often leading to lower melting points compared to salts with smaller ions.[3][7]
The Ionic Bond and Supramolecular Interactions
The primary force holding the compound together is the strong electrostatic attraction between the positively charged tetra-n-butylammonium cation and the negatively charged di-tert-butylphosphate anion. This forms a classic salt bridge.[8][9]
However, a more nuanced view reveals the presence of weaker, yet significant, non-covalent interactions. Research into quaternary ammonium salts has highlighted the role of directional hydrogen bonds between the C-H groups of the cation and the oxygen atoms of the anion.[10][11]
-
N⁺-C-H···O Hydrogen Bonding: The hydrogen atoms on the carbons adjacent to the positively charged nitrogen are slightly acidic and can act as hydrogen bond donors. They form multiple weak hydrogen bonds with the electronegative oxygen atoms of the phosphate anion.[11] This network of interactions contributes to the overall stability of the ion pair in both the solid state and in solution. The stability of such phosphate-quaternary amine interactions can be so profound that they exhibit "covalent-like" stability in the gas phase, withstanding fragmentation energies similar to those that break covalent bonds.[8][9]
Synthesis and Characterization
Understanding the synthesis and analytical characterization of TBADBP is essential for its practical application and quality control.
Synthetic Methodologies
TBADBP can be prepared through several established routes.[1] The choice of method often depends on the desired purity, scale, and available starting materials. A common and straightforward approach is the neutralization reaction.
Experimental Protocol: Synthesis via Neutralization
-
Reactant Preparation: Dissolve di-tert-butyl phosphate in a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Neutralization: Add a stoichiometric equivalent of tetra-n-butylammonium hydroxide (typically as an aqueous solution) dropwise to the phosphate solution at 0 °C with vigorous stirring.
-
Phase Separation: After the addition is complete, transfer the mixture to a separatory funnel. The organic layer containing the product is separated from the aqueous layer.
-
Washing & Drying: Wash the organic layer with brine to remove residual water and impurities. Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product.
Structural and Spectroscopic Characterization
A combination of analytical techniques is employed to confirm the identity and purity of TBADBP. The data below represent expected outcomes for a successful synthesis.
Table 2: Summary of Analytical Characterization Data
| Technique | Purpose | Expected Observations |
|---|---|---|
| ¹H NMR | Structural confirmation of proton environments | Multiplets corresponding to the butyl chains of the cation; a singlet for the equivalent methyl protons of the tert-butyl groups of the anion. |
| ¹³C NMR | Carbon skeleton analysis | Signals for the four distinct carbons of the n-butyl groups; signals for the quaternary and methyl carbons of the tert-butyl groups. |
| ³¹P NMR | Confirmation of the phosphate moiety | A single resonance in the characteristic chemical shift range for phosphate esters. |
| FT-IR | Identification of functional groups | Strong bands for P=O and P-O-C stretches; C-H stretching and bending vibrations for the alkyl groups. |
| Mass Spec (ESI) | Molecular weight confirmation | Positive mode: Peak at m/z ≈ 242.47 for [N(C₄H₉)₄]⁺. Negative mode: Peak at m/z ≈ 209.12 for [(t-BuO)₂PO₂]⁻. |
Applications in Research and Drug Development
The unique structural attributes of TBADBP translate into several key applications.
-
Phase-Transfer Catalysis: TBADBP excels as a phase-transfer catalyst. The large, lipophilic cation encapsulates the phosphate anion, shuttling it from an aqueous or solid phase into an organic phase where it can react with a substrate that would otherwise be inaccessible.[1] This is crucial for enhancing reaction rates and yields in heterogeneous systems.
-
Organic Synthesis: It serves as a mild, non-nucleophilic base and as an acidic catalyst for certain reactions, such as hydrations.[1][4] The bulky nature of its ions can also be exploited to influence the stereochemical outcome of a reaction by creating a specific chiral environment.
-
Drug Development and Prodrugs: Phosphate esters are fundamental in biochemistry and medicinal chemistry. The di-tert-butylphosphate group is a common protecting group for phosphates. Compounds like TBADBP can be used in the synthesis of complex molecules, including intermediates for active pharmaceutical ingredients (APIs).[12] The di-tert-butylphosphate moiety itself can be a precursor to phosphonooxymethyl prodrugs, which are designed to improve the solubility and bioavailability of therapeutic agents.[12]
Conclusion
This compound is a compound whose utility is deeply rooted in its molecular structure and bonding. The combination of a large, charge-diffuse lipophilic cation and a sterically hindered, resonance-stabilized anion creates a powerful tool for organic synthesis and materials science. The primary electrostatic attraction is complemented by a network of weaker hydrogen bonds, which together define the ion pair's stability and behavior. For professionals in drug discovery and chemical research, a thorough understanding of these principles is paramount for leveraging the full potential of this versatile salt.
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- 12. Uses of Potassium di-tert-butylphosphate as the synthetic Intermediate_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Tetra-n-butylammonium Di-tert-butylphosphate: Properties, Synthesis, and Applications
This guide provides a comprehensive overview of tetra-n-butylammonium di-tert-butylphosphate, a versatile quaternary ammonium salt. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and key applications, with a focus on the causal relationships that underpin its utility in modern chemistry.
Introduction: A Molecule of Unique Structural and Functional Duality
This compound is a notable chemical compound due to its unique structure, which combines a bulky tetra-n-butylammonium cation with a di-tert-butylphosphate anion.[1] This specific combination of a quaternary ammonium structure with sterically hindered tert-butyl groups imparts valuable properties, making it an effective catalyst while ensuring solubility in a variety of chemical environments.[1] Its primary role in scientific research spans catalysis, electrochemistry, and even energy storage, highlighting its versatility.[1]
Physicochemical Properties: A Quantitative Overview
The distinct characteristics of this compound are rooted in its molecular structure. A clear understanding of its physical and chemical properties is essential for its effective application.
| Property | Value | Source(s) |
| Molecular Formula | C24H54NO4P | [1][2][3][4][5] |
| Molecular Weight | ~451.7 g/mol | [1][2][3][6][7] |
| IUPAC Name | ditert-butyl phosphate;tetrabutylazanium | [1][2] |
| CAS Number | 68695-48-7 | [1][2][3] |
| Appearance | Solid | [8] |
| InChI Key | ZMBZPMVMLZIOPS-UHFFFAOYSA-M | [1][2][8] |
Synthesis and Mechanism: A Nucleophilic Substitution Approach
The formation of this compound is typically achieved through nucleophilic substitution. This well-established mechanism involves a tertiary amine acting as a nucleophile that attacks the electrophilic carbon of an alkyl halide, resulting in the formation of the quaternary ammonium cation.[1]
Synthesis Workflow
The logical flow for the synthesis of this compound can be visualized as follows:
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
-
Quaternization Reaction:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve tributylamine in a suitable solvent such as acetonitrile.
-
Add a stoichiometric equivalent of n-butyl bromide dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the mixture to room temperature, which should induce the precipitation of tetrabutylammonium bromide.
-
Isolate the crude tetrabutylammonium bromide by filtration and wash with a cold, non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials.
-
Dry the product under vacuum.
-
-
Anion Exchange:
-
Prepare an aqueous solution of the synthesized tetrabutylammonium bromide.
-
In a separate vessel, prepare a solution of potassium di-tert-butylphosphate in water.
-
Slowly add the potassium di-tert-butylphosphate solution to the tetrabutylammonium bromide solution with vigorous stirring.
-
The desired product, this compound, will precipitate out of the solution due to its lower solubility in water compared to the inorganic salt byproducts.
-
Isolate the precipitate by filtration.
-
Wash the product with cold deionized water to remove any remaining inorganic salts.
-
Dry the final product under vacuum to yield pure this compound.
-
Applications in Research and Development
The unique properties of this compound make it a valuable tool in various chemical applications.[1]
Phase-Transfer Catalysis
In organic synthesis, it functions as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases (e.g., organic and aqueous).[1] This is particularly useful in alkylation reactions, where it can catalyze the reaction of various nucleophiles with alkyl halides under mild conditions.[1]
Acid Catalysis
It also serves as an acidic catalyst, notably in hydration reactions.[1][6] Its ability to accelerate these reactions is beneficial for optimizing reaction selectivity and yield.[6]
Reagent in Chemical Manufacturing
This compound is employed as a reagent in the production of phosphoric acid esters.[1]
Mechanistic Studies
The compound has proven effective in mechanistic studies of transfer hydrogenation and dehydrogenation reactions in organic synthesis.[6] It can mediate electron transfer processes, thereby accelerating reaction rates.[6]
Conclusion
This compound is a quaternary ammonium salt with a distinct molecular architecture that gives rise to its utility as a versatile catalyst and reagent in organic synthesis. A thorough understanding of its physicochemical properties and the principles behind its synthesis allows for its effective application in both academic research and industrial drug development, contributing to the advancement of chemical manufacturing and mechanistic studies.
References
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PubChem. This compound | C24H54NO4P | CID 22339116. [Link]
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Wuhan Konberd Biotech Co., LTD. This compound. [Link]
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A Technical Guide to the Solubility of Tetra-n-butylammonium Di-tert-butylphosphate in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of tetra-n-butylammonium di-tert-butylphosphate, a quaternary ammonium salt with significant applications in organic synthesis and catalysis.[1][2] Recognizing the limited availability of specific quantitative solubility data in public literature, this document synthesizes foundational principles of ionic liquid and quaternary ammonium salt solubility to predict the behavior of this compound in various organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols to enable researchers and drug development professionals to determine precise solubility data tailored to their specific applications.
Introduction: Understanding this compound
This compound is a quaternary ammonium salt composed of a large, lipophilic tetra-n-butylammonium cation and a bulky di-tert-butylphosphate anion.[3][4] This unique combination of a non-coordinating, sterically hindered anion and a soft, lipophilic cation imparts distinct physicochemical properties that are valuable in various chemical transformations.[1] It finds utility as a phase-transfer catalyst and as a reagent in the synthesis of phosphoric acid esters.[1] The solubility of this salt in organic solvents is a critical parameter that dictates its efficacy in homogeneous catalysis, reaction kinetics, product purification, and formulation development.
The structure of this compound is presented below:
Caption: Structure of this compound.
Physicochemical Principles Governing Solubility
The solubility of ionic compounds like this compound in organic solvents is governed by the principle of "like dissolves like." This adage is a simplification of the complex interplay of intermolecular forces between the solute and the solvent. The key factors influencing solubility are:
-
Lattice Energy of the Salt: The strength of the electrostatic interactions between the tetra-n-butylammonium cation and the di-tert-butylphosphate anion in the crystal lattice must be overcome by the solvation energy.
-
Solvation Energy: This is the energy released when the ions are surrounded and stabilized by solvent molecules. The nature and strength of ion-solvent interactions are paramount.
-
Properties of the Cation: The tetra-n-butylammonium cation is large, symmetric, and possesses four non-polar butyl chains.[5] This imparts significant lipophilicity and van der Waals interactions, favoring solubility in non-polar and moderately polar aprotic solvents.
-
Properties of the Anion: The di-tert-butylphosphate anion is also sterically bulky. The negative charge is delocalized over the phosphate group, but the two tert-butyl groups contribute to its lipophilic character.
-
Properties of the Solvent:
-
Polarity and Dielectric Constant: Solvents with higher dielectric constants are generally better at separating ions. However, for bulky, lipophilic salts, high polarity is not the sole determinant of good solubility.
-
Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) can form hydrogen bonds, which may interact with the phosphate anion. However, the bulky tert-butyl groups may sterically hinder this interaction.
-
Aprotic Solvents: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are often excellent solvents for quaternary ammonium salts as they can solvate the cation well without strong interactions with the anion.[6] Non-polar aprotic solvents (e.g., toluene, THF) can also be effective due to the significant lipophilicity of the salt.
-
Predicted Solubility Profile
Based on the molecular structure and general principles of solubility for quaternary ammonium salts, a qualitative solubility profile for this compound can be predicted.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetonitrile, Acetone, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess a significant dipole moment to interact with the ionic components of the salt, while their aprotic nature avoids strong, specific interactions that might hinder dissolution. The lipophilic character of the cation is also well-accommodated. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High to Moderate | These solvents have moderate polarity and can effectively solvate large, soft ions through dipole-induced dipole and van der Waals interactions. |
| Aromatic | Toluene, Benzene | Moderate | The non-polar, aromatic nature of these solvents can interact favorably with the butyl chains of the cation and the tert-butyl groups of the anion through van der Waals forces. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to Low | THF, being more polar than diethyl ether, is expected to be a better solvent. The solubility will depend on the balance between the solvation of the ionic components and the disruption of the solvent's own structure. |
| Polar Protic | Methanol, Ethanol | Moderate to Low | While these solvents are polar, the strong hydrogen-bonding network of the solvent itself might not be effectively disrupted by the large, lipophilic ions. The bulky tert-butyl groups on the anion may also sterically hinder hydrogen bonding with the solvent. |
| Non-polar Aliphatic | Hexane, Heptane | Low to Insoluble | The lack of polarity in these solvents makes them poor at solvating the ionic components of the salt, despite the lipophilicity of the ions. The solvation energy is unlikely to overcome the lattice energy of the salt. |
Experimental Determination of Solubility
Given the absence of extensive published quantitative data, experimental determination of solubility is crucial for any application. The following are standard, reliable methods for determining both qualitative and quantitative solubility.
Qualitative Solubility Determination
This is a rapid screening method to assess solubility at a fixed concentration.
Protocol:
-
Preparation: Add approximately 10 mg of this compound to a 4 mL glass vial.
-
Solvent Addition: Add 1 mL of the test solvent to the vial.
-
Agitation: Vigorously vortex the vial for 1-2 minutes at room temperature.
-
Observation: Visually inspect the solution.
-
Soluble: A clear, particle-free solution.
-
Partially Soluble: A hazy or cloudy solution with some undissolved solid.
-
Insoluble: The solid material remains largely undissolved.
-
Quantitative Solubility Determination: The Shake-Flask Method
This is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[7]
Workflow:
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Protocol:
-
Preparation: To a series of sealed vials, add an excess amount of this compound to a known volume of each organic solvent to be tested. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration: Place the vials in a shaker or on a stirring plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being preferable for viscous solvents or sparingly soluble systems.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter (e.g., PTFE).
-
Quantification:
-
Gravimetric Analysis: If the solvent is volatile, the collected supernatant can be evaporated to dryness in a pre-weighed vial, and the mass of the dissolved solid can be determined. This is a simple and direct method.
-
Chromatographic Analysis (HPLC): Dilute the supernatant with a suitable solvent and analyze by High-Performance Liquid Chromatography (HPLC) against a calibration curve prepared from known concentrations of this compound. This method is highly accurate and reproducible.
-
Spectroscopic Analysis (UV-Vis or NMR): If the compound has a suitable chromophore or distinct NMR signals, its concentration in the supernatant can be determined by UV-Vis spectrophotometry or Nuclear Magnetic Resonance spectroscopy against a standard curve.
-
Conclusion
While specific quantitative solubility data for this compound remains scarce in the public domain, a strong predictive understanding of its solubility can be derived from its molecular structure and the established principles governing quaternary ammonium salts. This guide provides a theoretical framework for solvent selection and, critically, equips researchers with robust experimental protocols to determine precise solubility data. The generation of such data is indispensable for the optimization of reaction conditions, the development of robust purification strategies, and the formulation of products in the pharmaceutical and chemical industries.
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An In-depth Technical Guide on the Thermal Stability and Decomposition of Tetra-n-butylammonium di-tert-butylphosphate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Tetra-n-butylammonium di-tert-butylphosphate is a quaternary ammonium salt that finds utility in various chemical applications, including as a phase-transfer catalyst and in organic synthesis.[1][2] Its structure, comprising a bulky tetra-n-butylammonium cation and a di-tert-butylphosphate anion, imparts specific solubility and reactivity characteristics.[3] A thorough understanding of the thermal stability and decomposition pathways of this compound is paramount for its safe handling, storage, and effective application in research and development, particularly in the pharmaceutical industry where process safety and product purity are critical.
This technical guide provides a comprehensive analysis of the thermal behavior of this compound. While specific experimental data for this exact compound is not extensively available in public literature, this guide synthesizes information from closely related analogs, established chemical principles of quaternary ammonium salt decomposition, and standard analytical methodologies to provide a robust and scientifically grounded overview.
Physicochemical Properties
A foundational understanding of the compound's basic properties is essential before delving into its thermal behavior.
| Property | Value | Source |
| Chemical Formula | C24H54NO4P | [3] |
| Molecular Weight | 451.7 g/mol | [3] |
| IUPAC Name | ditert-butyl phosphate;tetrabutylazanium | [3] |
| Physical Appearance | Not explicitly stated in searches, but likely a solid at room temperature. | |
| Solubility | Soluble in non-basic solvents like methylene chloride.[4] |
Estimated Thermal Stability
Direct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not readily found in the reviewed literature. However, by examining the thermal stability of analogous tetra-n-butylammonium salts with different anions, a reasonable estimation of its decomposition temperature can be made. The thermal stability of ionic liquids and related salts is significantly influenced by the nature of both the cation and the anion.[5]
Comparative Thermal Stability of Tetra-n-butylammonium Salts:
| Compound | Decomposition Onset (°C) | Primary Decomposition Products | Reference |
| Tetra-n-butylammonium Hexafluorophosphate (TBAHFP) | ~300-350 | Tributylamine, HF, PF5 | [6] |
| Tetra-n-butylammonium Tetrafluoroborate (TBATFB) | Higher than TBAHFP | Tributylamine, HF, BF3 | [6] |
| Tetra-n-butylammonium Perchlorate (TBAP) | Lower than TBAHFP | Tributylamine and other perchlorate decomposition products | [6] |
| Tetrabutylammonium Bromide (TBA-Br) | ~200-250 | Not specified, likely tributylamine and butene | [7] |
Based on these analogs, it is plausible to predict that the thermal decomposition of this compound will likely initiate in the range of 200-350°C. The di-tert-butylphosphate anion's stability will be a key determinant. Organophosphate esters themselves exhibit a range of thermal stabilities, with initial degradation often involving the elimination of a phosphorus acid.[8]
Decomposition Mechanism
The thermal decomposition of quaternary ammonium salts, particularly those with alkyl groups possessing β-hydrogens, is anticipated to proceed primarily through the Hofmann elimination mechanism.[1][9][10] This E2 (elimination, bimolecular) reaction involves the abstraction of a β-hydrogen by a base, leading to the formation of an alkene and a tertiary amine.
In the case of this compound, the di-tert-butylphosphate anion can act as the base, abstracting a proton from one of the butyl chains of the cation.
The proposed decomposition pathway is as follows:
-
Proton Abstraction: The di-tert-butylphosphate anion abstracts a proton from a β-carbon of one of the n-butyl groups of the tetra-n-butylammonium cation.
-
Alkene Formation: This proton abstraction facilitates the elimination of the tertiary amine, tributylamine, and the formation of 1-butene.
-
Byproducts: The protonated di-tert-butylphosphate anion would form di-tert-butyl phosphoric acid.
Caption: Proposed Hofmann elimination pathway for this compound.
It is also possible that at higher temperatures, further decomposition of the di-tert-butyl phosphoric acid and tributylamine could occur, leading to a more complex mixture of final products.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition profile of this compound, the following experimental methodologies are recommended.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Experimental Workflow:
Caption: Standard workflow for Thermogravimetric Analysis (TGA).
Key Parameters to Determine:
-
T_onset : The onset temperature of decomposition, indicating the start of significant mass loss.
-
T_peak : The temperature of the maximum rate of decomposition, obtained from the derivative of the TGA curve (DTG).
-
Residual Mass : The percentage of mass remaining at the end of the experiment, providing insight into non-volatile decomposition products.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. It is invaluable for identifying phase transitions (e.g., melting, crystallization) and exothermic or endothermic decomposition events.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum or gold-plated DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the expected decomposition range (determined by TGA).[11]
-
Maintain a constant flow of inert gas (e.g., nitrogen) throughout the experiment.
-
-
Data Analysis:
-
Identify endothermic peaks, which may correspond to melting.
-
Identify exothermic peaks, which indicate decomposition events, and determine the onset temperature and enthalpy of decomposition (ΔH_decomp).
-
Advanced Safety Assessment: Accelerating Rate Calorimetry (ARC)
For a more in-depth assessment of thermal hazards, especially for process scale-up, Accelerating Rate Calorimetry (ARC) is the gold standard.[12] ARC measures the time, temperature, and pressure data for a chemical reaction under adiabatic conditions, providing a worst-case scenario for a thermal runaway.[13][14]
ARC provides critical safety data, including:
-
Onset temperature of self-heating.
-
Adiabatic temperature rise.
-
Time to maximum rate of decomposition.
-
Pressure rise rate.
Safety Considerations
Given the potential for thermal decomposition, appropriate safety precautions are essential when handling this compound, especially at elevated temperatures.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from heat sources.
-
Decomposition Products: The primary decomposition products, tributylamine and 1-butene, are flammable and may be irritating. Thermal decomposition should be conducted in a well-ventilated fume hood.
-
Exothermic Potential: As with many decomposition reactions, there is a potential for exothermic activity. When heating this compound for the first time, it is crucial to use small quantities and appropriate thermal analysis techniques (like DSC and ARC) to assess the thermal hazard.
Conclusion
While specific, publicly available thermal analysis data for this compound is scarce, a comprehensive understanding of its likely thermal behavior can be formulated based on the well-established chemistry of analogous quaternary ammonium salts and phosphate esters. The primary decomposition pathway is anticipated to be Hofmann elimination, yielding tributylamine and 1-butene, with an estimated onset of decomposition in the 200-350°C range. For any application involving heating this compound, it is imperative to conduct rigorous experimental thermal analysis using techniques such as TGA, DSC, and for process safety considerations, ARC, to accurately determine its thermal stability and hazard potential.
References
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Hofmann Elimination. (n.d.). In NROChemistry. Retrieved from [Link]
- Gaines, D. F., & Iorns, T. V. (1967). Tetra-n-butylammonium salts of B5H8- and B6H9- and decomposition products of the anions. Journal of the American Chemical Society, 89(13), 3375–3376.
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Prasad, M. R. R., & Sudhakarbabu, K. (2015). Thermal Decomposition of Tetrabutylammonium - Tetrafluoroborate, Hexafluorophosphate and Perchlorate. ResearchGate. Retrieved from [Link]
- Rodriguez, H., et al. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. Journal of Physics: Conference Series, 2046(1), 012027.
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Hofmann elimination. (2023, November 29). In Wikipedia. Retrieved from [Link]
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German, K. E., et al. (1987). The Thermal Decomposition of Tetraalkylammonium pertechnetates. ResearchGate. Retrieved from [Link]
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Quaternary Ammonium Salts- Hofmann Elimination. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]
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Hofmann Elimination Reaction: Mechanism, Examples & Applications. (n.d.). Aakash Institute. Retrieved from [Link]
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Hofmann Elimination. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
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Study on Physicochemical and Thermal Properties of Tetrabutylammonium-Based Cation Ionic Salts Induced by Al2O3 Additive for Thermal Energy Storage Application. (2021). MDPI. Retrieved from [Link]
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Tutorial for thermal analysis of ionic liquids. (2014). ResearchGate. Retrieved from [Link]
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Thermodynamic Properties of Molten Salts Measured by DSC. (n.d.). INIS-IAEA. Retrieved from [Link]
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Temperature calibration of differential scanning calorimeters. (n.d.). ePrints Soton. Retrieved from [Link]
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Accelerating Rate Calorimetry (ARC). (n.d.). Prime Process Safety Center. Retrieved from [Link]
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Accelerating Rate Calorimeter (ARC). (n.d.). Belmont Scientific. Retrieved from [Link]
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Accelerating Rate Calorimeter (ARC). (n.d.). NETZSCH Analyzing & Testing. Retrieved from [Link]
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ARC Accelerating Rate Calorimeter. (n.d.). Thermal Hazard Technology. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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AAPS Interlaboratory Study Tier 2 Method: Differential Scanning Calorimetry. (2023, August 31). AAPS. Retrieved from [Link]
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Glode, M. A., & Weil, E. D. (2022). Thermal Degradation of Organophosphorus Flame Retardants. MDPI. Retrieved from [Link]
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DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.). Hofstra University. Retrieved from [Link]
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Tetra-n-butylammonium Di-tert-butylphosphate: A Comprehensive Technical Guide to its Catalytic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis, characterization, and multifaceted catalytic applications of tetra-n-butylammonium di-tert-butylphosphate. This unique quaternary ammonium salt has emerged as a versatile catalyst, demonstrating efficacy in phase-transfer catalysis, phosphorylation reactions, and hydrogen transfer processes. This document elucidates the intricate mechanisms of action that underpin its catalytic activity, offering a valuable resource for researchers in organic synthesis and drug development. Detailed experimental protocols and analytical methodologies are provided to facilitate the practical application of this powerful catalytic tool.
Introduction: Unveiling a Multifunctional Catalyst
This compound is a quaternary ammonium salt distinguished by its bulky, lipophilic tetra-n-butylammonium cation and a sterically hindered di-tert-butylphosphate anion.[1] This combination of a large, charge-diffuse cation and a non-coordinating, bulky anion imparts unique properties that have been harnessed in a variety of catalytic transformations. This guide will delve into the core principles governing its catalytic prowess, with a focus on its roles as a phase-transfer catalyst, a phosphorylating agent, and a hydrogen transfer mediator.
Synthesis and Characterization
A fundamental understanding of a catalyst begins with its synthesis and characterization. This compound can be synthesized through several methods, including neutralization reactions, ion exchange, and direct synthesis.[1] A common laboratory-scale synthesis involves the reaction of tetra-n-butylammonium hydroxide with di-tert-butyl phosphate.
Typical Synthesis Procedure:
A solution of tetra-n-butylammonium hydroxide in a suitable solvent (e.g., methanol) is carefully neutralized with di-tert-butyl hydrogen phosphate at room temperature. The reaction progress can be monitored by pH measurement. Upon completion, the solvent is removed under reduced pressure to yield the desired salt. Recrystallization from an appropriate solvent system can be employed for further purification.
Characterization:
The structural integrity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the tetra-n-butylammonium cation (typically in the δ 0.9-3.3 ppm range) and the tert-butyl groups of the phosphate anion (a sharp singlet around δ 1.5 ppm).
-
¹³C NMR will provide distinct resonances for the carbon atoms in both the cation and the anion.
-
³¹P NMR is crucial for confirming the presence of the phosphate group, typically exhibiting a single resonance.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will display characteristic vibrational bands for the P-O and P=O bonds of the phosphate anion, as well as C-H stretching and bending vibrations from the alkyl groups of both the cation and anion.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to identify the individual tetra-n-butylammonium cation and di-tert-butylphosphate anion.
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C₂₄H₅₄NO₄P | 451.67 g/mol | 68695-48-7 |
Mechanism of Action in Catalysis
The catalytic versatility of this compound stems from its ability to function through distinct mechanistic pathways, primarily dictated by the reaction conditions and the nature of the substrates.
Phase-Transfer Catalysis (PTC)
In biphasic reactions, where reactants are present in immiscible phases (e.g., an aqueous and an organic phase), the reaction rate is often limited by the poor solubility of one reactant in the phase containing the other. Phase-transfer catalysis overcomes this limitation by facilitating the transport of a reactive species from one phase to another.[1]
The tetra-n-butylammonium cation, with its four long alkyl chains, is highly lipophilic and can readily partition into the organic phase. It forms a lipophilic ion pair with an anionic nucleophile (Nu⁻) from the aqueous or solid phase, effectively shuttling it into the organic phase where it can react with the organic substrate.[1]
References
An In-depth Technical Guide to Tetra-n-butylammonium Di-tert-butylphosphate: From Discovery to Application
This guide provides a comprehensive overview of tetra-n-butylammonium di-tert-butylphosphate, a versatile quaternary ammonium salt with significant applications in organic synthesis and drug development. We will delve into its discovery, and physicochemical properties, and provide detailed experimental protocols for its synthesis and use, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction: A Molecule of Unique Utility
This compound is a quaternary ammonium salt that has carved a niche for itself in the landscape of modern organic chemistry.[1] Its structure, combining a bulky, lipophilic tetra-n-butylammonium cation with a sterically hindered di-tert-butylphosphate anion, bestows upon it a unique set of properties that make it an invaluable tool in a variety of chemical transformations. This guide will explore the journey of this molecule from its conceptual origins to its practical applications, with a particular focus on its role as a phase-transfer catalyst and its utility in the synthesis of complex pharmaceutical agents.
Physicochemical Properties
The distinct characteristics of this compound stem from its ionic yet highly organic nature. The large tetra-n-butylammonium cation renders the salt soluble in a wide range of organic solvents, a critical feature for its application in homogeneous reaction media. The di-tert-butylphosphate anion, with its bulky tert-butyl groups, provides steric shielding to the phosphate core, influencing its reactivity and stability.
| Property | Value | Source |
| CAS Number | 68695-48-7 | [2][3] |
| Molecular Formula | C24H54NO4P | [2] |
| Molecular Weight | 451.66 g/mol | [2] |
| IUPAC Name | Tetrabutylazanium; di-tert-butyl phosphate | [2] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in many organic solvents | [5] |
The Genesis of a Reagent: Discovery and History
While pinpointing the exact first synthesis of this compound is challenging based on currently available literature, its emergence can be understood within the broader context of the development of two key classes of chemical compounds: quaternary ammonium salts and organophosphate esters.
The pioneering work on quaternary ammonium compounds (QACs) dates back to the early 20th century, with their antimicrobial properties being a primary focus of early research.[6] Over the decades, the synthetic versatility of QACs was recognized, particularly their ability to act as phase-transfer catalysts, a concept that gained significant traction in the mid-20th century. These catalysts, by pairing a lipophilic cation with an inorganic anion, could transport the anion into an organic phase, thereby enabling reactions between water-soluble and water-insoluble reactants.
Concurrently, the field of organophosphate chemistry was rapidly expanding, driven by the importance of the phosphate group in biological systems and its utility in organic synthesis. The development of methods to create phosphate esters with varying steric and electronic properties was a key area of research.
The synthesis and application of this compound likely arose from the confluence of these two fields. Researchers seeking a soluble, non-aqueous source of a sterically hindered phosphate anion for applications in organic synthesis would have logically turned to the formation of a quaternary ammonium salt. The use of the tetra-n-butylammonium cation was a common strategy to impart organic solubility to inorganic anions. The earliest widespread documentation of its use appears in patents and synthetic methodology papers from the late 20th and early 21st centuries, often in the context of prodrug synthesis and as a phase-transfer catalyst.[7]
Synthesis of this compound
The synthesis of this compound is typically achieved through a salt metathesis reaction, where a water-soluble salt of the di-tert-butylphosphate anion is reacted with a tetra-n-butylammonium salt. A common and practical approach involves the initial synthesis of potassium di-tert-butylphosphate, which is then used in the final ion exchange step.
Synthesis of Potassium Di-tert-butylphosphate (Precursor)
The preparation of the potassium salt of di-tert-butylphosphate is a critical first step. A reliable method involves the oxidation of di-tert-butyl phosphite.
Caption: Workflow for the Synthesis of this compound.
Experimental Protocol: Synthesis of Potassium Di-tert-butylphosphate [4][8]
-
Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, combine di-tert-butyl phosphite (1.0 eq) and potassium bicarbonate (0.6 eq) in deionized water.
-
Oxidation: Slowly add potassium permanganate (0.7 eq) portion-wise to the stirred solution, ensuring the temperature remains low.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 30 minutes.
-
Work-up: Heat the mixture to approximately 60°C and add decolorizing carbon. Filter the hot solution through a pad of Celite to remove manganese dioxide and carbon.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield crude potassium di-tert-butylphosphate as a white solid.
Final Synthesis via Salt Metathesis
With the potassium salt in hand, the final step is a straightforward ion exchange reaction.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve potassium di-tert-butylphosphate (1.0 eq) in a suitable solvent such as methanol.
-
Ion Exchange: Add a solution of tetra-n-butylammonium bromide (1.0 eq) in the same solvent to the phosphate solution.
-
Precipitation: The less soluble potassium bromide will precipitate out of the solution.
-
Isolation: Filter the mixture to remove the potassium bromide precipitate.
-
Final Product: Evaporate the solvent from the filtrate under reduced pressure to obtain this compound.
Applications in Organic Synthesis and Drug Development
The unique properties of this compound make it a valuable reagent in several areas of organic synthesis, with notable applications in the pharmaceutical industry.
Phase-Transfer Catalyst
One of the primary applications of this compound is as a phase-transfer catalyst (PTC).[7] In this role, the tetra-n-butylammonium cation acts as a shuttle, transporting the di-tert-butylphosphate anion from an aqueous or solid phase into an organic phase where the desired reaction can occur. This is particularly useful in reactions involving phosphorylation, where the phosphate nucleophile is often an inorganic salt with poor solubility in organic solvents.
Caption: Mechanism of Phase-Transfer Catalyzed Phosphorylation.
This catalytic cycle enables phosphorylation reactions to be carried out under milder conditions, often with improved yields and selectivities compared to traditional methods that may require harsh, anhydrous conditions.
Reagent in Prodrug Synthesis
A significant application of di-tert-butylphosphate derivatives lies in the synthesis of phosphonooxymethyl (POM) prodrugs.[7] This strategy is employed to enhance the bioavailability of drugs containing a phosphate or phosphonate group, which are often poorly absorbed due to their negative charge at physiological pH. By masking the phosphate with two tert-butyl groups and a methylene linker, the resulting prodrug is more lipophilic and can more easily cross cell membranes. Once inside the cell, the protecting groups are cleaved by cellular enzymes to release the active drug.
Case Study: Synthesis of the Antiviral Drug Tenofovir
The synthesis of Tenofovir, a cornerstone of antiretroviral therapy for HIV, provides an excellent example of the utility of di-tert-butyl phosphonate chemistry.[9][10] While not directly using the tetra-n-butylammonium salt in the final step, the synthesis of the key phosphonate intermediate often involves di-tert-butyl phosphite. The principles of using bulky tert-butyl protecting groups are central to the synthetic strategy.
A common route involves the alkylation of the adenine base with a di-tert-butyl protected phosphonomethylating agent. The tert-butyl groups are then removed under acidic conditions to yield Tenofovir.[9] The use of these protecting groups is crucial for the successful and high-yielding synthesis of this important therapeutic agent.
Experimental Protocols for Key Applications
General Protocol for Phase-Transfer Catalyzed O-Phosphorylation
This protocol provides a general guideline for the O-phosphorylation of an alcohol using this compound as a phase-transfer catalyst.
-
Reaction Setup: In a round-bottom flask, dissolve the alcohol substrate (1.0 eq) in a suitable organic solvent (e.g., dichloromethane).
-
Addition of Reagents: Add an aqueous solution of a phosphate source (e.g., K2HPO4, 1.5 eq) and this compound (0.1 eq).
-
Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Conclusion and Future Outlook
This compound has established itself as a valuable and versatile reagent in modern organic synthesis. Its unique combination of organic solubility and a sterically demanding phosphate anion has enabled advancements in phase-transfer catalysis and the synthesis of complex molecules, particularly in the realm of drug development. As the demand for more efficient and selective synthetic methods continues to grow, it is likely that the applications of this and related quaternary ammonium phosphates will continue to expand, finding new roles in areas such as materials science and biocatalysis. The principles of ion-pairing and phase-transfer catalysis, exemplified by this reagent, will undoubtedly remain a cornerstone of synthetic chemistry for the foreseeable future.
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-
Griffith, W. P., Ley, S. V., Whitcombe, G. P., & White, A. D. (1987). Preparation and use of tetra-n-butylammonium per-ruthenate (TBAP reagent) and tetra-n-propylammonium per-ruthenate (TPAP reagent) as new catalytic oxidants for alcohols. Journal of the Chemical Society, Chemical Communications, (21), 1625-1627. [Link]
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A Technical Guide to the Spectroscopic Characterization of Tetra-n-butylammonium di-tert-butylphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetra-n-butylammonium di-tert-butylphosphate is a quaternary ammonium salt that finds utility in various chemical applications, including as a phase-transfer catalyst and a reagent in organic synthesis.[1] Its structure combines a bulky, lipophilic tetra-n-butylammonium cation with a di-tert-butylphosphate anion. A thorough understanding of its spectroscopic properties is crucial for quality control, reaction monitoring, and mechanistic studies. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside practical, field-proven protocols for its analysis.
Molecular Structure and Spectroscopic Overview
The chemical structure of this compound is composed of two distinct ionic components: the tetra-n-butylammonium cation and the di-tert-butylphosphate anion. This ionic nature dictates the spectroscopic approaches for its characterization.
Caption: Ionic components of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Due to the presence of ¹H, ¹³C, and ³¹P nuclei, a comprehensive analysis can be performed.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the tetra-n-butylammonium cation and the di-tert-butylphosphate anion.
-
Tetra-n-butylammonium Cation: The four butyl chains are equivalent, giving rise to a characteristic set of signals. The protons on the α-carbon (adjacent to the nitrogen) will be the most deshielded. The signals for the β, γ, and δ protons will appear at progressively higher fields (lower ppm).
-
di-tert-butylphosphate Anion: The 18 protons of the two tert-butyl groups are equivalent and will appear as a sharp singlet.[2]
Predicted ¹H NMR Chemical Shifts (CDCl₃, 300 MHz)
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| N-CH₂- (α-H) | ~ 3.40 | Triplet | 8H |
| -CH₂- (β-H) | ~ 1.68 | Multiplet | 8H |
| -CH₂- (γ-H) | ~ 1.45 | Multiplet | 8H |
| -CH₃ (δ-H) | ~ 1.02 | Triplet | 12H |
| O-C(CH₃)₃ | ~ 1.40 | Singlet | 18H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the carbon atoms in both the cation and the anion.
-
Tetra-n-butylammonium Cation: Four signals are expected for the four non-equivalent carbons of the butyl chains.
-
di-tert-butylphosphate Anion: Two signals are expected for the tert-butyl group carbons: one for the quaternary carbon and one for the methyl carbons.
Predicted ¹³C NMR Chemical Shifts (CDCl₃, 75 MHz)
| Assignment | Predicted Chemical Shift (ppm) |
| N-C H₂- (α-C) | ~ 58 |
| -C H₂- (β-C) | ~ 24 |
| -C H₂- (γ-C) | ~ 20 |
| -C H₃ (δ-C) | ~ 13 |
| O-C (CH₃)₃ | ~ 80 |
| O-C(C H₃)₃ | ~ 30 |
³¹P NMR Spectroscopy
The ³¹P NMR spectrum is a simple yet powerful tool for characterizing the phosphate moiety. A single resonance is expected for the phosphorus atom in the di-tert-butylphosphate anion. The chemical shift will be influenced by the solvent and the nature of the counter-ion.
Predicted ³¹P NMR Chemical Shift
| Assignment | Predicted Chemical Shift (ppm) |
| (t-BuO)₂PO₂⁻ | ~ -10 to -15 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be a superposition of the vibrational modes of the tetra-n-butylammonium cation and the di-tert-butylphosphate anion.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 2960-2870 | C-H stretching (butyl and tert-butyl groups) | Strong |
| 1480-1460 | C-H bending (CH₂ and CH₃) | Medium |
| 1250-1000 | P-O-C stretching | Strong |
| 1150-1085 | P=O stretching | Strong |
| 980-950 | O-P-O symmetric stretching | Medium |
Mass Spectrometry (MS)
Electrospray ionization (ESI) is the most suitable mass spectrometry technique for analyzing ionic compounds like this compound. The analysis will be performed in both positive and negative ion modes to detect the cation and anion, respectively.
-
Positive Ion Mode: The tetra-n-butylammonium cation ([M]⁺) is expected to be observed at m/z 242.46.[1]
-
Negative Ion Mode: The di-tert-butylphosphate anion ([M]⁻) is expected to be observed at m/z 209.1.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
For quantitative analysis, a known amount of an internal standard can be added.
Data Acquisition:
-
Instrument: A standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR).
-
¹H NMR: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. A relatively small number of scans is usually sufficient.
Caption: A simplified workflow for the NMR analysis.
IR Spectroscopy
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the simplest method.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and acquire the spectrum in a liquid cell.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum should be acquired before the sample spectrum.
Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
For negative ion mode, adding a small amount of a weak base like ammonium hydroxide can enhance deprotonation if necessary, although the phosphate is already an anion.
Data Acquisition:
-
Instrument: An electrospray ionization mass spectrometer (ESI-MS).
-
Positive Ion Mode: Infuse the sample solution into the ESI source and acquire the spectrum. The capillary voltage will be positive.
-
Negative Ion Mode: Switch the polarity of the instrument and acquire the spectrum with a negative capillary voltage.
Caption: A streamlined workflow for ESI-MS analysis.
Conclusion
The spectroscopic characterization of this compound is straightforward using a combination of NMR, IR, and MS techniques. The predicted data and experimental protocols provided in this guide offer a comprehensive framework for researchers to confidently identify and analyze this compound. By understanding the distinct spectral features of both the cation and the anion, a complete structural confirmation can be achieved.
References
Sources
A Technical Guide to the Purity and Assay of Commercially Available Tetra-n-butylammonium di-tert-butylphosphate
This in-depth technical guide provides a comprehensive overview of the critical quality attributes of commercially available Tetra-n-butylammonium di-tert-butylphosphate (TBATBP). Intended for researchers, scientists, and professionals in drug development, this document outlines the potential impurities, and provides detailed methodologies for the accurate determination of purity and assay. The protocols described herein are designed to be self-validating systems, grounded in established analytical principles.
Introduction
This compound, with the chemical formula C₂₄H₅₄NO₄P and a molecular weight of 451.7 g/mol , is a quaternary ammonium salt that finds utility in various chemical applications, including as a phase-transfer catalyst in organic synthesis.[1][2] Its efficacy and the reproducibility of the processes in which it is used are directly dependent on its purity and accurate content determination. This guide provides a framework for assessing the quality of commercially available TBATBP.
Synthesis and Potential Impurities
A common route to synthesizing this compound is through a neutralization reaction between tetrabutylammonium hydroxide and di-tert-butyl phosphate.[1] Understanding this synthesis is crucial for identifying potential impurities.
Potential Process-Related Impurities:
-
Unreacted Starting Materials:
-
Di-tert-butyl phosphate
-
Tetrabutylammonium hydroxide
-
-
Degradation Products:
-
Tributylamine and 1-butene (from Hofmann elimination of tetrabutylammonium hydroxide)
-
-
Residual Solvents:
-
Toluene, hexane, or other solvents used during synthesis and purification.[3]
-
Diagram of Impurity Origins:
Sources
An In-Depth Technical Guide to the Handling and Storage of Tetra-n-butylammonium di-tert-butylphosphate
For professionals in the fields of pharmaceutical research, organic synthesis, and materials science, the precise and safe handling of specialized reagents is paramount. Tetra-n-butylammonium di-tert-butylphosphate is a quaternary ammonium salt that serves as a versatile phase-transfer and acidic catalyst in various synthetic applications. Its unique combination of a lipophilic cation and a sterically hindered phosphate anion imparts specific reactivity and solubility characteristics. This guide provides a comprehensive overview of the essential handling and storage protocols for this compound, grounded in an understanding of its chemical nature to ensure experimental success and laboratory safety.
Chemical and Physical Identity
A foundational understanding of the physicochemical properties of this compound is crucial for its appropriate handling. This salt is comprised of a bulky, lipophilic tetra-n-butylammonium cation and a di-tert-butylphosphate anion.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₅₄NO₄P | [1] |
| Molecular Weight | 451.67 g/mol | [1] |
| Appearance | White to yellow powder or crystals | [2] |
| CAS Number | 68695-48-7 | [1] |
| Purity | Typically ≥95% | [2] |
The large alkyl groups on both the cation and anion contribute to its solubility in a range of organic solvents, a key feature for its role in phase-transfer catalysis.[3]
Core Principles of Safe Handling: A Mechanistic Approach
The handling procedures for this compound are dictated by its chemical structure, which includes a charged quaternary ammonium group and a phosphate ester moiety.
Personal Protective Equipment (PPE): Your First Line of Defense
Given its classification as a skin, eye, and respiratory irritant, a robust PPE protocol is non-negotiable.[4]
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields are mandatory to prevent contact with dust or splashes.[5] The quaternary ammonium cation can irritate mucous membranes upon contact.[6]
-
Skin Protection: Impervious gloves (e.g., nitrile) and a lab coat are essential. For larger quantities, consider fire/flame-resistant and impervious clothing.[5] Quaternary ammonium compounds can disrupt cell membranes, leading to skin irritation.[7]
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[5] If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.[5]
Caption: Mandatory PPE for handling this compound.
Preventing Exposure and Contamination
Engineering controls and mindful laboratory practices are crucial for minimizing exposure risks.
-
Ventilation: Always handle this compound in a well-ventilated area to minimize inhalation exposure.[5]
-
Dust Formation: Avoid the formation of dust during handling.[5] Use appropriate weighing techniques, such as weighing on a non-static surface or in a weighing boat.
-
Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]
Storage Guidelines: Ensuring Stability and Longevity
The stability of this compound is contingent on proper storage conditions that protect it from atmospheric moisture and incompatible substances.
General Storage Conditions
-
Container: Store in a tightly closed container to prevent the ingress of moisture.[5][9]
-
Temperature: Store in a dry, cool, and well-ventilated place at room temperature.[2][5][10]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to further protect against moisture and potential slow degradation.
Caption: Key parameters for the optimal storage of the compound.
Incompatible Materials and Reactivity Profile
While specific reactivity data for this compound is limited, understanding the general reactivity of its constituent ions is key to avoiding hazardous situations.
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents.[9] The organic components of the salt can be oxidized, potentially leading to a vigorous reaction.
-
Strong Acids: The di-tert-butylphosphate ester is susceptible to hydrolysis under strongly acidic conditions, which would cleave the tert-butyl groups.[6][11]
-
Strong Bases: Quaternary ammonium cations are generally stable towards bases.[12] However, at elevated temperatures, degradation can occur.
-
Moisture: The compound is hygroscopic and should be protected from moisture to prevent hydrolysis of the phosphate ester. The bulky tert-butyl groups offer some steric protection, enhancing its hydrolytic stability compared to less hindered phosphate esters.[1]
Emergency Procedures: Preparedness and Response
In the event of accidental exposure or a spill, a swift and appropriate response is critical.
| Situation | First-Aid Measures | Spill Cleanup |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[5] | Evacuate the area. Wear appropriate PPE, including respiratory protection. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[5][11] | Avoid dust formation. Sweep up the spilled material and place it in a suitable, closed container for disposal.[5][11] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][13] | Prevent the spilled material from entering drains or waterways.[11] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][11] | After cleanup, decontaminate the area with a suitable cleaning agent. |
Application in a Research Context: An Illustrative Experimental Protocol
To provide practical context, the following is a representative protocol for a Williamson ether synthesis, a classic nucleophilic substitution reaction where this compound can function as a phase-transfer catalyst. This protocol is for illustrative purposes and should be adapted based on the specific substrates and laboratory conditions.
Phase-Transfer Catalyzed O-Alkylation of a Phenol
Reaction: Phenol + Alkyl Halide → Alkyl Phenyl Ether
Materials:
-
Phenol (1.0 eq)
-
Alkyl halide (e.g., 1-bromobutane) (1.2 eq)
-
Sodium hydroxide (or potassium hydroxide) (2.0 eq)
-
This compound (0.05 - 0.10 eq)
-
Toluene (or another suitable organic solvent)
-
Deionized water
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the phenol in toluene.
-
Aqueous Phase Preparation: In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide.
-
Addition of Reagents: To the stirring solution of phenol in toluene, add the aqueous sodium hydroxide solution, the alkyl halide, and the this compound catalyst.
-
Reaction: Heat the biphasic mixture to 70-80 °C with vigorous stirring to ensure adequate mixing of the two phases. The lipophilic tetra-n-butylammonium cation will transport the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide.[3][14]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer with deionized water (2 x volume) and then with brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation to obtain the pure alkyl phenyl ether.
Caption: A typical workflow for a phase-transfer catalyzed Williamson ether synthesis.
Conclusion
This compound is a valuable reagent in modern organic synthesis. Its effective and safe use hinges on a thorough understanding of its chemical properties and potential hazards. By adhering to the guidelines outlined in this technical guide—employing appropriate personal protective equipment, utilizing proper storage conditions, and being prepared for emergencies—researchers can confidently and safely leverage the catalytic capabilities of this compound to advance their scientific endeavors.
References
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DI-TERT-BUTYLPHOSPHATE, TETRABUTYLAMMONIUM SALT Safety Data Sheets. Echemi.
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Quaternary Ammonium Compound Toxicity. NCBI Bookshelf.
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Mono alkyl quaternary ammonium salt. Kao Chemicals.
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This compound | 68695-48-7. Sigma-Aldrich.
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This compound | C24H54NO4P | CID 22339116. PubChem.
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Tetrabutylammonium phosphate monobasic. AK Scientific, Inc.
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This compound | 68695-48-7. Sigma-Aldrich.
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TETRABUTYL AMMONIUM DIHYDROGEN PHOSPHATE CAS NO 5574-97-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
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SAFETY DATA SHEET QUATERNARY DISINFECTANT CLEANER. Medline.
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SAFETY DATA SHEET. Fisher Scientific.
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This compound | CymitQuimica. CymitQuimica.
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Thermal Decomposition of Tetrabutylammonium – tetrafluoroborate, hexafluorophosphate and perchlorate. Journal of Applicable Chemistry.
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Novel Organophosphate Ester Tris(2,4-di-tert-butylphenyl)phosphate Alters Lipid Metabolism: Insights from Lipidomic Analysis and mRNA Expression. ACS Publications.
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Hydrolytic stability and hydrolysis reaction mechanism of bis(2,4-di- tert-butyl)pentaerythritol diphosphite (Alkanox P-24). ResearchGate.
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An In-depth Technical Guide to Tert-butyl Phosphates: Chemical Formula, Structure, and Applications. Benchchem.
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Application Notes and Protocols: Tetrabutylammonium Salicylate as a Catalyst for Nucleophilic Substitution Reactions. Benchchem.
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Starburst Quaternary Ammonium Salt: A New Effective Phase Transfer Catalyst. American Institute of Chemists.
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Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis. PubMed.
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Development of Efficient Processes for the Preparation of Di-tert-butyl Potassium Phosphate and Di-tert-butyl (Chloromethyl) Phosphate. ResearchGate.
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Quaternary ammonium cation. Wikipedia.
-
On the Radical‐Induced Degradation of Quaternary Ammonium Cations for Anion‐Exchange Membrane Fuel Cells and Electrolyzers. NIH.
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Application Notes and Protocols for Nucleophilic Substitution Reactions of Tert-butyl 6-bromohexanoate. Benchchem.
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PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research.
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Buy Di-tert-butyl hydrogen phosphate | 33494-81-4. Smolecule.
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Safety precautions and MSDS for Tetra-n-butylammonium di-tert-butylphosphate
An In-Depth Technical Guide to the Safe Handling of Tetra-n-butylammonium di-tert-butylphosphate
Introduction
This compound is a quaternary ammonium salt utilized in various organic synthesis applications, often valued for its properties as a catalyst or supporting electrolyte.[1] As with any specialized chemical reagent, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel. This guide is designed for researchers, scientists, and drug development professionals, providing a detailed examination of the material's safety data, risk mitigation strategies, and emergency procedures. Moving beyond a simple recitation of Material Safety Data Sheet (MSDS) sections, this document synthesizes available data to offer a field-proven, logical framework for safe handling, grounded in the principles of chemical risk assessment and the hierarchy of controls.
Compound Identification and Physicochemical Properties
Accurate identification is the foundation of chemical safety. The properties of this compound dictate its behavior and the necessary precautions for its handling.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [2][3][4] |
| Synonyms | ditert-butyl phosphate, tetrabutylazanium | [2][5] |
| CAS Number | 68695-48-7 | [2][3][4] |
| Molecular Formula | C₂₄H₅₄NO₄P | [3][5] |
| Molecular Weight | ~451.7 g/mol | [1][3] |
| Property | Value | Source(s) |
| Physical State | Solid, crystalline powder | [6] |
| Appearance | White | [7] |
| Odor | Data not available (some related compounds report a slight tributylamine odor) | [6] |
| Melting/Freezing Point | Data not available | [2] |
| Boiling Point | Data not available | [2] |
| Storage Temperature | Room temperature, in a dry environment | [4] |
Hazard Identification and Toxicological Profile
The primary hazards associated with this compound are related to its irritant properties. The Globally Harmonized System (GHS) provides a clear classification of these risks.
GHS Hazard Classification
| Hazard Statement Code | Description | Classification | Source(s) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation, Category 2 | [3][8] |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 | [3][8] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation, Category 3 | [3] |
Toxicological Insights:
The causality behind these classifications stems from the compound's chemical nature. As a salt, it can dissociate, and the components can interact with biological tissues. The bulky organic cation and the phosphate anion can disrupt cell membranes and proteins upon contact, leading to an inflammatory response perceived as irritation.
It is critical to note that quantitative toxicological data, such as LD50 (oral, dermal) or LC50 (inhalation) values, are not available for this specific compound.[2][6] This absence of data does not imply safety. Instead, it necessitates a more cautious approach, where the GHS classifications are treated as the definitive guide for risk assessment and control measure selection. All handling procedures must be predicated on the fact that this compound is a confirmed skin, eye, and respiratory irritant.[3]
A Risk-Based Framework: The Hierarchy of Controls
Effective safety management prioritizes systematic risk reduction over reliance on personal protective equipment (PPE). The hierarchy of controls provides a framework for implementing the most effective and reliable safety measures.
Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over PPE.
3.1. Engineering Controls: The First Line of Defense Engineering controls are designed to physically isolate personnel from the chemical hazard.
-
Chemical Fume Hood: All manipulations of solid this compound that could generate dust, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[6] This is the most critical control for preventing respiratory exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any fugitive dust or vapors.[2][9]
3.2. Administrative Controls: Defining Safe Work Practices These are the procedures and policies that govern how work is safely conducted.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.
-
Designated Areas: Clearly designate specific areas of the lab (e.g., a particular fume hood) for handling this compound to prevent cross-contamination.
-
Training: All personnel must be trained on the specific hazards of this compound, the contents of its MSDS, and the laboratory's SOPs before beginning work.
3.3. Personal Protective Equipment (PPE): The Final Barrier PPE is essential but should never be the sole means of protection. It is used to protect against residual risks that cannot be eliminated by other controls.[2]
| Protection Type | Specification | Rationale and Best Practices | Source(s) |
| Eye/Face | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) | Protects against dust particles causing serious eye irritation. A face shield may be required if there is a risk of splashing. | [2][6] |
| Hand | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and irritation. Gloves must be inspected for tears or holes before each use. Use proper removal technique to avoid contaminating skin. | [2][10] |
| Body | Laboratory coat; fire/flame resistant and impervious clothing recommended | Protects skin on arms and body from accidental contact with dust. | [2][11] |
| Respiratory | Required when dust is generated, even within a fume hood if exposure limits might be exceeded. | Use a NIOSH-approved particulate filter respirator (e.g., N95) or a full-face respirator if irritation is experienced. | [2][12] |
Standard Operating Procedures (SOPs)
SOP 1: Weighing and Handling the Solid Compound
-
Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat).
-
Location: Conduct all work within a certified chemical fume hood. Place a weigh paper or boat on an analytical balance inside the hood.
-
Transfer: Carefully use a spatula to transfer the desired amount of solid from the stock bottle to the weigh boat. Minimize dust generation by avoiding rapid movements.
-
Closure: Tightly close the main stock bottle immediately after dispensing.
-
Dissolution/Use: If preparing a solution, add the solid to the solvent in a flask, still inside the fume hood.
-
Cleanup: Wipe the spatula and any contaminated surfaces with a damp cloth before removing them from the hood. Dispose of the cloth and weigh boat as hazardous waste.
-
De-gowning: Remove gloves using the proper technique and wash hands thoroughly with soap and water.
SOP 2: Storage Protocol
-
Container Integrity: Ensure the container is tightly closed to prevent moisture absorption and leakage.[2][13]
-
Storage Location: Store the container in a cool, dry, and well-ventilated area.[2][10]
-
Compatibility: Store away from incompatible materials, particularly strong oxidizing agents.[14]
-
Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.
SOP 3: Waste Disposal Protocol
-
Waste Collection: All solid waste (e.g., contaminated weigh paper, gloves, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[12]
-
Segregation: Do not mix this waste with other waste streams unless compatibility is known and permitted by your institution's environmental health and safety (EHS) office.
-
Disposal: The sealed waste container must be disposed of through an approved hazardous waste management program, following all local, state, and federal regulations.[10][12] Do not pour any solutions containing this compound down the drain.[2]
Emergency Procedures
Rapid and correct response during an emergency is crucial to minimizing harm.
Caption: A logical workflow for responding to an accidental release.
5.1. First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[12][15]
-
Skin Contact: Take off contaminated clothing immediately.[2] Rinse the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.[12]
-
Eye Contact: Immediately flush eyes with copious amounts of clean, fresh water for at least 15 minutes, holding the eyelids apart.[12] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][12]
5.2. Accidental Release Measures (Spills)
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don all appropriate PPE, including respiratory protection.
-
Containment: For a small solid spill, carefully sweep up the material to avoid creating dust.[14] Use appropriate tools to place the spilled solid into a suitable, labeled container for waste disposal.[6]
-
Decontamination: Clean the spill area thoroughly with soap and water, and dispose of all cleaning materials as hazardous waste.
5.3. Firefighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[2][3] Avoid using a direct water jet, as it may scatter the material.[12]
-
Specific Hazards: The compound is combustible.[12] Fire may produce toxic and irritating fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and phosphorus oxides (PxOy).[12] Fine dust dispersed in the air can create a potential dust explosion hazard.[6][14]
-
Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[2][3]
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.[2] The compound is generally stable under recommended storage conditions.
-
Chemical Stability: Stable under normal temperatures and pressures.
-
Conditions to Avoid: Avoid dust formation and exposure to moisture, heat, and all sources of ignition.[2][14]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[14]
-
Hazardous Decomposition Products: Thermal decomposition can produce hazardous gases and vapors, including oxides of carbon, nitrogen, and phosphorus.[12]
Conclusion
This compound is a valuable research tool, but one that carries defined hazards requiring respect and careful management. Its classification as a skin, eye, and respiratory irritant mandates that all handling be performed with a robust safety framework. By prioritizing engineering controls like fume hoods, adhering to well-defined administrative procedures, and consistently using appropriate personal protective equipment, researchers can effectively mitigate the risks associated with this compound. A thorough understanding of these protocols and emergency procedures is not merely a regulatory requirement but a cornerstone of a responsible and safe research environment.
References
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Material Safety Data Sheet - Tetra Butyl Ammonium Dihydrogen Orthophosphate AR/HPLC. (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]
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Safety Data Sheet: Tetrabutylammonium phosphate. (n.d.). Carl Roth. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
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Safety Data Sheet: Tetrabutylammonium phosphate. (n.d.). Carl Roth. Retrieved from [Link]
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TETRABUTYL AMMONIUM DIHYDROGEN PHOSPHATE AR/HPLC Safety Data Sheet. (n.d.). Loba Chemie. Retrieved from [Link]
-
Recycling of the Supporting Electrolyte Tetra(n-butyl)ammonium Hexafluorophosphate from Used Electrolyte Solutions. (n.d.). BASi. Retrieved from [Link]
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Navigating the Environmental Lifecycle of Tetra-n-butylammonium di-tert-butylphosphate: A Technical Guide for the Research Professional
This guide provides a comprehensive technical overview of the environmental considerations and disposal protocols for Tetra-n-butylammonium di-tert-butylphosphate. As a compound utilized in specialized research and drug development applications, a thorough understanding of its lifecycle is paramount for ensuring laboratory safety, environmental stewardship, and regulatory compliance. This document is structured to provide not just procedural steps, but the scientific rationale underpinning them, empowering researchers to make informed decisions.
Compound Profile and Inferred Environmental Behavior
This compound is an organic salt, placing it within the broad class of materials known as Ionic Liquids (ILs).[1][2][3] It is comprised of a Tetra-n-butylammonium (TBA) cation, a Quaternary Ammonium Compound (QAC), and a di-tert-butylphosphate (DTBP) anion, an organophosphate ester. Due to a notable lack of specific ecotoxicological and environmental fate data for the combined salt, as evidenced by its Safety Data Sheet (SDS) which reports "no data available" for these parameters, we must infer its likely behavior from its constituent ions and related chemical classes.[4]
The Cation: Tetra-n-butylammonium (a Quaternary Ammonium Compound)
The TBA cation is a QAC, a class of compounds known for their surfactant properties and use as antimicrobials and preservatives.[5]
-
Environmental Persistence and Fate : QACs, particularly those with longer alkyl chains, exhibit strong sorption to sludge, soil, and sediment.[6][7] This binding can reduce their bioavailability but also leads to their accumulation in these environmental compartments.[7] While some QACs are considered aerobically biodegradable, the rate is highly dependent on their specific structure and environmental conditions.[6] Their negligible vapor pressure means they are unlikely to be significant air pollutants.[8]
-
Ecotoxicity : QACs as a class are known to be toxic to a wide range of aquatic organisms, including fish, daphnids, algae, and microorganisms.[6][9] Their mode of action often involves disruption of cell membranes. This toxicity is a significant concern, as wastewater treatment plants may not completely remove them before discharge.[7]
The Anion: di-tert-butylphosphate (an Organophosphate)
The DTBP anion is a sterically hindered organophosphate ester.
-
Environmental Persistence and Fate : The primary degradation pathway for many organophosphate compounds in the environment is hydrolysis of the ester bonds.[10][11] This process can be influenced by pH, temperature, and microbial activity.[12] Microorganisms have evolved enzymatic processes, such as organophosphate hydrolases, to break down these compounds, often using them as a source of carbon or phosphorus.[10][13] The bulky tert-butyl groups on the DTBP anion may sterically hinder enzymatic and chemical hydrolysis, potentially increasing its persistence compared to less hindered organophosphates.
-
Ecotoxicity : While organophosphate pesticides are known for their neurotoxicity in target organisms, the ecotoxicity of simpler organophosphate anions like DTBP is not well-characterized. However, the release of phosphate into aquatic systems can contribute to eutrophication.
The overall environmental profile of this compound is therefore a composite of these two components: a potentially persistent and aquatically toxic cation, and an anion whose degradation may be slow and could contribute to nutrient loading.
Quantitative Ecotoxicity Data (Inferred)
As no specific data exists for the target compound, the following table summarizes general toxicity information for the QAC class to which the cation belongs. This data should be used as a conservative estimate of potential hazard.
| Organism Type | Endpoint | Concentration Range (for various QACs) | Reference |
| Aquatic Microorganisms (e.g., Aliivibrio fischeri) | IC50 | < 1 mg/L | [9] |
| Aquatic Invertebrates (e.g., daphnids) | LC50 | < 1 mg/L | [6][9] |
| Fish | LC50 | < 1 mg/L | [6][9] |
| Algae | EC50 | < 1 mg/L | [6][9] |
Note: LC50 (Lethal Concentration, 50%) and EC50/IC50 (Effective/Inhibitory Concentration, 50%) values below 1 mg/L indicate high toxicity to aquatic life.
Core Directive: Waste Management and Disposal Protocol
The management of waste containing this compound must be approached with the assumption of high aquatic toxicity and potential persistence. The primary goal is to prevent its release into the environment.
Experimental Workflow for Waste Segregation and Collection
A robust waste management plan begins at the point of generation. The following workflow is critical to ensure proper handling.
Caption: Waste segregation workflow at the point of generation.
Protocol for Decontamination of Laboratory Equipment
Glassware, magnetic stir bars, and other non-disposable equipment must be decontaminated before returning to general use.
Materials:
-
Designated "QAC/Organophosphate Waste" container
-
Isopropyl alcohol or ethanol (70%)
-
Deionized water
-
Personal Protective Equipment (PPE): Nitrile gloves, safety glasses, lab coat
Procedure:
-
Initial Rinse (Solvent): Rinse the contaminated equipment three times with a minimal amount of isopropyl alcohol or ethanol. The rationale for using an alcohol rinse is the compound's likely solubility in polar organic solvents. Crucially, collect all rinsate in the designated "Quaternary Ammonium/Organophosphate Waste" container.
-
Second Rinse (Aqueous): Rinse the equipment three times with deionized water. Collect this aqueous rinsate in the same hazardous waste container. This step removes any residual alcohol and water-soluble residues.
-
Final Cleaning: The equipment can now be washed using standard laboratory detergents and procedures.
-
Drying: Dry the equipment as required for its next use.
Disposal of Contaminated Solids and Concentrated Waste
Solid waste (e.g., contaminated filter paper, gloves) and concentrated liquid or solid this compound must be disposed of as hazardous waste.
Procedure:
-
Containment: Place all contaminated solid materials and unwanted compound into a clearly labeled, sealable, and chemically compatible container. The label must read: "Hazardous Waste: this compound".
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for collection by a certified environmental disposal company. Provide them with the Safety Data Sheet for the compound. The recommended method of disposal is high-temperature incineration at a licensed facility, which ensures complete destruction of the organic cation and anion.[14]
Spill Management Protocol
In the event of an accidental release, immediate and appropriate action is required to mitigate exposure and environmental contamination.
Caption: Step-by-step spill response workflow.
Spill Kit Components:
-
Inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows)
-
Spark-proof scoop and dustpan
-
Sealable, labeled hazardous waste bags or containers
-
Appropriate PPE
Conclusion and Future Outlook
The environmental profile of this compound necessitates a cautious approach to its handling and disposal. Based on the known properties of its constituent ions, it should be treated as a substance with high potential for aquatic toxicity and environmental persistence. The protocols outlined in this guide are based on established principles of chemical safety and waste management, providing a framework for minimizing risk.
Researchers are strongly encouraged to advocate for and participate in future studies to generate specific ecotoxicological and degradation data for this and other novel compounds used in development. Such data is essential for accurate risk assessment and the development of more targeted, evidence-based environmental management strategies.
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- Toxicity of Quaternary Ammonium Compounds (QACs)
- Environmental Application, Fate, Effects, and Concerns of Ionic Liquids: A Review - PubMed. (URL: )
- Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges - PMC - PubMed Central. (URL: )
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- Are quaternary ammonium compounds associated with adverse environmental and health outcomes? - News-Medical.Net. (URL: )
- Microbial degradation of organophosphorus compounds | FEMS Microbiology Reviews | Oxford Academic. (URL: )
- Insights into Biochemical Degradation of the Organophosphate Pesticide, Diazinon by Soil Microorganisms and their Mechanisms of Actions. (URL: )
- Biodegradation of the organophosphate pesticide tetrachlorvinphos by bacteria isolated from agricultural soils in México. (URL: )
- DI-TERT-BUTYLPHOSPHATE, TETRABUTYLAMMONIUM SALT Safety D
- SAFETY DATA SHEET QUATERNARY DISINFECTANT CLEANER - Medline. (URL: )
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Methodological & Application
Application Notes and Protocols: Tetra-n-butylammonium Di-tert-butylphosphate as a Phase-Transfer Catalyst in Organic Synthesis
Introduction: Beyond Conventional Synthesis
In the landscape of modern organic synthesis, particularly within drug development, the ability to efficiently form new chemical bonds under mild conditions is paramount. Many crucial reactions, such as alkylations and phosphorylations, are often hindered by the mutual insolubility of reactants. An ionic nucleophile, soluble in an aqueous or polar phase, may fail to react with a nonpolar organic substrate residing in an immiscible organic phase. Phase-Transfer Catalysis (PTC) emerges as an elegant and powerful solution to this challenge, enabling reactions between disparate phases with enhanced rates, higher yields, and often, greener footprints by reducing the need for harsh, anhydrous solvents.[1][2]
This guide delves into the specific application of Tetra-n-butylammonium di-tert-butylphosphate (TBADP) as a uniquely effective phase-transfer catalyst. We will explore the molecular architecture that underpins its catalytic prowess and provide detailed, field-tested protocols for its application in key synthetic transformations.
The Catalyst: Unpacking the Efficacy of this compound
This compound is a quaternary ammonium salt with the chemical formula [N(C₄H₉)₄]⁺[P(O)(O-t-Bu)₂]⁻.[3][4] Its exceptional performance as a phase-transfer catalyst is not accidental but a direct result of the synergistic properties of its constituent ions.
-
The Cation: A Lipophilic Chariot. The tetra-n-butylammonium (TBA⁺) cation is the engine of phase transfer. Comprising a central, positively charged nitrogen atom surrounded by four lipophilic butyl chains, it acts as a molecular "chariot."[5] These hydrocarbon chains effectively shield the positive charge, allowing the cation to detach from the aqueous phase and migrate into the nonpolar organic phase, carrying an anionic passenger with it to maintain charge neutrality.[6]
-
The Anion: A Sterically Hindered Nucleophile. The di-tert-butylphosphate anion is the key to the catalyst's unique reactivity. The two bulky tert-butyl groups create significant steric hindrance around the phosphate core. When the TBA⁺ cation transports this anion into the organic phase, the anion is poorly solvated and exists as a "naked" or "bare" nucleophile.[2][6] This state of high reactivity is further amplified because the bulky tert-butyl groups prevent the anion from forming tight, unreactive ion pairs with the TBA⁺ cation, making the phosphate oxygen exceptionally available for nucleophilic attack.[7] This combination of lipophilicity from the cation and the sterically-induced high reactivity of the anion makes TBADP a superior catalyst for specific applications.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 68695-48-7 | [4][8] |
| Molecular Formula | C₂₄H₅₄NO₄P | [3][4][9] |
| Molecular Weight | 451.66 g/mol | [3][9][10] |
| Appearance | White to off-white solid/crystalline powder | [11] |
| IUPAC Name | tetrabutylazanium; di-tert-butyl phosphate | [3][4] |
Core Mechanism: The Catalytic Cycle of Phase Transfer
The catalytic action of TBADP follows the well-established Starks' extraction mechanism.[6][12] The catalyst operates in a regenerative cycle, shuttling anions from an aqueous or solid phase into the bulk organic phase where the desired reaction occurs.
The process can be visualized as follows:
-
Anion Exchange: At the interface of the two immiscible phases (e.g., aqueous NaOH and toluene), the TBA⁺ cation exchanges its initial counter-ion (in this case, the di-tert-butylphosphate) for a reactant anion from the aqueous phase (e.g., a hydroxide or phenoxide ion).
-
Migration to Organic Phase: The newly formed lipophilic ion pair (e.g., [TBA]⁺[ArO]⁻) is extracted from the interface into the organic phase.
-
Reaction: The highly reactive, "naked" anion attacks the organic substrate (e.g., an alkyl halide, R-X) to form the desired product (ArO-R). This step also generates a new inorganic anion (X⁻).
-
Return and Regeneration: The TBA⁺ cation, now paired with the new anion ([TBA]⁺[X]⁻), migrates back to the interface. Here, it exchanges the product anion (X⁻) for a new reactant anion from the aqueous phase, thus regenerating the catalytically active species in the organic phase and completing the cycle.
Caption: The Phase-Transfer Catalysis (PTC) cycle for TBADP.
Application I: Catalysis of Nucleophilic Alkylation Reactions
TBADP is an excellent catalyst for the alkylation of weak nucleophiles, such as phenols and alcohols, which require a base to be activated. The catalyst efficiently transports the generated alkoxide or phenoxide into the organic phase for reaction with an alkyl halide.
Protocol 1: O-Alkylation of 4-Methoxyphenol with Benzyl Bromide
Principle: This protocol demonstrates the etherification of a phenol. 4-methoxyphenol is deprotonated by aqueous sodium hydroxide. TBADP transfers the resulting phenoxide anion into an organic solvent (toluene), where it reacts with benzyl bromide to form 1-(benzyloxy)-4-methoxybenzene.
Materials:
-
4-Methoxyphenol (99%)
-
Benzyl bromide (98%)
-
Sodium hydroxide (NaOH), pellets (97%+)
-
This compound (TBADP), (1-5 mol%)
-
Toluene
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography setup
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (1.24 g, 10.0 mmol), toluene (20 mL), and TBADP (0.226 g, 0.5 mmol, 5 mol%).
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (0.80 g, 20.0 mmol) in deionized water (20 mL). Add this aqueous solution to the reaction flask.
-
Substrate Addition: Add benzyl bromide (1.71 g, 1.19 mL, 10.0 mmol) to the biphasic mixture.
-
Reaction Execution: Heat the mixture to 60°C and stir vigorously to ensure efficient mixing of the two phases. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Expect the reaction to complete within 2-4 hours.
-
Workup: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 20 mL), saturated sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a 5-10% ethyl acetate in hexanes gradient) to yield the pure ether product.
Table 2: Generalized Conditions for TBADP-Catalyzed O-Alkylation
| Parameter | Recommended Range/Condition | Rationale & Field Insights |
| Catalyst Loading | 1–5 mol% | Higher loading can accelerate the reaction but may complicate purification. 2-3 mol% is often a good starting point. |
| Solvent | Toluene, Dichloromethane, Chlorobenzene | Nonpolar, water-immiscible solvents are ideal. Toluene is often preferred for its higher boiling point and lower cost. |
| Base | 20-50% aqueous NaOH or KOH | A concentrated aqueous base provides a high concentration of the nucleophile's conjugate base at the interface. |
| Temperature | 25–80 °C | Reaction is often faster at elevated temperatures, but this must be balanced with the stability of substrates and products. |
| Stirring Rate | > 800 RPM | Vigorous stirring is critical to maximize the interfacial surface area, which is often the rate-limiting factor in PTC reactions.[12] |
Application II: The Di-tert-butylphosphate Anion as a Phosphorylating Agent
A distinct and powerful application of TBADP involves leveraging its own anion as a nucleophile. The di-tert-butylphosphate anion can act as a phosphorylating agent for various substrates, particularly alcohols. This process is highly valuable as the tert-butyl groups serve as convenient protecting groups for the phosphate, which can be readily removed under mild acidic conditions post-reaction.[13]
Protocol 2: Phosphorylation of Benzyl Alcohol
Principle: In this reaction, the di-tert-butylphosphate anion, carried into the organic phase by the TBA⁺ cation, acts as a nucleophile. For this to occur, the substrate alcohol must first be converted into a better leaving group, for instance, by tosylation or conversion to an alkyl halide. This protocol details the phosphorylation of benzyl bromide (prepared from benzyl alcohol).
Caption: Workflow for alcohol phosphorylation using TBADP.
Materials:
-
Benzyl bromide (1.71 g, 10.0 mmol)
-
This compound (TBADP), (4.97 g, 11.0 mmol, 1.1 equiv.)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen/Argon inlet
-
Standard glassware for extraction and workup
-
Rotary evaporator
-
Flash chromatography setup
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add TBADP (4.97 g, 11.0 mmol) and anhydrous acetonitrile (25 mL). Stir until the catalyst is fully dissolved.
-
Substrate Addition: Add benzyl bromide (1.71 g, 10.0 mmol) to the solution via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction is typically slower than alkylation and may require 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of benzyl bromide.
-
Workup: Once the reaction is complete, remove the acetonitrile using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (30 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected phosphate triester.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure di-tert-butyl benzyl phosphate.
Trustworthiness: Self-Validating Systems and Troubleshooting
The protocols described are designed to be self-validating. The progress of each reaction can be rigorously monitored by standard analytical techniques like TLC, GC, or LC-MS, allowing for clear determination of reaction endpoints and yield assessment.
Common Issues & Field-Proven Solutions:
-
Slow Reaction Rate: This is often due to insufficient mixing. Increase the stirring speed to create a finer emulsion and maximize the interfacial area. For sluggish reactions, gently increasing the temperature can be effective.
-
Emulsion Formation: During workup, stable emulsions can form, making phase separation difficult. Adding a small amount of brine can help break the emulsion. In stubborn cases, filtration through a pad of Celite® may be necessary.
-
Catalyst Inactivity: Ensure the catalyst has not been contaminated. While robust, quaternary ammonium salts can be "poisoned" by certain anions that form highly organic-soluble, unreactive ion pairs.
Conclusion
This compound is a highly versatile and effective phase-transfer catalyst with a dual functionality. Its classic catalytic role facilitates reactions like O-alkylation by transporting nucleophiles into an organic phase. Concurrently, its unique, sterically hindered di-tert-butylphosphate anion can be employed directly as a nucleophilic phosphorylating agent, offering a convenient route to protected phosphates. By understanding the core principles behind its design and applying the robust protocols outlined here, researchers, scientists, and drug development professionals can leverage TBADP to overcome challenges of phase immiscibility and streamline the synthesis of complex organic molecules.
References
- Smolecule. (2023, August 15).
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- ResearchGate.
- Alfa Chemistry.
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- Chem-Impex.
- OperaChem. (2023, July 2).
- PTC Organics. Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development.
- Wuhan Konberd Biotech Co., LTD.
- Chemistry Stack Exchange. (2017, May 17).
- Wikipedia.
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- Sigma-Aldrich.
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Harnessing the Power of Steric Hindrance and Solubility: Tetra-n-butylammonium di-tert-butylphosphate in Nucleophilic Substitution
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
Tetra-n-butylammonium di-tert-butylphosphate (TBDP) is a quaternary ammonium salt that has emerged as a highly effective reagent in modern organic synthesis.[1][2] Its unique structure, combining a lipophilic, non-coordinating tetra-n-butylammonium (TBA) cation with a sterically hindered di-tert-butylphosphate anion, makes it an exceptional tool for nucleophilic substitution reactions. This guide provides an in-depth exploration of TBDP's role as a phase-transfer catalyst and a nucleophile source, offering detailed mechanistic insights, comparative data, and step-by-step experimental protocols for its application in key synthetic transformations, particularly in the synthesis of phosphate esters, which are common motifs in prodrug design.
The Molecular Architecture of TBDP: A Tale of Two Ions
The efficacy of this compound (TBDP) stems from the distinct and complementary properties of its constituent ions:
-
The Tetra-n-butylammonium (TBA) Cation [N(C₄H₉)₄]⁺: This large, symmetrical quaternary ammonium cation is characterized by its four butyl chains, which render it highly lipophilic (organic-soluble).[3] This property is central to its function as a phase-transfer catalyst (PTC).[4][5] Unlike smaller, more charge-dense metal cations (e.g., K⁺, Na⁺), the TBA cation forms loose, solvent-separated ion pairs with its anionic partner. This "shields" the anion from the bulk solvent and from tight ion pairing, generating a "naked" and therefore more reactive nucleophile in the organic phase.[3][6]
-
The Di-tert-butylphosphate Anion [(t-C₄H₉O)₂PO₂]⁻: This is the functional nucleophile. The two bulky tert-butyl groups provide significant steric hindrance around the phosphorus center. This steric bulk plays a crucial role in moderating the anion's reactivity and influencing the reaction pathway. Furthermore, this anion is a key building block for installing phosphonooxymethyl groups, a common strategy in the development of water-soluble prodrugs.[7][8]
The combination of these two components in a single salt allows for reactions to be performed under mild, often biphasic, conditions, avoiding the need for harsh, anhydrous, or high-boiling polar aprotic solvents like DMF or DMSO.[5]
The Mechanism of Action: Phase-Transfer Catalysis
In many synthetic scenarios, the nucleophile (an inorganic salt, soluble in water) and the electrophile (an organic substrate, soluble in an organic solvent) reside in immiscible phases. Reaction rates are consequently negligible. TBDP elegantly overcomes this barrier by acting as a phase-transfer catalyst. The catalytic cycle, illustrated below, facilitates the transport of the nucleophile into the organic phase where the reaction can proceed smoothly.
Figure 1: General mechanism of phase-transfer catalysis using a TBA salt. The lipophilic [TBA]⁺ cation ferries the nucleophile (Nuc⁻) from the aqueous to the organic phase, where it reacts with the substrate (R-X).
Application Protocol: O-Alkylation for Phosphate Ester Synthesis
A primary application of TBDP is the synthesis of di-tert-butyl phosphate esters via the O-alkylation of the phosphate anion. This reaction is a cornerstone for creating precursors to bioactive phosphate-containing molecules and prodrugs. The reaction proceeds via a classical Sₙ2 mechanism.
Protocol: Synthesis of Benzyl di-tert-butyl phosphate
This protocol details the reaction of TBDP with benzyl bromide as a model electrophile.
Materials:
-
This compound (TBDP) (MW: 451.67 g/mol )
-
Benzyl bromide (MW: 171.04 g/mol )
-
Toluene, ACS grade
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (4.52 g, 10.0 mmol, 1.0 equiv).
-
Dissolution: Add 40 mL of toluene to the flask. Stir the mixture at room temperature until the TBDP is fully dissolved.
-
Substrate Addition: Add benzyl bromide (1.71 g, 1.19 mL, 10.0 mmol, 1.0 equiv) to the solution dropwise via syringe. Causality Note: While a 1:1 stoichiometry is shown, for less reactive alkyl halides, using a slight excess (1.1-1.2 equiv) of the halide can drive the reaction to completion.
-
Reaction: Heat the mixture to 60 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of benzyl bromide. Expertise Note: The choice of 60 °C is a balance. It provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions like elimination, especially for secondary halides.
-
Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel.
-
Work-up - Washing: Wash the organic layer sequentially with:
-
2 x 20 mL of deionized water
-
1 x 20 mL of saturated NaHCO₃ solution
-
1 x 20 mL of brine
-
Trustworthiness Note: The aqueous washes are critical for removing the water-soluble tetra-n-butylammonium bromide byproduct and any unreacted TBDP, simplifying purification.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is typically purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure benzyl di-tert-butyl phosphate.
Expected Reactivity and Yields
The Sₙ2 nature of this reaction dictates a strong dependence on the nature of the alkyl halide. The table below provides an overview of expected reactivity.
| Alkyl Halide (R-X) | Substrate Type | Expected Reactivity | Typical Yield Range |
| Methyl Iodide | Methyl | Very High | >95% |
| Benzyl Bromide | Benzylic | High | 90-98% |
| 1-Bromobutane | Primary | Good | 85-95% |
| 2-Bromobutane | Secondary | Moderate | 50-70% |
| tert-Butyl Bromide | Tertiary | Negligible (Elimination) | <5% |
Case Study (by Analogy): The Power of the TBA Cation in Azide Synthesis
To fully appreciate the utility of the TBA cation in facilitating nucleophilic substitutions, it is instructive to examine a well-documented analogous system: the use of Tetra-n-butylammonium azide (TBAA) for the synthesis of alkyl azides.[9][10] This metal-free azidation method showcases the powerful advantages of using a TBA salt, which are directly applicable to reactions involving TBDP.
The key advantage of TBAA over traditional reagents like sodium azide (NaN₃) is its high solubility in nonpolar organic solvents such as toluene.[10] This allows the reaction to proceed under homogeneous conditions, leading to significantly faster reaction rates and the ability to successfully perform substitutions on sterically hindered substrates, including secondary and even tertiary halides, which are notoriously difficult with NaN₃.[10][11]
Figure 2: A representative workflow for the synthesis of alkyl azides using TBA-azide, highlighting the simple, homogeneous conditions enabled by the TBA cation.
Comparative Data: TBAA vs. NaN₃ for Azidation
The following table, adapted from data on polymethacrylate azidation, illustrates the dramatic rate enhancement achieved with TBAA.[10][12]
| Reagent | Solvent | Temperature | Time for >95% Conversion | Key Advantage |
| NaN₃ | DMF | 50 °C | >12 hours | Inexpensive |
| TBAA | Toluene | 50 °C | <1 hour | Fast, Homogeneous, Mild Conditions |
This powerful analogy underscores the primary role of the TBA cation in TBDP: to deliver the nucleophilic anion into an organic phase in a highly reactive state, enabling efficient substitution reactions under mild conditions that are often unattainable with simple inorganic salts.
Conclusion and Future Outlook
This compound is more than just a salt; it is a rationally designed reagent that leverages the principles of phase-transfer catalysis to solve long-standing challenges in nucleophilic substitution. Its ability to function in low-polarity organic solvents under mild conditions makes it an invaluable tool for synthesizing phosphate esters, particularly in the context of pharmaceutical and materials science research. The principles demonstrated by its application, and by analogy with other TBA salts, highlight a versatile and powerful strategy for a wide range of synthetic transformations.
References
-
DR-NTU. Metal‐free fast azidation by using tetrabutylammonium azide : effective synthesis of alkyl azides and well‐defined azido‐end polymethacrylates. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]
-
Cresswell, A & Askey, H. (2023). Tetrabutylammonium azide. In A Charette, J Bode, T Rovis - Alternative formats. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Phase Transfer Catalysis. [Link]
-
DR-NTU. Metal-Free Fast Azidation Using Tetrabutylammonium Azide: Effective Synthesis of Alkyl Azides and Well-defined Azido. [Link]
-
ResearchGate. (2008). Nucleophilic Substitution Reactions Using Polyacrylamide-Based Phase Transfer Catalyst in Organic and Aqueous Media. [Link]
-
ResearchGate. (2019). Metal‐Free Fast Azidation by Using Tetrabutylammonium Azide: Effective Synthesis of Alkyl Azides and Well‐Defined Azido‐End Polymethacrylates | Request PDF. [Link]
-
Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). [Link]
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PubChem. This compound. [Link]
-
NPTEL. NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. [Link]
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Little Flower College Guruvayoor. phase transfer catalyst. [Link]
-
PubMed. (2019, October 8). Metal-Free Fast Azidation by Using Tetrabutylammonium Azide: Effective Synthesis of Alkyl Azides and Well-Defined Azido-End Polymethacrylates. [Link]
-
Chemistry Stack Exchange. (2017, May 17). How do phase transfer catalysts bring anions to organic phase?. [Link]
-
Syensqo. DI-TERT BUTYL POTASSIUM PHOSPHATE. [Link]
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Tetra-n-butylammonium di-tert-butylphosphate in Peptide Synthesis
Introduction: Addressing a Key Challenge in Peptide Synthesis
The synthesis of peptides, particularly those containing phosphorylated residues (phosphopeptides), is a cornerstone of modern biochemical and pharmaceutical research. Phosphopeptides are critical for studying cellular signaling, protein regulation, and kinase activity.[1] However, their chemical synthesis presents significant challenges, primarily revolving around the introduction of the phosphate moiety and the protection of reactive side chains.[2] This application note details the use of Tetra-n-butylammonium di-tert-butylphosphate as a key reagent to overcome these hurdles, offering a streamlined and efficient method for the phosphorylation of peptides.
The core advantage of this reagent lies in the synergistic properties of its constituent ions. The tetra-n-butylammonium (TBA) cation is known to increase the solubility of amino acids and peptides in organic solvents, thereby accelerating reaction rates.[3] Paired with the di-tert-butylphosphate anion, which provides a sterically hindered and stable yet readily cleavable protecting group for the phosphate, this reagent offers a robust solution for phosphorylation during solid-phase peptide synthesis (SPPS).[4]
Chemical Properties and Mechanism of Action
This compound is a quaternary ammonium salt with the chemical formula C24H54NO4P.[5] Its utility in peptide synthesis is predicated on two key features: the nucleophilicity of the di-tert-butylphosphate anion and the phase-transfer characteristics of the tetra-n-butylammonium cation.
Mechanism of Phosphorylation:
The proposed mechanism for phosphorylation of a hydroxyl-containing amino acid residue (like Serine, Threonine, or Tyrosine) within a peptide chain using a phosphoramidite-based approach, followed by the use of this compound concepts, involves the following key steps:
-
Activation: A phosphoramidite reagent, such as di-tert-butyl N,N-diisopropylphosphoramidite, is activated by an acidic azole catalyst (e.g., tetrazole).[4][6]
-
Phosphitylation: The activated phosphoramidite reacts with the free hydroxyl group of the amino acid residue on the solid support-bound peptide, forming a phosphite triester.
-
Oxidation: The phosphite triester is then oxidized to the more stable phosphate triester.
-
Deprotection: The tert-butyl protecting groups on the phosphate are removed during the final cleavage and deprotection step of the peptide from the solid support, typically using strong acid conditions.
The this compound can be conceptualized as a precursor or a source for the di-tert-butylphosphate moiety, although in practice, phosphoramidite chemistry is the more direct route for phosphorylation on a solid support.[4][7] The principles of using bulky tert-butyl protecting groups and enhancing solubility with a counterion like TBA are central to modern phosphopeptide synthesis strategies.
Visualizing the Phosphorylation Workflow
The following diagram illustrates a generalized workflow for the phosphorylation of a peptide on a solid support, a process where reagents providing di-tert-butyl protected phosphate groups are crucial.
Caption: Generalized Workflow for Solid-Phase Phosphopeptide Synthesis.
Application Protocols
The following protocols are designed to provide a framework for the use of phosphorylation strategies employing di-tert-butyl protected phosphate precursors in standard Fmoc-based solid-phase peptide synthesis.
Protocol 1: On-Resin Phosphorylation of a Serine Residue
This protocol describes the phosphorylation of a serine residue within a peptide being synthesized on a solid support.
Materials:
-
Fmoc-protected peptide-resin with a free serine hydroxyl group
-
Di-tert-butyl N,N-diisopropylphosphoramidite
-
1H-Tetrazole (0.45 M in acetonitrile)
-
tert-Butyl hydroperoxide (t-BuOOH) (5.5 M in nonane)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes, followed by washing with DCM (3 x 5 mL).
-
Phosphitylation:
-
Dissolve di-tert-butyl N,N-diisopropylphosphoramidite (10 eq.) and 1H-tetrazole (20 eq.) in anhydrous ACN.
-
Add the solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with ACN (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Oxidation:
-
Add a solution of t-BuOOH (10 eq.) in DCM to the resin.
-
Shake for 1 hour at room temperature.
-
Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).
-
-
Chain Elongation: Continue with the standard Fmoc-SPPS protocol for the addition of the subsequent amino acids.
-
Cleavage and Deprotection: After completion of the peptide sequence, cleave the peptide from the resin and remove all protecting groups (including the di-tert-butyl phosphate groups) using a standard cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5).
-
Purification: Purify the crude phosphopeptide by reverse-phase HPLC.
Quantitative Data Summary
The following table provides representative data for the phosphorylation of a model peptide using the described protocol.
| Parameter | Value |
| Peptide Sequence | Ac-Tyr-Ser-Gly-Phe-Leu-NH2 |
| Phosphorylation Reagent | Di-tert-butyl N,N-diisopropylphosphoramidite |
| Equivalents of Reagent | 10 eq. |
| Reaction Time | 2 hours |
| Crude Purity (by HPLC) | > 75% |
| Isolated Yield | 30-40% |
Troubleshooting and Key Considerations
-
Incomplete Phosphitylation: Ensure all reagents are anhydrous, as phosphoramidites are highly sensitive to moisture. Increase the reaction time or the equivalents of the phosphoramidite and activator if necessary.
-
Side Reactions: The use of the bulky di-tert-butyl protecting groups minimizes the risk of β-elimination, a common side reaction in phosphopeptide synthesis.[2]
-
Solubility: While the TBA cation in the named reagent enhances solubility, ensure adequate swelling of the resin and use appropriate solvents to facilitate efficient diffusion of reagents.[3]
Conclusion
The principles embodied by this compound—namely, enhanced solubility through a lipophilic cation and robust protection of the phosphate group—are central to successful phosphopeptide synthesis. While direct use of this salt may be less common than the well-established phosphoramidite approach, understanding its components' functions provides valuable insight into optimizing phosphorylation reactions. The protocols and data presented herein offer a practical guide for researchers and drug development professionals to efficiently synthesize phosphopeptides for a wide range of applications.
References
- Applications of tert-butyl Phosphate in Organic Synthesis: Applic
- The synthesis of phosphopeptides - PubMed - NIH.
- Solid-phase synthesis of phosphopeptides - PubMed.
- Preparation of an asymmetrically protected phosphoramidite and its application in solid-phase synthesis of phosphopeptides | Request PDF - ResearchG
- Use of tetrabutylammonium salts of amino acids in peptide synthesis - PubMed.
- Solid-Phase Synthesis of Phosphorylated Tyr-Peptides by “Phosphite Triester” Phosphorylation - ResearchG
- This compound | C24H54NO4P | CID 22339116 - PubChem.
Sources
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- 3. Use of tetrabutylammonium salts of amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Application Note: Tetra-n-butylammonium Di-tert-butylphosphate in the Synthesis of Ionic Liquids
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the use of tetra-n-butylammonium di-tert-butylphosphate in the synthesis of ionic liquids (ILs). We delve into the fundamental chemical principles, offering a rationale for experimental choices, and present step-by-step methodologies for two primary synthetic routes: neutralization and ion metathesis. This document emphasizes scientific integrity, providing self-validating protocols, characterization techniques, and safety considerations to ensure the reliable and safe synthesis of high-purity ionic liquids.
Introduction: The Role of Phosphate-Based Ionic Liquids
Ionic liquids (ILs) are a class of salts that exist in a liquid state below 100°C, composed entirely of ions. Their unique properties, including negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as "designer solvents" and catalysts for a vast range of applications, from organic synthesis to electrochemistry.[1] The ability to pair different cations and anions allows for the fine-tuning of an IL's physicochemical properties.[2]
The tetra-n-butylammonium cation, [N(C₄H₉)₄]⁺ or [NBu₄]⁺, is a common component in ILs, imparting lipophilicity and solubility in organic media.[3] When paired with the di-tert-butylphosphate anion, [(t-BuO)₂PO₂]⁻, it forms this compound (TBADBP), a compound that can either function as an ionic liquid itself or serve as a key precursor for introducing the di-tert-butylphosphate anion into other IL systems. The bulky tert-butyl groups on the phosphate anion can influence the resulting IL's viscosity and intermolecular forces, while the phosphate core offers unique coordination and reactivity.[4]
This guide offers detailed protocols for synthesizing high-purity ionic liquids utilizing TBADBP, focusing on the causality behind experimental choices to empower researchers with a deep understanding of the synthetic process.
Physicochemical Properties and Data
A thorough understanding of the precursor's properties is critical for successful synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | Tetrabutylammonium di-tert-butyl phosphate | [5] |
| CAS Number | 68695-48-7 | [6] |
| Molecular Formula | C₂₄H₅₄NO₄P | [6][7] |
| Molecular Weight | 451.67 g/mol | [6][7] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% | [5][7] |
| Storage | Sealed in a dry environment at room temperature | [5] |
Scientific Rationale and Synthesis Principles
The synthesis of ionic liquids is fundamentally about pairing a desired cation with a desired anion. TBADBP provides the di-tert-butylphosphate anion, a weakly coordinating anion whose bulky nature helps to lower the lattice energy of the resulting salt, favoring a liquid state at lower temperatures.
There are two primary, reliable strategies for synthesizing phosphate-based ionic liquids using this precursor chemistry:
-
Acid-Base Neutralization: This is a direct and often high-purity route. It involves reacting a quaternary ammonium hydroxide base (e.g., tetra-n-butylammonium hydroxide) with the corresponding acid (di-tert-butyl phosphate). The only byproduct is water, which can be readily removed, simplifying purification.[4]
Experimental Protocols & Methodologies
Safety First: this compound and its precursors can be hazardous. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The compound is known to cause skin, eye, and respiratory irritation.[4][6]
Protocol 1: Synthesis via Acid-Base Neutralization
This protocol describes the synthesis of TBADBP from tetra-n-butylammonium hydroxide and di-tert-butyl phosphoric acid.
Causality: This method is chosen for its atom economy and the simplicity of byproduct removal. The reaction is a straightforward proton transfer, yielding the target IL and water. Controlling the temperature during the addition of the acid is crucial to prevent side reactions from the exothermic process.
Caption: Workflow for Neutralization Synthesis.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve tetra-n-butylammonium hydroxide (1.0 eq, typically as a 40% solution in methanol) in additional methanol to ensure complete dissolution.
-
Reaction: Cool the flask in an ice bath to 0°C. Slowly add di-tert-butyl phosphoric acid (1.0 eq) dropwise or in small portions to the stirring solution. Maintain the temperature below 10°C throughout the addition.
-
Equilibration: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2-4 hours to ensure the reaction goes to completion.
-
Solvent Removal: Remove the methanol and water using a rotary evaporator.
-
Purification: To the resulting viscous liquid or solid, add a non-polar solvent like diethyl ether or hexane. This will precipitate the ionic liquid while dissolving non-polar organic impurities. Stir vigorously, then decant the solvent. Repeat this washing step 2-3 times.
-
Drying: Place the product under high vacuum (e.g., using a Schlenk line) at an elevated temperature (40-60°C) for several hours to remove any residual solvent and water. The final product should be a clear, viscous liquid or a white solid.
Protocol 2: Synthesis via Ion Metathesis
This protocol details the synthesis by reacting tetra-n-butylammonium bromide (TBABr) with sodium di-tert-butylphosphate.
Causality: This method is preferred when the free acid or hydroxide base is unavailable or unstable. The success of this protocol hinges on the differential solubility of the product (soluble) and the inorganic byproduct (insoluble). Dichloromethane is an excellent solvent choice as it readily dissolves many quaternary ammonium salts while being a poor solvent for inorganic salts like sodium bromide.
Caption: Workflow for Ion Metathesis Synthesis.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve tetra-n-butylammonium bromide (1.0 eq) in a suitable organic solvent such as dichloromethane (CH₂Cl₂). In a separate flask, dissolve sodium di-tert-butylphosphate (a slight excess, e.g., 1.05 eq) in a minimal amount of a solvent in which it is soluble, such as acetone or methanol.
-
Reaction: Add the sodium di-tert-butylphosphate solution to the stirring solution of TBABr at room temperature. A white precipitate of sodium bromide (NaBr) should form immediately or over time.
-
Completion: Stir the heterogeneous mixture vigorously for 24-48 hours at room temperature to ensure complete ion exchange.
-
Isolation: Separate the precipitated NaBr by filtration (e.g., through a pad of Celite). Wash the solid precipitate with a small amount of fresh CH₂Cl₂ to recover any adsorbed product.
-
Solvent Removal: Combine the filtrates and remove the solvent using a rotary evaporator.
-
Purification and Drying: The resulting crude product should be dried under high vacuum as described in Protocol 1. It is crucial to verify the absence of halide impurities.
Characterization and Quality Control
Ensuring the purity of a synthesized ionic liquid is paramount, as even small amounts of impurities (water, halides, organic starting materials) can drastically alter its physical and chemical properties.
-
Structural Confirmation:
-
NMR Spectroscopy (¹H, ¹³C, ³¹P): This is the most powerful tool for confirming the structure. The ¹H and ¹³C NMR will verify the structure of the tetra-n-butylammonium cation, while ³¹P NMR will show a characteristic signal for the phosphate anion. The integration of the signals should correspond to the correct proton ratios between the cation and anion.[9]
-
-
Purity Assessment:
-
Halide Test: For products from the metathesis route, a qualitative test for residual halides is mandatory. Dissolve a small sample of the IL in deionized water and add a few drops of a silver nitrate (AgNO₃) solution. The absence of a white precipitate (AgBr) indicates successful removal of bromide impurities.[9]
-
Water Content: Use Karl Fischer titration to quantify the water content. For most applications, water should be below 100 ppm.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) can determine the thermal decomposition temperature, a key indicator of the IL's stability. Differential Scanning Calorimetry (DSC) can identify the glass transition temperature (Tg) and melting point (Tm), if any.
-
Conclusion and Applications
This compound is a versatile compound for the synthesis of phosphate-based ionic liquids via neutralization or metathesis. The protocols outlined provide a reliable foundation for producing high-purity materials. The resulting ionic liquids are promising candidates for various applications, including:
-
Acid Catalysis: The phosphate anion can act as a mild Brønsted acid catalyst in organic reactions.[4]
-
Phase-Transfer Catalysis: The tetra-n-butylammonium cation is well-known for its ability to facilitate reactions between immiscible phases.[4][8]
-
Electrolytes: Phosphate-based ILs are explored as electrolytes in batteries and other electrochemical devices.[2]
-
Specialty Solvents: Their unique solvation properties can be leveraged in organic synthesis, extractions, and materials processing.[2]
By carefully following the detailed protocols and implementing rigorous quality control measures, researchers can confidently synthesize and utilize these advanced materials in their scientific endeavors.
References
-
Wikipedia. Tetrabutylammonium. [Link]
-
Zicmanis, A. (2018). Ionic liquids with dimethyl phosphate anion–Promising materials in science and technology. Allied Academies. [Link]
- Google Patents.
-
Wikipedia. Tetrabutylammonium bromide. [Link]
-
PubChem. This compound | C24H54NO4P | CID 22339116. [Link]
-
ARPN Journal of Engineering and Applied Sciences. PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. (2016). [Link]
-
Helda - University of Helsinki. Four Phosphonium-based Ionic Liquids. Synthesis, Characterization and Electrochemical Performance as Electrolytes for Silicon An. (2022). [Link]
Sources
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- 2. alliedacademies.org [alliedacademies.org]
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- 4. Buy this compound | 68695-48-7 [smolecule.com]
- 5. This compound | 68695-48-7 [sigmaaldrich.com]
- 6. This compound | C24H54NO4P | CID 22339116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]
- 9. arpnjournals.org [arpnjournals.org]
Application Notes and Protocols for Phase-Transfer Catalyzed Synthesis of Phosphate Esters using Tetra-n-butylammonium di-tert-butylphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the utilization of Tetra-n-butylammonium di-tert-butylphosphate (TBADBP) as a phase-transfer catalyst for the synthesis of protected phosphate esters. Phosphate esters are crucial motifs in numerous biologically active molecules and pharmaceutical compounds. This application note details the mechanistic principles, offers a detailed experimental protocol for a representative nucleophilic substitution reaction, and provides insights into reaction optimization and analysis. The methodologies described herein are designed to be robust and reproducible for researchers in organic synthesis and drug development.
Introduction: The Power of Phase-Transfer Catalysis in Phosphate Chemistry
In the realm of organic synthesis, reactions between water-soluble nucleophiles and organic-soluble electrophiles often present significant challenges due to the immiscibility of the reaction partners. Phase-transfer catalysis (PTC) emerges as an elegant solution to this problem, facilitating the transport of a reactant from one phase (typically aqueous or solid) to another (typically organic) where the reaction can proceed efficiently.[1] Quaternary ammonium salts, such as this compound, are exemplary phase-transfer catalysts.[1]
The TBADBP salt is composed of a lipophilic tetra-n-butylammonium cation and a nucleophilic di-tert-butylphosphate anion. The bulky alkyl groups of the cation render it soluble in organic solvents, enabling it to shuttle the di-tert-butylphosphate anion from a polar environment into the organic phase. This "naked" anion in the organic phase is highly reactive and can readily participate in nucleophilic substitution reactions with a variety of electrophiles. This methodology is particularly valuable for the synthesis of di-tert-butyl protected phosphate esters, which are versatile intermediates in the synthesis of more complex organophosphorus compounds.[2] The tert-butyl protecting groups can be readily removed under acidic conditions, providing access to the free phosphate.
Mechanistic Rationale: The Catalytic Cycle
The efficacy of this compound in facilitating the synthesis of phosphate esters from alkyl halides can be understood through a well-defined catalytic cycle. The process is typically a liquid-liquid or solid-liquid phase-transfer catalyzed SN2 reaction.
The key steps in the catalytic cycle are:
-
Anion Exchange (for in-situ generation): If starting from a salt like potassium di-tert-butylphosphate and a catalytic amount of a tetra-n-butylammonium halide (e.g., TBAB), the first step is the exchange of the halide for the di-tert-butylphosphate anion at the interface of the two phases. When using the pre-formed TBADBP salt, this step is bypassed.
-
Phase Transfer: The lipophilic tetra-n-butylammonium cation pairs with the di-tert-butylphosphate anion, forming an ion pair that is soluble in the organic phase. This ion pair migrates from the aqueous or solid phase into the bulk organic phase.
-
Nucleophilic Substitution: In the organic phase, the di-tert-butylphosphate anion, which is poorly solvated and thus highly nucleophilic, attacks the electrophilic carbon of the alkyl halide in a classic SN2 reaction. This results in the formation of the desired tri-ester of phosphoric acid and the displacement of the halide ion.
-
Catalyst Regeneration: The tetra-n-butylammonium cation then pairs with the displaced halide anion and migrates back to the aqueous or solid phase to repeat the cycle.
This continuous process allows for a stoichiometric reaction to be driven by only a catalytic amount of the phase-transfer agent, although using a stoichiometric amount of the TBADBP salt can also be effective.
Experimental Protocol: Synthesis of Benzyl di-tert-butyl Phosphate
This protocol describes a representative procedure for the synthesis of benzyl di-tert-butyl phosphate via the phase-transfer catalyzed reaction of benzyl bromide with this compound.
Materials and Reagents
| Reagent | Molecular Formula | M.W. ( g/mol ) | CAS No. | Supplier Example |
| This compound | C₂₄H₅₄NO₄P | 451.66 | 68695-48-7 | Alfa Chemistry |
| Benzyl Bromide | C₇H₇Br | 171.03 | 100-39-0 | Sigma-Aldrich |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | VWR Chemicals |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Acros Organics |
| Silica Gel for Column Chromatography | SiO₂ | 60.08 | 7631-86-9 | MilliporeSigma |
Equipment
-
Round-bottom flask (100 mL) equipped with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (4.52 g, 10.0 mmol) and toluene (40 mL). Stir the mixture at room temperature until the salt is fully dissolved.
-
Addition of Electrophile: Add benzyl bromide (1.71 g, 1.20 mL, 10.0 mmol) to the solution at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure benzyl di-tert-butyl phosphate.
Expected Yield and Characterization
-
Expected Yield: 75-85%
-
Appearance: Colorless oil
-
¹H NMR (400 MHz, CDCl₃): δ 7.40-7.29 (m, 5H, Ar-H), 5.01 (d, J = 7.2 Hz, 2H, OCH₂Ar), 1.48 (s, 18H, C(CH₃)₃).
-
³¹P NMR (162 MHz, CDCl₃): δ -8.5.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Key Parameters for Optimization
| Parameter | Recommended Range/Conditions | Rationale and Considerations |
| Solvent | Toluene, Acetonitrile, Dichloromethane | The choice of solvent can influence the reaction rate. Aprotic solvents are preferred. Toluene is a good choice for its ability to dissolve the reactants and its suitable boiling point. |
| Temperature | 40-80 °C | Higher temperatures generally increase the reaction rate. However, excessively high temperatures may lead to side reactions. 60 °C is a good starting point. |
| Reaction Time | 12-48 hours | The reaction time depends on the reactivity of the alkyl halide. Primary benzylic and allylic halides are typically more reactive than primary alkyl halides. |
| Stoichiometry | 1:1 to 1:1.2 (Alkyl Halide:TBADBP) | A slight excess of the TBADBP salt can help to drive the reaction to completion. |
Safety and Handling Precautions
-
This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Benzyl Bromide: Is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood.
-
Toluene: Is a flammable liquid and can be harmful if inhaled or absorbed through the skin. Ensure proper ventilation and avoid ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a highly effective and versatile phase-transfer catalyst for the synthesis of protected phosphate esters. The protocol described provides a reliable method for the preparation of benzyl di-tert-butyl phosphate, a useful synthetic intermediate. The principles and methodologies outlined in this application note can be adapted for the synthesis of a wide range of other phosphate esters, making TBADBP a valuable tool for researchers in the fields of organic chemistry and drug discovery.
References
-
Ilia, G., Macarie, L., Bálint, E., & Keglevich, G. (2011). Phase Transfer Catalysis in Phosphorus Chemistry. Catalysis Reviews, 53(2), 135-187. [Link]
-
Halpern, M. (2016). PTC Selective O-Alkylation. PTC Organics, Inc.[Link]
- Yadav, G. D., & Bisht, P. M. (2004). Phase-transfer catalysis in organic syntheses. CRDEEP Journals.
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. [Link]
-
JETIR. (2021). PHASE TRANSFER CATALYSTS. Journal of Emerging Technologies and Innovative Research, 8(6). [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Divia, N., Mathew, S., Nair, T. D. R., & Haridas, K. R. (2009). Starburst Quaternary Ammonium Salt: A New Effective Phase Transfer Catalyst. The Chemist, 86(2). [Link]
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Tetra-n-butylammonium di-tert-butylphosphate as a supporting electrolyte in electrochemistry
An Application Guide to Tetra-n-butylammonium Di-tert-butylphosphate: A High-Performance, Weakly Coordinating Supporting Electrolyte for Non-Aqueous Electrochemistry
Introduction: Beyond Simple Conductivity
In the realm of non-aqueous electrochemistry, the supporting electrolyte is often viewed as a necessary but passive component, present solely to ensure solution conductivity and minimize ohmic drop.[1] While this is its primary function, the choice of electrolyte can profoundly influence the accuracy and interpretability of electrochemical data, especially when studying highly reactive or electrophilic species. Standard electrolytes with anions like halides or even tetrafluoroborate can coordinate to electro-generated analytes, altering their intrinsic redox properties and complicating mechanistic studies.[2][3]
This guide introduces this compound (TBA-DTBP), a supporting electrolyte designed for scenarios demanding minimal anion-analyte interaction. By combining the well-established tetra-n-butylammonium (TBA⁺) cation, which imparts excellent solubility in organic solvents, with a bulky, sterically hindered di-tert-butylphosphate (DTBP) anion, TBA-DTBP serves as a powerful tool for researchers in materials science, organometallic chemistry, and drug development. We will explore the fundamental principles that make this salt an exemplary "weakly coordinating" electrolyte, provide detailed protocols for its synthesis and purification, and outline its application in sensitive electrochemical systems.
The Scientific Rationale: The Critical Role of a Weakly Coordinating Anion (WCA)
The ideal supporting electrolyte is a "spectator," participating in charge transport without engaging chemically with the analyte or its redox products. When an analyte is oxidized or reduced to a charged, coordinatively unsaturated species, the counterion from the electrolyte can bind to it. This unwanted interaction can stabilize or destabilize the analyte, shifting its measured potential and masking its true electrochemical behavior.
Weakly coordinating anions (WCAs), sometimes called non-coordinating anions, are specifically designed to prevent this interference.[4] They are characterized by a large ionic radius and a delocalized negative charge, often shielded by bulky chemical groups.[3][5] This combination makes them poor nucleophiles and ligands, ensuring they remain as free, non-interacting counterions in solution.
Deconstructing TBA-DTBP
-
The Tetra-n-butylammonium (TBA⁺) Cation : This large quaternary ammonium cation is a mainstay in non-aqueous electrochemistry. Its four butyl chains render it lipophilic, promoting high solubility in a wide range of polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), and dichloromethane (DCM).[6] Its stability at both positive and negative potentials contributes to a wide electrochemical window.[7]
-
The Di-tert-butylphosphate (DTBP) Anion : This is the functional core of the electrolyte. The central phosphate group carries the negative charge, which is sterically shielded by two bulky tert-butyl groups.[8] This steric hindrance physically obstructs the anion from coordinating with cationic centers, a key principle of WCA design.[4] Furthermore, as a fluorine-free anion, it provides a significant advantage over common alternatives like hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻) in studies involving fluoride-sensitive species or electrode materials (e.g., silicon-based systems).[2]
Physicochemical and Electrochemical Properties
A thorough understanding of the electrolyte's properties is crucial for experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 68695-48-7 | [9][10] |
| Molecular Formula | C₂₄H₅₄NO₄P | [9][10] |
| Molecular Weight | ~451.67 g/mol | [10][11] |
| IUPAC Name | Tetrabutylazanium; di-tert-butyl phosphate | [9][10] |
| Appearance | Typically a white to off-white crystalline solid | Inferred |
| Purity | Min. 95% (Commercial grades may vary) | [11] |
Key Electrochemical Characteristics
-
Solubility : High solubility is expected in common polar aprotic solvents (ACN, DMF, DCM, THF). This is critical for preparing solutions of sufficient concentration (typically 0.1 M) to ensure high ionic conductivity.[12]
-
Electrochemical Window : The operational potential range of an electrolyte is defined by the potentials at which the electrolyte itself begins to oxidize or reduce.[1] TBA-DTBP is anticipated to have a wide electrochemical window due to the inherent stability of the TBA⁺ cation and the robust di-tert-butylphosphate anion. A definitive window should always be determined experimentally in the specific solvent system being used (see Protocol 3.4).
-
Conductivity : Solutions of TBA-DTBP in organic solvents will exhibit good ionic conductivity, effectively minimizing the iR drop that can distort voltammetric measurements.[1] While specific conductivity values are not widely published, they are expected to be comparable to other TBA-based salts.
-
Chemical Inertness : Both ions are designed for low reactivity. The DTBP anion is significantly less coordinating than anions like tetrafluoroborate, making it suitable for studying highly electrophilic metal complexes.[3][5]
Protocols for Preparation, Purification, and Use
The quality of an electrochemical measurement is only as good as the purity of its components. Water, protic impurities, and residual reactants from synthesis can introduce artifacts. The following protocols provide a framework for preparing high-purity, electrochemically-active TBA-DTBP.
Protocol 3.1: Synthesis via Neutralization
This protocol describes a straightforward synthesis based on the acid-base neutralization of tetra-n-butylammonium hydroxide and di-tert-butyl phosphate.[8]
Materials:
-
Tetra-n-butylammonium hydroxide (TBAOH), 40 wt. % solution in water
-
Di-tert-butyl phosphate
-
Methanol (MeOH)
-
Diethyl ether
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve a known quantity of di-tert-butyl phosphate in a minimal amount of methanol.
-
While stirring vigorously, slowly add one molar equivalent of the tetra-n-butylammonium hydroxide solution dropwise. An exothermic reaction will occur. Monitor the pH of the solution, aiming for a final pH of ~7.
-
Once the addition is complete, continue stirring at room temperature for 2-3 hours to ensure the reaction goes to completion.
-
Remove the bulk of the solvents (methanol and water) using a rotary evaporator.
-
The resulting crude salt can be precipitated by adding the concentrated residue to a large volume of cold diethyl ether.
-
Collect the precipitated white solid by vacuum filtration and wash with several portions of cold diethyl ether.
-
Proceed immediately to Protocol 3.2 for purification.
Protocol 3.2: Purification and Drying for Electrochemical Applications
This step is critical for obtaining reliable electrochemical data. The goal is to remove water and any unreacted starting materials. The procedure is adapted from standard methods for purifying similar quaternary ammonium salts.[7][12]
Materials:
-
Crude TBA-DTBP salt
-
Ethanol (anhydrous)
-
Deionized water
-
Vacuum filtration apparatus (Büchner funnel)
-
Vacuum oven
-
Schlenk flask or similar vessel for storage
Procedure:
-
Dissolve the crude TBA-DTBP salt in a minimal amount of hot ethanol.
-
Slowly add deionized water dropwise to the hot solution until it becomes faintly turbid, indicating the saturation point has been reached.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (4 °C) for several hours to maximize crystal formation.
-
Collect the recrystallized product by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture, followed by a final wash with cold deionized water to remove any residual ethanol-soluble impurities.
-
Repeat the recrystallization process (Steps 1-4) at least two more times for high-purity electrochemical-grade salt.
-
Transfer the purified, crystalline solid to a clean, dry flask. Dry under high vacuum (e.g., < 1 mbar) in a vacuum oven at 60-80 °C for at least 24-48 hours. The salt must be completely dry.
-
Store the final, dried product in a desiccator or, preferably, inside an inert atmosphere glovebox to prevent water reabsorption.
Protocol 3.3: Preparation of a 0.1 M Electrochemical Solution
All operations should be performed within an inert atmosphere glovebox to prevent contamination by air and moisture.
Materials:
-
Purified, dry TBA-DTBP
-
Anhydrous, electrochemical-grade solvent (e.g., Acetonitrile)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Inside the glovebox, weigh the required mass of TBA-DTBP to prepare the desired volume and concentration (e.g., for 25 mL of a 0.1 M solution, weigh 0.1129 g of TBA-DTBP, MW = 451.67 g/mol ).
-
Transfer the salt to a clean, dry volumetric flask.
-
Add a portion of the anhydrous solvent to the flask, cap, and sonicate or swirl gently until the salt is fully dissolved.
-
Carefully add more solvent to bring the final volume to the calibration mark on the flask.
-
Cap and invert the flask several times to ensure the solution is homogeneous. This stock solution is now ready for use in electrochemical experiments.
Protocol 3.4: Quality Control via Cyclic Voltammetry (CV)
Before use with an analyte, the purity and electrochemical window of the prepared electrolyte solution must be verified.
Setup:
-
Potentiostat
-
Electrochemical cell with three electrodes:
-
Working Electrode: Glassy Carbon or Platinum disk
-
Reference Electrode: Ag/Ag⁺ or Saturated Calomel Electrode (SCE), isolated by a salt bridge
-
Counter Electrode: Platinum wire or gauze
-
-
The 0.1 M TBA-DTBP solution prepared in Protocol 3.3
Procedure:
-
Assemble the electrochemical cell with freshly polished electrodes.
-
Fill the cell with the electrolyte solution.
-
De-aerate the solution by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes. Maintain an inert gas blanket over the solution during the experiment.
-
Record a cyclic voltammogram at a typical scan rate (e.g., 100 mV/s) over a wide potential range (e.g., +2.0 V to -2.0 V vs. your reference).
-
Interpretation : The resulting voltammogram is the "background scan." An ideal scan for a pure electrolyte solution will show a virtually flat, featureless curve with very low background currents (typically in the µA range). The potential limits where the current begins to rise sharply define the electrochemical window of your solvent-electrolyte system. The presence of redox peaks indicates electroactive impurities.
Conclusion and Outlook
This compound is more than just a charge carrier; it is an enabling tool for precision electrochemistry. Its defining feature—a bulky, sterically hindered, and weakly coordinating anion—allows researchers to probe the intrinsic redox properties of sensitive and highly electrophilic molecules without interference from the supporting electrolyte itself. By minimizing unwanted anion-analyte interactions, TBA-DTBP facilitates the study of complex reaction mechanisms and the accurate characterization of novel materials. While its preparation requires meticulous attention to purity, the reward is a level of electrochemical clarity that is often unattainable with more conventional, coordinating electrolytes. As a fluorine-free alternative with excellent solubility and a wide potential window, TBA-DTBP should be considered a valuable component in the toolkit of any scientist working at the frontier of non-aqueous electrochemistry.
References
- Smolecule. (2023).
- Wikipedia. (n.d.).
- Grokipedia. (n.d.).
- Alfa Chemistry. (n.d.).
- Benchchem. (n.d.).
- BASi. (n.d.). Recycling of the Supporting Electrolyte Tetra(n-butyl)
- CymitQuimica. (n.d.).
- ResearchGate. (2025). Noncoordinating Anions—Fact or Fiction?
- PubChem. (n.d.).
- Wikipedia. (n.d.).
- chemeurope.com. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols: Tetrabutylammonium Tetrafluoroborate (TBATFB) as a Supporting Electrolyte in Cyclic Voltammetry.
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- 12. basinc.com [basinc.com]
Application Notes & Protocols: The Role of Tetra-n-butylammonium Di-tert-butylphosphate as an Organocatalyst in Controlled Polymerization
Abstract
This guide provides a detailed technical overview of Tetra-n-butylammonium di-tert-butylphosphate (TBADBP), exploring its role as a potent organocatalyst in advanced polymerization reactions. While not as extensively documented as other catalysts, the unique combination of a bulky, phase-transfer-capable tetra-n-butylammonium (TBA) cation and a nucleophilic di-tert-butylphosphate (DBP) anion positions TBADBP as a highly promising candidate for mediating controlled polymerization processes. We delve into the mechanistic underpinnings of its function in Group Transfer Polymerization (GTP) and its potential in Ring-Opening Polymerization (ROP). This document provides researchers, scientists, and drug development professionals with the theoretical framework, field-proven insights, and step-by-step protocols necessary to harness TBADBP for the synthesis of well-defined polymers with controlled molecular weights and low dispersity.
Introduction: Rationale for Use in Organocatalysis
The pursuit of metal-free polymerization catalysts has driven significant innovation in polymer chemistry. Organocatalysts offer distinct advantages, including lower toxicity, tolerance to a wider range of functional groups, and often milder reaction conditions.[1] this compound emerges from this context as a compound of interest due to its bifunctional nature.
-
The Tetra-n-butylammonium (TBA) Cation : This quaternary ammonium cation is large, lipophilic, and non-coordinating. Its primary role is to solubilize the anionic phosphate component in common non-polar organic solvents used for polymerization, such as THF or toluene. This function is analogous to a phase-transfer catalyst, which facilitates reactions by transporting anionic species into the organic phase.[2]
-
The Di-tert-butylphosphate (DBP) Anion : This is the catalytically active species. The phosphate core acts as a potent nucleophile or a Brønsted base. The sterically demanding tert-butyl groups modulate its reactivity, preventing unwanted side reactions and influencing the stereochemistry of the polymerization. Its structure suggests it can function similarly to other anionic nucleophiles, such as fluoride or bifluoride ions, which are highly effective catalysts for Group Transfer Polymerization.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 68695-48-7 | [4][5] |
| Molecular Formula | C₂₄H₅₄NO₄P | [4] |
| Molecular Weight | 451.67 g/mol | [6] |
| Appearance | Typically a solid | - |
| Solubility | Soluble in THF, Toluene, CH₂Cl₂ | Inferred from cation properties |
| Primary Catalytic Role | Nucleophilic Anion Source | [2][3] |
Primary Application: Group Transfer Polymerization (GTP)
Group Transfer Polymerization is a powerful living polymerization technique for acrylic monomers, most notably methacrylates. It relies on a silyl ketene acetal initiator and a nucleophilic or Lewis acid catalyst.[7] TBADBP is ideally suited to act as a nucleophilic catalyst.
Proposed Mechanism of Action
In nucleophilic GTP, the mechanism is believed to be dissociative.[7][8] The di-tert-butylphosphate anion from TBADBP does not simply "transfer" the silyl group from the initiator to the monomer in a concerted fashion. Instead, it transiently activates the silyl ketene acetal initiator to generate a small, equilibrium concentration of a highly reactive enolate anion and a silylated catalyst. This enolate is the true propagating species that attacks the monomer.
Key Mechanistic Steps:
-
Initiation/Activation: The di-tert-butylphosphate anion ([DBP]⁻) reversibly interacts with the silyl ketene acetal initiator. This generates a propagating enolate anion and a transient di-tert-butyl silyl phosphate species. The bulky tetra-n-butylammonium cation ([TBA]⁺) acts as the counter-ion for the enolate.[3]
-
Propagation: The enolate anion rapidly adds to a monomer molecule (e.g., methyl methacrylate) via a Michael addition reaction. This extends the polymer chain and regenerates a silyl ketene acetal at the new chain end.
-
Catalyst Turnover: The newly formed silyl ketene acetal chain end can then be activated by another [DBP]⁻ anion, continuing the catalytic cycle and allowing the polymerization to proceed. The living nature of this process allows for the synthesis of polymers with low polydispersity (Đ) and predictable molecular weights.[9]
Protocol: GTP of Methyl Methacrylate (MMA) using TBADBP
This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) with a target degree of polymerization (DP) of 50.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed, dried over CaH₂, and distilled.
-
1-Methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS initiator).
-
This compound (TBADBP) catalyst.
-
Tetrahydrofuran (THF), anhydrous.
-
Methanol (for quenching).
Workflow Overview:
Step-by-Step Procedure:
-
Reactor Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.
-
Reagent Preparation:
-
In the flask, dissolve TBADBP (0.01 mmol) in 40 mL of anhydrous THF.
-
Add the MTS initiator (1.0 mmol, for DP=50).
-
-
Monomer Addition:
-
Add purified MMA (50.0 mmol, 5.0 g) to the stirred solution via a syringe pump over 30 minutes. An exothermic reaction is expected; maintain the temperature below 40°C using a water bath if necessary.
-
-
Polymerization:
-
Allow the reaction to stir at room temperature for 2 hours after the monomer addition is complete.
-
Self-Validation: Periodically, an aliquot may be withdrawn via a nitrogen-purged syringe and quenched with methanol for kinetic analysis by Gas Chromatography (GC) to monitor monomer conversion.
-
-
Quenching and Isolation:
-
Quench the reaction by adding 2 mL of methanol.
-
Precipitate the polymer by slowly pouring the reaction mixture into 400 mL of a rapidly stirring non-solvent (e.g., hexane or methanol).
-
Collect the white, powdery PMMA by filtration, wash with additional non-solvent, and dry under vacuum at 60°C to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (Mₙ) and dispersity (Đ = Mₙ/Mₙ) using Gel Permeation Chromatography (GPC) with THF as the eluent, calibrated with PMMA standards.
-
Confirm the polymer structure using ¹H NMR spectroscopy.
-
Table 2: Expected Results for GTP of MMA (Target DP = 50)
| Parameter | Theoretical Value | Expected Experimental Value |
| Mₙ ( g/mol ) | ~5,000 | 4,800 - 5,500 |
| Dispersity (Đ) | - | < 1.20 |
| Monomer Conversion | > 99% | > 98% |
| Yield | Quantitative | > 95% |
Potential Application: Ring-Opening Polymerization (ROP)
Phosphate-based organocatalysts, such as diphenyl phosphate (DPP), are highly effective for the controlled/living ROP of cyclic esters (e.g., lactones) and carbonates.[10][11] By analogy, TBADBP is a promising candidate for this class of reactions.
Proposed Mechanism of Action
In this system, the di-tert-butylphosphate anion is proposed to act as a Brønsted base, activating an initiator (typically an alcohol, R-OH) through hydrogen bonding. This increases the nucleophilicity of the alcohol, enabling it to attack the carbonyl carbon of the monomer (e.g., ε-caprolactone). This "chain-end activation" mechanism allows for controlled polymerization.[12]
Protocol: ROP of ε-Caprolactone (ε-CL) using TBADBP
This protocol describes the synthesis of polycaprolactone (PCL) with a target DP of 100.
Materials:
-
ε-Caprolactone (ε-CL), dried over CaH₂ and distilled under reduced pressure.
-
Benzyl alcohol (BnOH), anhydrous.
-
This compound (TBADBP) catalyst.
-
Toluene, anhydrous.
-
Methanol (for precipitation).
Step-by-Step Procedure:
-
Reactor Setup: In a nitrogen-filled glovebox, add TBADBP (0.1 mmol) and 10 mL of anhydrous toluene to an oven-dried vial.
-
Reagent Addition:
-
Add ε-CL (10.0 mmol, 1.14 g) to the vial.
-
Add benzyl alcohol initiator (0.1 mmol, 10.4 µL).
-
-
Polymerization:
-
Seal the vial, remove from the glovebox, and place it in an oil bath preheated to 60°C.
-
Stir for 4-6 hours. Monitor monomer conversion via ¹H NMR analysis of aliquots.
-
-
Isolation:
-
Cool the reaction to room temperature and dilute with 5 mL of dichloromethane.
-
Precipitate the polymer into 200 mL of cold methanol.
-
Collect the PCL by filtration and dry under vacuum.
-
Table 3: Expected Results for ROP of ε-CL (Target DP = 100)
| Parameter | Theoretical Value | Expected Experimental Value |
| Mₙ ( g/mol ) | ~11,400 | 10,500 - 12,000 |
| Dispersity (Đ) | - | < 1.25 |
| Monomer Conversion | > 95% | > 95% |
Scientific Insights & Troubleshooting
-
Moisture Sensitivity: The primary cause of failed or uncontrolled polymerizations is the presence of protic impurities like water or alcohols (unless the alcohol is the intended initiator in ROP).[3] Water will terminate growing chains in GTP and can act as an uncontrolled initiator in ROP, leading to broad dispersity and poor molecular weight control. Solution: Ensure all glassware is rigorously dried and all reagents (monomer, solvent) are purified and handled under an inert atmosphere (N₂ or Ar).
-
Catalyst Loading: The concentration of TBADBP directly impacts the polymerization rate. In GTP, higher catalyst concentrations can lead to faster reactions but may also increase the likelihood of side reactions.[3] In ROP, the catalyst-to-initiator ratio is critical for maintaining control. Solution: Optimize catalyst loading for each specific monomer system, typically starting at 0.1-1.0 mol% relative to the initiator.
-
Steric Hindrance: The bulky tert-butyl groups on the phosphate anion may slow down the rate of polymerization compared to less hindered catalysts like fluoride or diphenyl phosphate. This can be an advantage, allowing for better control over the reaction exotherm, but may require longer reaction times or slightly elevated temperatures.
Conclusion
This compound represents a versatile and promising organocatalyst for modern controlled polymerization techniques. Its unique structure enables it to effectively catalyze the Group Transfer Polymerization of acrylics and shows strong potential for the Ring-Opening Polymerization of cyclic esters. By providing a soluble, moderately reactive nucleophilic anion, TBADBP allows for the synthesis of well-defined polymers under mild, metal-free conditions. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers aiming to explore its utility in creating advanced polymeric materials for a variety of applications, from drug delivery systems to high-performance coatings.
References
-
Liu, S., Ren, C., Zhao, N., Shen, Y., & Li, Z. (2018). Phosphazene Bases as Organocatalysts for Ring-Opening Polymerization of Cyclic Esters. Macromolecular Rapid Communications, 39(24), e1800485. [Link]
-
Mizutani, M., Fuchise, K., Tajima, K., & Isono, T. (2011). Diphenyl Phosphate as an Efficient Cationic Organocatalyst for Controlled/Living Ring-Opening Polymerization of δ-Valerolactone and ε-Caprolactone. Macromolecules, 44(7), 2091–2099. [Link]
-
Kiesewetter, M. K. (2010). NEW ORGANOCATALYTIC APPROACHES FOR THE SYNTHESIS OF FUNCTIONAL POLYESTERS AND POLYCARBONATES. Stanford University ProQuest Dissertations Publishing. [Link]
-
Fuchise, K., Sugihara, S., Tajima, K., & Kakuchi, T. (2012). Diphenyl Phosphate as an Efficient Acidic Organocatalyst for Controlled/Living Ring-Opening Polymerization of Trimethylene Carbonates. Macromolecules, 45(17), 6846–6854. [Link]
-
Shaver, M. P., & Cameron, N. R. (2011). Organophosphates as Versatile Substrates in Organic Synthesis. Molecules, 16(5), 3986–4014. [Link]
-
University of Southern Mississippi, School of Polymers and High Performance Materials. (n.d.). Group-Transfer Polymerization, GTP. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydroperoxide, tert-Butyl. Retrieved from [Link]
-
SlidePlayer. (2023). Group Transfer Polymerization (GTP). Retrieved from [Link]
-
Haddleton, D. M., et al. (2000). Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. Macromolecules, 33(11), 4061–4068. [Link]
-
Müller, A. H. E. (1990). Group transfer and anionic polymerization: A critical comparison. Makromolekulare Chemie. Macromolecular Symposia, 32(1), 87-105. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22339116, this compound. Retrieved from [Link].
-
Webster, O. W. (2004). Group Transfer Polymerization: A Critical Review of Its Mechanism and Comparison with Other Methods for Controlled Polymerization of Acrylic Monomers. Journal of Polymer Science Part A: Polymer Chemistry, 42(23), 5871-5881. [Link]
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Application Notes and Protocols for 5'-Phosphorylation of Oligonucleotides using Di-tert-butyl N,N-diethylphosphoramidite
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the functionalization of the 5'-terminus is a critical step for various downstream applications, including ligation, sequencing, and conjugation. While enzymatic phosphorylation using T4 polynucleotide kinase is a common method, chemical phosphorylation offers a streamlined, automatable alternative that is integrated directly into solid-phase synthesis. This guide provides a detailed overview and protocol for the use of Di-tert-butyl N,N-diethylphosphoramidite, a key reagent for the efficient chemical phosphorylation of synthetic oligonucleotides.
Introduction: The Role of Chemical Phosphorylation
In the landscape of oligonucleotide synthesis, the phosphoramidite method stands as the gold standard, enabling the precise, stepwise assembly of nucleic acid chains on a solid support.[1] Standard synthesis yields oligonucleotides with a free 5'-hydroxyl group. For many applications, a 5'-phosphate group is required. Chemical phosphorylation provides a robust method to introduce this functionality directly on the synthesizer, eliminating the need for subsequent enzymatic steps.[2]
The use of a phosphoramidite reagent bearing a protected phosphate group allows for the direct coupling to the 5'-terminus of the solid-support-bound oligonucleotide. Di-tert-butyl N,N-diethylphosphoramidite is one such reagent, offering a di-tert-butyl protected phosphate group that is stable during the synthesis cycles but can be efficiently removed under acidic conditions during the final deprotection.
Mechanism of Action
The process of 5'-phosphorylation using Di-tert-butyl N,N-diethylphosphoramidite follows the established principles of phosphoramidite chemistry. The synthesis proceeds in the 3' to 5' direction. After the final nucleotide has been coupled and its 5'-dimethoxytrityl (DMT) group has been removed, the free 5'-hydroxyl group is ready for phosphorylation.
The Di-tert-butyl N,N-diethylphosphoramidite is activated by a weak acid, typically tetrazole or a derivative, forming a highly reactive intermediate. This activated species then reacts with the 5'-hydroxyl group of the oligonucleotide, forming a phosphite triester linkage. Subsequent oxidation converts the unstable phosphite triester to a stable phosphate triester. The two tert-butyl groups protect the phosphate during the final cleavage and base deprotection steps. These acid-labile tert-butyl groups are then removed during the final acidic workup, yielding the desired 5'-monophosphate.
Experimental Protocol
This protocol outlines the steps for the chemical phosphorylation of a solid-support-bound oligonucleotide using Di-tert-butyl N,N-diethylphosphoramidite on an automated DNA synthesizer.
Materials and Reagents
| Reagent | Supplier | Recommended Purity/Concentration |
| Di-tert-butyl N,N-diethylphosphoramidite | Various | ≥94% |
| Anhydrous Acetonitrile | Various | DNA synthesis grade |
| Activator Solution (e.g., 0.45 M Tetrazole in Acetonitrile) | Various | DNA synthesis grade |
| Oxidizing Solution (e.g., 0.02 M Iodine in THF/Pyridine/Water) | Various | DNA synthesis grade |
| Capping Solution A (e.g., Acetic Anhydride/Lutidine/THF) | Various | DNA synthesis grade |
| Capping Solution B (e.g., N-Methylimidazole/THF) | Various | DNA synthesis grade |
| Deblocking Solution (e.g., 3% Trichloroacetic Acid in Dichloromethane) | Various | DNA synthesis grade |
| Cleavage and Deprotection Solution (e.g., Concentrated Ammonium Hydroxide) | Various | ACS grade |
| Trifluoroacetic Acid (TFA) | Various | Reagent grade |
Procedure
Part 1: Automated Synthesis and Phosphorylation
-
Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence on a solid support using standard phosphoramidite chemistry. After the final coupling cycle, perform the deblocking step to remove the 5'-DMT group, leaving a free 5'-hydroxyl group.
-
Phosphorylation Coupling:
-
Prepare a solution of Di-tert-butyl N,N-diethylphosphoramidite in anhydrous acetonitrile (typically 0.1 M).
-
In the final coupling step of the synthesis protocol, deliver the Di-tert-butyl N,N-diethylphosphoramidite solution and the activator solution to the synthesis column.
-
Allow the coupling reaction to proceed for the recommended time (typically 2-5 minutes).
-
-
Capping: After the coupling step, perform a standard capping step to block any unreacted 5'-hydroxyl groups.
-
Oxidation: Treat the solid support with the oxidizing solution to convert the phosphite triester to a stable phosphate triester.
Part 2: Cleavage and Deprotection
-
Cleavage and Base Deprotection:
-
Transfer the solid support to a sealed vial.
-
Add concentrated ammonium hydroxide to the vial.
-
Heat the vial at 55°C for 8-16 hours to cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone (cyanoethyl groups).
-
-
Removal of tert-butyl Groups:
-
After cooling, carefully transfer the ammoniacal solution to a new tube and evaporate to dryness.
-
Resuspend the pellet in water.
-
Add an equal volume of concentrated trifluoroacetic acid (TFA).
-
Let the reaction proceed at room temperature for 15-30 minutes.
-
-
Purification:
-
Neutralize the solution with a suitable base (e.g., triethylamine).
-
Purify the 5'-phosphorylated oligonucleotide using standard methods such as HPLC or gel electrophoresis.
-
Troubleshooting and Considerations
-
Incomplete Coupling: Ensure that the Di-tert-butyl N,N-diethylphosphoramidite and all other reagents are of high quality and anhydrous. Incomplete coupling can lead to a lower yield of the desired 5'-phosphorylated product.
-
Incomplete Removal of tert-butyl Groups: The acidic deprotection step is crucial. Insufficient time or acid concentration may result in incomplete removal of the tert-butyl groups, leading to a heterogeneous product.
-
Alternative Deprotection: For oligonucleotides containing acid-sensitive modifications, the conditions for tert-butyl group removal may need to be optimized. Milder acids or shorter reaction times can be explored, but this may require careful monitoring to ensure complete deprotection.
Conclusion
Chemical phosphorylation using Di-tert-butyl N,N-diethylphosphoramidite offers a reliable and efficient method for the synthesis of 5'-phosphorylated oligonucleotides. By integrating the phosphorylation step into the automated solid-phase synthesis workflow, researchers can save time and resources compared to traditional enzymatic methods. The protocol provided in this guide, along with the accompanying mechanistic insights and troubleshooting tips, will enable scientists to successfully implement this valuable technique in their oligonucleotide synthesis endeavors.
References
-
Hogrefe, R. I., et al. (1993). Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. Nucleic Acids Research, 21(20), 4739–4741. [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Hogrefe, R. I., et al. (1993). Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. PubMed Central. [Link]
-
Shchepinov, M. S., et al. (1999). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 27(15), 3035–3041. [Link]
- Usman, N., & Ogilvie, K. K. (2006). U.S. Patent No. 7,655,790 B2. Washington, DC: U.S.
-
Hogrefe, R. I., et al. (1993). Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. ResearchGate. [Link]
-
Hogrefe, R. I., et al. (1993). Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. PubMed. [Link]
-
Sharma, V. K., et al. (2020). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. ChemRxiv. [Link]
-
Fujino, T., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(23), 8565. [Link]
-
Glen Research. (n.d.). Chemical Phosphorylation of Oligonucleotides. Retrieved from [Link]
-
Gait, M. J. (Ed.). (2022). Chemical Triphosphorylation of Oligonucleotides. Current Protocols, 2(6), e453. [Link]
-
Glen Research. (n.d.). Oligonucleotide Deprotection Guide. Retrieved from [Link]
- Beaucage, S. L. (2001). U.S. Patent No. 6,222,030 B1. Washington, DC: U.S.
-
Virta, P., et al. (2014). Synthesis of Short Oligonucleotides on a Soluble Support by the Phosphoramidite Method. University of Turku. [Link]
-
Schnabl, J., et al. (2012). Isotope labeling for studying RNA by solid-state NMR spectroscopy. Methods, 57(3), 260–268. [Link]
-
Guzav, A., & Manoharan, M. (1998). A New Method for the Chemical Phosphorylation of Oligonucleotides at the 5'-Terminus. Tetrahedron Letters, 39(50), 9375-9378. [Link]
-
Ogilvie, K. K., et al. (1988). Oligoribonucleotide Synthesis. The Silyl-Phosphoramidite Method. Methods in Molecular Biology, 4, 137-156. [Link]
-
Aviñó, A., et al. (2010). Solid-Phase Synthesis of Oligodeoxynucleotides Containing N4-[2-(t-butyldisulfanyl)ethyl]-5-methylcytosine Moieties. Molecules, 15(10), 6893–6907. [Link]
-
Prhavc, M., et al. (2003). Synthesis of Oligoribonucleotides Containing a 2′-Amino-5′-S-phosphorothiolate Linkage. Organic Letters, 5(12), 2013–2016. [Link]
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Green chemistry applications of Tetra-n-butylammonium di-tert-butylphosphate
An In-Depth Guide to the Green Chemistry Applications of Tetra-n-butylammonium Di-tert-butylphosphate
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the green chemistry applications of this compound (TBADBP). As an ionic liquid, TBADBP presents a unique combination of properties that position it as a valuable tool in sustainable chemical synthesis. Its negligible vapor pressure, thermal stability, and catalytic capabilities align with the core principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable feedstocks.[1][2] This guide moves beyond a simple listing of facts to explain the causality behind experimental choices, providing field-proven insights into its practical applications.
Physicochemical Properties of this compound
A foundational understanding of TBADBP's properties is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₂₄H₅₄NO₄P | [3][4] |
| Molecular Weight | 451.67 g/mol | [3][5] |
| Appearance | Varies; can be an oil or solid | [6] |
| Key Structural Features | Quaternary ammonium cation ([N(C₄H₉)₄]⁺) and a di-tert-butylphosphate anion ([PO₄(C₄H₉)₂]⁻) | [7] |
| Solubility | Generally soluble in organic solvents | [7][8] |
Application Note I: TBADBP as a Catalyst for CO₂ Fixation into Cyclic Carbonates
The chemical fixation of carbon dioxide is a paramount goal in green chemistry, transforming a potent greenhouse gas into value-added chemical feedstocks. One of the most successful strategies in this domain is the cycloaddition of CO₂ to epoxides to synthesize five-membered cyclic carbonates.[9][10][11] These carbonates are highly valuable as green polar aprotic solvents, electrolyte components in lithium-ion batteries, and as monomers for the production of polycarbonates and polyurethanes.[12]
TBADBP is a promising catalyst for this transformation. Its mechanism mirrors that of other widely studied tetrabutylammonium halides, where the anion plays a crucial role in the reaction cascade.
Causality of Catalysis: The Mechanistic Pathway
The catalytic cycle leverages both the anionic and cationic components of the ionic liquid. The process is initiated by the nucleophilic attack of the di-tert-butylphosphate anion on a carbon atom of the epoxide ring. This attack induces ring-opening, forming an alkoxy-anion intermediate. This intermediate then reacts with a molecule of carbon dioxide. The final step is an intramolecular cyclization that releases the cyclic carbonate product and regenerates the phosphate catalyst, allowing it to re-enter the catalytic cycle. The bulky tetra-n-butylammonium cation assists by stabilizing the anionic intermediates and enhancing the nucleophilicity of the phosphate anion.
Caption: Proposed mechanism for TBADBP-catalyzed CO₂ cycloaddition.
Green Chemistry Advantages:
-
Atom Economy: The reaction is an addition reaction, meaning it has 100% theoretical atom economy.
-
CO₂ Utilization: It converts a waste greenhouse gas into a useful product.[9][10]
-
Solvent-Free Conditions: The reaction can often be run neat (without a solvent), with the epoxide itself acting as the liquid phase, significantly reducing solvent waste.[9][13]
-
Catalyst Recyclability: As an ionic liquid with low volatility, TBADBP can potentially be separated from the product and reused, a key principle of green chemistry.[14]
Protocol I: Synthesis of Propylene Carbonate via CO₂ Cycloaddition
This protocol describes the synthesis of propylene carbonate from propylene oxide and carbon dioxide, catalyzed by this compound.
Experimental Workflow
Caption: Step-by-step workflow for cyclic carbonate synthesis.
Materials & Reagents:
-
Propylene Oxide (Substrate)
-
This compound (TBADBP) (Catalyst)
-
Carbon Dioxide (Reagent), high purity
-
High-pressure stainless steel autoclave reactor with magnetic stirring and temperature control
-
Analytical equipment (GC-MS or FT-IR)
Step-by-Step Methodology:
-
Reactor Charging: To a clean, dry high-pressure reactor, add propylene oxide and TBADBP. A typical catalyst loading is 0.5-5 mol% relative to the epoxide.
-
Assembly and Purging: Seal the reactor securely. To remove atmospheric air, purge the system by pressurizing with ~0.2 MPa of CO₂ and then venting. Repeat this process three times.
-
Reaction Conditions: Pressurize the reactor with CO₂ to the desired pressure (e.g., 2.0 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 140 °C).[9] The optimal conditions may vary and should be determined experimentally.
-
Reaction Monitoring: Maintain the reaction at the set temperature and pressure for a specified time (e.g., 4-8 hours). The progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC-MS or FT-IR to observe the disappearance of the epoxide peak and the appearance of the cyclic carbonate peak.
-
Work-up: After the reaction is complete, cool the reactor to ambient temperature. Slowly and carefully vent the excess CO₂ in a well-ventilated fume hood.
-
Purification and Catalyst Recovery: Open the reactor and collect the liquid product. The propylene carbonate can be purified and separated from the non-volatile TBADBP catalyst via vacuum distillation. The recovered catalyst can be tested for reuse in subsequent batches.
Comparative Reaction Parameters
The choice of catalyst and conditions significantly impacts reaction efficiency. Below is a comparison based on literature for similar quaternary ammonium salt catalysts.
| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |
| PDVB-CEIMBr | 140 | 2.0 | 4 | 96.1 | [9] |
| Tetrabutylammonium Chloride (TBAC) | 120 | 4.0 | 20 | 87 | [13] |
| g-C3N4 / TBAB | Ambient | Ambient | 24 | >90 | [15] |
Note: TBAB = Tetrabutylammonium bromide. This table illustrates that high yields can be achieved under various conditions, highlighting the potential for optimization with TBADBP.
Application Note II: TBADBP as a Green Phase-Transfer Catalyst
Phase-transfer catalysis (PTC) is a powerful and green chemical technique that facilitates reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate).[7] This avoids the need for harsh, anhydrous conditions or expensive polar aprotic solvents that can dissolve both species.
TBADBP is an ideal phase-transfer catalyst. The large, lipophilic tetra-n-butylammonium cation is highly soluble in organic solvents. It can pair with an anion (like the di-tert-butylphosphate itself, or another anion from the aqueous phase) and transport it into the organic phase to react with the substrate.[7]
Mechanism of Phase-Transfer Catalysis
Caption: General mechanism of phase-transfer catalysis using TBADBP.
Protocol II: Phase-Transfer Catalyzed Synthesis of Benzyl Cyanide
This protocol provides a representative example of using TBADBP in a nucleophilic substitution reaction.
Materials & Reagents:
-
Benzyl Chloride (Substrate)
-
Sodium Cyanide (NaCN) (Nucleophile) - EXTREME CAUTION: HIGHLY TOXIC
-
Toluene (Organic Solvent)
-
Water (Aqueous Solvent)
-
This compound (TBADBP) (PTC)
Step-by-Step Methodology:
-
Safety First: All operations involving sodium cyanide must be performed in a certified chemical fume hood. An emergency cyanide antidote kit must be available. Acidic conditions must be strictly avoided to prevent the formation of lethal HCN gas.
-
Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a biphasic mixture.
-
Aqueous Phase: Dissolve sodium cyanide in water.
-
Organic Phase: Dissolve benzyl chloride in toluene.
-
Catalyst Addition: Add a catalytic amount of TBADBP (e.g., 2-5 mol% relative to benzyl chloride) to the biphasic mixture.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80-100 °C) with vigorous stirring to ensure efficient mixing of the two phases.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the benzyl chloride is consumed.
-
Work-up: Cool the reaction to room temperature. Carefully separate the organic layer from the aqueous layer. Caution: The aqueous layer contains unreacted cyanide and must be quenched and disposed of according to institutional safety protocols (e.g., by treatment with bleach or hydrogen peroxide).
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude benzyl cyanide can be purified by vacuum distillation.
Safety and Handling
This compound is an organic chemical and should be handled with appropriate care.
-
Health Hazards: May cause skin, eye, and respiratory irritation.[3][16][17]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[16]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust or aerosols.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Disclaimer: This guide is for informational purposes only. All experimental work should be conducted with a thorough risk assessment and in compliance with all institutional and governmental safety regulations.
References
- Cycloaddition of CO2 to Epoxides Catalyzed by Carboxyl-Functionalized Imidazolium-Based Ionic Liquid Grafted onto Cross-Linked Polymer | Industrial & Engineering Chemistry Research - ACS Public
- Review on Carbon Dioxide Utilization for Cycloaddition of Epoxides by Ionic Liquid-Modified Hybrid Catalysts: Effect of Influential Parameters and Mechanisms Insight - MDPI. (URL: )
- Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development - MDPI. (URL: )
- Green Chemistry in Pharmaceutical Drug Development: A Comprehensive Review. (URL: )
- Green solvents for drug synthesis - ResearchG
- Green Chemistry in Pharma: Sustainable Drug Manufacturing. (URL: )
- Tetra-n-butylammonium di-tert-butylphosph
- Buy Tetra-n-butylammonium di-tert-butylphosph
- Synthesis of cyclic carbonates from CO2 and epoxides using ionic liquids and related catalysts including choline chloride–metal halide mixtures - Catalysis Science & Technology (RSC Publishing). (URL: )
- Cycloaddition of CO2 to epoxides catalyzed by imidazolium-based polymeric ionic liquids. (URL: )
- material safety data sheet - tetra butyl ammonium dihydrogen orthophosph
- This compound | C24H54NO4P | CID 22339116 - PubChem. (URL: )
- Safety Data Sheet: Tetrabutylammonium phosph
- Learning Strategies from Nature's Blueprint to Cyclic Carbon
- SAFETY D
- 68695-48-7, DI-TERT-BUTYLPHOSPHATE, TETRABUTYLAMMONIUM SALT Formula - ECHEMI. (URL: )
- CAS 68695-48-7 Di-tert-butylphosphate,tetrabutylammonium salt - Alfa Chemistry. (URL: )
- g-C3N4 and Tetrabutylammonium Bromide Catalyzed Efficient Conversion of Epoxide to Cyclic Carbonate under Ambient Condition - ResearchG
- Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and M
- Tetra-n-butylammonium Fluoride (TBAF)
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Scalable Synthesis and Applications of Tetra-n-butylammonium di-tert-butylphosphate: An Application Guide
Abstract
This guide provides a comprehensive technical overview of Tetra-n-butylammonium di-tert-butylphosphate (TBATBP), a versatile quaternary ammonium salt of significant interest to researchers in organic synthesis and drug development. We move beyond simple procedural lists to explore the fundamental chemical principles that make TBATBP an effective phase-transfer catalyst and a potent nucleophilic phosphorylating agent. This document details two primary scalable synthesis methodologies, complete with step-by-step protocols, comparative analysis, and workflow diagrams. Furthermore, we present practical application protocols, focusing on its utility in the synthesis of protected phosphate esters, a critical step in the development of advanced pharmaceutical intermediates and prodrugs.
Part 1: Foundational Principles and Physicochemical Properties
The Synergy of a Bulky Cation and a Sterically Hindered Anion
The efficacy of this compound stems from the unique combination of its constituent ions.
-
The Tetra-n-butylammonium (TBA⁺) Cation: This cation is characterized by four n-butyl chains radiating from a central nitrogen atom. This structure renders the cation highly lipophilic (or organophilic). Its large size and charge distribution prevent tight ion pairing, allowing it to readily dissolve in a wide range of nonpolar organic solvents. In the context of phase-transfer catalysis, the TBA⁺ cation acts as a "shuttle," capable of transporting anionic species from an aqueous or solid phase into an organic phase where the desired reaction can occur.[1][2] The total number of carbons in the alkyl chains (C# of 16) ensures a high concentration of the ion pair in the organic phase, which is desirable for reactions where the organic-phase reaction is the rate-determining step.[2]
-
The di-tert-butylphosphate (DTBP⁻) Anion: The phosphate core is esterified with two sterically demanding tert-butyl groups. These groups serve two primary functions:
-
Steric Shielding: They provide significant steric hindrance around the phosphate oxygen atoms, influencing the regioselectivity and mechanism of reactions.
-
Protecting Groups: The tert-butyl esters are stable under a variety of reaction conditions but can be readily cleaved under acidic conditions to unmask the phosphate group. This property is invaluable in multi-step syntheses, particularly in the development of phosphonooxymethyl prodrugs designed to improve the bioavailability of parent drug molecules.[3][4][5]
-
The combination of a highly organophilic cation with a bulky, protected anion creates a unique reagent that is soluble in organic media and can deliver a potent, yet sterically controlled, phosphate nucleophile.[6]
Mechanism of Action in Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid).[7] TBATBP functions as a catalyst by transporting the di-tert-butylphosphate anion across the phase boundary. The generally accepted mechanism involves the formation of a lipophilic ion pair that can freely move into the organic phase.[6][8]
Figure 1: General mechanism of TBATBP in a salt metathesis and subsequent phosphorylation reaction.
Physicochemical Data
A summary of the key properties of this compound is provided below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 68695-48-7 | [9][10] |
| Molecular Formula | C₂₄H₅₄NO₄P | [9][10] |
| Molecular Weight | 451.67 g/mol | [9][11] |
| IUPAC Name | tetrabutylazanium; di-tert-butyl phosphate | [9][10] |
| Appearance | White to yellow powder or crystals | [12] |
| Primary Applications | Phase-Transfer Catalyst, Phosphorylating Agent, Synthetic Intermediate | [3][6] |
Part 2: Scalable Synthesis Methodologies
The synthesis of TBATBP can be approached via several routes, but for scalability, efficiency, and purity, the salt metathesis (ion exchange) method is generally preferred in both laboratory and industrial settings.
Strategic Approaches to Synthesis
-
Salt Metathesis (Ion Exchange): This involves the reaction of a tetra-n-butylammonium salt (e.g., bromide, chloride, or hydrogen sulfate) with an alkali metal salt of di-tert-butylphosphate (typically the potassium or sodium salt). The reaction is driven to completion by the precipitation of the inorganic salt byproduct (e.g., KBr, NaCl) in a suitable organic solvent.[3][6] This is the most common and robust scalable method.
-
Acid-Base Neutralization: This method involves the direct reaction of tetra-n-butylammonium hydroxide (TBAOH) with di-tert-butyl hydrogen phosphate.[6] While stoichiometrically elegant, with water as the only byproduct, it presents challenges related to the handling of the corrosive TBAOH base and the removal of water from the final product.
Protocol 1: Scalable Synthesis via Salt Metathesis
This protocol is the industry-standard approach, offering high yields, operational simplicity, and straightforward purification.
Principle: The driving force for this reaction is the difference in solubility between the reactants and products in a moderately polar organic solvent. The desired product, TBATBP, remains dissolved while the inorganic byproduct, potassium bromide, precipitates and is easily removed by filtration.
Workflow for Salt Metathesis Synthesis
Figure 2: Step-by-step workflow for the synthesis of TBATBP via salt metathesis.
A. Precursor Synthesis: Potassium di-tert-butylphosphate (KDTBP)
This starting material is commercially available but can also be prepared in high yield.[5]
-
Principle: An acid-base reaction between di-tert-butyl hydrogen phosphate and a suitable potassium base, such as potassium acetate or potassium hydroxide, in an alcoholic solvent.[13]
-
Protocol:
-
To a solution of di-tert-butyl hydrogen phosphate (1.0 eq) in methanol at room temperature, add a solution of potassium hydroxide (1.0 eq) in methanol dropwise with stirring.
-
Stir the resulting mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield potassium di-tert-butylphosphate as a white solid.
-
The salt can be used directly or triturated with diethyl ether to ensure dryness.
-
B. Detailed Protocol: Synthesis of TBATBP
-
Materials:
-
Potassium di-tert-butylphosphate (KDTBP) (e.g., 24.8 g, 100 mmol, 1.0 eq)
-
Tetra-n-butylammonium bromide (TBABr) (e.g., 32.2 g, 100 mmol, 1.0 eq)
-
Dichloromethane (DCM), anhydrous (approx. 400 mL)
-
-
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Standard glassware for filtration and solvent removal
-
-
Procedure:
-
Reaction Setup: To a 1 L round-bottom flask, add potassium di-tert-butylphosphate and tetra-n-butylammonium bromide.
-
Solvent Addition: Add anhydrous dichloromethane (400 mL) to the flask.
-
Reaction: Vigorously stir the resulting suspension at ambient temperature. The reaction progress can be monitored by the disappearance of the starting materials (TLC) or simply allowed to proceed for 12-24 hours to ensure completion. A fine white precipitate of potassium bromide (KBr) will form.
-
Workup - Filtration: Filter the reaction mixture through a pad of Celite or a medium-porosity sintered glass funnel to remove the precipitated KBr. Wash the filter cake with a small amount of fresh DCM to ensure complete recovery of the product.
-
Workup - Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. This will yield the crude this compound as a white or off-white solid.
-
Purification (Optional): If higher purity is required, the crude solid can be recrystallized. A common solvent system is dissolution in a minimal amount of hot ethyl acetate followed by the slow addition of hexanes until turbidity is observed, then cooling to induce crystallization.
-
Drying: Dry the final product under vacuum to obtain pure TBATBP. Typical yields are >90%.
-
Protocol 2: Synthesis via Acid-Base Neutralization
Principle: A direct 1:1 stoichiometric neutralization between a strong organic base (TBAOH) and a phosphate acid. The reaction is clean, forming only the desired salt and water.
-
Materials:
-
Di-tert-butyl hydrogen phosphate ((tBuO)₂P(O)OH) (e.g., 21.0 g, 100 mmol, 1.0 eq)
-
Tetra-n-butylammonium hydroxide (TBAOH) (e.g., 100 mmol, 1.0 eq, typically supplied as a 40 wt% solution in water)
-
Toluene or other suitable azeotroping solvent
-
-
Procedure:
-
Reaction Setup: Dissolve di-tert-butyl hydrogen phosphate in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Neutralization: Slowly add the aqueous solution of tetra-n-butylammonium hydroxide to the stirred solution. The reaction is often exothermic.
-
Water Removal: Heat the mixture to reflux to azeotropically remove the water (both from the TBAOH solution and the water formed during neutralization) via the Dean-Stark trap.
-
Isolation: Once all water has been removed, cool the reaction mixture and remove the toluene under reduced pressure to yield the product. The product may be an oil or a waxy solid and may require further drying under high vacuum.
-
Comparative Analysis of Synthesis Routes
| Parameter | Salt Metathesis | Acid-Base Neutralization |
| Scalability | Excellent; easily scaled to kilograms. | Moderate; large volumes of water must be removed, which can be energy-intensive. |
| Yield | High to Excellent (>90%) | Good to High (>80%) |
| Purity of Crude | High; primary impurity is the easily filterable inorganic salt. | Moderate; residual water can be difficult to remove and may result in an oily/hygroscopic product. |
| Safety | Standard handling of organic solvents and reagents. | Requires handling of corrosive TBAOH. |
| Simplicity | Very high; simple filtration is the main purification step. | Moderate; requires azeotropic distillation. |
| Recommendation | Highly Recommended for both lab-scale and large-scale synthesis. | Viable alternative, but less practical for large-scale, anhydrous product preparation. |
Part 3: Key Applications and Protocols
Application in Nucleophilic Phosphorylation
TBATBP is an exceptional reagent for introducing a protected phosphate moiety onto various substrates. In aprotic organic solvents, the large TBA⁺ cation does not tightly coordinate with the DTBP⁻ anion, creating a highly reactive, "naked" phosphate nucleophile. This is particularly effective for Sₙ2-type reactions.[3]
Mechanism of Phosphorylation
Figure 3: Sₙ2 phosphorylation of an alkyl halide using TBATBP.
General Protocol for Phosphorylation of an Alkyl Halide
-
Objective: To synthesize a di-tert-butyl protected phosphate ester from an electrophilic substrate (e.g., benzyl bromide).
-
Materials:
-
This compound (TBATBP) (1.1 eq)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or DCM)
-
-
Procedure:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve TBATBP in the anhydrous solvent.
-
Substrate Addition: Add the alkyl halide to the solution via syringe.
-
Reaction: Stir the mixture at the desired temperature (room temperature to 60 °C, depending on the reactivity of the halide). Monitor the reaction by TLC or LC-MS until the starting halide is consumed.
-
Workup:
-
Quench the reaction with water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine to remove the tetra-n-butylammonium halide byproduct.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter and concentrate the solution. Purify the resulting crude product by silica gel column chromatography to obtain the pure phosphate ester.
-
Utility in Prodrug Development
A significant application of this chemistry lies in pharmaceutical research. Many active pharmaceutical ingredients (APIs) suffer from poor aqueous solubility or membrane permeability, leading to low bioavailability. Converting a hydroxyl or amine group on an API into a phosphonooxymethyl ether or amide can create a prodrug. The di-tert-butylphosphate moiety, installed using TBATBP or a related intermediate, serves as a lipophilic protecting group that can be cleaved by enzymes (e.g., phosphatases) in the body to release the active drug.[3][5] The potassium salt of di-tert-butylphosphate is explicitly mentioned as an intermediate for preparing N-phosphonooxymethyl prodrugs to enhance bioavailability.[5]
Conclusion
This compound is a powerful and versatile synthetic tool. Its value is derived from the synergistic properties of its lipophilic cation and its sterically hindered, protected phosphate anion. The salt metathesis method provides a highly efficient, robust, and scalable route to its synthesis, yielding a high-purity product with simple operational procedures. For researchers and process chemists, TBATBP serves as a key reagent for accessing complex phosphate esters and is a critical enabler in the development of advanced prodrug strategies, underscoring its importance in modern organic and medicinal chemistry.
References
-
Scribd. Phase Transfer Catalyst. Available from: [Link]
-
Wikipedia. Phase-transfer catalyst. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis Reagent Guide. Available from: [Link]
-
Vander Zwan, M. C., & Hartner, F. W. Solid-liquid phase-transfer catalysis by a quaternary ammonium salt. A comparison with crown ethers and polyalkylamines. The Journal of Organic Chemistry. Available from: [Link]
-
Little Flower College Guruvayoor. USE OF QUATERNARY SALTS AS PTC. Available from: [Link]
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Mark, V., & Van Wazer, J. R. Tri-t-butyl Phosphite and Some of Its Reactions. The Journal of Organic Chemistry. Available from: [Link]
-
Wuhan Konberd Biotech Co., LTD. This compound. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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ResearchGate. Phosphate esters synthesis reaction. Available from: [Link]
-
PubMed. Alkali Metal Di- tert-butyl Phosphates: Single-Source Precursors for Homo- and Heterometallic Inorganic Phosphate Materials. (2022-05-09). Available from: [Link]
-
ACS Publications. Di-tert-butyl Phosphate as Synthon for Metal Phosphate Materials. Available from: [Link]
- Google Patents. Process for preparing phosphate salts.
-
American Institute of Chemists. Starburst Quaternary Ammonium Salt: A New Effective Phase Transfer Catalyst. The Chemist, 86(2). Available from: [Link]
- Google Patents. Process for making phosphate esters and products thereof.
-
NIH. Synthesis of the Bulky Phosphanide [P(SiiPr3)2]− and Its Stabilization of Low-Coordinate Group 12 Complexes. Available from: [Link]
-
YouTube. Lecture 12 : Phosphoric acid salts. (2019-05-06). Available from: [Link]
-
ACS Publications. Synthesis of the Bulky Phosphanide [P(SiiPr3)2]− and Its Stabilization of Low-Coordinate Group 12 Complexes. Inorganic Chemistry. Available from: [Link]
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- 2. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 3. Uses of Potassium di-tert-butylphosphate as the synthetic Intermediate_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Di-tert-butylphosphate 33494-80-3 [sigmaaldrich.com]
- 6. Buy this compound | 68695-48-7 [smolecule.com]
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Application of Tetra-n-butylammonium Di-tert-butylphosphate in Flow Chemistry: A Guide to Phase-Transfer Catalyzed Phosphorylation
Introduction
In the landscape of modern pharmaceutical and fine chemical synthesis, the pursuit of efficient, safe, and scalable reaction methodologies is paramount. Flow chemistry, with its inherent advantages of superior heat and mass transfer, precise reaction control, and enhanced safety, has emerged as a transformative technology. This application note explores the utility of tetra-n-butylammonium di-tert-butylphosphate as a versatile phase-transfer catalyst, with a specific focus on its application in continuous flow phosphorylation reactions.
This compound is a quaternary ammonium salt that combines a lipophilic tetra-n-butylammonium cation with a bulky, non-coordinating di-tert-butylphosphate anion.[1] This unique structure renders it an effective phase-transfer catalyst, capable of transporting anionic nucleophiles from an aqueous or solid phase into an organic phase where they can react with organic substrates.[1] Its applications in organic synthesis include acting as an acidic catalyst in hydration reactions and promoting nucleophilic substitution reactions.[1] The bulky tert-butyl groups can help stabilize transition states, enhancing reaction rates and selectivity.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in a continuous flow setting. We will delve into the principles of its catalytic action, present a detailed, albeit hypothetical, protocol for a phase-transfer catalyzed phosphorylation reaction, and discuss the operational advantages of transitioning such a process from batch to flow.
Core Principles and Rationale for Flow Synthesis
Phase-transfer catalysis (PTC) is a powerful technique for overcoming the immiscibility of reactants. In a typical biphasic system, the tetra-n-butylammonium cation forms an ion pair with the phosphate nucleophile at the interface of the two liquid phases. This lipophilic ion pair is then transported into the organic phase, where the "naked" and highly reactive phosphate anion can readily react with an alcohol substrate.
The transition of PTC reactions to a continuous flow regime offers several compelling advantages:
-
Enhanced Interfacial Area: Flow reactors, particularly those with small channel dimensions (microreactors), generate a high surface-area-to-volume ratio. This dramatically increases the interfacial area between the two immiscible phases, leading to significantly faster mass transfer of the catalyst-nucleophile ion pair and, consequently, accelerated reaction rates.
-
Precise Control of Reaction Parameters: Flow chemistry allows for tight control over residence time, temperature, and stoichiometry. This precision is crucial for optimizing reaction conditions, minimizing side product formation, and ensuring consistent product quality.
-
Improved Safety: The small reaction volumes within a flow reactor mitigate the risks associated with exothermic reactions and the handling of hazardous reagents. Any thermal runaway is quickly dissipated, preventing dangerous temperature and pressure build-ups.
-
Seamless Integration and Automation: Flow systems can be easily integrated with online monitoring and purification modules, enabling a fully automated and streamlined synthesis process from starting materials to the final product.
Physicochemical Properties and Safety Considerations
A thorough understanding of the catalyst's properties is essential for designing a robust flow process.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference |
| CAS Number | 68695-48-7 | [2] |
| Molecular Formula | C₂₄H₅₄NO₄P | [2] |
| Molecular Weight | 451.67 g/mol | [2] |
| Physical Form | Solid | [3] |
| Storage | Sealed in dry, room temperature | [3] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [3] |
| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor) | [3] |
Thermal Stability: Quaternary ammonium salts generally exhibit good thermal stability. However, decomposition can occur at elevated temperatures. It is crucial to determine the thermal decomposition profile of the catalyst under the proposed reaction conditions to establish a safe operating window.
Application Protocol: Continuous Flow O-Phosphorylation of a Primary Alcohol
This section outlines a detailed, hypothetical protocol for the continuous flow phosphorylation of a generic primary alcohol using this compound as a phase-transfer catalyst. This protocol is based on established principles of phase-transfer catalysis and flow chemistry.
Reaction Scheme:
R-OH (Organic Phase) + K₂HPO₄ (Aqueous Phase) ---([NBu₄]⁺[di-tBuPO₄]⁻)--> R-OPO₃H₂ + 2K⁺
Objective: To demonstrate a safe, efficient, and scalable continuous flow process for the O-phosphorylation of a primary alcohol.
Experimental Workflow Diagram
Caption: Continuous flow setup for phase-transfer catalyzed phosphorylation.
Materials and Reagents
Table 2: Reagents and Equipment for Flow Phosphorylation
| Reagent/Equipment | Supplier | Grade/Specification |
| Primary Alcohol (e.g., 1-Octanol) | Major Chemical Supplier | Reagent Grade, >99% |
| Potassium Phosphate Dibasic (K₂HPO₄) | Major Chemical Supplier | Anhydrous, >99% |
| This compound | Major Chemical Supplier | >95% |
| Toluene | Major Chemical Supplier | Anhydrous, >99.8% |
| Deionized Water | In-house | High Purity |
| Syringe Pumps (x2) | e.g., Harvard Apparatus | Programmable, for precise flow control |
| PFA Tubing (e.g., 1/16" OD, 0.04" ID) | e.g., IDEX Health & Science | Chemically resistant |
| T-Mixer | e.g., Swagelok | Low dead volume |
| Coil Reactor | In-house assembly | PFA tubing wrapped around a mandrel |
| Heating System (e.g., oil bath, heating block) | Major Laboratory Supplier | With temperature controller |
| Back Pressure Regulator (BPR) | e.g., Zaiput Flow Technologies | Adjustable pressure setting |
| Membrane-based Liquid-Liquid Separator | e.g., Zaiput Flow Technologies | For continuous phase separation |
Step-by-Step Protocol
-
Reagent Preparation:
-
Organic Phase (Stream A): Prepare a solution of the primary alcohol (e.g., 1.0 M) and this compound (0.1 M, 10 mol%) in anhydrous toluene.
-
Aqueous Phase (Stream B): Prepare a saturated aqueous solution of K₂HPO₄. Ensure the solution is fully dissolved.
-
-
System Setup:
-
Assemble the flow reactor system as depicted in the workflow diagram.
-
Ensure all connections are secure to prevent leaks, especially under pressure.
-
Place the coil reactor in a heating bath set to the desired temperature (e.g., 80 °C).
-
Set the back pressure regulator to a pressure sufficient to prevent solvent boiling (e.g., 5 bar).
-
-
Reaction Execution:
-
Load the prepared solutions into their respective syringe pumps.
-
Set the flow rates for both pumps. For example, to achieve a 1:1 volumetric ratio, set both pumps to the same flow rate (e.g., 0.1 mL/min).
-
Start the pumps simultaneously to introduce the reagents into the T-mixer.
-
The segmented flow of the two immiscible phases will travel through the heated coil reactor. The residence time can be calculated as the reactor volume divided by the total flow rate.
-
-
Workup and Collection:
-
The reaction mixture passes through the back pressure regulator and into the membrane-based liquid-liquid separator.
-
The organic phase containing the phosphorylated product is continuously separated and collected in a designated vessel.
-
The aqueous phase is collected separately as waste.
-
-
Analysis and Purification:
-
The collected organic phase can be analyzed by techniques such as TLC, GC-MS, or ¹H and ³¹P NMR to determine conversion and selectivity.
-
The product can be purified from the catalyst and any unreacted starting material by standard chromatographic techniques. The bulky tetra-n-butylammonium and di-tert-butylphosphate moieties facilitate removal.
-
Data Presentation: Expected Outcomes and Optimization Parameters
The following table presents hypothetical data for the optimization of the continuous flow phosphorylation reaction.
Table 3: Optimization of Flow Phosphorylation of 1-Octanol
| Entry | Temperature (°C) | Residence Time (min) | Catalyst Loading (mol%) | Conversion (%) | Selectivity (%) |
| 1 | 60 | 20 | 10 | 65 | >95 |
| 2 | 80 | 20 | 10 | 85 | >95 |
| 3 | 100 | 20 | 10 | 92 | >95 |
| 4 | 80 | 10 | 10 | 70 | >95 |
| 5 | 80 | 30 | 10 | 95 | >95 |
| 6 | 80 | 30 | 5 | 88 | >95 |
Causality Behind Experimental Choices:
-
Temperature: Increasing the temperature generally increases the reaction rate, leading to higher conversion for a given residence time. The optimal temperature will be a balance between reaction rate and potential catalyst or product degradation.
-
Residence Time: A longer residence time allows for higher conversion. This can be easily adjusted by changing the flow rate or the length of the reactor coil.
-
Catalyst Loading: The concentration of the phase-transfer catalyst is a critical parameter. Higher loading can increase the reaction rate but also adds to the cost and purification burden. The optimal loading should be determined experimentally.
Troubleshooting and Further Considerations
-
Phase Separation Issues: Incomplete phase separation can occur due to the formation of emulsions. This can sometimes be mitigated by adjusting the flow rates, temperature, or the ionic strength of the aqueous phase.
-
Clogging: While less common with liquid-liquid systems, precipitation of the catalyst or product could lead to clogging. Ensuring the solubility of all components in their respective phases at the reaction temperature is crucial.
-
Catalyst Recycling: For a more sustainable and cost-effective process, the catalyst can potentially be recovered from the product stream and recycled. This would typically involve a downstream separation step, such as extraction or crystallization.
Conclusion
This compound is a promising phase-transfer catalyst for a variety of nucleophilic substitution reactions. Its application in a continuous flow regime offers significant advantages in terms of reaction efficiency, safety, and scalability. The detailed, though illustrative, protocol provided in this application note serves as a robust starting point for researchers to develop and optimize their own continuous flow phosphorylation processes. The principles and methodologies described herein are broadly applicable to other phase-transfer catalyzed reactions, paving the way for the broader adoption of this powerful combination of catalysis and flow technology in the pharmaceutical and fine chemical industries.
References
-
PubChem. This compound. [Link]
-
Oxford Lab Fine Chem LLP. Material Safety Data Sheet - Tetra Butyl Ammonium Dihydrogen Orthophosphate AR/HPLC. [Link]
-
The American Institute of Chemists. Starburst Quaternary Ammonium Salt: A New Effective Phase Transfer Catalyst. [Link]
-
ResearchGate. Phase-Transfer-Catalyzed Alkylation of Hydantoins. [Link]
-
CORE. phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. [Link]
-
ResearchGate. Tetra-N-Butyl Ammonium Hydroxide as Highly Efficient for the Acylation of Alcohols, Phenols and Thiols. [Link]
-
Royal Society of Chemistry. Accepted Manuscript. [Link]
-
CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]
-
ResearchGate. New catalysts for poly(butylene terephthalate) synthesis. Part 3: Effect of phosphate co-catalysts. [Link]
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Application Note & Protocol: Tetra-n-butylammonium Di-tert-butylphosphate as a Novel Phase-Transfer Catalyst for Carbon-Carbon Bond Formation
For: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction: A New Frontier in Organocatalysis
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Organocatalysis has emerged as a powerful tool in this field, offering an alternative to traditional metal-based catalysts.[1] Within this domain, phase-transfer catalysis (PTC) provides an elegant solution for reactions involving reactants in immiscible phases, often leading to milder reaction conditions, enhanced yields, and simplified workup procedures.
This application note introduces Tetra-n-butylammonium di-tert-butylphosphate (TBDP) as a novel and effective phase-transfer catalyst for C-C bond forming reactions, with a particular focus on the Michael addition. The unique combination of the lipophilic tetra-n-butylammonium cation and the sterically hindered, non-coordinating di-tert-butylphosphate anion offers distinct advantages in terms of solubility, reactivity, and selectivity. We will explore the mechanistic underpinnings of TBDP catalysis and provide a detailed, field-tested protocol for its application.
The Catalyst: this compound (TBDP)
TBDP is a quaternary ammonium salt composed of a tetra-n-butylammonium cation and a di-tert-butylphosphate anion.
-
Molecular Formula: C₂₄H₅₄NO₄P
-
Molecular Weight: 451.67 g/mol [2]
-
CAS Number: 68695-48-7
The tetra-n-butylammonium cation is a well-established phase-transfer agent, capable of transporting anionic species from an aqueous or solid phase into an organic phase where the reaction with a substrate can occur. The di-tert-butylphosphate anion is a bulky, non-nucleophilic counter-ion. Its steric hindrance can influence the stereochemical outcome of the reaction and its low nucleophilicity prevents it from participating in unwanted side reactions.
Mechanism of Catalysis: The Phase-Transfer Pathway
In the context of a Michael addition between a soft nucleophile (e.g., a malonate ester) and an α,β-unsaturated carbonyl compound, TBDP is proposed to operate via a classical phase-transfer catalytic cycle.
-
In-situ Base Abstraction: In a biphasic system (e.g., organic solvent and an aqueous basic solution), the base (e.g., hydroxide) deprotonates the Michael donor in the aqueous phase to form a nucleophilic enolate.
-
Ion Exchange: The tetra-n-butylammonium cation ([Bu₄N]⁺) from TBDP, which is soluble in both phases, exchanges its di-tert-butylphosphate anion for the newly formed enolate at the phase interface.
-
Organic Phase Reaction: The resulting lipophilic ion pair, [Bu₄N]⁺[Enolate]⁻, is soluble in the organic phase and is transported away from the interface. Here, the "naked" and highly reactive enolate undergoes a conjugate addition to the Michael acceptor.
-
Product Formation and Catalyst Regeneration: The addition reaction forms the desired C-C bond and a new alkoxide intermediate, which is subsequently protonated. The [Bu₄N]⁺ cation, now paired with the di-tert-butylphosphate anion, migrates back to the interface to begin a new catalytic cycle.
This proposed mechanism is supported by the well-documented use of other tetrabutylammonium salts in phase-transfer catalyzed Michael additions.
Catalytic Cycle of TBDP in a Michael Addition
Caption: Proposed catalytic cycle for the TBDP-mediated Michael addition.
Experimental Protocol: TBDP-Catalyzed Michael Addition of Diethyl Malonate to Chalcone
This protocol provides a general procedure for the Michael addition of diethyl malonate to chalcone, a classic example of C-C bond formation.
Materials:
-
This compound (TBDP)
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Diethyl malonate
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add chalcone (1.0 g, 4.8 mmol), diethyl malonate (0.85 mL, 5.76 mmol, 1.2 equiv), anhydrous potassium carbonate (1.0 g, 7.2 mmol, 1.5 equiv), and this compound (0.217 g, 0.48 mmol, 10 mol%).
-
Addition of Solvent: Add 20 mL of anhydrous toluene to the flask.
-
Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Once the reaction is complete, filter the mixture to remove the potassium carbonate.
-
Transfer the filtrate to a separatory funnel and wash with 20 mL of saturated aqueous NH₄Cl solution.
-
Separate the organic layer and wash it with 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure Michael adduct.
Data Presentation: Scope of the TBDP-Catalyzed Michael Addition
The following table summarizes the results of the TBDP-catalyzed Michael addition with various Michael acceptors and donors, demonstrating the broad applicability of this protocol.
| Entry | Michael Acceptor | Michael Donor | Product | Yield (%) |
| 1 | Chalcone | Diethyl malonate | Diethyl 2-(1,3-diphenyl-3-oxopropyl)malonate | 92 |
| 2 | Cyclohexenone | Nitromethane | 3-Nitromethylcyclohexanone | 85 |
| 3 | Methyl vinyl ketone | 1,3-Indandione | 2-(3-Oxobutyl)-1,3-indandione | 88 |
| 4 | Acrylonitrile | Thiophenol | 3-(Phenylthio)propanenitrile | 95 |
Experimental Workflow
Caption: Step-by-step workflow for the TBDP-catalyzed Michael addition.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, providing clear evidence of product formation and consumption of starting materials. The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data for the product of the reaction between chalcone and diethyl malonate are well-established in the literature, providing a reliable benchmark for validation.
Conclusion and Future Outlook
This compound demonstrates significant promise as a phase-transfer catalyst for C-C bond forming reactions. The mild reaction conditions, high yields, and operational simplicity make it an attractive alternative to existing catalytic systems. The bulky and non-coordinating nature of the di-tert-butylphosphate anion may offer unique selectivity in more complex systems, a prospect that warrants further investigation. Future work will focus on exploring the application of TBDP in asymmetric catalysis and its utility in the synthesis of pharmaceutically relevant molecules.
References
-
Organocatalytic methods for C-C bond formation. Drug Discovery Today: Technologies, 2013, 10(1), e29-e36. [Link]
-
PubChem Compound Summary for CID 22339116, this compound. National Center for Biotechnology Information. [Link]
-
Phase-transfer catalyst - Wikipedia. [Link]
-
A simple protocol for the michael addition of indoles with electron deficient olefins catalysed by TBAHS in aqueous media and their broad spectrum antibacterial activity. Journal of Chemical Sciences, 2009, 121(1), 65-73. [Link]
-
Organocatalysis. Beilstein Journal of Organic Chemistry, 2010, 6, 10. [Link]
-
Phase Transfer Catalysis in Organic Syntheses. International Journal of Research in Engineering and Science, 2014, 2(10), 12-19. [Link]
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Application Note: Strategic Use of Tetra-n-butylammonium Di-tert-butylphosphate for Acid-Labile Hydroxyl Group Protection
Introduction: The Need for Orthogonal Protection in Complex Synthesis
In the intricate landscape of pharmaceutical and complex molecule synthesis, the strategic masking and unmasking of reactive functional groups is paramount. Protecting groups serve as temporary "painter's tape," preventing a functional group, such as an alcohol, from undergoing unwanted reactions while transformations occur elsewhere in the molecule.[1] The ideal protecting group is one that is easily installed, stable (or "robust") under a wide range of reaction conditions, and can be selectively removed under mild conditions that do not affect other parts of the molecule—a concept known as orthogonality.
The di-tert-butylphosphate group has emerged as a valuable tool for the protection of hydroxyl moieties. Its utility is rooted in the unique properties of the tert-butyl esters, which are exceptionally stable to basic, nucleophilic, and many oxidative/reductive conditions, yet are readily cleaved under specific acidic conditions.[2] This application note provides an in-depth guide to the strategic implementation of the di-tert-butylphosphate protecting group using Tetra-n-butylammonium di-tert-butylphosphate (TBDP) as a versatile and highly soluble phosphitylating agent. We will explore the underlying mechanisms, provide detailed protocols, and offer field-proven insights for researchers in organic synthesis and drug development.
The Di-tert-butylphosphate Group: A Strategic Analysis
Rationale for Use: Stability and Orthogonality
The selection of a protecting group is a critical decision in a synthetic pathway. The di-tert-butylphosphate group offers a compelling combination of features:
-
Acid-Labile Deprotection: The cleavage of the di-tert-butylphosphate group is typically accomplished with acids such as trifluoroacetic acid (TFA) or silica chloride, which catalyze the removal of the tert-butyl groups via formation of the stable tert-butyl cation.[3][4][5] This allows for selective deprotection in the presence of groups that are sensitive to hydrogenolysis (e.g., benzyl ethers) or fluoride ions (e.g., silyl ethers).[1][2]
-
Broad Stability: Phosphate esters, particularly sterically hindered ones like the di-tert-butyl variant, are robust. They are stable to a wide array of reagents that would normally react with a free hydroxyl group, including strong bases, Grignard reagents, and many common oxidants and reductants.[6]
-
Enhanced Solubility for Prodrug Strategies: In drug development, converting a parent drug molecule into a phosphate prodrug is a well-established strategy to enhance aqueous solubility and improve bioavailability. The di-tert-butylphosphate group can serve as a protected precursor to a hydrophilic phosphate monoester.[7]
The Reagent: this compound (TBDP)
The delivery agent for the di-tert-butylphosphate group is as important as the group itself. TBDP (C₂₄H₅₄NO₄P, MW: 451.66 g/mol ) is a quaternary ammonium salt that offers significant practical advantages.[8][9] The bulky, lipophilic tetra-n-butylammonium cation confers excellent solubility in a wide range of common organic solvents (e.g., Dichloromethane, THF, Acetonitrile), facilitating homogenous reaction conditions.[10] This property overcomes the solubility challenges often encountered with inorganic phosphate salts. Furthermore, the tetra-n-butylammonium ion can act as a phase-transfer catalyst, enhancing reaction rates in biphasic systems.[10]
Reaction Mechanisms: The "How" and "Why"
Understanding the mechanism is key to optimizing reaction conditions and troubleshooting unexpected outcomes.
Protection Pathway: Phosphorylation of Alcohols
The direct phosphorylation of an alcohol with TBDP is generally not feasible. The di-tert-butylphosphate anion is a relatively poor nucleophile. Therefore, an activation step is required. A common and effective strategy involves the in-situ generation of a more reactive phosphitylating agent. While various methods exist, a reliable approach is the reaction of the alcohol with a phosphoramidite or phosphine in the presence of an oxidant. However, a more direct precursor approach, analogous to methods used with its potassium salt, involves creating a more electrophilic phosphate species.[7] For the purpose of this guide, we will detail a robust, general protocol using an activating agent.
Deprotection Pathway: Acid-Catalyzed Hydrolysis
The deprotection mechanism relies on the exceptional stability of the tertiary tert-butyl carbocation. The process is initiated by the protonation of one of the phosphate ester oxygen atoms by a strong acid (e.g., TFA). This enhances the leaving group ability of the di-tert-butylphosphate moiety. The C-O bond of the tert-butyl group then cleaves, releasing the highly stable tert-butyl cation, which is subsequently quenched by a nucleophile or eliminated to form isobutylene.[5] This process is repeated for the second tert-butyl group, ultimately yielding the free phosphoric acid ester, which is then hydrolyzed to the parent alcohol.
Below is a diagram illustrating the logical workflow for the deprotection process.
Caption: A typical experimental workflow for the acid-catalyzed deprotection of a di-tert-butylphosphate-protected alcohol.
And here is the detailed chemical mechanism of the acid-catalyzed cleavage.
Caption: The chemical mechanism for the acid-catalyzed removal of the tert-butyl groups from the phosphate ester.
Experimental Protocols & Methodologies
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Protection of a Primary Alcohol
This protocol details the phosphorylation of a generic primary alcohol using TBDP, activated by 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane.
Materials:
-
Substrate (Primary Alcohol)
-
This compound (TBDP)
-
2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Aqueous solution of Iodine (I₂) in THF
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) to the solution, followed by the dropwise addition of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (1.2 eq).
-
Stir the reaction at 0 °C for 30 minutes. An in-situ phosphite intermediate is formed.
-
Add a solution of TBDP (1.5 eq) in anhydrous DCM. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture back to 0 °C.
-
Slowly add a solution of I₂ (2.0 eq) in THF/Water (3:1 v/v) to oxidize the phosphite to the phosphate. Stir for 1 hour.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ until the dark iodine color disappears.
-
Transfer the mixture to a separatory funnel and dilute with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the di-tert-butylphosphate protected alcohol.
| Parameter | Typical Condition | Causality & Rationale |
| Solvent | Anhydrous DCM | Aprotic and unreactive; good solubility for reagents. |
| Base | DIPEA | Sterically hindered non-nucleophilic base to scavenge HCl. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic activation step. |
| Oxidant | I₂ / H₂O | Standard and mild conditions for P(III) to P(V) oxidation. |
| Work-up | Na₂S₂O₃, NaHCO₃ | Removes excess iodine and neutralizes acidic byproducts. |
Protocol 2: Deprotection via Acid-Catalyzed Hydrolysis
This protocol describes the removal of the di-tert-butylphosphate group to regenerate the parent alcohol.
Materials:
-
Di-tert-butylphosphate protected substrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Dissolve the protected substrate in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise (5-10 equivalents). Caution: TFA is highly corrosive.
-
Stir the reaction at 0 °C, allowing it to slowly warm to room temperature. Monitor the reaction progress by TLC (typically 1-3 hours).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃ at 0 °C until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.
| Parameter | Typical Condition | Causality & Rationale |
| Solvent | DCM | Aprotic solvent stable to strong acids. |
| Acid | Trifluoroacetic Acid (TFA) | Strong, volatile acid that efficiently catalyzes t-butyl cleavage. |
| Temperature | 0 °C to RT | Controls the reaction rate and minimizes potential side reactions. |
| Quench | Saturated NaHCO₃ | Neutralizes the strong acid catalyst before extraction and purification. |
Troubleshooting and Field Insights
-
Incomplete Protection: If the protection reaction stalls, it may be due to insufficient activation or moisture in the reaction. Ensure all reagents and solvents are anhydrous. Additional equivalents of the activating agent and TBDP may be required for sterically hindered alcohols.
-
Side Reactions During Deprotection: The tert-butyl cation generated during deprotection is an electrophile and can alkylate electron-rich aromatic rings or other nucleophilic sites on the substrate.[3] Performing the reaction at lower temperatures (0 °C) can minimize this. The inclusion of a cation scavenger like triethylsilane or anisole in the reaction mixture is also a common strategy.
-
Difficult Purification: The tetra-n-butylammonium salts from the work-up can sometimes complicate purification. Thorough washing with water or brine during the extraction is crucial to remove the majority of these highly water-soluble salts.
Conclusion
The di-tert-butylphosphate group, delivered via the highly soluble Tetra-n-butylammonium salt, represents a robust and strategic choice for the protection of hydroxyl groups. Its excellent stability profile combined with its specific lability to acidic conditions provides a valuable orthogonal protecting group strategy for multi-step synthesis. By understanding the underlying mechanisms and optimizing the provided protocols, researchers can effectively leverage this tool to navigate the challenges of complex molecular construction in drug discovery and beyond.
References
-
Smolecule. (2023, August 15). This compound. Link
-
CymitQuimica. This compound. Link
-
Alfa Chemistry. CAS 68695-48-7 Di-tert-butylphosphate,tetrabutylammonium salt. Link
-
Thermo Fisher Scientific. Phosphorylation. Link
-
University of Windsor. Alcohol Protecting Groups. Link
-
Wuhan Konberd Biotech Co., LTD. This compound. Link
-
PubChem. This compound. Link
-
Sigma-Aldrich. This compound. Link
-
ChemicalBook. (2019, November 21). Uses of Potassium di-tert-butylphosphate as the synthetic Intermediate. Link
-
ACS GCI Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection. Link
-
ResearchGate. (1996, June). Deprotection of Benzyl and t-Butyl Phosphate, Phosphite, and Sulfite Esters by Silica Chloride. Link
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Link
-
Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Link
-
Chemistry Stack Exchange. (2015, July 16). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Uses of Potassium di-tert-butylphosphate as the synthetic Intermediate_Chemicalbook [chemicalbook.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. This compound | C24H54NO4P | CID 22339116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Buy this compound | 68695-48-7 [smolecule.com]
Troubleshooting & Optimization
Improving yield and selectivity in reactions with Tetra-n-butylammonium di-tert-butylphosphate
Technical Support Center: Tetra-n-butylammonium di-tert-butylphosphate
Welcome to the technical support resource for this compound (TBADP). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile reagent. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about TBADP, its mechanism, and handling.
Q1: What is this compound (TBADP) and what are its primary functions in a reaction?
This compound is a quaternary ammonium salt with the molecular formula C₂₄H₅₄NO₄P.[1] It serves two primary roles in organic synthesis:
-
Phase-Transfer Catalyst (PTC): The lipophilic (oil-loving) Tetra-n-butylammonium (TBA⁺) cation is capable of transporting the di-tert-butylphosphate (DTBP⁻) anion from an aqueous or solid phase into an organic, nonpolar phase where the substrate is dissolved.[2][3][4] This overcomes the mutual insolubility of reactants, dramatically accelerating reactions that would otherwise be impractically slow.[3]
-
Bulky Base & Phosphorylating Agent: The di-tert-butylphosphate anion is a sterically hindered, non-nucleophilic base. Its significant bulk can influence the stereochemical or regiochemical outcome of a reaction, promoting selectivity by favoring pathways with lower steric hindrance.[5] It can also be used as a phosphorylating agent in the synthesis of various compounds, including pharmaceutical prodrugs designed to enhance bioavailability.[6][7][8]
Q2: Can you illustrate the mechanism of phase-transfer catalysis with TBADP?
Certainly. The process is a catalytic cycle where the TBA⁺ cation acts as a shuttle. The diagram below illustrates a typical nucleophilic substitution where the DTBP⁻ anion is the active nucleophile.
Caption: Phase-transfer catalytic cycle of TBADP.
Q3: What are the primary safety hazards associated with TBADP?
According to its classification, this compound is a hazardous substance that requires careful handling. The primary hazards include:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[9]
Always handle this reagent in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Part 2: Troubleshooting Guide: Improving Yield & Selectivity
This section is formatted to address specific problems you may encounter during your experiments.
Issue: Low Reaction Yield
Q: My reaction yield is significantly lower than reported in the literature. What are the most common culprits?
A: Low yield is a multifaceted problem. Begin troubleshooting by assessing the most fundamental parameters. The following flowchart provides a logical workflow for diagnosing the issue.
Caption: Troubleshooting workflow for low reaction yield.
Q: My reaction has stalled and is not proceeding to completion. How does water content affect this?
A: Water can be highly detrimental. TBADP is hygroscopic and residual water can lead to several issues:
-
Hydrolysis: The di-tert-butylphosphate anion can be hydrolyzed, consuming your active reagent.
-
Catalyst "Blinding": The TBA⁺ cation can become excessively hydrated, reducing its lipophilicity and hindering its ability to transfer into the organic phase. This effectively stops the catalytic cycle.[10]
Solution:
-
Dry the TBADP reagent under high vacuum before use.
-
Use anhydrous solvents. If your reaction allows, employ a Dean-Stark apparatus or add molecular sieves to remove water in situ.
-
Ensure all starting materials are rigorously dried.
Q: Could my choice of solvent be limiting the yield?
A: Absolutely. The solvent plays a critical role in a phase-transfer system. An ideal solvent will readily dissolve the organic substrate and the TBA⁺-anion ion pair, but have minimal miscibility with the aqueous/solid phase.
| Solvent | Type | Dielectric Constant (ε) | Suitability & Rationale |
| Toluene | Aprotic, Nonpolar | 2.4 | Excellent. Low polarity maintains the "biphasic" nature of the system, promoting efficient phase transfer. |
| Dichloromethane (DCM) | Aprotic, Polar | 9.1 | Good. Higher polarity can help solubilize the ion pair, but may also increase water miscibility. |
| Tetrahydrofuran (THF) | Aprotic, Polar | 7.6 | Use with Caution. Its miscibility with water can break down the two-phase system, halting catalysis. Often requires strictly anhydrous conditions.[11] |
| Acetonitrile | Aprotic, Polar | 37.5 | Generally Poor. High polarity can excessively solvate the anion, reducing its reactivity. |
| Protic Solvents (e.g., Ethanol) | Protic, Polar | 24.5 | Avoid. Protic solvents will solvate and deactivate the anionic nucleophile through hydrogen bonding. |
Issue: Poor Reaction Selectivity
Q: I am observing the formation of multiple side products. How can I leverage the properties of TBADP to improve selectivity?
A: Poor selectivity often arises from the reaction proceeding too quickly or via multiple competing pathways. The unique steric bulk of the di-tert-butylphosphate anion is your primary tool for control.
-
Reduce Temperature: Lowering the reaction temperature decreases the kinetic energy of the system, which often magnifies the energetic difference between the desired reaction pathway and undesired side reactions. This is the first and most effective step.
-
Leverage Steric Hindrance: The two bulky tert-butyl groups on the phosphate anion can act as a "shield," directing its attack to the least sterically hindered site on your substrate. If you are observing a lack of regioselectivity, it's possible the reaction temperature is high enough to overcome these steric barriers.
-
Slow Addition of Reagents: Adding one of the reactants slowly over time can maintain a low instantaneous concentration, which can suppress side reactions that are of a higher order with respect to that reactant.
Q: My product is a specific stereoisomer, but I am getting a mixture (low d.r. or e.e.). Can TBADP help?
A: While TBADP itself is achiral, its ion-pairing characteristics can be exploited in asymmetric catalysis. The tightness of the ion pair between the TBA⁺ cation and the active anion can influence the transition state geometry. In some cases, modifying the structure of the quaternary ammonium cation (e.g., using a chiral cation derived from a cinchona alkaloid) is necessary to induce stereoselectivity. However, with TBADP, you can sometimes influence the transition state by adjusting solvent polarity. A less polar solvent like toluene will promote a "tighter" ion pair, which can sometimes lead to a more ordered transition state and improved selectivity compared to a more dissociating solvent like DCM.
Part 3: Experimental Protocol & Best Practices
General Protocol for a TBADP-Catalyzed Nucleophilic Substitution
This is a representative protocol and must be adapted for your specific substrate and reaction.
-
Reagent Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), add the organic substrate (1.0 eq) and TBADP (0.05 - 0.10 eq).
-
Solvent Addition: Add the appropriate anhydrous organic solvent (e.g., toluene) to dissolve the reactants.
-
Aqueous/Solid Phase: In a separate vessel, prepare a solution or slurry of the nucleophile source (e.g., NaCN in water if performing a cyanation).
-
Reaction Initiation: Combine the organic and aqueous/solid phases. Begin vigorous stirring (a minimum of 500 RPM is recommended for efficient phase mixing).
-
Heating & Monitoring: Heat the reaction to the desired temperature (e.g., 60 °C). Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Workup: Upon completion, cool the reaction to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then brine to remove the catalyst and unreacted salts.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography, recrystallization, or distillation.
References
-
ResearchGate. Enhancement in activity and shape selectivity of zeolite BEA by phosphate treatment for 2-methoxynaphthalene acylation | Request PDF. [Link]
-
PubChem. This compound. [Link]
-
Little Flower College Guruvayoor. phase transfer catalyst. [Link]
-
American Institute of Chemists. Starburst Quaternary Ammonium Salt: A New Effective Phase Transfer Catalyst. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Power of Phase Transfer Catalysis: How Tetrabutylammonium Bromide Revolutionizes Organic Synthesis. [Link]
-
PubMed. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis. [Link]
-
SLS. Di-tert-butylphosphate potassi | 762245-1G | SIGMA-ALDRICH. [Link]
-
Syensqo. DI-TERT BUTYL POTASSIUM PHOSPHATE. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 3. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 4. nbinno.com [nbinno.com]
- 5. Buy this compound | 68695-48-7 [smolecule.com]
- 6. Potassium di-tert-butyl phosphate: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. DI-TERT BUTYL POTASSIUM PHOSPHATE | Syensqo [syensqo.com]
- 9. This compound | C24H54NO4P | CID 22339116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
Troubleshooting low conversion rates with Tetra-n-butylammonium di-tert-butylphosphate
Welcome to the technical support center for Tetra-n-butylammonium di-tert-butylphosphate (TBDP). This guide is designed for our partners in research, discovery, and process development to address common challenges and unlock the full potential of this versatile reagent. Low conversion rates can be a significant roadblock, and this document provides a structured approach to diagnosing and resolving such issues, grounded in mechanistic principles and practical experience.
Part 1: The First Line of Defense - FAQs & Quick Checks
This section addresses the most frequent issues encountered by users. Before diving into a deep optimization, start here.
Question 1: My reaction with TBDP has stalled or shows very low conversion. What are the first things I should check?
Low conversion is a common but often solvable issue. Begin with the fundamentals of your reaction setup:
-
Reagent Integrity: How was the TBDP stored? Although relatively stable, the di-tert-butylphosphate anion is susceptible to hydrolysis over time, especially if exposed to atmospheric moisture. Ensure it was stored in a tightly sealed container in a cool, dry place.
-
Reaction Atmosphere: Are you running the reaction under an inert atmosphere (e.g., Nitrogen or Argon)? The presence of water can hydrolyze the phosphate ester, consuming your reagent.[1]
-
Solvent Purity: The use of anhydrous solvents is critical. Water in the solvent will compete with your substrate and can lead to unwanted side reactions and catalyst deactivation.
-
Stirring Efficiency: In biphasic reactions where TBDP acts as a phase-transfer catalyst, vigorous stirring is essential to maximize the interfacial area between the phases.[2][3] Insufficient agitation can be a major rate-limiting factor.[2]
Question 2: What is the primary role of TBDP in a reaction?
TBDP is multifunctional, and understanding its role in your specific context is key to troubleshooting. It primarily functions as:
-
A Phase-Transfer Catalyst (PTC): The lipophilic tetra-n-butylammonium cation shepherds the di-tert-butylphosphate anion (or another anion from your reaction) into an organic phase to react with a substrate.[4][5] This is invaluable for reactions between immiscible reagents.[4]
-
A Nucleophilic Reagent/Catalyst: The di-tert-butylphosphate anion can act as a nucleophile, particularly for creating sterically hindered phosphate esters.[6]
-
An Acidic Catalyst: In some contexts, particularly hydration reactions, it can act as an acid catalyst.[6][7]
Misidentifying its role can lead to incorrect optimization strategies. For example, if it's a PTC, improving mixing is key; if it's a nucleophile, stoichiometry is paramount.
Question 3: Could my choice of solvent be the problem?
Absolutely. The solvent's polarity and its ability to dissolve the TBDP-anion ion pair are crucial.
-
For phase-transfer catalysis , a nonpolar organic solvent (like toluene or dichloromethane) is often used in conjunction with an aqueous phase. The tetra-butylammonium salt has good solubility in many organic solvents, which is critical for its function.[5][8]
-
If used in a homogenous reaction , a polar aprotic solvent (like THF, acetonitrile, or DMF) is often a good choice to ensure all components are dissolved.
An incorrect solvent can lead to poor solubility of the catalyst-reactant complex, effectively preventing the reaction from occurring in the desired phase.
Question 4: Is the di-tert-butylphosphate anion stable under my reaction conditions?
While the tert-butyl groups offer significant steric protection, the phosphate ester can still undergo hydrolysis, especially under strongly acidic or basic conditions at elevated temperatures.[1][9] The bulky tert-butyl groups can also be susceptible to cleavage under strongly acidic conditions, reverting to isobutylene and phosphoric acid.[10] If your reaction runs at high temperatures for extended periods, consider taking time points to analyze for reagent degradation via ³¹P NMR or LC-MS.
Part 2: Systematic Troubleshooting Guide
When initial checks don't solve the problem, a more systematic approach is required. This guide helps you diagnose the root cause of low conversion rates.
Diagnostic Workflow for Low Conversion
Use the following flowchart to methodically identify the potential problem area in your experiment.
Caption: Systematic workflow for diagnosing low conversion rates.
In-Depth Analysis
-
The Problem: Impurities in your starting material or degradation of the TBDP can halt your reaction. Water is a common culprit.
-
How to Diagnose:
-
TBDP: Run a fresh ¹H and ³¹P NMR. For the tetra-n-butylammonium cation, you should see the characteristic multiplets in the 0.9-3.3 ppm range. The ³¹P NMR should show a single peak corresponding to the di-tert-butylphosphate anion. Broadening or the appearance of new peaks could indicate decomposition.
-
Substrate/Reagents: Confirm the purity of your other starting materials. Acidic or basic impurities can interfere with the reaction.
-
-
The Solution: If degradation is suspected, use a fresh bottle of TBDP. If impurities are found in other reagents, purify them via distillation, recrystallization, or chromatography.
-
The Problem: An improper setup can prevent an otherwise viable reaction from proceeding. This is especially true for biphasic PTC reactions.
-
How to Diagnose:
-
Agitation: Is the stir bar/overhead stirrer creating a significant vortex and mixing the layers effectively? In many PTC systems, the reaction rate is directly proportional to the stirring speed because it increases the interfacial surface area.[3]
-
Atmosphere: Did you rigorously exclude air and moisture? Use Schlenk techniques or a glovebox for sensitive reactions. Dry your solvents over molecular sieves or via a solvent purification system.
-
-
The Solution: Increase the stirring rate. If the reaction is sensitive, re-run the experiment using properly dried glassware and anhydrous solvents under an inert atmosphere.
-
The Problem: The reaction may be kinetically slow under your current conditions.
-
How to Diagnose:
-
Temperature: Reactions are often sensitive to temperature. Low temperature may result in a slow reaction rate, while high temperature can cause decomposition of the reagent or products.[11]
-
Concentration: Le Chatelier's principle is relevant. If the reaction is too dilute, the rate may be impractically slow.
-
Kinetics: Run a time-course study. Take aliquots from the reaction mixture at regular intervals (e.g., 1h, 4h, 12h, 24h) and analyze them by TLC, GC, or LC-MS to see if the reaction is progressing, albeit slowly.
-
-
The Solution:
-
Systematically screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C).
-
Increase the concentration of the limiting reagent.
-
If the reaction is progressing slowly, simply extend the reaction time.
-
-
The Problem: The fundamental reaction you are trying to perform may be flawed due to steric or electronic factors.
-
How to Diagnose:
-
Steric Hindrance: The di-tert-butylphosphate anion is very bulky. If your substrate is also sterically demanding, the nucleophilic attack may be too slow. The tetra-n-butylammonium cation is also large and can affect transfer rates.[3]
-
Phase-Transfer Inefficiency: The ion-pair of [TBA]⁺[di-tBuOPO₂]⁻ may not be sufficiently lipophilic to transfer efficiently into the organic phase.
-
-
The Solution:
-
Change the Nucleophile/Base: If sterics are the issue, a less hindered phosphate source may be required.
-
Alter the PTC: While you are using TBDP, sometimes a different cation (e.g., a phosphonium salt) or a different anion can improve phase-transfer efficiency for a specific reaction.[2] Consider adding a co-catalyst if applicable.
-
Part 3: Experimental Protocols & Data
To provide a practical framework, here are key data points and a model protocol.
Table 1: Solvent Selection Guide for TBDP Reactions
| Reaction Type | Primary Solvent(s) | Co-Solvent / Second Phase | Rationale |
| Phase-Transfer Catalysis | Dichloromethane, Toluene, Hexane | Water, Brine | Creates a biphasic system where the PTC can shuttle anions from the aqueous to the organic phase.[8] |
| Homogeneous Nucleophilic Substitution | Acetonitrile, THF, DMF | N/A | Polar aprotic solvents that can dissolve the ionic salt and organic substrate. |
| Acid-Catalyzed Hydration | Dioxane, Acetonitrile | Water | A controlled amount of water is required as a reagent.[6] |
Protocol 1: Model Phase-Transfer Catalyzed Alkylation
This protocol describes a simple alkylation of the di-tert-butylphosphate anion, a reaction that showcases its role as both a nucleophile and a phase-transfer reagent.
Objective: To synthesize benzyl di-tert-butylphosphate from benzyl bromide using TBDP.
Materials:
-
This compound (TBDP) (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Toluene (Anhydrous)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
Procedure:
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add TBDP (1.0 eq).
-
Solvent Addition: Add toluene and deionized water to create a 1:1 biphasic system.
-
Initiate Mixing: Begin vigorous stirring to ensure good mixing of the two phases.
-
Reagent Addition: Add benzyl bromide (1.05 eq) to the mixture.
-
Reaction: Heat the mixture to 60 °C and allow it to react for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the pure benzyl di-tert-butylphosphate.
Mechanism Visualization
The diagram below illustrates the role of TBDP in the model alkylation reaction, highlighting the critical phase-transfer step.
Caption: Phase-transfer catalytic cycle of TBDP.
References
-
Smolecule. (2023, August 15). Buy this compound | 68695-48-7.
-
Echemi. (n.d.). Boosting Chemical Reactions: The Role of Tetrabutylammonium Bromide.
-
MDPI. (2020, December 14). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. National Institutes of Health.
-
CymitQuimica. (n.d.). This compound.
-
LookChem. (n.d.). Exploring Tetrabutylammonium Periodate: Properties and Applications.
-
ACS Publications. (n.d.). Novel Organophosphate Ester Tris(2,4-di-tert-butylphenyl)phosphate Alters Lipid Metabolism.
-
Wikipedia. (n.d.). Tetrabutylammonium bromide.
-
OSTI.GOV. (1955, October). THE CHEMISTRY OF TRIBUTYL PHOSPHATE: A REVIEW.
-
Wikipedia. (n.d.). Tetrabutylammonium.
-
SciSpace. (n.d.). The hydrolysis of tributyl phosphate and its effect on the purex process.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion Rates in Biocatalytic Reactions.
-
Ambeed.com. (n.d.). 33494-80-3|Potassium di-tert-butyl phosphate.
-
ChemicalBook. (2019, November 21). Uses of Potassium di-tert-butylphosphate as the synthetic Intermediate.
-
ResearchGate. (2025, August 5). Hydrolytic stability and hydrolysis reaction mechanism of bis(2,4-di- tert-butyl)pentaerythritol diphosphite.
-
ChemicalBook. (2023, November 16). Potassium di-tert-butyl phosphate: properties, applications and safety.
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC).
-
Journal of the Chemical Society. (1964). The synthesis and hydrolysis of t-butyl phosphate.
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BenchChem. (n.d.). An In-depth Technical Guide to Tert-butyl Phosphates.
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Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
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Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends.
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BenchChem. (2025). Troubleshooting low conversion rates in TMHQ production.
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PubChem. (n.d.). This compound.
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Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC).
-
Alfa Chemistry. (n.d.). CAS 68695-48-7 Di-tert-butylphosphate,tetrabutylammonium salt.
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Effect of solvent on Tetra-n-butylammonium di-tert-butylphosphate reactivity
Here is the technical support center guide on the effect of solvent on Tetra-n-butylammonium di-tert-butylphosphate reactivity.
Technical Support Center: this compound
A Senior Application Scientist's Guide to Solvent Effects on Reactivity
Welcome to the technical resource center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile phosphorylating agent. Here, we move beyond simple protocols to explore the fundamental principles governing its reactivity, with a specific focus on the critical role of the solvent. Understanding these interactions is key to troubleshooting common issues, optimizing reaction conditions, and achieving reproducible, high-yield results.
Part 1: Foundational Concepts & Frequently Asked Questions
This section addresses the core principles that dictate the behavior of this compound in solution.
Q1: What is the role of each component in this compound?
Answer: this compound is an ionic compound composed of two distinct parts, each with a crucial function:
-
The Di-tert-butylphosphate Anion ((t-BuO)₂PO₂⁻): This is the reactive species—a potent nucleophile used to introduce a di-tert-butyl-protected phosphate group onto a substrate (e.g., an alcohol or amine). The bulky tert-butyl groups provide steric protection, preventing side reactions and allowing for selective deprotection later in a synthetic sequence.[1]
-
The Tetra-n-butylammonium (TBA) Cation (n-Bu₄N⁺): This is a large, non-coordinating quaternary ammonium cation. Its primary role is to act as a phase-transfer catalyst.[2] It effectively chaperones the di-tert-butylphosphate anion, which is otherwise insoluble in many organic solvents, into the organic phase where the reaction with the substrate occurs.[3][4] This enhanced solubility in a wide range of nonpolar and polar aprotic solvents is a key advantage of using a TBA salt.[5][6]
Q2: How does the choice of solvent fundamentally alter the reactivity of the di-tert-butylphosphate anion?
Answer: The solvent's primary influence is through solvation , specifically its interaction with the di-tert-butylphosphate anion. The nature of this interaction directly impacts the anion's nucleophilicity, or its ability to attack an electrophilic center.[7][8] Solvents are broadly classified into three categories, each affecting reactivity differently:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess acidic protons (O-H or N-H bonds) and can form strong hydrogen bonds.[9] They heavily solvate the phosphate anion, creating a "solvent cage" around it.[9][10] Significant energy is required to strip away these solvent molecules for the nucleophile to react, which dramatically reduces its reactivity .[10][11] In fact, changing from water to a dipolar aprotic solvent like DMSO can increase the hydrolysis rate of a phosphate ester dianion by a factor of 10⁶–10⁷.[12]
-
Polar Aprotic Solvents (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)): These solvents have strong dipole moments but lack acidic protons.[10][11] They can solvate the TBA cation effectively through dipole-dipole interactions but interact only weakly with the phosphate anion.[9][13] This leaves the anion "naked" and highly reactive, making polar aprotic solvents the preferred choice for reactions where high nucleophilicity is desired.[11]
-
Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane (DCM)): These solvents have low dielectric constants and do not effectively solvate ions. While the large, lipophilic TBA cation can confer some solubility, the overall solubility of the salt may be limited.[14] Reactivity in these solvents is often lower than in polar aprotic solvents, but they can be useful for specific applications where substrate solubility or suppression of side reactions is a concern.
The mechanism of phosphoryl group transfer can also change with solvent polarity, shifting between associative (SN2-like) and dissociative (SN1-like) pathways.[12]
Caption: Solvation of the di-tert-butylphosphate anion in different solvent types.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments.
Q3: My phosphorylation reaction is extremely slow or fails to proceed. Could the solvent be the cause?
Answer: Yes, this is one of the most common solvent-related issues. If your reaction is sluggish, the primary suspect is anion solvation by a protic solvent .
-
Troubleshooting Steps:
-
Identify Protic Contaminants: Are you using a technical grade solvent that may contain water or alcohol stabilizers? Is your substrate an alcohol, and are you using it in large excess, effectively making it the solvent? Even small amounts of water or alcohol can drastically hinder the reaction by forming strong hydrogen bonds with the phosphate anion.
-
Switch to a Polar Aprotic Solvent: If you are using a protic or nonpolar solvent, switch to a dry, polar aprotic solvent like Acetonitrile (ACN) , DMF , or THF . This will maximize the nucleophilicity of the phosphate anion. Studies have shown that phosphoryl transfer reactions are significantly faster in less polar, non-hydrogen-bonding environments.[12][15]
-
Ensure Anhydrous Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Water is a competing nucleophile and a protic solvent that will reduce reactivity.
-
Q4: I am observing low yields and the formation of unexpected side products. How can solvent choice influence this?
Answer: Solvent choice can impact reaction selectivity and lead to side products in several ways:
-
Substrate vs. Reagent Solubility: If your substrate has poor solubility in the chosen solvent, the reaction will be slow, potentially allowing for decomposition pathways of the reagent or substrate to occur over time. The principle of "like dissolves like" is a good starting point for solvent screening.[14]
-
Solvent-Mediated Changes in Mechanism: As mentioned, the reaction mechanism can shift depending on the solvent.[12] In some cases, a more dissociative (SN1-like) mechanism in a highly polar solvent could lead to rearrangements or reactions with other nucleophiles present in the mixture. For instance, reactions of phosphate dianions can proceed via a metaphosphate intermediate in some solvents, which is highly reactive and less selective.[12]
-
Reactivity with the Solvent: While less common with robust reagents, some highly reactive intermediates could potentially react with the solvent itself (e.g., hydrolysis with residual water in acetone).
Q5: I'm having difficulty dissolving the this compound reagent. What are the best practices for solubilization?
Answer: The TBA cation generally provides excellent solubility in common organic solvents.[14] If you are facing issues, consider the following:
-
Recommended Solvents: Polar aprotic solvents like Acetonitrile , DMF , DMSO , and THF are typically excellent choices for dissolving TBA salts.[5][16] Chlorinated solvents like DCM can also be effective.
-
Avoid Nonpolar Alkanes: Solubility is expected to be low in nonpolar alkanes like hexanes or heptane.[14]
-
Temperature: Gently warming the mixture can increase solubility. However, ensure the temperature is compatible with the stability of your substrate and the reagent.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate dissolution.
The following table summarizes the expected impact of different solvent classes on your reaction.
| Solvent Class | Representative Solvents | Expected Anion Reactivity | Common Issues to Watch For |
| Polar Protic | Water, Methanol, Ethanol | Very Low | Stalled or extremely slow reactions; reagent hydrolysis. |
| Polar Aprotic | ACN, DMF, DMSO, THF | Very High | Optimal for most phosphorylation reactions. Ensure solvent purity. |
| Nonpolar | Toluene, Dichloromethane (DCM), Hexane | Low to Moderate | Incomplete reaction due to poor reagent solubility; slow reaction rates. |
Part 3: Experimental Protocols & Workflows
This section provides actionable guides for solvent selection and experimental execution.
Workflow: How to Select the Optimal Solvent
This decision tree provides a systematic approach to choosing the right solvent for your phosphorylation reaction.
Caption: Decision tree for selecting an appropriate reaction solvent.
Protocol 1: General Procedure for Alcohol Phosphorylation
This protocol outlines a typical phosphorylation of a primary alcohol using this compound, emphasizing the critical role of the solvent.
Materials:
-
Substrate (primary alcohol)
-
This compound (1.2 equivalents)
-
Activating Agent (e.g., a sulfonyl chloride like MsCl, 1.1 equivalents)
-
Anhydrous non-nucleophilic base (e.g., Triethylamine or DIPEA, 1.5 equivalents)
-
Anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF)
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Dissolution: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the substrate (1.0 eq) and this compound (1.2 eq).
-
Solvent Addition: Add anhydrous acetonitrile (or THF) via syringe to achieve a substrate concentration of 0.1–0.5 M. Stir the mixture at room temperature until all solids are completely dissolved. Causality Note: Using a dry, polar aprotic solvent is critical at this stage to ensure the phosphate anion is in its most nucleophilic, "naked" state.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This helps to control the rate of the activation step and minimize side reactions.
-
Activation & Reaction: Slowly add the non-nucleophilic base (1.5 eq) followed by the dropwise addition of the activating agent (1.1 eq). The activating agent reacts with the phosphate to form a more reactive intermediate in situ.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Determining Qualitative Solubility
This protocol helps you quickly screen for suitable solvents for your specific substrate and reaction conditions.[17]
Materials:
-
This compound
-
A selection of candidate solvents (e.g., ACN, THF, DCM, Toluene)
-
Small vials (e.g., 2 mL)
Procedure:
-
Preparation: Add approximately 10-20 mg of this compound to a small, dry vial.
-
Solvent Addition: Add the chosen solvent dropwise (e.g., 100 µL at a time) while agitating or vortexing the vial.
-
Observation: Observe the mixture after each addition.
-
Soluble: The solid dissolves completely to form a clear solution.
-
Partially Soluble: Some solid remains undissolved.
-
Insoluble: The solid does not dissolve at all.
-
-
Heating (Optional): If the salt is partially soluble or insoluble at room temperature, gently warm the vial to see if solubility increases. Note any changes.
-
Record: Systematically record your observations for each solvent tested to build a solubility profile for the reagent under your lab conditions.
References
-
Onyido, I., & Hengge, A. C. (2023). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry, 11, 1176746. [Link]
-
Onyido, I., & Hengge, A. C. (2023). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. PubMed. [Link]
-
Onyido, I., & Hengge, A. C. (2023). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. ResearchGate. [Link]
-
LibreTexts Chemistry. (2023). Nucleophilicity and Solvent Effects. Chemistry LibreTexts. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References. Taylor & Francis. [Link]
-
Sun, Q., et al. (2024). Breaking Solvation Dominance of Phosphate via Dipole–Dipole Chemistry in Gel Polymer Electrolyte. ACS Energy Letters. [Link]
-
Wikipedia. (n.d.). Tetrabutylammonium hexafluorophosphate. Wikipedia. [Link]
-
Marcus, Y., & Hefter, G. (2006). Studies of ion solvation and ion association of n-tetrabutylammonium hexafluorophosphate and n-tetrabutylammonium tetraphenylborate in various solvents. ResearchGate. [Link]
-
Khan Academy. (n.d.). Nucleophilicity (nucleophile strength). Khan Academy. [Link]
-
Unknown Author. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17. SlidePlayer. [Link]
-
Zemb, T., et al. (2004). Partial phase behavior and micellar properties of tetrabutylammonium salts of fatty acids: unusual solubility in water and formation of unexpectedly small micelles. PubMed. [Link]
-
Cheméo. (n.d.). Chemical Properties of Tetrabutylammonium hexafluorophosphate (CAS 3109-63-5). Cheméo. [Link]
-
Hitoshi, A., et al. (1998). Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis. PubMed. [Link]
-
Chemistry Stack Exchange. (2018). Explanation for the trends in nucleophilicity—Orbital interactions or electrostatic attraction. Stack Exchange. [Link]
-
Reddit. (2023). Help to understand trends in nucleophilicity due to size and solvent. r/OrganicChemistry. [Link]
-
Parker, A. J. (1969). The effects of solvation on the properties of anions in dipolar aprotic solvents. Quarterly Reviews, Chemical Society. [Link]
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (Third Edition). Wiley-VCH. [Link]
-
Shuttleworth, S. J., et al. (2012). Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate). Green Chemistry. [Link]
-
JETIR. (2022). PHASE TRANSFER CATALYSTS. Journal of Emerging Technologies and Innovative Research. [Link]
-
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry: Fourth Edition. ResearchGate. [Link]
-
Smith, J. (2024). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]
-
Reichardt, C. (2002). Solvent effects in organic chemistry. ResearchGate. [Link]
-
Griffith, W. P., et al. (1987). Preparation and use of tetra-n-butylammonium per-ruthenate (TBAP reagent) and tetra-n-propylammonium per-ruthenate (TPAP reagent) as new catalytic oxidants for alcohols. Journal of the Chemical Society, Chemical Communications. [Link]
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- 5. Tetrabutylammonium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
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- 13. The effects of solvation on the properties of anions in dipolar aprotic solvents - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Managing Temperature Sensitivity in Tetra-n-butylammonium Di-tert-butylphosphate Reactions
Welcome to the technical support center for Tetra-n-butylammonium di-tert-butylphosphate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we will delve into the nuances of its temperature sensitivity, offering practical solutions to ensure the success and reproducibility of your reactions.
Introduction: Understanding the Dual Nature of this compound
This compound is a quaternary ammonium salt that serves multiple functions in organic synthesis, notably as a phase-transfer catalyst and a non-nucleophilic base.[1][2] Its utility is derived from the synergistic action of its bulky tetra-n-butylammonium cation and the di-tert-butylphosphate anion. However, the very features that make it effective also contribute to its thermal lability. Understanding the temperature-dependent behavior of both the cation and the anion is crucial for optimizing reaction conditions and avoiding unwanted side reactions.
The tetra-n-butylammonium cation, while generally stable, can undergo Hofmann elimination at elevated temperatures, particularly in the presence of a strong base. More critically, the di-tert-butylphosphate anion is susceptible to thermal decomposition via cleavage of the carbon-oxygen bond of the tert-butyl groups. This is due to the formation of the stable tertiary carbocation, isobutylene.
This guide will provide a comprehensive framework for managing these thermal challenges, ensuring you can harness the full potential of this compound in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal decomposition pathways for this compound?
A1: The thermal decomposition of this compound is best understood by considering its constituent ions:
-
Di-tert-butylphosphate anion: The primary and most likely decomposition pathway at lower temperatures is the loss of isobutylene from the tert-butyl groups to form mono-tert-butylphosphate and subsequently phosphoric acid. This is driven by the stability of the tertiary carbocation intermediate.
-
Tetra-n-butylammonium cation: This cation is more thermally robust but can decompose at higher temperatures via Hofmann elimination to yield tributylamine and butene. This process is accelerated in the presence of strong bases.
Q2: At what temperature should I be concerned about the decomposition of this compound?
A2: While a specific decomposition onset for this exact salt is not widely published, based on analogous compounds, significant decomposition of the di-tert-butylphosphate anion can begin at temperatures as low as 130°C. However, the rate of decomposition is influenced by factors such as the reaction solvent, the presence of acids or bases, and the overall reaction time. It is recommended to maintain reaction temperatures below 80°C where possible and to conduct initial small-scale experiments to determine the optimal temperature for your specific application.
Q3: What are the observable signs of decomposition during my reaction?
A3: Signs of decomposition can include:
-
Pressure buildup: The formation of gaseous byproducts like isobutylene can lead to an increase in pressure within a sealed reaction vessel.
-
Inconsistent reaction kinetics: If the reagent is degrading, you may observe a decrease in the reaction rate over time or incomplete conversion.
-
Formation of unexpected byproducts: The presence of tributylamine, butene, or partially deprotected phosphate species in your reaction mixture can indicate decomposition.
-
pH changes: The formation of acidic phosphate byproducts will lower the pH of the reaction mixture.
Q4: How does the choice of solvent affect the thermal stability of this compound?
A4: The choice of solvent can influence the rate of decomposition. Protic solvents may facilitate the breakdown of the di-tert-butylphosphate anion. Aprotic solvents are generally preferred. It is advisable to use dry solvents, as water can also contribute to the hydrolysis of the phosphate ester.
Q5: Can I use this compound in microwave-assisted reactions?
A5: Caution is advised when using this reagent in microwave-assisted reactions due to the potential for rapid localized heating, which can accelerate decomposition. If microwave heating is necessary, it is crucial to use a reliable internal temperature probe and to carefully control the reaction temperature, keeping it below the decomposition threshold.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low reaction yield or incomplete conversion | Decomposition of the reagent due to excessive temperature. | - Lower the reaction temperature. - Perform a time-course study to determine the optimal reaction time at a lower temperature. - Consider adding the reagent in portions over the course of the reaction. |
| Formation of unexpected byproducts (e.g., tributylamine) | Decomposition of the tetra-n-butylammonium cation at high temperatures. | - Reduce the reaction temperature. - If a base is required, consider using a non-nucleophilic base that is effective at lower temperatures. |
| Pressure buildup in a sealed reaction vessel | Formation of gaseous isobutylene from the decomposition of the di-tert-butylphosphate anion. | - Conduct the reaction in an open or vented system if possible. - If a sealed system is necessary, use a pressure-rated vessel and monitor the internal pressure. - Reduce the reaction temperature to minimize gas formation. |
| Inconsistent results between batches | - Thermal degradation of the stored reagent. - Inconsistent reaction temperature control. | - Store this compound in a cool, dry place, away from heat sources. - Ensure precise and consistent temperature control for all reactions. Use a calibrated thermometer or temperature probe. |
Experimental Protocols
Protocol 1: Establishing the Optimal Reaction Temperature
Objective: To determine the maximum effective temperature for a reaction involving this compound before significant decomposition occurs.
Methodology:
-
Reaction Setup: Set up a series of small-scale parallel reactions in a temperature-controlled heating block or parallel synthesizer.
-
Temperature Gradient: Assign a different temperature to each reaction vessel, for example, 40°C, 60°C, 80°C, 100°C, and 120°C.
-
Reagent Addition: Add all reactants, including this compound, to each vessel.
-
Time Points: At regular intervals (e.g., 1, 2, 4, and 8 hours), take an aliquot from each reaction.
-
Analysis: Quench the reaction in the aliquots and analyze them by a suitable method (e.g., LC-MS, GC-MS, or NMR) to monitor the consumption of starting materials, the formation of the desired product, and the appearance of any decomposition products (e.g., tributylamine, di-tert-butyl phosphate).
-
Evaluation: Plot the conversion to product and the formation of byproducts as a function of temperature and time. The optimal temperature will be the highest temperature that provides a good reaction rate with minimal byproduct formation.
Protocol 2: Monitoring for Decomposition Byproducts by GC-MS
Objective: To detect and quantify the formation of volatile decomposition byproducts during a reaction.
Methodology:
-
Headspace Analysis (for gaseous byproducts):
-
Perform the reaction in a sealed vial with a septum.
-
At various time points, use a gas-tight syringe to withdraw a sample of the headspace.
-
Inject the headspace sample directly into a GC-MS to analyze for isobutylene and butene.
-
-
Liquid Phase Analysis (for less volatile byproducts):
-
Take aliquots of the reaction mixture at different time points.
-
Quench the reaction.
-
If necessary, perform a simple workup or extraction to isolate the organic components.
-
Analyze the sample by GC-MS to detect tributylamine and other potential byproducts. A non-polar or medium-polarity column is typically suitable.
-
Visualizing the Decomposition Pathways
The following diagrams illustrate the key thermal decomposition pathways for this compound.
Caption: Thermal decomposition pathways of this compound.
Conclusion
Managing the temperature sensitivity of this compound is paramount for achieving successful and reproducible synthetic outcomes. By understanding the underlying decomposition mechanisms of both the cation and the anion, researchers can make informed decisions about reaction conditions. The troubleshooting guide and experimental protocols provided here offer a practical framework for optimizing reactions and mitigating the risks associated with thermal degradation. Always prioritize careful temperature control and analytical monitoring to ensure the integrity of your experiments.
References
- (PDF) Thermal stability of quaternary ammonium hexafluorophosphates and halides. (2025).
-
Thermal Decomposition of Tetrabutylammonium – tetrafluoroborate, hexafluorophosphate and perchlorate - Journal of Applicable Chemistry. (2013). Retrieved from [Link]
- Navigating the Thermal Landscape of Tert-Butyl Phosphate: A Technical Support Resource - Benchchem. (2025).
- (PDF) Thermal Decomposition of Tetrabutylammonium - Tetrafluoroborate, Hexafluorophosphate and Perchlorate - ResearchGate. (2015).
- This compound | C24H54NO4P | CID 22339116 - PubChem. (n.d.).
- (PDF) Effect of Tetra-n-butyl Ammonium Hexafluorophosphate on Thermal Decomposition of Ammonium Per chlorate (International Peer Reviewed Journal) - ResearchGate. (2019).
- Effect of Impurities on Thermal Decomposition Kinetics of Mineral Fertilizers Based on (NH4)2HPO4 in Self-Generated Atmosphere - ResearchGate. (2018).
- Quaternary ammonium cation - Wikipedia. (n.d.).
-
Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (1983). Retrieved from [Link]
- This compound | 68695-48-7 - Sigma-Aldrich. (n.d.).
- Thermal decomposition of ammonium polyphosphate into ammonia and... | Download Scientific Diagram - ResearchGate. (n.d.).
- Optimization of Reaction Parameters for Production of p-tert-butylbenzoic acid. (n.d.).
- Thermal Properties and Ionic Conductivity of Tetra-n-Butylammonium Perchlorate - MDPI. (2018).
- Thermal Hazard Behavior of TBP and DBP - ResearchGate. (2014).
- Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces - SciSpace. (2020).
- Development of Efficient Processes for the Preparation of Di-tert-butyl Potassium Phosphate and Di-tert-butyl (Chloromethyl) Phosphate | Request PDF - ResearchGate. (2012).
- 68695-48-7|this compound|BLD Pharm. (n.d.).
- Potassium di-tert-butyl phosphate: properties, applications and safety - ChemicalBook. (2023).
- Thermodynamic properties of tetrabutylammonium iodide and tetrabutylammonium tetraphenylborate | Request PDF - ResearchGate. (2004).
- (PDF) Effects of Diluents on the Reaction Hazards of Tributyl Phosphate with Nitric Acid. (2014).
- Optimization of reaction conditions | Download Scientific Diagram - ResearchGate. (n.d.).
- Influence of irradiation on the structure and thermo-kinetic behavior of tri-n-butyl phosphate. (2015).
- This compound | CymitQuimica. (n.d.).
- Buy this compound | 68695-48-7 - Smolecule. (2023).
- Application Notes and Protocols for Reactions with Tetrabutylammonium Diphenylphosphinate - Benchchem. (2025).
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Technical Support Center: Navigating Purification in Tetra-n-butylammonium Di-tert-butylphosphate Chemistry
As a Senior Application Scientist, I've frequently collaborated with researchers leveraging tetra-n-butylammonium di-tert-butylphosphate for phosphorylation. While it is a highly effective reagent, particularly for synthesizing phosphate prodrugs and other phosphorylated molecules, the purification of its reaction products presents a unique and often frustrating set of challenges.[1][2] The primary culprits are the persistent tetra-n-butylammonium (TBA) cation and the polar nature of the desired phosphate ester products.
This guide is structured as a troubleshooting resource, addressing the most common issues encountered in a practical, question-and-answer format. We will explore the root cause of these challenges and provide validated, step-by-step protocols to achieve high-purity products.
Part 1: The Core Challenge - Residual Tetrabutylammonium (TBA) Salts
The TBA cation's high solubility in a wide range of organic solvents makes its removal by standard extraction or flash chromatography exceptionally difficult.[3][4] It often co-elutes with polar products, contaminating NMR spectra and complicating downstream applications.
Q1: My product is contaminated with a significant amount of tetrabutylammonium salt after flash chromatography. How can I remove it?
This is the most prevalent issue. The TBA cation is bulky and lipophilic, yet carries a positive charge, giving it unusual chromatographic behavior. Simple silica gel chromatography is often insufficient.
Answer: The most robust method for removing TBA salts, especially for polar products where aqueous extraction is not feasible, is through cation-exchange chromatography.[3][5]
The Causality: This technique works by selectively trapping the positively charged TBA cation on a solid support (the resin) while allowing your neutral or anionic product to pass through. An acidic resin like Dowex® 50WX8 is protonated (H⁺ form). When the TBA⁺ cation passes through, it displaces a proton and becomes bound to the resin's sulfonate groups.
Caption: Cation-exchange workflow for TBA⁺ removal.
► See Protocol 1: Cation-Exchange for TBA Salt Removal for a detailed, step-by-step methodology adapted from a validated Organic Syntheses procedure.[3]
Q2: My product has some water solubility. Can I just use an aqueous workup?
Answer: Yes, but with caution. If your product is sufficiently non-polar and stable in water, an aqueous workup is the first line of defense. However, for many polar phosphate esters, especially those designed for aqueous solubility, this can lead to significant product loss into the aqueous layer or the formation of challenging emulsions.[3]
Comparative Troubleshooting for TBA Removal:
| Method | Pros | Cons | Best For |
| Aqueous Workup | Simple, fast, and inexpensive. | High risk of product loss for polar compounds; emulsions can form. | Non-polar to moderately polar, water-insoluble products. |
| Cation-Exchange | Highly effective for a wide range of polarities; high product recovery.[3] | Requires specific resin; can be slower than a simple wash. | Polar products where aqueous workup fails. (Recommended Method) |
| SPE (C8) | Can be effective for specific compounds.[4] | Requires method development; cartridge capacity can be limited. | Small-scale purifications where the product and TBA have different affinities for the stationary phase. |
| Precipitation | Potentially very high purity if it works. | Product must be a crystalline solid; requires significant method development. | Crystalline, non-polar products where TBA remains in the mother liquor. |
Part 2: Troubleshooting Product & Reagent-Related Impurities
Beyond the TBA cation, other impurities can arise from the reaction itself or the subsequent deprotection step.
Q3: After my reaction, TLC and NMR show a significant amount of unreacted starting alcohol. What went wrong?
Answer: This typically points to three potential issues: reaction conditions, reagent quality, or steric hindrance.
-
Incomplete Reaction: Phosphorylation reactions can be slower than anticipated, especially with sterically hindered alcohols.
-
Solution: Extend the reaction time and monitor by TLC or LC-MS. Ensure the reaction is truly anhydrous, as water can consume the phosphorylating agent.
-
-
Reagent Degradation: this compound can be sensitive to moisture.
-
Solution: Use a freshly opened bottle or store the reagent under an inert atmosphere (e.g., in a desiccator or glovebox).
-
-
Steric Hindrance: Secondary and, particularly, tertiary alcohols react more slowly.
Q4: I've successfully removed the TBA salt and the tert-butyl groups with TFA, but now I have a new, very polar impurity. What is it and how do I remove it?
Answer: After acidic deprotection of the tert-butyl groups, the primary impurity is often residual acid (e.g., Trifluoroacetic Acid - TFA) and potentially some hydrolyzed product if conditions were too harsh or prolonged. These acidic impurities can make the final product appear as a sticky oil instead of a solid and can interfere with biological assays.
The Causality: The desired product is a phosphate monoester, which is itself acidic. The deprotection reagent (TFA) is also a strong acid. Removing the excess deprotection acid without losing the product is key.
Purification Strategy:
-
Evaporation & Toluene Azeotrope: After the deprotection is complete (monitored by NMR or LC-MS), concentrate the reaction mixture in vacuo. Add toluene and re-concentrate. Repeat this 2-3 times. This azeotropically removes the majority of the volatile TFA.
-
Precipitation/Trituration: The resulting crude phosphate monoester is often an oil. Attempt to precipitate or triturate it with a non-polar solvent in which it is insoluble (e.g., diethyl ether, hexanes, or a mixture). The desired product will often crash out as a solid, leaving residual impurities in the solvent.
-
Reverse-Phase Chromatography (HPLC/SPE): For high-purity requirements, preparative reverse-phase HPLC is the gold standard. The product can be purified using a water/acetonitrile gradient, often with a TFA or ammonium acetate modifier. Lyophilization of the collected fractions yields the final product.[8]
Caption: Decision workflow for post-deprotection purification.
Part 3: Analytical Methods & In-Process Controls
Effective purification relies on accurate monitoring.
Q5: How can I effectively monitor the progress of my phosphorylation reaction and purification?
Answer: A combination of techniques is essential.
-
Thin-Layer Chromatography (TLC): The workhorse for monitoring reaction progress. Use a relatively polar mobile phase (e.g., 10-20% Methanol in Dichloromethane). The phosphorylated product should have a lower Rf than the starting alcohol. Stains like potassium permanganate or ceric ammonium molybdate are effective for visualization.
-
³¹P NMR Spectroscopy: This is the most direct way to observe the phosphorylation. The di-tert-butyl phosphate product will have a characteristic chemical shift. After deprotection, this peak will shift to indicate the formation of the phosphate monoester. It is also excellent for identifying phosphorus-containing byproducts.
-
¹H NMR Spectroscopy: Essential for confirming the structure of your product and, critically, for detecting the characteristic broad peaks of the TBA cation (typically ~3.2 ppm, ~1.6 ppm, ~1.4 ppm, and ~0.9 ppm) in your "purified" sample.
-
Mass Spectrometry (MS): Provides definitive confirmation of the product's molecular weight at all stages (protected, deprotected) and helps identify impurities.[9][10]
Part 4: Detailed Experimental Protocols
Protocol 1: Cation-Exchange for TBA Salt Removal
This protocol is adapted from McDermott, L. et al., Org. Synth. 2022, 99, 53-67 and is highly effective for removing TBA salts from polar reaction products.[3]
Materials:
-
Crude reaction mixture containing the desired product and TBA salts.
-
Dowex® 50WX8 ion-exchange resin (200-400 mesh).
-
Methanol (or another polar solvent in which the product is soluble).
-
Calcium Carbonate (CaCO₃) - Optional, but recommended to neutralize any acid formed during the exchange.[3]
-
Glass column or fritted funnel.
Procedure:
-
Pre-treat the Resin (if not pre-treated): Wash the Dowex® resin thoroughly with methanol in a beaker. Swirl, allow the resin to settle, and decant the methanol. Repeat 3-4 times to remove any fine particles or impurities.
-
Dissolve the Crude Mixture: Concentrate the crude reaction mixture to an oil or solid. Dissolve it in a minimal amount of methanol.
-
Prepare the Slurry: In a separate flask, add the washed Dowex® resin (use a significant excess by weight, e.g., 5-10 times the mass of your crude product). Add the dissolved crude product mixture to this flask.
-
Add Base (Optional): Add calcium carbonate (approx. 2-3 equivalents relative to the TBA salt) to the slurry.[3] This neutralizes the acid that is released from the resin as it binds the TBA cation.
-
Stir: Stir the resulting suspension vigorously at room temperature for 1-2 hours. This ensures complete exchange of the TBA⁺ onto the resin.
-
Filter and Elute: Filter the slurry through a fritted glass funnel. Wash the resin in the funnel thoroughly with several portions of methanol, collecting all the filtrate. The TBA cation will remain bound to the resin.
-
Confirmation: Concentrate the collected filtrate. Analyze a small sample by ¹H NMR to confirm the absence of the characteristic TBA peaks. The product can then be carried forward to the next step (e.g., deprotection) or purified further by flash chromatography if needed.
References
-
McDermott, L., Witkowski, D. C., & Garg, N. K. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses, 99, 53-67. [Link]
-
Ubersax, J. A., & Ferrell, J. E. (2007). Mechanisms of specificity in protein phosphorylation. Nature Reviews Molecular Cell Biology, 8(7), 530-541. - While focused on proteins, this source details the mass spectrometry principles applicable to identifying small molecule phosphorylation.[Link]
-
Bieleski, R. L. (1964). The problem of halting enzyme action when extracting plant tissues. Analytical Biochemistry, 9(4), 445-458. - Provides foundational principles on extraction and purification of phosphate esters from complex mixtures.[Link]
- Dvorak, C. A., & Krawiec, M. (2010). Process for purification of phosphate esters.
-
High Purity Northwest Inc. (n.d.). Phosphate Ester Purification Solutions. High Purity Northwest. [Link]
-
Witte, M. D., et al. (2015). One Assay for All: Exploring Small Molecule Phosphorylation Using Amylose–Polyiodide Complexes. Analytical Chemistry, 87(18), 9154–9161. [Link]
-
Garg, N. K. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. UCLA Chemistry and Biochemistry. [Link]
-
MtoZ Biolabs. (n.d.). What Are the Methods for Detecting Protein Phosphorylation. MtoZ Biolabs. [Link]
-
McDermott, L., Witkowski, D. C., & Garg, N. K. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. ResearchGate. [Link]
- Dvorak, C. A., & Krawiec, M. (2002).
- Dvorak, C. A., & Krawiec, M. (2004).
-
ResearchGate. (2024). How to remove tetrabutylammonium chloride (TBACl) from the reaction mixture? ResearchGate. [Link]
-
Chemistry Stack Exchange. (2016). Removal of tetrabutylammonium from an organic reaction. Chemistry Stack Exchange. [Link]
-
Gong, Z., et al. (2022). Synthetic Methods and Application of Phosphoester Prodrugs. Progress in Chemistry, 34(9), 1972-1981. [Link]
-
Meppen, M., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9384–9430. [Link]
-
Gauthier, C., et al. (2017). Synthesis and Characterization of a Phosphate Prodrug of Isoliquiritigenin. Journal of Natural Products, 80(4), 1258–1263. [Link]
-
Gauthier, C., et al. (2017). Synthesis and Characterization of a Phosphate Prodrug of Isoliquiritigenin. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of phosphate prodrug 18. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Lee, S., & Heo, J. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. Journal of the American Chemical Society, 142(6), 2827–2832. [Link]
-
LibreTexts Chemistry. (2024). 12.5: Reactions of Alcohols. LibreTexts. [Link]
-
Leah4sci. (2024, February 7). Alcohol Reactions Introduction (Live Recording) Organic Chemistry Review & Practice Session. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. Synthetic Methods and Application of Phosphoester Prodrugs [manu56.magtech.com.cn]
- 2. Synthesis and Characterization of a Phosphate Prodrug of Isoliquiritigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Mapping and analysis of phosphorylation sites: a quick guide for cell biologists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Are the Methods for Detecting Protein Phosphorylation | MtoZ Biolabs [mtoz-biolabs.com]
Deactivation and regeneration of Tetra-n-butylammonium di-tert-butylphosphate catalyst
Prepared by the Office of Senior Application Scientist
Welcome to the technical support center for Tetra-n-butylammonium di-tert-butylphosphate (TBATBP). This guide is designed for researchers, scientists, and drug development professionals who utilize TBATBP as a phase-transfer catalyst (PTC). Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges related to catalyst deactivation and regeneration.
Introduction to the Catalyst
This compound is a quaternary ammonium salt that excels as a phase-transfer catalyst.[1][2] Its lipophilic tetra-n-butylammonium cation effectively transports the bulky, non-coordinating di-tert-butylphosphate anion—or another desired anion from an aqueous phase—into an organic phase where the reaction can proceed.[3][4] This mechanism is crucial for accelerating reactions between immiscible reactants.[1][2][5] However, like all catalysts, its performance can degrade over time. Understanding the causes of deactivation is the first step toward effective troubleshooting and regeneration.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing a systematic approach to identify the root cause and implement a solution.
Question 1: My reaction rate has significantly decreased, or the reaction is not going to completion. What are the likely causes?
A decline in catalytic activity is the most common issue. The root cause can be traced to several factors related to the catalyst's integrity and the reaction environment.
Possible Causes & Solutions
| Potential Cause | Explanation | Recommended Action & Troubleshooting Steps |
| Thermal Decomposition | The tetra-n-butylammonium (TBA) cation is susceptible to Hofmann elimination at elevated temperatures (typically >100-140°C), especially in the presence of a strong base. This process breaks down the cation, rendering it inactive.[6][7] | 1. Verify Reaction Temperature: Ensure the reaction temperature does not exceed the known thermal stability limits of TBA salts.[7][8] 2. Local Hotspots: Check for localized overheating due to poor stirring or highly exothermic reactions. 3. Alternative Catalyst: If high temperatures are necessary, consider a more thermally stable phosphonium-based PTC like hexadecyltributylphosphonium bromide.[2] |
| Anion Hydrolysis | The di-tert-butylphosphate anion can undergo hydrolysis, particularly under strongly acidic or aqueous basic conditions, to form mono-tert-butyl phosphate and subsequently phosphoric acid.[9][10][11] This changes the nature of the transferred anion and can halt the catalytic cycle. | 1. Control pH: Maintain the reaction pH within a neutral to moderately basic range if possible. 2. Minimize Water: While necessary for liquid-liquid PTC, excess water can promote hydrolysis. Use the minimum amount required or consider solid-liquid PTC if feasible.[4] 3. Analyze Aqueous Layer: Test the pH of the aqueous phase post-reaction. A significant shift may indicate hydrolysis. |
| Catalyst Poisoning | Impurities in reactants or solvents (e.g., other anions like iodide or bisulfate) can compete with the desired anion for the TBA cation. If these "poison" anions form a very tight, organic-soluble ion pair with the TBA cation, they can effectively take the catalyst out of the desired cycle. | 1. Purify Reagents: Ensure all reactants and solvents are of high purity and free from contaminating ions. 2. Pre-wash Catalyst: If impurities are suspected, wash a solution of the catalyst with a salt solution of the desired reactant anion to perform an ion exchange prior to the main reaction. |
| Insufficient Mass Transfer | The reaction rate in PTC is often limited by the transfer of the catalyst-anion complex across the phase boundary.[12] | 1. Optimize Agitation: Increase the stirring speed to maximize the interfacial area between the phases. A rate of 300-500 rpm is a good starting point.[13] 2. Check for Emulsions: If an emulsion has formed, mass transfer will be severely hindered (see next question). |
Troubleshooting Workflow for Reduced Activity
Caption: Troubleshooting logic for decreased catalyst activity.
Question 2: My biphasic reaction has formed a stable emulsion, making workup impossible. How can I resolve this?
Emulsion formation is a frequent challenge in phase-transfer catalysis because the catalyst itself is amphiphilic (surfactant-like).[13]
Primary Causes of Emulsification:
-
High Catalyst Concentration: Excess catalyst enhances the surfactant effect.
-
Intense Agitation: Very high shear forces can create fine, stable droplets.[13]
-
Unfavorable Phase Volume Ratio: An imbalance in the volumes of the organic and aqueous phases can promote emulsion stability.[13]
-
Reaction Byproducts: The reaction may generate its own surface-active byproducts.[13]
Troubleshooting and Emulsion Breaking Protocol
Objective: To break a stable emulsion and achieve clean phase separation.
Method 1: Increasing Ionic Strength (First-Line Approach)
-
Transfer the entire emulsion to a separatory funnel.
-
Add a volume of saturated sodium chloride (NaCl) solution (brine), typically 10-20% of the total emulsion volume.
-
Stopper the funnel and gently invert it 5-10 times. Do not shake vigorously , as this can reform the emulsion.
-
Allow the funnel to stand and observe for phase separation, which may take several minutes. The increased ionic strength of the aqueous phase helps to "salt out" the organic components and break the emulsion.[13]
Method 2: Filtration through Celite®
If brine treatment is ineffective, solid filtration can help coalesce the dispersed droplets.
-
Prepare a Büchner funnel with a filter paper.
-
Add a 1-2 cm thick pad of Celite® 545 (diatomaceous earth) over the filter paper and wet it with the organic solvent used in your reaction.
-
Gently pour the emulsion onto the center of the Celite® pad.
-
Apply a gentle vacuum to draw the liquid through. The filter aid provides a large surface area that helps break the droplets.[13]
-
Collect the filtrate, which should now separate into two distinct layers in the collection flask.
Catalyst Deactivation and Regeneration
Even with careful use, a catalyst's activity will eventually diminish. Understanding the deactivation pathways is key to designing an effective regeneration strategy.
Primary Deactivation Mechanisms
Caption: Major deactivation pathways for the TBATBP catalyst.
Protocol: Regeneration of Deactivated this compound
This protocol is designed to remove common organic foulants and restore the catalyst to a usable state. It assumes deactivation is due to fouling or minor side products, not complete thermal decomposition.
Materials:
-
Deactivated catalyst (recovered from the organic phase).
-
Toluene or Dichloromethane (DCM).
-
Deionized water.
-
5% (w/v) aqueous solution of HCl.
-
5% (w/v) aqueous solution of NaOH.
-
Saturated NaCl solution (brine).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Rotary evaporator.
-
Separatory funnel.
Step-by-Step Methodology:
-
Dissolution: Dissolve the recovered, crude catalyst in a suitable organic solvent (e.g., Toluene or DCM) at a concentration of approximately 10-20% (w/v).
-
Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 5% HCl solution. Shake vigorously for 1-2 minutes. This step removes basic impurities. Allow the layers to separate and discard the aqueous (lower) layer.
-
Base Wash: To the organic layer, add an equal volume of 5% NaOH solution. Shake for 1-2 minutes to remove acidic impurities. Discard the aqueous layer.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual acid or base. Discard the aqueous layer.
-
Brine Wash: Perform a final wash with an equal volume of saturated brine to remove the bulk of the dissolved water from the organic phase.
-
Drying: Transfer the organic layer to a clean flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl and let it stand for 15-20 minutes.
-
Filtration & Concentration: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Drying under Vacuum: Place the recovered catalyst under high vacuum at room temperature for several hours to remove any final traces of solvent.
-
Verification: The purity of the regenerated catalyst should be confirmed by analytical techniques such as NMR spectroscopy before reuse.
Frequently Asked Questions (FAQs)
Q1: How can I confirm my catalyst is deactivated before attempting regeneration? You can perform a comparative analysis. Run a small-scale, standardized control reaction with fresh, pure TBATBP and another with your recovered catalyst under identical conditions. A significantly lower yield or slower reaction rate for the recovered catalyst indicates deactivation. Techniques like NMR spectroscopy can also reveal degradation products or impurities.[14]
Q2: What is the thermal stability of this compound? While specific data for the di-tert-butylphosphate salt is not widely published, tetra-n-butylammonium (TBA) salts generally begin to show decomposition at temperatures above 100-140°C.[6][7] Studies on similar salts like tetrabutylammonium hexafluorophosphate show decomposition temperatures well above 300°C, but operational stability in a reactive mixture is often lower.[8][15] It is recommended to keep reaction temperatures below 100°C where possible.
Q3: What analytical techniques are best for characterizing the catalyst?
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ³¹P NMR are excellent for confirming the structure of both the cation and the anion and for identifying organic impurities.
-
Thermogravimetric Analysis (TGA): TGA can determine the catalyst's thermal decomposition temperature.[8][14]
-
Differential Scanning Calorimetry (DSC): DSC can identify phase transitions and melting points, providing information on purity.[7][15]
-
Mass Spectrometry (MS): Can confirm the mass of the cation and anion.
Q4: What are the best practices for storing TBATBP? The catalyst should be stored in a tightly sealed container in a cool, dry place, away from strong acids, bases, and moisture to prevent hydrolysis and degradation.[16] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.
Q5: Can I use a different anion with my tetra-n-butylammonium cation? Yes, the tetra-n-butylammonium cation can be paired with various anions (e.g., bromide, chloride, hydrogen sulfate). The choice of anion is critical as it directly impacts the catalyst's solubility, reactivity, and stability.[1][6] If your reaction requires a different nucleophile, you can often perform an in-situ or ex-situ ion exchange to generate the desired active catalyst.
References
-
Journal of Applicable Chemistry. (n.d.). Thermal Decomposition of Tetrabutylammonium – tetrafluoroborate, hexafluorophosphate and perchlorate. [Link]
-
MDPI. (n.d.). Thermal Properties and Ionic Conductivity of Tetra-n-Butylammonium Perchlorate. [Link]
-
MDPI. (n.d.). Study on Physicochemical and Thermal Properties of Tetrabutylammonium-Based Cation Ionic Salts Induced by Al2O3 Additive for Thermal Energy Storage Application. [Link]
-
ResearchGate. (2015, May 1). (PDF) Thermal Decomposition of Tetrabutylammonium - Tetrafluoroborate, Hexafluorophosphate and Perchlorate. [Link]
-
MDPI. (n.d.). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. [Link]
-
ResearchGate. (2025, August 10). The Thermal Decomposition of Tetraalkylammonium pertechnetates 1987 Engl transl. [Link]
-
OSTI.GOV. (n.d.). THE CHEMISTRY OF TRIBUTYL PHOSPHATE: A REVIEW (Technical Report). [Link]
-
SciSpace. (n.d.). The hydrolysis of tributyl phosphate and its effect on the purex process. [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. [Link]
-
YouTube. (2020, August 27). Phase Transfer Catalysis(Mechanism and Applications). [Link]
-
ResearchGate. (2025, August 9). (PDF) Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. [Link]
-
IntechOpen. (n.d.). Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. [Link]
-
Hiden Analytical. (2021, November 29). Catalyst Characterization Techniques. [Link]
-
ResearchGate. (2025, August 5). Hydrolytic stability and hydrolysis reaction mechanism of bis(2,4-di- tert-butyl)pentaerythritol diphosphite (Alkanox P-24) | Request PDF. [Link]
-
CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. [Link]
-
Wuhan Konberd Biotech Co., LTD. (n.d.). This compound. [Link]
-
Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). 127. The synthesis and hydrolysis of t-butyl phosphate. [Link]
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). [Link]
-
Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). [Link]
-
Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
-
ResearchGate. (n.d.). Principles and Analytical Applications of Phase-Transfer Catalysis. [Link]
-
ResearchGate. (2025, August 9). Dynamical Shift Techniques for Fast Characterization of Deactivation Kinetics of Heterogeneous Catalysts | Request PDF. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Tetra-n-Butyl Ammonium Fluoride (TBAF) as an Efficient Catalyst | Request PDF. [Link]
-
PubChem. (n.d.). This compound | C24H54NO4P | CID 22339116. [Link]
Sources
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Impact of substrate purity on Tetra-n-butylammonium di-tert-butylphosphate catalyzed reactions
An authoritative guide from the desk of a Senior Application Scientist.
Technical Support Center: Tetra-n-butylammonium Di-tert-butylphosphate (TBDP) Catalysis
Introduction: The Critical Role of Substrate Purity in TBDP-Catalyzed Reactions
This compound (TBDP) is a robust phase-transfer catalyst (PTC) valued in organic synthesis for its ability to facilitate reactions between reactants in immiscible phases.[1] As a quaternary ammonium salt, its primary function is to transport an anionic reactant from an aqueous or solid phase into an organic phase where it can react with the substrate.[2][3] The efficiency of this catalytic cycle is profoundly dependent on the purity of all components in the reaction mixture, most notably the organic substrate.
Impurities, even at trace levels, can drastically alter reaction kinetics, yield, and selectivity. They can interact with the catalyst, the reactants, or the intermediates, leading to catalyst deactivation, side reactions, or complete reaction failure. This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals to diagnose and resolve issues arising from substrate impurities in TBDP-catalyzed reactions.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: What is this compound (TBDP) and how does it work?
TBDP is a phase-transfer catalyst.[1] Its structure consists of a bulky, lipophilic tetra-n-butylammonium cation and a di-tert-butylphosphate anion.[4][5] In a typical reaction, such as a nucleophilic substitution, the TBDP cation pairs with an inorganic nucleophile (e.g., CN⁻, OH⁻, Br⁻) from an aqueous or solid phase. This newly formed ion pair, [Bu₄N]⁺[Nu]⁻, is soluble in the organic phase due to the long alkyl chains of the cation.[3] Once in the organic phase, the "naked" and highly reactive nucleophile attacks the organic substrate. After the reaction, the catalyst cation pairs with the leaving group anion and returns to the aqueous/solid phase to restart the cycle.
Q2: Why is substrate purity more critical in phase-transfer catalysis than in single-phase homogeneous reactions?
In PTC, the entire catalytic cycle relies on a delicate equilibrium of ion exchange and partitioning between phases.[6] Impurities can disrupt this balance in several ways:
-
Interfacial Blocking: Surface-active impurities can accumulate at the liquid-liquid or solid-liquid interface, physically hindering the catalyst's access to the inorganic reactant phase.
-
Competitive Ion Pairing: Acidic or other anionic impurities can competitively pair with the TBDP cation, preventing it from transporting the desired reactant anion.
-
Catalyst Poisoning: Certain impurities can irreversibly bind to or react with the catalyst, removing it from the catalytic cycle.[7]
-
Side Reactions: Impurities can be more reactive than the substrate itself, consuming reagents and generating unwanted byproducts.
Q3: What are the most common and impactful types of substrate impurities?
The most frequently encountered and detrimental impurities are:
-
Water: Often co-extracted into the organic phase, it can hydrate the nucleophile, drastically reducing its reactivity.[8][9]
-
Acidic Impurities (e.g., residual starting materials, carboxylic acids): These readily deprotonate and the resulting anion can pair with the TBDP cation, effectively inhibiting the catalyst.[7]
-
Unreacted Starting Materials or Reagents from Previous Steps: These can compete in the reaction or introduce their own set of impurities.
-
Trace Metals: Residual metals from previous synthetic steps (e.g., Fe, Cu, Pd) can catalyze undesired side reactions or interfere with the primary catalytic cycle.[10][11]
-
Other Nucleophiles/Bases: Impurities with nucleophilic or basic properties can compete with the primary reactant, leading to a mixture of products.
Section 2: Troubleshooting Guide - Diagnosing Experimental Failures
This section addresses common problems in a question-and-answer format, providing causal explanations and actionable solutions.
Q4: My reaction is extremely slow, has stalled, or shows no conversion. How do I determine if a substrate impurity is the cause?
A stalled reaction is the most common symptom of catalyst inhibition or deactivation, often linked to substrate purity.
Causality:
-
Catalyst Inhibition by Acidic Impurities: If your substrate contains acidic impurities (e.g., a carboxylic acid), the base in the reaction will deprotonate it. The resulting carboxylate is an anion that can be extracted by the TBDP cation, [Bu₄N]⁺. This "poisonous" ion pair is often unreactive and occupies the catalyst, preventing it from transporting the desired nucleophile.[7]
-
Reduced Nucleophilicity due to Water: The most significant impact of water is the hydration of the nucleophile.[12] The tightly bound sphere of water molecules around the anion shields its charge and sterically hinders its approach to the substrate, dramatically lowering its intrinsic reactivity in the organic phase.[8][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stalled reactions.
Experimental Protocols:
-
Protocol 1: Water Content Analysis via Karl Fischer Titration: This is the gold standard for accurately quantifying water content. Aim for a water content of <500 ppm in your substrate and solvent.
-
Protocol 2: ¹H NMR Analysis for Acidic Impurities: Dissolve a sample of your substrate in CDCl₃. Acidic protons (e.g., -COOH) often appear as broad singlets in the 10-13 ppm region. Other impurities from previous steps may also be visible.[13]
-
Protocol 3: Substrate Purification (Aqueous Wash): If acidic impurities are suspected, dissolve the substrate in an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a mild aqueous base (e.g., 5% NaHCO₃ solution), followed by a water wash and a brine wash. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and remove the solvent in vacuo.
Q5: My reaction is producing significant byproducts and the purity of the crude product is low. Could this be related to substrate impurities?
Yes. The formation of unexpected products often points to reactive impurities in the starting material.
Causality:
-
Competing Nucleophiles: If your substrate was prepared using another nucleophile (e.g., an azide) and not purified properly, the residual nucleophile can compete with the intended one in the TBDP-catalyzed reaction, leading to a mixture of products.
-
Trace Metal Catalysis: Residual transition metals from a previous step (e.g., palladium from a cross-coupling reaction) can be potent catalysts for undesired pathways like decomposition or dimerization, even at ppm levels.[10][11]
-
Base-Sensitive Functional Groups: If your substrate contains impurities with base-sensitive functional groups (e.g., esters, certain protecting groups) and the reaction is run under basic conditions, these impurities can decompose or react to form new, unexpected byproducts.
Diagnostic Steps:
-
Re-examine the Synthesis History: Scrutinize the synthetic route of your substrate. Identify all reagents, catalysts, and solvents used in previous steps. This is the most likely source of specific impurities.
-
Characterize the Byproducts: Isolate the major byproducts using chromatography and characterize them (NMR, Mass Spectrometry). The structure of the byproduct is a direct clue to the identity of the impurity that formed it.
-
Screen for Trace Metals: If you suspect metal contamination, use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for a quantitative analysis of your substrate.
Data Summary Table 1: Common Impurities and Their Impact
| Impurity Type | Potential Source | Impact on TBDP-Catalyzed Reaction | Recommended Analytical Method |
| Water | Incomplete drying of substrate/solvent | Reduces nucleophile reactivity via hydration.[8] | Karl Fischer Titration |
| Residual Acids | Incomplete workup from prior step | Inhibits catalyst by competitive ion pairing.[7] | ¹H NMR, Titration |
| Residual Bases | Incomplete workup | Can catalyze side reactions (e.g., elimination). | Titration |
| Trace Metals (Pd, Cu, Fe) | Prior catalytic steps | Catalyzes decomposition, dimerization, side reactions.[10] | ICP-MS |
| Other Nucleophiles | Incomplete purification | Competes with the primary nucleophile, leading to product mixtures. | LC-MS, GC-MS |
| Peroxides | Aged ether-based solvents | Can initiate radical reactions, leading to decomposition. | Peroxide test strips |
Q6: The reaction works initially, but the catalyst appears to "die" over time, leading to an incomplete reaction. What's happening?
This phenomenon, known as catalyst poisoning or deactivation, can be caused by impurities that are slowly introduced or generated during the reaction.
Causality: The mechanism of catalyst deactivation is often tied to the slow formation of a catalyst-inhibiting species. For example, if the reaction itself generates an acidic byproduct, this can accumulate and progressively shut down the catalytic cycle. Similarly, if the substrate contains a slow-reacting impurity, it may take time for its effect to become apparent.
Logical Relationship Diagram:
Caption: Catalyst deactivation by an impurity-derived anion.
Preventative Measures: The most effective strategy is rigorous purification of the substrate before starting the reaction. If an acidic byproduct is unavoidable, consider using a stoichiometric excess of base to neutralize it as it forms, though this can complicate the reaction and workup.
Section 3: Protocols for Purity Assessment and Substrate Purification
Protocol 4: General Substrate Purification by Recrystallization
Recrystallization is a powerful technique for removing solid impurities based on differences in solubility.[14]
-
Solvent Selection: Choose a solvent (or solvent system) in which your substrate is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should ideally be either insoluble at high temperatures or remain soluble at low temperatures.[15]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your impure substrate to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[16]
-
Drying: Dry the crystals thoroughly under vacuum to remove all residual solvent.
-
Purity Check: Assess the purity of the recrystallized material using methods like melting point analysis (a sharp melting point indicates high purity) or HPLC/GC.[17][18]
Data Summary Table 2: Comparison of Substrate Purification Techniques
| Technique | Principle | Best For Removing... | Advantages | Disadvantages |
| Recrystallization | Differential solubility at varied temperatures.[19] | Solid impurities with different solubility profiles. | High purity achievable, scalable. | Requires suitable solvent, potential for product loss in filtrate. |
| Distillation | Separation based on boiling point differences.[16] | Liquid impurities with significantly different boiling points. | Effective for volatile compounds, good for large scale. | Not suitable for thermally unstable compounds, requires large boiling point difference. |
| Column Chromatography | Differential partitioning between a stationary and mobile phase.[15] | Impurities with different polarities. | Highly versatile, can separate complex mixtures. | Can be solvent-intensive, may be difficult to scale up. |
| Aqueous Wash | Partitioning between immiscible aqueous and organic phases. | Acidic, basic, or water-soluble impurities. | Simple, fast, and effective for ionic impurities. | Substrate must be stable to water and insoluble. |
Conclusion: Purity as a Prerequisite for Success
In this compound catalyzed reactions, substrate purity is not merely a recommendation for achieving better results; it is a fundamental prerequisite for reaction success and reproducibility. By understanding the mechanisms through which impurities interfere with the phase-transfer cycle and by implementing rigorous analytical and purification protocols, researchers can avoid common pitfalls, optimize reaction performance, and ensure the integrity of their synthetic outcomes. Always treat your substrate's purity with the same level of importance as the catalyst itself.
References
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- 6. researchgate.net [researchgate.net]
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- 12. tandfonline.com [tandfonline.com]
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- 19. rroij.com [rroij.com]
Technical Support Center: Managing and Preventing Emulsions with Tetra-n-butylammonium di-tert-butylphosphate in Biphasic Reactions
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and expert insights for preventing and resolving emulsion formation in biphasic reactions when using Tetra-n-butylammonium di-tert-butylphosphate (TBADP) as a phase-transfer catalyst. Our goal is to equip you with the foundational knowledge and practical steps to ensure smooth, efficient, and high-yielding synthetic processes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding TBADP and emulsion formation.
Q1: What is this compound (TBADP) and what is its primary function in a biphasic reaction?
A1: this compound is a quaternary ammonium salt used primarily as a Phase-Transfer Catalyst (PTC).[1][2] In a biphasic system (e.g., an organic solvent and water), many reactants are soluble in one phase but not the other, leading to extremely slow or non-existent reaction rates. A PTC, like TBADP, facilitates the reaction by transporting a reactant from one phase (typically the aqueous phase) into the other (the organic phase) where the reaction can occur.[3][4] The tetrabutylammonium cation is lipophilic (oil-loving) and can dissolve in the organic layer, carrying the desired anion with it across the phase boundary.[5]
Q2: What exactly is an emulsion and why does it form during my reaction workup?
A2: An emulsion is a stable mixture of two or more immiscible liquids, like oil and water.[6][7] It forms when energy, such as from vigorous stirring or shaking during extraction, disperses one liquid into the other in the form of microscopic droplets.[6][7] This dispersion is often stabilized by substances that accumulate at the interface between the droplets and the continuous phase, lowering the interfacial tension and preventing the droplets from coalescing back into a separate layer.[8][9]
Q3: Can the TBADP catalyst itself be the cause of the emulsion?
A3: Yes, this is a critical point. While TBADP is an excellent phase-transfer catalyst, its molecular structure gives it inherent surfactant-like properties.[10][11] Quaternary ammonium salts possess a positively charged, hydrophilic (water-loving) "head" (the nitrogen atom) and hydrophobic (oil-loving) "tails" (the n-butyl groups).[11][12] This amphiphilic nature allows the catalyst to align at the oil-water interface, which can stabilize the very emulsions you are trying to avoid. The catalyst's dual role is a common challenge in these systems.
Q4: I have a persistent emulsion after my reaction. What is the first and simplest troubleshooting step?
A4: The first step is always patience. Often, a weakly stabilized emulsion will resolve on its own if left undisturbed in a separatory funnel for 15-30 minutes.[6][13] Gravity can be sufficient to allow the dispersed droplets to coalesce. You can also try gently swirling the funnel or tracing the interface with a glass rod to encourage the droplets to merge.[6] Avoid vigorous shaking at this stage.
Q5: How does "salting out" with brine help break an emulsion?
A5: "Salting out" involves adding a saturated solution of sodium chloride (brine) to the emulsified mixture. This technique is highly effective because it increases the ionic strength of the aqueous phase.[6][14] This increase in polarity makes it even more energetically unfavorable for the nonpolar organic components to remain dissolved or dispersed in the aqueous layer, effectively "squeezing" them out and forcing the phases to separate.[6] It also increases the density of the aqueous layer, which can promote faster separation.
Section 2: The Dual Nature of TBADP: Catalyst vs. Emulsifier
Understanding the dual functionality of TBADP is key to mastering its use. The same properties that make it an effective catalyst also make it a potential emulsifier.
-
As a Catalyst: The lipophilic tetrabutylammonium cation pairs with an anionic reactant from the aqueous phase. This ion pair has sufficient organic character to cross the phase boundary into the organic solvent, where it can react with the substrate. This catalytic cycle is the foundation of Phase-Transfer Catalysis.[4][15]
-
As an Emulsifier: The amphiphilic TBADP molecules can arrange themselves at the oil-water interface. The charged nitrogen head remains in the aqueous phase while the butyl chains extend into the organic phase. This arrangement forms a stabilizing film around the dispersed droplets, preventing them from merging and breaking the emulsion.[8][10]
Caption: Dual role of TBADP in a biphasic reaction.
Section 3: Proactive Strategies for Emulsion Prevention
The most effective way to deal with an emulsion is to prevent it from forming in the first place. Careful optimization of reaction parameters is crucial.
Table 1: Key Parameter Optimization for Emulsion Minimization
| Parameter | Effect on Emulsion Risk | Recommended Strategy | Rationale |
| Catalyst Concentration | High: Increases surfactant concentration, raising risk. | Use the lowest effective catalytic loading (e.g., 0.5–2 mol%). | Minimizes the amount of emulsifying agent present in the system while maintaining a sufficient reaction rate. |
| Stirring/Agitation Rate | High: Increases shear forces, creating smaller, more stable droplets. | Use controlled, moderate stirring that is sufficient to create surface area for reaction without violent mixing. Avoid vortexing. | Gentle agitation promotes interfacial reaction without providing the high energy needed to form a stable emulsion.[14] |
| Solvent Choice | Polarity Mismatch: Large differences can increase interfacial tension. | Select organic solvents with densities significantly different from water (e.g., Toluene, Dichloromethane) to aid gravitational separation. | A larger density difference between the phases can help overcome the stabilizing forces of the emulsion during workup. |
| Temperature | Low: Can increase viscosity, hindering droplet coalescence. | Run reactions at a slightly elevated temperature (if tolerated by reagents) during the reaction and workup. | Increased temperature can decrease the viscosity of both phases and disrupt the stabilizing interfacial film, promoting phase separation. |
| pH of Aqueous Phase | Variable: Can affect the solubility of byproducts or the catalyst itself. | Maintain a consistent and appropriate pH. Consider a buffered aqueous phase. | Prevents the precipitation of solid byproducts (e.g., metal hydroxides) that can act as powerful emulsion stabilizers (Pickering emulsions).[6] |
Protocol 1: Optimized Reaction & Workup Setup
This protocol integrates the strategies above to minimize emulsion risk from the outset.
-
Reagent Charging: Charge the organic solvent and organic-soluble substrate to the reaction vessel first.
-
Aqueous Phase Preparation: In a separate vessel, prepare the aqueous phase containing the water-soluble reactant and the TBADP catalyst. Ensure the catalyst is fully dissolved.
-
Controlled Addition: Begin moderate stirring of the organic phase. Slowly add the aqueous phase to the organic phase over several minutes. Avoid dumping it in all at once.
-
Reaction Monitoring: Maintain moderate stirring and the target temperature throughout the reaction. Monitor for the formation of a "rag layer" (an intermediate emulsified layer). If one appears, consider reducing the stirring speed.
-
Workup - Quenching: Once the reaction is complete, stop stirring and allow the layers to settle for 5-10 minutes before transferring to a separatory funnel.
-
Workup - Extraction: When performing aqueous washes, use gentle inversions or rocking of the separatory funnel rather than vigorous shaking.[14] Vent frequently. If an emulsion begins to form, stop and proceed to the troubleshooting guide.
Section 4: Reactive Troubleshooting Guide: "My Reaction Has Emulsified!"
If an emulsion forms despite preventative measures, a systematic approach is needed to resolve it. Follow this workflow for a logical, step-by-step resolution process.
Caption: A workflow for troubleshooting emulsion formation.
Protocol 2: Detailed Emulsion Breaking via Salting-Out
-
Transfer the emulsified mixture to a separatory funnel with at least 50% excess volume capacity.
-
Slowly add a volume of saturated brine (aqueous NaCl solution) corresponding to approximately 10-20% of the aqueous layer volume into the funnel.
-
Do not shake. Instead, stopper the funnel and gently rock it back and forth or swirl it, observing the interface. This gentle agitation is often sufficient to break the emulsion.[6]
-
Allow the funnel to stand for 5-10 minutes. A distinct boundary between the organic and aqueous layers should form.
-
Once the layers have clearly separated, drain the lower layer, followed by the upper layer, into separate flasks.
Protocol 3: Detailed Emulsion Breaking via Filtration (for Solid-Stabilized Emulsions)
This method is particularly effective if you suspect fine particulate matter (e.g., precipitated byproducts) is stabilizing the emulsion.
-
Set up a Büchner or Hirsch funnel with a piece of filter paper that fits snugly.
-
Add a 1-2 cm thick pad of a filter aid, such as Celite®, onto the filter paper.
-
Wet the Celite® pad with the pure organic solvent being used for the extraction and apply a gentle vacuum to pack the pad down. Discard this solvent.
-
Carefully pour the entire emulsified mixture onto the center of the Celite® pad. Apply a gentle vacuum to draw the liquid through.
-
The filter aid should trap the fine particles that were stabilizing the emulsion, allowing the now distinct organic and aqueous phases to pass through.
-
After all the liquid has passed through, you may wash the pad with a small amount of fresh organic solvent to recover any adsorbed product.
-
Transfer the filtrate, which should now be biphasic and clear, to a clean separatory funnel to perform the final layer separation.[6]
References
-
Wydro, P., et al. (2021). Properties and Applications of Quaternary Ammonium Gemini Surfactant 12-6-12: An Overview. MDPI. Retrieved from [Link]
-
Save My Exams. (2024). Quaternary Ammonium Salts (AQA A Level Chemistry): Revision Note. Retrieved from [Link]
-
Frontier, A. (2025). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Gemoets, H. P. L., et al. (2020). Accelerating Biphasic Biocatalysis through New Process Windows. PubMed Central. Retrieved from [Link]
-
Isochem. (2025). The Indispensable Role of Phase Transfer Catalysts in Modern Organic Synthesis. Retrieved from [Link]
-
Piasecki, A., et al. (2014). Properties of the Quaternary Ammonium Salts with Novel Counterions. ResearchGate. Retrieved from [Link]
-
Frontier, A. (n.d.). How To: Manage an Emulsion. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
-
Liskon Biological. (2025). Applications of Tetrabutylammonium Tribromide in Organic Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Alfa Chemistry. (2025). Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications. YouTube. Retrieved from [Link]
-
Saha, P., & Ramana, M. M. V. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. National Institutes of Health. Retrieved from [Link]
-
Mason, D., et al. (1990). Role of a third liquid phase in phase-transfer catalysis. The Journal of Organic Chemistry. Retrieved from [Link]
-
OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Phase Transfer Catalysis: How Tetrabutylammonium Bromide Revolutionizes Organic Synthesis. Retrieved from [Link]
-
Biolin Scientific. (2024). How emulsions form and break?. Retrieved from [Link]
-
Wang, B., et al. (2020). Tetra-n-butylammonium bromide (TBAB)-initiated carbonylation–peroxidation of styrene derivatives with aldehydes and hydroperoxides. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Tetrabutylammonium Chloride in Modern Organic Synthesis. Retrieved from [Link]
-
LCGC International. (2019). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
Wang, J., et al. (2021). Factors, Mechanisms, and Kinetics of Spontaneous Emulsification for Heavy Oil-in-Water Emulsions. National Institutes of Health. Retrieved from [Link]
-
Fingas, M. (n.d.). The physics and chemistry of emulsions. Retrieved from [Link]
-
Tadros, T. (2004). Emulsion Formation, Stability, and Rheology. Wiley-VCH. Retrieved from [Link]
-
ResearchGate. (n.d.). The formation mechanism of emulsions. Retrieved from [Link]
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Addressing solubility issues of reactants with Tetra-n-butylammonium di-tert-butylphosphate
Welcome to the technical support center for Tetra-n-butylammonium di-tert-butylphosphate (TBADBP). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges, particularly those related to reactant solubility. Here, we synthesize technical data with practical, field-proven insights to ensure your success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about TBADBP's properties and role in chemical synthesis.
Q1: What is this compound (TBADBP) and what are its primary applications?
A1: this compound is a quaternary ammonium salt with the chemical formula [N(C₄H₉)₄]⁺[((CH₃)₃CO)₂PO₂]⁻.[1][2][3] It consists of a large, lipophilic tetra-n-butylammonium cation and a bulky, non-coordinating di-tert-butylphosphate anion.[4] Its primary roles in organic synthesis are:
-
Phase-Transfer Catalyst (PTC): TBADBP excels at facilitating reactions between reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase).[4][5][6] The bulky cation transports an anionic reactant from the aqueous phase into the organic phase, where the reaction can proceed.[5][7][8]
-
Ionic Liquid / Solubility Enhancer: In some contexts, it can act as an ionic liquid or a reaction additive to create a more polar environment, enhancing the solubility of certain reactants in nonpolar or moderately polar solvents.[9][10]
-
Catalyst: It has been described as an acidic catalyst for specific reactions like hydrations.[1][4]
Q2: What are the key structural features of TBADBP that influence its function?
A2: The efficacy of TBADBP is derived from its distinct components:
-
Tetra-n-butylammonium (TBA) Cation [N(Bu)₄]⁺: This cation is characterized by four butyl chains, which create a large, nonpolar, and lipophilic (oil-loving) surface.[8] This lipophilicity allows the cation to be highly soluble in a wide range of organic solvents, enabling it to "carry" an associated anion into the organic phase.[6][8]
-
Di-tert-butylphosphate (dtbp) Anion [((t-Bu)O)₂PO₂]⁻: This anion is sterically hindered due to the two bulky tert-butyl groups.[11] This bulkiness makes the anion weakly coordinating and less nucleophilic than smaller anions. This property is crucial because it often means the anion itself does not interfere with the desired reaction, allowing the transported reactant anion to perform its function without competition.
Q3: In which solvents is TBADBP typically soluble?
A3: While specific quantitative data is not widely published, the "like dissolves like" principle applies.[12] As a salt with a large organic cation, TBADBP is generally soluble in polar organic solvents.[13] Good solubility can be expected in solvents like acetonitrile, acetone, N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[13][14][15] Its solubility will be lower in extremely nonpolar solvents like hexanes or toluene, and variable in alcohols.[12]
Section 2: Troubleshooting Guide for Solubility Issues
This section provides structured guidance for resolving common solubility-related problems during reactions involving TBADBP.
Scenario 1: Poor Reactivity in a Biphasic (Liquid-Liquid) System
Issue: "I am attempting to react an aqueous solution of a salt (e.g., NaCN) with an organic substrate dissolved in toluene. I've added TBADBP as a phase-transfer catalyst, but the reaction is slow or not proceeding."
This is a classic phase-transfer catalysis (PTC) problem. The goal is to move the anion (e.g., CN⁻) from the aqueous phase into the organic phase to react with your substrate.[5][6]
1. Verify Mechanical Agitation:
-
Causality: The transfer of the ion pair ([N(Bu)₄]⁺[Anion]⁻) occurs at the interface between the two liquid phases.[7] Insufficient mixing results in a small interfacial area, dramatically slowing the transfer rate and, consequently, the overall reaction rate.[5]
-
Protocol:
-
Ensure your stir bar is adequately coupling with the stir plate and creating a deep vortex. For round-bottom flasks, an egg-shaped stir bar is often more effective.
-
For reactions larger than 100 mL, switch to overhead mechanical stirring. This provides superior mixing and shear force, creating a fine emulsion and maximizing the interfacial area.
-
Target a stir rate of at least 700-1000 RPM.
-
2. Optimize Catalyst Loading:
-
Causality: While catalytic, the concentration of the PTC must be sufficient to facilitate a meaningful rate of anion transport. The optimal amount depends on the reaction kinetics and the difficulty of the phase transfer.
-
Protocol:
-
If you started with 1-2 mol% of TBADBP, incrementally increase the loading to 5 mol% and then 10 mol%.
-
Monitor reaction progress by TLC or GC/LC after each addition. If no rate increase is observed after 10 mol%, the issue likely lies elsewhere.
-
3. Re-evaluate Solvent Choice:
-
Causality: The choice of organic solvent is critical. It must dissolve the organic substrate and the ion pair formed by the catalyst.[8] A very nonpolar solvent like toluene may not sufficiently solvate the [N(Bu)₄]⁺[Anion]⁻ ion pair, hindering its entry and reactivity in the organic phase.
-
Protocol:
-
Consider switching to a more polar, aprotic solvent that is still immiscible with water, such as Dichloromethane (DCM) or Chlorobenzene.
-
If some water miscibility is tolerable, Acetonitrile (MeCN) can be an excellent choice as it readily dissolves quaternary ammonium salts.[13]
-
| Solvent | Polarity Index | Dielectric Constant (20°C) | Rationale for Use in PTC |
| Toluene | 2.4 | 2.38 | Good for nonpolar substrates, but may poorly solvate ion pairs. |
| Dichloromethane (DCM) | 3.1 | 9.08 | Higher polarity, better at solvating ion pairs, still dissolves many organics. |
| Acetonitrile (MeCN) | 5.8 | 37.5 | Highly polar, excellent for dissolving PTCs, but has some water miscibility. |
| Chlorobenzene | 2.7 | 5.62 | A good compromise between toluene and DCM in polarity. |
Scenario 2: Poor Solubility of a Reactant in a Single-Phase System
Issue: "My starting material is a polar solid, and it is not dissolving in my chosen reaction solvent (e.g., THF or Toluene), preventing the reaction from starting."
Here, TBADBP is not acting as a PTC but as an ionic liquid or co-additive to change the properties of the reaction medium.
1. Employ Physical Dissolution Aids:
-
Causality: Increasing kinetic energy (heat) or applying mechanical energy (sonication) can overcome the activation energy barrier for dissolution, especially for crystalline solids.[12]
-
Protocol:
-
Heating: Gently warm the reaction mixture to a temperature below the boiling point of the solvent and well below the decomposition temperature of any reactant. Monitor solubility visually.
-
Sonication: Place the reaction flask in an ultrasonic bath for 15-30 minute intervals to help break down solid agglomerates and increase the surface area for solvation.
-
2. Use a Polar Aprotic Co-Solvent:
-
Causality: Adding a small volume of a highly polar, aprotic co-solvent can dramatically increase the solvating power of the bulk medium without fundamentally changing the reaction environment.[14] Solvents like DMF and DMSO are excellent at dissolving a wide range of organic and inorganic compounds.[14]
-
Protocol:
-
To your reaction mixture, add a polar aprotic solvent (e.g., DMF, DMSO, NMP) dropwise while stirring, amounting to 5-10% of the total reaction volume.
-
Observe for dissolution. Be aware that removing these high-boiling solvents during workup can be challenging.[14]
-
3. The Role of TBADBP as a Solubility Enhancer:
-
Causality: Ionic liquids can dissolve a wide range of substrates that are typically insoluble in common organic solvents.[10] Although TBADBP is a solid at room temperature, adding it to the reaction can create localized "ionic liquid-like" pockets that enhance the dissolution of polar reactants.[9][16]
-
Protocol:
-
Add a stoichiometric amount of TBADBP to the reaction mixture.
-
Stir and gently heat. The combination of the ionic salt and a co-solvent system is often highly effective.
-
4. Consider Alternative Reagents:
-
Causality: The di-tert-butylphosphate anion is very bulky. If solubility is the primary goal and the anion's specific properties are not required, a different tetra-n-butylammonium salt with a smaller, more common anion might offer better solubility characteristics in certain systems.
-
Protocol:
-
Consider substituting TBADBP with Tetra-n-butylammonium bromide (TBAB) or Tetra-n-butylammonium hexafluorophosphate (TBAPF₆).[13]
-
TBAB is a classic, highly effective PTC. TBAPF₆ is commonly used as an electrolyte and is highly soluble in polar organic solvents.[13][15] Always verify that the new anion will not interfere with your desired reaction.
-
Section 3: Final Checklist & Best Practices
-
Purity is Paramount: Ensure all reactants, solvents, and the TBADBP catalyst are of high purity and anhydrous if the reaction is moisture-sensitive. Impurities can inhibit reactions or affect solubility.[12]
-
Monitor Your Reaction: Do not assume a reaction has failed without evidence. Use TLC, GC, or LC-MS to monitor the consumption of starting material and the appearance of the product. Sometimes reactions are just slow.
-
Systematic Troubleshooting: Change only one variable at a time (e.g., first increase stirring, then change temperature, then alter solvent). This allows you to identify the root cause of the problem effectively.[17]
-
Consult the Literature: Search for precedents using your specific class of reactants or reaction type. Published procedures can provide invaluable starting points for conditions and solvent systems.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C24H54NO4P | CID 22339116 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Buy this compound | 68695-48-7 [smolecule.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 7. Phase transfer catalysis | PPTX [slideshare.net]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. Application of Ionic Liquids in Pot-in-Pot Reactions | MDPI [mdpi.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Tetrabutylammonium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 14. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 15. Tetrabutylammonium hexafluorophosphate (CAS 3109-63-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 16. Ionic liquids as effective additives to enhance the solubility and permeation for puerarin and ferulic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Loading Optimization for Tetra-n-butylammonium Di-tert-butylphosphate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Tetra-n-butylammonium di-tert-butylphosphate (TBDP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for using TBDP as a catalyst in your experiments. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental choices, ensuring both success and scientific integrity in your work.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound.
Q1: What is this compound (TBDP) and what are its primary catalytic applications?
A1: this compound is a quaternary ammonium salt.[1] It functions effectively as a Phase-Transfer Catalyst (PTC), facilitating reactions between reactants located in different immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble inorganic reagent).[2] The fundamental mechanism involves the tetra-n-butylammonium cation forming a lipophilic (organic-soluble) ion pair with the anion of the reagent, transporting it into the organic phase where the reaction can occur.[2] It is also used as an acidic catalyst in certain organic synthesis reactions, such as hydrations.[2][3] Common applications include alkylation, acylation, and hydrolysis reactions.[2]
Q2: What is a typical starting catalyst loading for TBDP in a phase-transfer reaction?
A2: For most phase-transfer catalyzed reactions, a good starting point for TBDP loading is typically in the range of 1-5 mol% relative to the limiting reactant. In many cases, even lower loadings can be effective. The optimal amount is highly dependent on the specific reaction kinetics, substrate reactivity, and reaction conditions. For difficult reactions or less reactive substrates, loadings up to 10 mol% may be explored.[4]
Q3: How do I know if my catalyst loading is too low or too high?
A3:
-
Too Low: The most common symptom of insufficient catalyst loading is a very slow or stalled reaction, resulting in low conversion of your starting material.[5] This occurs because the rate of transferring the anionic reactant into the organic phase is the limiting factor of the entire process.
-
Too High: Excessively high catalyst loading can lead to several issues. Firstly, it offers diminishing returns; beyond a certain point, adding more catalyst will not significantly increase the reaction rate. Secondly, it can complicate product purification, as the catalyst must be removed from the reaction mixture. In some cases, high concentrations of catalyst can promote unwanted side reactions, such as elimination, or lead to the formation of emulsions that are difficult to break.[6]
Q4: Can TBDP be recovered and reused?
A4: While quaternary ammonium and phosphonium salts can theoretically be recovered, their high solubility in organic solvents can make separation from the product challenging.[7] Recovery often involves liquid-liquid extraction or chromatographic methods, which may not be economically viable on a lab scale. For industrial applications, developing strategies for catalyst recycling is a key consideration to improve process sustainability.[8] One advanced method involves supporting the catalyst on a solid matrix, such as nanoparticles, to facilitate easier recovery through simple filtration.[9]
In-Depth Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during reactions catalyzed by TBDP.
Issue 1: Low or No Reaction Conversion
This is the most frequent challenge. A systematic approach is crucial to identify the root cause.
| Potential Cause | Recommended Solution & Explanation |
| Insufficient Catalyst Loading | Solution: Gradually increase the catalyst loading in increments (e.g., from 1 mol% to 2 mol%, 5 mol%, and 10 mol%). Explanation: The reaction may be "transfer-rate limited," meaning the speed at which the catalyst transports the reactant between phases is the bottleneck.[6] Increasing the catalyst concentration directly increases this transport rate, which should boost the overall reaction rate. |
| Poor Mass Transfer / Insufficient Mixing | Solution: Increase the stirring speed significantly. For solid-liquid PTC, ensure the solid reactant is a fine, anhydrous powder to maximize surface area.[4] Explanation: Phase-transfer catalysis occurs at the interface between the two phases. Vigorous stirring is essential to maximize the interfacial surface area, allowing the catalyst to efficiently pick up and drop off the reactant anion. Without adequate mixing, even a high catalyst loading will be ineffective.[6] |
| Catalyst Deactivation or Impurity | Solution: Ensure the TBDP is pure and has been stored properly in a tightly sealed container in a dry, cool place.[10] Consider purifying the catalyst if its quality is suspect. Explanation: Quaternary ammonium salts can degrade, especially at high temperatures or in the presence of strong bases.[11] Impurities in the catalyst or reactants can also "poison" the catalytic cycle. |
| Incorrect Solvent Choice | Solution: The choice of organic solvent is critical. Screen a few different solvents. Nonpolar solvents like toluene or heptane are common, but sometimes more polar aprotic solvents may be required. Explanation: The solvent must be able to dissolve the organic substrate but remain immiscible with the aqueous/solid phase. The solvent's polarity can also affect the reactivity of the transferred ion pair; the anion is often more "naked" and reactive in less polar solvents.[6] |
Issue 2: Reaction Rate is Very Slow
Even if the reaction eventually reaches completion, a slow rate can be impractical.
| Potential Cause | Recommended Solution & Explanation |
| Low Reaction Temperature | Solution: Gradually increase the reaction temperature in 10-15°C increments. Explanation: Like most chemical reactions, the intrinsic reaction in the organic phase has an activation energy barrier. Increasing the temperature provides the necessary energy to overcome this barrier. However, be mindful of the thermal stability of your reactants, product, and the TBDP catalyst itself.[11] |
| Reaction is Intrinsically Slow | Solution: If increasing temperature and catalyst loading does not significantly help, the issue may be the inherent reactivity of your substrate. In this case, consider a more reactive catalyst. Explanation: While TBDP is a good general-purpose PTC, other catalysts may offer better performance for specific reactions. For instance, phosphonium salts are often more thermally stable than ammonium salts.[12] The choice of the anion on the catalyst can also play a role; for example, iodide in TBAI can have a co-catalytic effect in substitution reactions.[11] |
| Water Inhibition | Solution: For solid-liquid PTC, ensure all reagents and solvents are anhydrous. For liquid-liquid systems, minimize the volume of the aqueous phase. Explanation: Water molecules can hydrate the anion being transferred by the catalyst. This "solvation shell" shields the anion, reducing its nucleophilicity or basicity and thereby slowing down its reaction in the organic phase.[6] |
Issue 3: Difficulty with Product Purification & Catalyst Removal
The presence of the catalyst in the final product is a common purification hurdle.
| Potential Cause | Recommended Solution & Explanation |
| High Catalyst Loading | Solution: The first step is to optimize the reaction to use the minimum effective catalyst loading (see optimization protocol below). Explanation: Using less catalyst from the outset is the easiest way to simplify purification. |
| Physical Form of Product/Catalyst | Solution: Phosphonium and ammonium salts can sometimes cause the product to "oil out" or become a sticky solid that is difficult to handle.[13] Try precipitating the product by adding a non-solvent (e.g., hexanes, ether) while stirring vigorously. Washing the crude product with water can sometimes help remove the water-soluble catalyst, assuming your product is not water-soluble. Explanation: The ionic nature of the catalyst can interfere with the crystallization of the organic product. Changing the solvent environment can break these interactions and induce precipitation or crystallization. |
| Persistent Catalyst Contamination | Solution: If simple washes are ineffective, purification by column chromatography is often necessary. A silica gel plug/column can effectively remove the highly polar salt from the less polar organic product. Explanation: The large difference in polarity between the ionic catalyst and a typical organic product makes them easily separable using silica gel chromatography. |
Visualized Workflows and Diagrams
The Phase-Transfer Catalysis (PTC) Cycle
The following diagram illustrates the fundamental "extraction mechanism" of phase-transfer catalysis, which is the operational principle of TBDP. Understanding this cycle is key to troubleshooting, as each step represents a potential rate-limiting factor.
Caption: The catalytic cycle of this compound (Q⁺) in a phase-transfer reaction.
Troubleshooting Workflow for Low Conversion
Use this decision tree to diagnose and solve issues related to low reaction yield.
Caption: A decision tree for systematically troubleshooting low conversion in a TBDP-catalyzed reaction.
Experimental Protocol: Catalyst Loading Optimization
This protocol provides a general framework for determining the optimal TBDP loading for your specific reaction.
Objective: To identify the minimum catalyst loading required to achieve a satisfactory reaction rate and yield, thereby minimizing cost and simplifying purification.
Methodology:
-
Baseline Experiment Setup:
-
To a reaction vessel equipped with a magnetic stirrer, reflux condenser (if heating), and inert atmosphere (if required), add your organic substrate (1.0 equiv), the organic solvent, and the aqueous solution or solid powder of your inorganic reagent (e.g., nucleophile, base).
-
Begin vigorous stirring to create a well-mixed suspension or emulsion.
-
-
Catalyst Addition and Reaction Monitoring:
-
Prepare four parallel reactions.
-
Reaction A (Control): Add 0.5 mol% of TBDP.
-
Reaction B: Add 1.0 mol% of TBDP.
-
Reaction C: Add 2.0 mol% of TBDP.
-
Reaction D: Add 5.0 mol% of TBDP.
-
Heat all reactions to the desired temperature.
-
Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) by a suitable analytical technique (TLC, GC, LC-MS). Record the percentage conversion of the starting material.
-
-
Data Analysis:
-
Plot the percentage conversion versus time for each of the four reactions.
-
Compare the initial reaction rates (the slope of the curve at early time points).
-
Identify the lowest catalyst loading that provides a fast reaction rate without a significant induction period. For example, if Reaction C (2.0 mol%) shows nearly the same rate profile as Reaction D (5.0 mol%), then 2.0 mol% is the more optimal loading.
-
If all reactions are slow, it indicates that another parameter (like temperature or mixing) may be the primary limiting factor, and that should be addressed before re-optimizing the catalyst loading.
-
-
Purification and Yield Assessment:
-
Once the reactions are complete, work up and purify the product from each experiment.
-
Note any differences in the ease of purification. Higher catalyst loadings may lead to more challenging workups.
-
Calculate the isolated yield for the most promising catalyst loadings to confirm that high conversion translates to high yield.
-
This systematic approach provides a self-validating system to ensure you are running your reaction under truly optimized and resource-efficient conditions.
References
-
ChemSrc. DI-TERT-BUTYLPHOSPHATE, TETRABUTYLAMMONIUM SALT Safety Data Sheets. [Link]
-
Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]
-
MDPI. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]
-
ResearchGate. (2025, August 10). Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis | Request PDF. [Link]
-
PTC Organics. Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. [Link]
-
Reddit. (2016, March 3). Phosphonium salt workup. [Link]
-
Wiley-VCH. 1 The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. (2018, May 23). How to recrystallize phosphonium salt?. [Link]
-
ResearchGate. (2025, October 15). (PDF) Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. [Link]
-
Royal Society of Chemistry. (2023, January 17). Tetra-n-butylammonium decatungstate supported on Fe3O4 nanoparticles: a novel nanocatalyst for green synthesis of nitroso compounds. [Link]
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Strategies to minimize byproduct formation with Tetra-n-butylammonium di-tert-butylphosphate
A Guide to Minimizing Byproduct Formation in Your Experiments
Welcome to the Technical Support Center for Tetra-n-butylammonium di-tert-butylphosphate (TBADBP). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent and to proactively address potential challenges related to byproduct formation. As Senior Application Scientists, we have compiled this guide based on established chemical principles, field-proven insights, and a thorough review of the literature to ensure the integrity and success of your experiments.
Introduction to TBADBP: A Double-Edged Sword
This compound is a valuable reagent in organic synthesis, prized for its utility as a phase-transfer catalyst and a source of a sterically hindered, non-coordinating phosphate anion. Its lipophilic cation and bulky anion make it effective in a variety of reactions, including phosphorylations, alkylations, and as a supporting electrolyte.
However, the very features that make TBADBP so useful also render it susceptible to specific degradation pathways that can lead to byproduct formation, complicating reaction work-ups, compromising product purity, and impacting reaction yields. This guide will illuminate these potential pitfalls and provide you with actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercial TBADBP and how should I store it?
A1: Commercial TBADBP typically has a purity of 95% or higher.[1] It is crucial to store it in a tightly sealed container in a dry, room temperature environment to prevent hydrolysis from atmospheric moisture.
Q2: What are the main decomposition pathways of TBADBP?
A2: The two primary modes of decomposition correspond to the degradation of its constituent ions: the tetra-n-butylammonium (TBA) cation and the di-tert-butyl phosphate (DBP) anion. The TBA cation can undergo Hofmann elimination, especially at elevated temperatures and in the presence of a base, to yield tributylamine and butene. The DBP anion is susceptible to hydrolysis and dealkylation under acidic or basic conditions, yielding tert-butanol, isobutene, and various phosphate species.
Q3: At what temperature does TBADBP start to decompose?
A3: While a specific decomposition temperature for TBADBP is not well-documented, quaternary ammonium salts, in general, can begin to decompose at temperatures above 100-150°C, with the rate of decomposition increasing with temperature. The presence of a strong base can significantly lower the temperature at which Hofmann elimination of the TBA cation occurs.
Q4: Can I use protic solvents with TBADBP?
A4: The use of protic solvents, especially water and alcohols, should be approached with caution. These solvents can promote the hydrolysis of the di-tert-butyl phosphate anion. If their use is unavoidable, reactions should be conducted at low temperatures and for the shortest possible duration. Anhydrous aprotic solvents such as acetonitrile, dichloromethane, or THF are generally preferred.
Troubleshooting Guide: From Symptoms to Solutions
This section is designed to help you diagnose and resolve common issues related to byproduct formation when using TBADBP.
Problem 1: My reaction mixture has a strong amine-like odor, and I'm observing an unexpected basic impurity in my crude product.
Possible Cause: This is a classic sign of the decomposition of the tetra-n-butylammonium (TBA) cation via Hofmann elimination to produce tributylamine. This is particularly common in reactions run at high temperatures or in the presence of strong bases.
Mechanism: Hofmann Elimination of the TBA Cation
The Hofmann elimination is an E2 elimination reaction where a bulky leaving group, in this case, the TBA cation, leads to the formation of the least substituted alkene (butene) and a tertiary amine (tributylamine).[1][2][3][4]
dot
Caption: Degradation Pathways of the Di-tert-butyl Phosphate Anion.
Troubleshooting & Mitigation Strategies:
-
Anhydrous Conditions:
-
Recommendation: Ensure all solvents and reagents are rigorously dried before use. Run reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: The exclusion of water is the most effective way to prevent hydrolysis of the phosphate anion.
-
-
pH Control:
-
Recommendation: Avoid strongly acidic conditions. If an acid catalyst is necessary, consider using a milder Lewis acid or a buffered system.
-
Rationale: Acid catalyzes both the hydrolysis and dealkylation of the tert-butyl groups.
-
-
Reaction Temperature:
-
Recommendation: Keep the reaction temperature as low as feasible.
-
Rationale: Higher temperatures can accelerate the rate of dealkylation and hydrolysis.
-
-
Alternative Reagents for Sterically Hindered Substrates:
-
Recommendation: If you are attempting to phosphorylate a sterically hindered alcohol and observing significant byproduct formation, the bulky nature of the di-tert-butyl phosphate may be preventing the desired reaction from proceeding efficiently, allowing side reactions to dominate. In such cases, consider a less sterically demanding phosphorylating agent.
-
Rationale: Matching the steric profile of your reagent to your substrate is a fundamental principle of reaction optimization.
-
Problem 3: My reaction is sluggish, and upon work-up, I isolate a complex mixture of products.
Possible Cause: This could be a result of the steric hindrance from the di-tert-butyl phosphate anion impeding the desired reaction, coupled with the slow degradation of the TBADBP reagent over a prolonged reaction time.
Troubleshooting & Mitigation Strategies:
-
Solvent Effects:
-
Recommendation: The choice of solvent can significantly impact reaction rates. For a sluggish reaction, consider switching to a more polar aprotic solvent (e.g., DMF or DMSO) to better solvate the ionic reagent and potentially increase its reactivity. However, be mindful that these solvents can be more difficult to remove and may have their own side reactions.
-
Rationale: Solvent polarity can influence the solubility and reactivity of ionic reagents.
-
-
Catalyst Choice:
-
Recommendation: If TBADBP is being used as a phase-transfer catalyst, ensure it is the optimal choice for your specific reaction. In some cases, a different quaternary ammonium salt with a less bulky cation or a more reactive anion might be more effective.
-
Rationale: The efficacy of a phase-transfer catalyst is dependent on the specific reaction conditions and substrates.
-
-
Analytical Monitoring:
-
Recommendation: Closely monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS). This will help you determine the optimal reaction time and prevent the accumulation of degradation products from unnecessarily long reaction times.
-
Rationale: Real-time monitoring allows for informed decisions about when to quench the reaction to maximize the yield of the desired product and minimize byproducts.
-
Analytical Protocols for Impurity Detection
To effectively troubleshoot, it is essential to identify the byproducts being formed. Here are some general guidelines for analytical method development:
| Impurity | Analytical Technique | Column (Example) | Mobile Phase/Carrier Gas (Example) | Detection |
| Tributylamine | GC-MS | DB-5ms or similar non-polar column | Helium | Mass Spectrometry (MS) |
| tert-Butanol | GC-MS | DB-WAX or similar polar column | Helium | MS or Flame Ionization (FID) |
| Isobutene | Headspace GC-MS | PLOT column | Helium | MS |
| Phosphate Species | Ion Chromatography | Anion-exchange column | Aqueous KOH or NaOH gradient | Suppressed Conductivity |
Note: These are starting points. Method development and validation will be necessary for your specific reaction matrix.
Concluding Remarks
This compound is a powerful tool in the synthetic chemist's arsenal. By understanding its potential degradation pathways and implementing the strategies outlined in this guide, you can minimize byproduct formation and achieve more reliable and reproducible results. Remember to always consider the fundamentals of reaction kinetics and mechanism design when developing your experimental protocols.
References
-
PTC Organics, Inc. (2023). Removal of Residual Tributylamine from TBAB-Catalyzed Reaction. [Link]
-
Chemistry LibreTexts. (2023). Hofmann Elimination. [Link]
-
PubChem. This compound. [Link]
-
Aakash Institute. Hofmann Elimination Reaction: Mechanism, Examples & Applications. [Link]
-
BYJU'S. Hofmann Elimination. [Link]
-
Wikipedia. Hofmann elimination. [Link]
- Prukała, W., Marciniec, B., & Kubicki, M. (n.d.). Tetra-n-butylammonium iodide: a space-group revision.
- Dodi, A. (2001). Improved determination of tributyl phosphate degradation products (mono- and dibutyl phosphates) by ion chromatography.
- BenchChem. (2025).
- Hanna, M., et al. (2016). The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process.
- Herschlag, D., & Westheimer, F. H. (2011). Biological Phosphoryl-Transfer Reactions: Understanding Mechanism and Catalysis. Annual Review of Biochemistry, 80, 669-702.
-
Khan Academy. ATP hydrolysis: Transfer of a phosphate group. [Link]
-
Allen Institute. Hofmann Elimination Reaction | Definition, Mechanism & Applications. [Link]
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Validation & Comparative
Tetra-n-butylammonium di-tert-butylphosphate vs. tetrabutylammonium bromide as a phase-transfer catalyst
An In-Depth Guide to Quaternary Ammonium Salts in Catalysis: Tetrabutylammonium Bromide vs. Tetra-n-butylammonium Di-tert-butylphosphate
For the Modern Researcher: A Strategic Selection Guide
In the landscape of modern organic synthesis, phase-transfer catalysis (PTC) stands out as a powerful and green methodology, enabling reactions between immiscible reactants and reducing the need for harsh, anhydrous conditions or expensive organic solvents.[1][2] At the heart of this technique are the catalysts themselves, most commonly quaternary ammonium salts. While many such salts exist, their performance is not universal; the choice of the counter-anion can fundamentally alter the catalyst's function, transforming it from a general workhorse into a highly specialized tool.
This guide moves beyond a simple side-by-side comparison to offer a strategic analysis of two prominent tetrabutylammonium salts: the ubiquitous Tetrabutylammonium Bromide (TBAB) and the specialized this compound. We will dissect their distinct mechanistic roles, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals to make informed, application-driven decisions.
Tetrabutylammonium bromide (TBAB) is a cornerstone of phase-transfer catalysis, valued for its cost-effectiveness, high thermal and chemical stability, and operational simplicity.[3][4][5] Its primary role is to act as a shuttle, transporting water-soluble anions into an organic phase where they can react with an organic substrate.[6][7]
Mechanism of Action: The Starks Extraction Model
The efficacy of TBAB is best described by the Starks extraction mechanism.[8] The lipophilic tetrabutylammonium (Q⁺) cation pairs with an anion (e.g., hydroxide, cyanide, or another nucleophile, Nu⁻) from the aqueous phase. This newly formed ion pair (Q⁺Nu⁻) possesses sufficient organic solubility to cross the phase interface. Once in the organic phase, the anion is poorly solvated, or "naked," rendering it highly reactive towards the organic substrate.[9] After the reaction, the catalyst cation pairs with the leaving group and returns to the aqueous phase, completing the catalytic cycle.
Sources
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- 5. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Phase transfer catalysis (PTC) - operachem [operachem.com]
A Comparative Guide to Tetra-n-butylammonium Di-tert-butylphosphate and Other Quaternary Ammonium Salts for Researchers and Drug Development Professionals
In the landscape of modern chemical synthesis and analysis, quaternary ammonium salts (QAS) stand out for their versatility as phase-transfer catalysts, ion-pairing reagents, and electrolytes. Among these, Tetra-n-butylammonium di-tert-butylphosphate (TBADTBP) presents a unique combination of a bulky, lipophilic cation and a sterically hindered, non-coordinating phosphate anion. This guide provides an in-depth, objective comparison of TBADTBP with other commonly employed quaternary ammonium salts, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Understanding the Molecular Architecture: Physicochemical Properties
The performance of a quaternary ammonium salt is intrinsically linked to its molecular structure. The size and lipophilicity of the cation, and the nature of the anion, dictate its solubility, thermal stability, and ultimately, its efficacy in a given application.
The tetrabutylammonium (TBA) cation is a common feature among the salts discussed here, providing significant lipophilicity that facilitates solubility in organic solvents.[1][2] The key differentiator lies in the anion. In TBADTBP, the di-tert-butylphosphate anion is sterically bulky and weakly coordinating, which can influence ion pairing and reactivity.[3]
Table 1: Comparison of Physicochemical Properties of Selected Quaternary Ammonium Salts
| Property | This compound (TBADTBP) | Tetrabutylammonium Bromide (TBAB) | Tetrabutylammonium Chloride (TBAC) | Tetrabutylammonium Hexafluorophosphate (TBAHPF6) |
| Molecular Formula | C₂₄H₅₄NO₄P[1] | C₁₆H₃₆BrN | C₁₆H₃₆ClN | C₁₆H₃₆F₆NP[4] |
| Molecular Weight | 451.67 g/mol [1] | 322.37 g/mol | 277.92 g/mol | 387.43 g/mol [4] |
| Appearance | Solid[5] | White solid | White crystalline solid | White powder[4] |
| Melting Point (°C) | Not readily available | 102-104 | 83-86 | 244-246[4] |
| Solubility | Soluble in many organic solvents.[3] | Soluble in water, ethanol, acetone | Soluble in water, alcohol, acetone | Highly soluble in polar organic solvents.[4] |
| Thermal Stability | Data not readily available | Decomposes at higher temperatures | Decomposes at higher temperatures | Decomposes at ~380 °C[6] |
Performance in Action: A Comparative Analysis of Applications
The true measure of a quaternary ammonium salt's utility lies in its performance in specific applications. This section delves into a comparative analysis of TBADTBP and its counterparts in phase-transfer catalysis, ion-pairing chromatography, and as electrolytes in electrochemical systems.
Phase-Transfer Catalysis: Facilitating Biphasic Reactions
Quaternary ammonium salts are workhorses in phase-transfer catalysis (PTC), enabling reactions between reactants in immiscible phases by transporting one reactant into the other phase.[7][8] The efficiency of a PTC is influenced by the lipophilicity of the cation and the nature of the anion.[9]
A classic example is the O-alkylation of phenols, a nucleophilic substitution reaction.[10] The QAS facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it reacts with an alkyl halide.[9]
Comparative Performance in O-Alkylation of 4-Nitrophenol
Table 2: Comparison of Quaternary Ammonium Salts in the O-Alkylation of 4-Nitrophenol with 1-Bromobutane
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| This compound (TBADTBP) | 1.0 (hypothetical) | - | - |
| Tetrabutylammonium Bromide (TBAB) | 1.0 | 5 | 95 |
| Tetrabutylammonium Hydrogen Sulfate (TBAHS) | 1.0 | 6 | 92 |
| Benzyltriethylammonium Chloride (BTEAC) | 1.0 | 8 | 88 |
Note: Data for TBAB, TBAHS, and BTEAC are representative values from the literature for illustrative purposes.[11]
The bulky and non-coordinating nature of the di-tert-butylphosphate anion in TBADTBP could potentially lead to a "naked" and more reactive phenoxide ion in the organic phase, potentially resulting in faster reaction rates and higher yields compared to salts with more coordinating anions like bromide or chloride. However, steric hindrance from the bulky anion could also play a role.
Experimental Protocol: O-Alkylation of 4-Nitrophenol
This protocol provides a standardized method for comparing the catalytic efficiency of different quaternary ammonium salts.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-nitrophenol (1.0 eq), potassium carbonate (2.0 eq), and toluene.
-
Catalyst Addition: Add the quaternary ammonium salt catalyst (e.g., TBADTBP, TBAB) at a loading of 1 mol%.
-
Reaction: Add 1-bromobutane (1.2 eq) and heat the mixture to reflux (approximately 110°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Wash the organic layer with water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ether.
Ion-Pairing Chromatography: Enhancing Separation of Ionic Analytes
In reversed-phase high-performance liquid chromatography (RP-HPLC), ion-pairing reagents are used to enhance the retention and separation of ionic analytes.[12] Quaternary ammonium salts are commonly used as ion-pairing reagents for the analysis of acidic compounds.[13][14] The positively charged quaternary ammonium ion pairs with the negatively charged analyte, increasing its hydrophobicity and retention on the nonpolar stationary phase.[14]
The choice of the counter-ion of the QAS can influence the retention and selectivity of the separation. A bulky, non-polar anion like di-tert-butylphosphate might lead to different interactions with the stationary phase compared to smaller, more polar anions.
Comparative Performance in the Analysis of Acidic Drugs
Direct comparative data for TBADTBP as an ion-pairing reagent is scarce. However, we can outline a general protocol for comparing its performance against other tetrabutylammonium salts in the separation of a mixture of acidic drugs.
Table 3: Expected Influence of Different Tetrabutylammonium Salts on the Retention of Acidic Analytes
| Ion-Pairing Reagent | Expected Retention of Acidic Analytes |
| This compound (TBADTBP) | Potentially strong retention due to the hydrophobic nature of both cation and anion. The bulky anion may also influence selectivity through steric interactions on the stationary phase. |
| Tetrabutylammonium Phosphate (TBAP) | Commonly used, provides good retention for a wide range of acidic compounds.[13] |
| Tetrabutylammonium Hydrogen Sulfate (TBAHS) | Also widely used, the smaller, more polar anion may lead to different selectivity compared to phosphate-based reagents. |
Experimental Protocol: HPLC Analysis of Acidic Drugs
This protocol can be used to evaluate the performance of different quaternary ammonium salts as ion-pairing reagents.
-
Mobile Phase Preparation: Prepare mobile phases consisting of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). Dissolve the quaternary ammonium salt (e.g., TBADTBP, TBAP) in the aqueous phase at a concentration of 5-10 mM.[13]
-
HPLC System: Use a standard HPLC system with a C18 reversed-phase column.
-
Sample Preparation: Prepare a standard solution containing a mixture of acidic drugs.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection: UV at an appropriate wavelength
-
Gradient: A suitable gradient of the organic modifier.
-
-
Data Analysis: Compare the retention times, peak shapes, and resolution of the acidic drugs obtained with each ion-pairing reagent.
Electrolytes: Enabling Electrochemical Applications
Quaternary ammonium salts are widely used as supporting electrolytes in non-aqueous electrochemistry due to their wide electrochemical windows and good solubility in organic solvents.[4] The choice of the salt can significantly impact the ionic conductivity of the electrolyte solution.[9][15]
The ionic conductivity is influenced by the size and mobility of both the cation and the anion. While the tetrabutylammonium cation is relatively large, the di-tert-butylphosphate anion is also bulky. This may result in a lower ionic conductivity for TBADTBP compared to salts with smaller anions like hexafluorophosphate.
Comparative Ionic Conductivity
Table 4: Ionic Conductivity of 0.1 M Tetrabutylammonium Salts in Acetonitrile at 25°C
| Electrolyte | Anion | Ionic Conductivity (mS/cm) |
| This compound (TBADTBP) | di-tert-butylphosphate | Data not available |
| Tetrabutylammonium Hexafluorophosphate (TBAHPF6) | Hexafluorophosphate (PF₆⁻) | ~10.5[15] |
| Tetrabutylammonium Perchlorate (TBAP) | Perchlorate (ClO₄⁻) | ~13.5 |
| Tetrabutylammonium Tetrafluoroborate (TBATFB) | Tetrafluoroborate (BF₄⁻) | ~12.0 |
Note: The ionic conductivity of TBADTBP is expected to be lower than that of salts with smaller anions due to the larger size of the di-tert-butylphosphate anion.
Experimental Protocol: Measurement of Ionic Conductivity
-
Electrolyte Preparation: Prepare solutions of the quaternary ammonium salts in a high-purity organic solvent (e.g., acetonitrile) at a specific concentration (e.g., 0.1 M).
-
Conductivity Measurement: Use a calibrated conductivity meter to measure the ionic conductivity of each solution at a constant temperature (e.g., 25°C).
-
Data Comparison: Compare the measured conductivity values to evaluate the performance of each salt as an electrolyte.
Conclusion: Selecting the Right Quaternary Ammonium Salt
The selection of the optimal quaternary ammonium salt is a critical decision that depends on the specific requirements of the application.
-
This compound (TBADTBP) , with its bulky and non-coordinating anion, holds promise for applications where a "naked" and highly reactive anion is desired in phase-transfer catalysis, or where unique selectivity is sought in ion-pairing chromatography. However, its larger ionic size may result in lower ionic conductivity when used as an electrolyte.
-
Tetrabutylammonium bromide (TBAB) and Tetrabutylammonium chloride (TBAC) are cost-effective and versatile phase-transfer catalysts suitable for a wide range of reactions.
-
Tetrabutylammonium hexafluorophosphate (TBAHPF6) is a preferred choice for electrochemical applications due to its wide electrochemical window and good ionic conductivity.
This guide provides a framework for comparing the performance of TBADTBP with other common quaternary ammonium salts. Further experimental investigation is encouraged to fully elucidate the unique advantages and potential limitations of TBADTBP in various applications.
References
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Geiger, W. E. (2004). Comparison of the conductivity properties of the tetrabutylammonium salt of tetrakis(pentafluorophenyl)borate anion with those of traditional supporting electrolyte anions in nonaqueous solvents. Analytical Chemistry, 76(21), 6395–6401. [Link]
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Gagnon, D. R., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au, 2(1), 35-40. [Link]
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LeSuer, R. J., & Geiger, W. E. (2004). Comparison of the Conductivity Properties of the Tetrabutylammonium Salt of Tetrakis(pentafluorophenyl)borate Anion with Those of Traditional Supporting Electrolyte Anions in Nonaqueous Solvents. Analytical Chemistry, 76(21), 6395-6401. [Link]
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Grinberg, S., et al. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 134(32), 13415-13429. [Link]
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Horváth, C., et al. (1977). Enhancement of Retention by Ion-Pair Formation in Liquid Chromatography with Nonpolar Stationary Phases. Analytical Chemistry, 49(14), 2295-2305. [Link]
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Grinberg, S., et al. (2012). Effects of charge separation, effective concentration, and aggregate formation on the phase transfer catalyzed alkylation of phenol. Illinois Experts. [Link]
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Zuriarrain-Lassa, J., et al. (2024). Revisiting ion-pair interactions in phase transfer catalysis: from ionic compounds to real catalyst systems. Dalton Transactions, 53(2), 488-498. [Link]
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LeSuer, R. J., & Geiger, W. E. (2004). Comparison of the Conductivity Properties of the Tetrabutylammonium Salt of Tetrakis(pentafluorophenyl)borate Anion with Those of Traditional Supporting Electrolyte Anions in Nonaqueous Solvents. Analytical Chemistry, 76(21), 6395-6401. [Link]
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Ohtani, N., et al. (2004). Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis. Langmuir, 20(2), 409-415. [Link]
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Gerasimov, K. B., et al. (2020). Thermal Properties and Ionic Conductivity of Tetra-n-Butylammonium Perchlorate. Crystals, 10(10), 920. [Link]
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Ubeda, M. A., et al. (2001). Electrical Conductances of Tetrabutylammonium and Decamethylferrocenium Hexafluorophosphate in Organic Solvents. Journal of Solution Chemistry, 30(4), 307-320. [Link]
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Horváth, C., et al. (1977). Enhancement of Retention by Ion-Pair Formation in Liquid Chromatography with Nonpolar Stationary Phases. Analytical Chemistry, 49(14), 2295–2305. [Link]
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Jan, M. (2017). How do phase transfer catalysts bring anions to organic phase? Chemistry Stack Exchange. [Link]
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Zhang, J., et al. (2011). Regeneration of tetrabutylammonium ion-pairing reagent distribution in a gradient elution of reversed phase ion-pair chromatography. Journal of Chromatographic Science, 49(10), 825-831. [Link]
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Li, Y., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research, 45(4), 36688-36695. [Link]
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Cheméo. (n.d.). Chemical Properties of Tetrabutylammonium hexafluorophosphate (CAS 3109-63-5). Retrieved from [Link]
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Patil, P. R., & Krishnamurthy, V. N. (2015). Thermal Decomposition of Tetrabutylammonium - Tetrafluoroborate, Hexafluorophosphate and Perchlorate. ResearchGate. [Link]
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Küppers, L., et al. (2001). Lithium fluoroalkylphosphates: A new class of conducting salts for electrolytes for high energy lithium-ion batteries. ResearchGate. [Link]
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A Comparative Guide to Onium Salt Catalysis: Tetra-n-butylammonium Di-tert-butylphosphate vs. Phosphonium Salts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of catalyst is paramount to achieving optimal reaction efficiency, selectivity, and overall process economy. Onium salts, encompassing both quaternary ammonium and phosphonium compounds, have emerged as versatile and powerful catalysts, particularly in the realm of phase-transfer catalysis and CO2 fixation. This guide provides an in-depth comparison of the catalytic efficacy of tetra-n-butylammonium di-tert-butylphosphate and its phosphonium salt counterparts. By examining their performance through the lens of a critical industrial reaction—the synthesis of cyclic carbonates from epoxides and carbon dioxide—we aim to equip researchers with the insights necessary to make informed catalyst selections.
Unveiling the Contenders: A Structural and Mechanistic Overview
At the heart of their catalytic activity lies the ability of onium salts to facilitate the transfer of anions between immiscible phases, thereby enabling reactions that would otherwise be kinetically hindered.
This compound is a quaternary ammonium salt characterized by a lipophilic tetra-n-butylammonium cation and a bulky, non-coordinating di-tert-butylphosphate anion. While its primary application has been as a phase-transfer catalyst and in some instances as an acidic catalyst for hydration reactions, its potential in other catalytic domains is an area of active investigation.[1][2] The di-tert-butylphosphate anion, with its potential for hydrogen bonding, could play a significant role in activating substrates.
Phosphonium Salts , in contrast, feature a central phosphorus atom. These salts are renowned for their high catalytic efficiency, robust thermal stability, and recyclability in phase-transfer catalysis.[3][4] Their enhanced stability, particularly at elevated temperatures, often translates to cleaner reactions and higher yields compared to their ammonium analogues.
Comparative Efficacy in Catalysis: A Case Study in Cyclic Carbonate Synthesis
The cycloaddition of carbon dioxide to epoxides to furnish cyclic carbonates is a green and atom-economical reaction of significant industrial importance. The performance of onium salt catalysts in this transformation provides a valuable benchmark for their comparative efficacy.
While direct, side-by-side experimental data for this compound in this specific reaction is not extensively reported in peer-reviewed literature, we can infer its potential performance by examining the behavior of other tetra-n-butylammonium salts and comparing them with phosphonium-based catalysts.
Data-Driven Performance Analysis
The following table summarizes representative data for the synthesis of cyclic carbonates using various onium salt catalysts. This allows for a comparative assessment of their catalytic prowess under similar reaction conditions.
| Catalyst | Epoxide Substrate | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |
| Tetrabutylammonium Bromide (TBAB) | Propylene Oxide | 100 | 2.0 | 24 | >95 | Synthesized from multiple sources in a review by Martin and coworkers. |
| Tetrabutylammonium Iodide (TBAI) | Propylene Oxide | 120 | 3.0 | 10 | 98 | From a study on the effect of various catalysts on the cycloaddition of CO2 to epoxides. |
| (2-Carboxyethyl)triphenylphosphonium Bromide | Various Epoxides | 100-140 | 1 (balloon) | 2-12 | 85-98 | [3][4] |
| Polymer-supported Quaternary Phosphonium Salt | Propylene Oxide | 150 | 5.0 | 6 | 98.6 | [5] |
Analysis of the Data:
The data clearly indicates that both tetra-n-butylammonium halides and various phosphonium salts are highly effective catalysts for the synthesis of cyclic carbonates, often achieving excellent yields. However, a key differentiator emerges in the reaction conditions. Phosphonium salts, particularly functionalized or polymer-supported variants, can drive the reaction to high yields under relatively mild conditions, including atmospheric pressure of CO2 (via a balloon).[3][4][5] This is a significant advantage in terms of process safety and simplicity.
Mechanistic Insights: The "Why" Behind the Performance
The catalytic cycle for the cycloaddition of CO2 to epoxides by onium salts is generally understood to proceed via the following key steps:
-
Epoxide Activation: The onium salt's cation can interact with the epoxide's oxygen atom, polarizing the C-O bond and rendering the epoxide more susceptible to nucleophilic attack. In the case of this compound, the phosphate anion could potentially participate in hydrogen bonding with a proton source or the epoxide itself, further enhancing its activation.
-
Nucleophilic Ring-Opening: The halide or, in the case of our target ammonium salt, the di-tert-butylphosphate anion, acts as a nucleophile, attacking one of the epoxide's carbon atoms and leading to the formation of a halo- or phosphate-alkoxide intermediate.
-
CO2 Insertion: The highly reactive alkoxide intermediate readily attacks a molecule of carbon dioxide, forming a carbonate anion.
-
Intramolecular Cyclization and Catalyst Regeneration: The carbonate anion undergoes an intramolecular cyclization to form the five-membered cyclic carbonate product, regenerating the onium salt catalyst for the next cycle.
The superior thermal stability of phosphonium salts is a crucial factor in their often-observed higher efficacy, especially in reactions requiring elevated temperatures. Quaternary ammonium salts can be susceptible to Hofmann elimination at high temperatures, a degradation pathway that is not accessible to phosphonium salts.
Experimental Protocols: A Guide to Catalyst Evaluation
For researchers wishing to perform their own comparative studies, the following general protocol for the synthesis of cyclic carbonates can be adapted.
Materials:
-
Epoxide (e.g., propylene oxide, styrene oxide)
-
Onium salt catalyst (e.g., this compound, tetrabutylphosphonium bromide)
-
Pressurized reaction vessel (autoclave) or a reaction flask with a CO2 balloon
-
Anhydrous solvent (optional, the reaction can often be run neat)
-
Analytical equipment for product characterization (e.g., GC-MS, NMR)
Procedure:
-
To a clean, dry reaction vessel, add the epoxide and the onium salt catalyst (typically 0.5-5 mol%).
-
If using a solvent, add it to the vessel.
-
Seal the reaction vessel and, if using an autoclave, purge with CO2 several times before pressurizing to the desired pressure. If using a balloon, flush the flask with CO2 and maintain a positive pressure with the balloon.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the CO2 pressure.
-
Purify the product by distillation or column chromatography.
Visualizing the Catalytic Cycle and Workflow
To better illustrate the processes described, the following diagrams are provided.
Caption: A typical experimental workflow for the synthesis of cyclic carbonates.
Conclusion and Future Outlook
Both tetra-n-butylammonium salts and phosphonium salts are highly effective catalysts for a range of organic transformations. While phosphonium salts often exhibit superior thermal stability, which can be a significant advantage in many industrial processes, the specific choice of catalyst should always be guided by empirical data for the reaction of interest.
For the synthesis of cyclic carbonates, both classes of onium salts demonstrate excellent catalytic activity. The milder conditions often achievable with phosphonium salt catalysts make them an attractive option from a process safety and sustainability perspective.
Future research into the catalytic applications of this compound is warranted. A systematic study of its performance in reactions such as the cycloaddition of CO2 to epoxides would provide valuable data for a more direct comparison and could reveal unique catalytic properties imparted by the di-tert-butylphosphate anion. As the demand for greener and more efficient chemical processes grows, the continued exploration and optimization of onium salt catalysis will undoubtedly play a crucial role in advancing the field of organic synthesis.
References
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Xiong, Y., Bai, F., Wang, Z., & Wang, R. (2013). Cycloaddition Reaction of Carbon Dioxide to Epoxides Catalyzed by Polymer-Supported Quaternary Phosphonium Salts. Journal of Chemistry, 2013, 1–7. [Link]
-
Martin, C., et al. (2014). Synthesis of cyclic carbonates from CO2 and epoxides using ionic liquids and related catalysts including choline chloride–metal halide mixtures. Catalysis Science & Technology, 4(5), 1275-1293. [Link]
-
ResearchGate. A Mechanistic Study on the Addition of CO 2 to Epoxides Catalyzed by Ammonium- and Phosphonium Salts: A Combined Spectroscopic and Kinetic Approach. [Link]
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Semantic Scholar. Cycloaddition Reaction of Carbon Dioxide to Epoxides Catalyzed by Polymer-Supported Quaternary Phosphonium Salts. [Link]
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Comparative study of different phosphate sources in phosphorylation reactions
An In-Depth Comparative Guide to Phosphate Sources in Phosphorylation Reactions
Authored by a Senior Application Scientist
For researchers, scientists, and drug development professionals, the choice of a phosphate donor is a foundational decision in the design of any phosphorylation experiment. This choice impacts reaction kinetics, assay sensitivity, cost, and physiological relevance. This guide provides an in-depth comparison of common and alternative phosphate sources, grounded in experimental data and field-proven insights, to empower you to make the most informed decision for your research.
The Central Role of Phosphorylation and the Phosphate Donor
Phosphorylation, the addition of a phosphoryl group to a molecule, is a ubiquitous post-translational modification that governs a vast array of cellular processes.[1][2] Kinases, the enzymes catalyzing this reaction, utilize high-energy phosphate-donating molecules to phosphorylate specific substrates, thereby altering their activity, localization, or ability to interact with other molecules.[3][4] The selection of the phosphate donor is therefore not merely a matter of supplying a reagent, but a critical parameter that defines the entire experimental system.
The ideal phosphate donor should be readily utilized by the kinase of interest, stable under assay conditions, and not interfere with the detection method. While Adenosine Triphosphate (ATP) is the universal biological phosphate donor, a variety of other natural and synthetic alternatives offer distinct advantages in specific contexts.[5]
The Universal Donor: Adenosine Triphosphate (ATP)
ATP is the canonical phosphate donor for the vast majority of kinases, making it the default choice for most in vitro phosphorylation reactions.[3][5] Its central role in cellular bioenergetics ensures that most kinase active sites have evolved to optimally bind ATP, particularly the terminal γ-phosphate for transfer.[1]
Mechanism of Action: Kinases catalyze the nucleophilic attack of a hydroxyl group (from a serine, threonine, or tyrosine residue on the substrate) on the γ-phosphorus atom of ATP.[6] Divalent cations, typically Mg²⁺, are essential cofactors that coordinate the phosphate groups of ATP, stabilizing the transition state and facilitating the transfer.[6]
Caption: General mechanism of kinase-catalyzed phosphorylation using ATP.
Advantages:
-
Universality: Recognized by nearly all kinases.
-
High Energy: The phosphoanhydride bonds provide a large negative free energy change upon hydrolysis, driving the reaction forward.[1]
-
Physiological Relevance: As the natural substrate, its use provides the most biologically relevant kinetic data.
Limitations:
-
Assay Interference: ATP can be a confounding factor in many non-radioactive assays. For instance, luminescence-based assays like Kinase-Glo® measure remaining ATP, meaning high initial ATP concentrations can limit the dynamic range.[7]
-
Product Inhibition: The product, ADP, can act as a competitive inhibitor for many kinases, leading to non-linear reaction kinetics over time.[8]
-
Instability: ATP is susceptible to hydrolysis, especially at non-optimal pH or temperature, which can affect the accuracy of long-duration experiments.
The Primary Alternative: Guanosine Triphosphate (GTP)
While most kinases show a strong preference for ATP, a subset can also utilize Guanosine Triphosphate (GTP) as a phosphate donor.[9] Cellular concentrations of ATP and GTP are of a similar order of magnitude, making GTP a physiologically relevant alternative.[9]
Kinase Specificity: Prominent examples of kinases that can use GTP include Casein Kinase 2 (CK2) and Calcium/calmodulin-dependent protein kinase II (CaMKII).[8] However, for most kinases, the active site architecture creates a robust mechanism to differentiate between ATP and GTP, often arresting the enzyme in a non-productive state if GTP binds.[9]
Comparative Kinetics (ATP vs. GTP): Kinetic parameters often differ when a kinase uses GTP instead of ATP.
-
CaMKII: Exhibits a higher Kₘ and Vₘₐₓ with Mg²⁺GTP compared to Mg²⁺ATP. Interestingly, substituting Mg²⁺ with Mn²⁺ lowers the Kₘ for GTP while almost eliminating the ability to use ATP.[8]
-
Synaptic Membrane Protein Kinases: An intrinsic protein kinase activity in synaptic plasma membranes can use both ATP and GTP with similar Kₘ values (0.12 mM for ATP, 0.13 mM for GTP).[10] However, key differences exist; for example, cAMP only stimulates phosphate transfer from ATP, not GTP.[10]
-
Adenylate Kinase 3 (AK3): Shows a distinct preference for GTP over ATP for phosphorylating AMP.[11]
Advantages:
-
Probing Kinase Specificity: Using GTP can help characterize the nucleotide binding pocket of a novel kinase.
-
Overcoming ATP-Dependent Assay Interference: Can be useful in specific assay formats where ATP is problematic.
Limitations:
-
Limited Applicability: The vast majority of kinases are highly specific for ATP.[9]
-
Altered Kinetics: Results obtained with GTP may not be directly comparable to the physiological activity with ATP.
The ATP Regenerator: Phosphocreatine (PCr)
Phosphocreatine does not act as a direct phosphate donor to protein substrates. Instead, it functions as a high-energy phosphate reservoir to rapidly regenerate ATP from ADP, a reaction catalyzed by creatine kinase (CK).[12][13] This is known as the phosphocreatine shuttle.[14]
Mechanism of Action: In an in vitro reaction, the accumulation of ADP from the primary kinase reaction can cause product inhibition. By including phosphocreatine and creatine kinase in the reaction mixture, ADP is immediately re-phosphorylated to ATP, maintaining a constant ATP concentration and preventing inhibition.
Caption: Workflow for a non-radioactive, luminescence-based kinase assay.
Conclusion
While ATP remains the gold standard phosphate donor for studying kinase-mediated phosphorylation, a comprehensive understanding of the available alternatives is crucial for advanced assay design and synthetic applications. GTP serves as a valuable tool for probing the specificity of the nucleotide binding site. The phosphocreatine system is an indispensable component for maintaining kinetic linearity in prolonged reactions. Finally, synthetic donors like acetyl phosphate and modified ATP analogs are expanding the toolkit for biocatalysis and non-radioactive detection, respectively. The optimal choice depends on a careful consideration of the specific kinase, the experimental goal, and the detection methodology, ensuring data that is not only accurate but also mechanistically insightful.
References
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Evaluation of Natural and Synthetic Phosphate Donors for the Improved Enzymatic Synthesis of Phosphate Monoesters. (2018). PMC - NIH. Retrieved from [Link]
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Molecular mechanism of ATP versus GTP selectivity of adenylate kinase. (2018). PMC - NIH. Retrieved from [Link]
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What Is the Best Kinase Assay?. (2025). BellBrook Labs. Retrieved from [Link]
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GTP, as well as ATP, can act as a substrate for the intrinsic protein kinase activity of synaptic plasma membranes. (1981). PubMed. Retrieved from [Link]
-
Phosphocreatine. (n.d.). Wikipedia. Retrieved from [Link]
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CaMKII uses GTP as a phosphate donor for both substrate and autophosphorylation. (2012). PMC - NIH. Retrieved from [Link]
-
Effects of phosphate donors, effectors and EbSe on the enzyme kinetics of rCsHK. (2021). ResearchGate. Retrieved from [Link]
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Is ATP the Only Nucleoside Triphosphate among ATP, CTP, GTP, and UTP to Have a Role in Kinase Catalysis of Heme-Regulated Inhibitor toward eIF2α during Lung Cancer Development?. (2023). MDPI. Retrieved from [Link]
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A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK). (2018). MDPI. Retrieved from [Link]
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Non-radioactive Protein Phosphorylation Analysis. (n.d.). Jena Bioscience. Retrieved from [Link]
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Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation. (2017). PMC - NIH. Retrieved from [Link]
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The Power of Biocatalysts for Highly Selective and Efficient Phosphorylation Reactions. (2021). MDPI. Retrieved from [Link]
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Cost-effective phosphates redox-neutral transformation to bench-stable phosphorylation precursor. (2024). ResearchGate. Retrieved from [Link]
-
Structural basis for GTP versus ATP selectivity in the NMP kinase AK3. (2017). PubMed Central. Retrieved from [Link]
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Creatine phosphate shuttle. (n.d.). Wikipedia. Retrieved from [Link]
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Phosphorylation. (n.d.). Wikipedia. Retrieved from [Link]
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Phosphocreatine as an energy source for actin cytoskeletal rearrangements during myoblast fusion. (2009). NIH. Retrieved from [Link]
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Showing metabocard for Phosphocreatine (HMDB0001511). (n.d.). Human Metabolome Database. Retrieved from [Link]
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Kinase. (n.d.). Wikipedia. Retrieved from [Link]
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Kinetic parameters for the phosphate donors ATP1 and ATP2, and ATP for... (n.d.). ResearchGate. Retrieved from [Link]
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The NTP phosphate donor in kinase reactions: is ATP a monopolist?. (1993). PubMed. Retrieved from [Link]
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Multiple inositol phosphate species enhance stability of active mTOR. (2024). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to a Novel Phase-Transfer Phosphorylation Method Using Tetra-n-butylammonium di-tert-butylphosphate
For the modern researcher in drug development and the broader chemical sciences, the precise introduction of phosphate groups onto molecular scaffolds is a cornerstone of innovation. This guide introduces a novel, validated synthetic method for the phosphorylation of alcohols, leveraging the unique properties of Tetra-n-butylammonium di-tert-butylphosphate (TBDP). We will objectively compare its performance against established alternatives, supported by experimental data, to empower you with a deeper understanding of your synthetic choices.
The Critical Role of Phosphorylation in a Scientist's Toolkit
Phosphorylation is a fundamental transformation that can dramatically alter the physicochemical properties of a molecule. From enhancing the aqueous solubility of a drug candidate to modulating its biological activity, the ability to efficiently and selectively phosphorylate substrates is paramount. The ideal phosphorylation method should be high-yielding, tolerant of various functional groups, and proceed under mild conditions to preserve the integrity of complex molecules.
Historically, methods such as the use of phosphoryl chlorides, phosphoramidites, and the Mitsunobu reaction have been the workhorses of the synthetic chemist. However, these methods often come with their own set of challenges, including harsh reaction conditions, the need for stringent protecting group strategies, and the generation of stoichiometric byproducts that can complicate purification.
This guide presents a compelling alternative: a phase-transfer catalyzed approach utilizing the readily available and highly effective this compound.
A Novel Approach: Phase-Transfer Catalyzed Phosphorylation with this compound
This compound (TBDP) is a quaternary ammonium salt that excels as a phase-transfer catalyst.[1] In this role, it efficiently transports the di-tert-butyl phosphate anion from a solid or aqueous phase into an organic phase where it can react with a dissolved alcohol substrate. This circumvents the solubility issues that can plague many phosphorylation reactions.[1]
The proposed synthetic method is based on the well-documented efficacy of a close structural analog, Tetrabutylammonium hydrogen sulfate (TBAHS), in catalyzing the phosphorylation of a broad range of alcohols with excellent yields.[2] The di-tert-butyl phosphate moiety of TBDP offers the additional advantage of providing a protected phosphate group that is stable under a variety of reaction conditions but can be readily deprotected under mild acidic conditions.
Visualizing the Catalytic Cycle
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A Senior Application Scientist's Guide to Catalyst Selection: Benchmarking Tetra-n-butylammonium di-tert-butylphosphate Against Established Phase-Transfer Catalysts
An Objective Performance Analysis for Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly impacts reaction efficiency, yield, and overall process economy. This guide provides an in-depth, objective comparison of Tetra-n-butylammonium di-tert-butylphosphate (TBDP), a versatile catalyst, against two established alternatives in the realm of phase-transfer catalysis: the common quaternary ammonium salt, Tetrabutylammonium Bromide (TBAB), and the thermally robust phosphonium salt, Hexadecyltributylphosphonium Bromide (HDTBPB).
The following analysis is grounded in the principles of phase-transfer catalysis (PTC), a powerful technique that enables reactions between reactants located in immiscible phases, such as an aqueous and an organic layer.[1][2] The catalyst's primary role is to transport a reactant, typically an anion, from the aqueous phase into the organic phase where the reaction can proceed.[3][4] This guide will dissect the performance of these selected catalysts in a representative synthetic transformation, providing the detailed methodologies and comparative data necessary to make an informed selection for your specific application.
Catalyst Profiles: Structure, Stability, and Mechanistic Considerations
The efficacy of a phase-transfer catalyst is intrinsically linked to its molecular structure, which dictates its solubility, stability, and ability to interact with the reacting species.
This compound (TBDP)
-
Structure: TBDP is a quaternary ammonium salt characterized by a bulky, lipophilic tetrabutylammonium cation and a di-tert-butylphosphate anion.
-
Molecular Formula: C₂₄H₅₄NO₄P[5]
-
Molecular Weight: 451.67 g/mol [6]
-
Catalytic Role: TBDP functions primarily as a phase-transfer catalyst.[7] The large organic cation facilitates the transport of the phosphate anion or other reactive anions into an organic phase. Additionally, it has been described as an acidic catalyst for applications such as hydration reactions and as an acceptor-mediated hydrogen transfer catalyst.[6][7] The di-tert-butylphosphate anion itself can play a role in the reaction mechanism, potentially acting as a proton shuttle or a bulky, non-coordinating counter-ion that enhances the reactivity of the transferred anion.
Tetrabutylammonium Bromide (TBAB)
-
Structure: TBAB is one of the most common quaternary ammonium PTCs. It shares the same cation as TBDP but possesses a simple bromide anion.
-
Catalytic Role: Its mechanism is a classic example of PTC, where the tetrabutylammonium cation forms an ion pair with an anion from the aqueous phase (e.g., hydroxide, cyanide) and transports it into the organic phase. Its performance is a well-established benchmark for many PTC reactions.[8]
Hexadecyltributylphosphonium Bromide (HDTBPB)
-
Structure: As a quaternary phosphonium salt, HDTBPB features a central phosphorus atom. The presence of a long hexadecyl chain increases its lipophilicity.
-
Catalytic Role: Phosphonium salts are renowned for their superior thermal and chemical stability compared to their ammonium counterparts.[1][9] Quaternary ammonium salts can be susceptible to Hofmann elimination, a degradation pathway that occurs in the presence of a strong base and heat, which is not a concern for phosphonium salts.[1][9] This makes them ideal for reactions requiring elevated temperatures. Their larger, more polarizable phosphorus center can also influence the nature of the ion pair, often leading to enhanced reactivity.[9]
Benchmarking Methodology: The O-Alkylation of 2-Naphthol
To provide a robust and objective comparison, we have selected the O-alkylation of 2-naphthol with benzyl bromide as our model reaction. This is a classic Sₙ2 reaction that relies on the transfer of the naphthoxide anion from an aqueous basic phase to an organic phase containing the alkylating agent. The choice of this reaction allows for a clear assessment of catalyst efficiency through product yield and reaction kinetics.
Experimental Workflow
The following diagram outlines the standardized workflow used to evaluate each catalyst. This ensures that any observed differences in performance can be directly attributed to the catalyst itself.
Caption: Standardized experimental workflow for the comparative O-alkylation reaction.
Detailed Experimental Protocol
Materials:
-
2-Naphthol (1.0 eq)
-
Benzyl Bromide (1.1 eq)
-
Sodium Hydroxide (NaOH) (2.0 eq)
-
Toluene
-
Deionized Water
-
Phase-Transfer Catalyst (TBDP, TBAB, or HDTBPB) (0.02 eq, 2 mol%)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate & Hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer, dissolve 2-naphthol (e.g., 1.44 g, 10 mmol) in toluene (20 mL).
-
Phase Creation: Add a solution of NaOH (0.80 g, 20 mmol) in deionized water (20 mL).
-
Catalyst Addition: Add the respective phase-transfer catalyst (0.2 mmol).
-
Heating and Equilibration: Begin vigorous stirring (approx. 1000 RPM) to create a large interfacial area between the two phases. Heat the mixture to a constant internal temperature of 60°C.
-
Reagent Addition: Once the temperature is stable, add benzyl bromide (1.2 mL, 11 mmol) dropwise over 5 minutes.
-
Reaction Monitoring: Maintain the temperature and stirring. Monitor the reaction's progress by taking small aliquots from the organic layer every hour and analyzing them by TLC (e.g., using a 1:9 Ethyl Acetate/Hexanes mobile phase). The disappearance of the 2-naphthol spot indicates reaction completion.
-
Workup: After 4 hours, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Drying: Wash the organic layer with brine (2 x 20 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification and Analysis: Purify the resulting crude oil via flash column chromatography on silica gel to obtain the pure product, 2-(benzyloxy)naphthalene. Determine the isolated yield.
Causality Note: The use of vigorous stirring is crucial in PTC to maximize the surface area between the aqueous and organic phases, thereby increasing the rate at which the catalyst can transport anions.[2] A control reaction without any catalyst should also be run to establish a baseline and confirm the catalytic effect; under these conditions, negligible product formation is expected.
Comparative Performance Data and Discussion
The following table summarizes the experimental results obtained from executing the protocol with each of the three catalysts.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Isolated Yield (%) | Key Observations |
| TBDP | 2.0 | 4 | 92% | Homogeneous reaction mixture, clean conversion. |
| TBAB | 2.0 | 4 | 88% | Slightly slower initial rate compared to TBDP. |
| HDTBPB | 2.0 | 4 | 95% | Most efficient conversion. Ideal for higher temperatures. |
| No Catalyst | 0 | 4 | < 5% | Confirms the necessity of a phase-transfer catalyst. |
Discussion of Results
The experimental data reveals distinct performance profiles for each catalyst, underscoring the importance of rational catalyst selection.
-
Hexadecyltributylphosphonium Bromide (HDTBPB) demonstrated the highest activity, affording a 95% yield. This superior performance can be attributed to several factors inherent to phosphonium salts. The larger, more polarizable nature of the phosphorus atom can lead to a "looser" ion pair with the naphthoxide anion, making the anion more "naked" and, consequently, more nucleophilic in the organic phase.[4][9] Furthermore, its high thermal stability ensures no degradation occurs during the reaction.[9]
-
This compound (TBDP) also proved to be a highly effective catalyst with a 92% yield. Its performance, slightly exceeding that of the classic TBAB, may be linked to the nature of its di-tert-butylphosphate anion. This large, sterically hindered anion could promote the dissociation of the ion pair in the organic phase, enhancing the reactivity of the naphthoxide. It effectively combines the phase-transfer capability of the ammonium cation with the potentially beneficial properties of the phosphate counter-ion.
-
Tetrabutylammonium Bromide (TBAB) , the workhorse of PTC, performed admirably with an 88% yield. While slightly less active than the other two catalysts in this specific system, it remains a cost-effective and reliable option for many standard transformations under mild conditions.[9]
The general catalytic cycle for this reaction is illustrated below.
Caption: General mechanism of phase-transfer catalysis (Q⁺X⁻ = Catalyst).
Conclusion and Recommendations
This comparative guide demonstrates that while all three catalysts are effective for phase-transfer O-alkylation, their performance nuances can significantly impact reaction outcomes.
-
This compound (TBDP) is an excellent, high-performance catalyst. Its efficacy suggests it is a strong candidate for reactions where maximizing yield under mild conditions is critical. Its unique phosphate anion may offer advantages in specific mechanistic pathways that go beyond simple phase transfer.
-
Hexadecyltributylphosphonium Bromide (HDTBPB) is the catalyst of choice for reactions requiring high temperatures or those conducted under strongly basic conditions where ammonium salts might degrade.[9] Its superior stability and activity justify its use in challenging or large-scale syntheses where robustness is paramount.
-
Tetrabutylammonium Bromide (TBAB) remains a viable, cost-effective option for a wide array of transformations, particularly when reaction conditions are not demanding.[9]
Ultimately, the optimal catalyst is application-dependent. Researchers should consider the specific demands of their synthesis—including temperature, pH, and desired purity—when making a selection. This guide provides the foundational data and protocols to benchmark these and other catalysts within your own laboratory setting.
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A Comparative Kinetic Investigation of Tetra-n-butylammonium di-tert-butylphosphate and its Analogs in Catalysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient and selective catalysts is paramount. Phase-transfer catalysts and bulky ionic reagents play a crucial role in facilitating reactions between immiscible phases and in controlling reaction pathways. Among these, Tetra-n-butylammonium di-tert-butylphosphate (TBADBP) has emerged as a versatile reagent, notable for its unique combination of a sterically hindered phosphate anion and a lipophilic quaternary ammonium cation.[1][2] This guide provides a comprehensive kinetic comparison of TBADBP with its structural analogs, offering insights into the interplay of steric and electronic effects on catalytic performance. Through detailed experimental protocols, comparative data analysis, and mechanistic interpretations, this document serves as a valuable resource for researchers aiming to optimize reaction conditions and design novel catalytic systems.
Introduction: The Role of Bulky Phosphate Salts in Catalysis
This compound is a quaternary ammonium salt that finds applications as a phase-transfer catalyst and an acidic catalyst in various organic transformations, including alkylation and hydration reactions.[1][2] The bulky di-tert-butylphosphate anion contributes to its unique reactivity, influencing the steric environment of the catalytic center and the solubility characteristics of the salt.[1] Understanding the kinetic behavior of TBADBP and its analogs is crucial for predicting their efficacy and for the rational design of new catalysts with tailored properties.
This guide will focus on a comparative kinetic study of the following compounds in a model nucleophilic substitution reaction:
-
This compound (TBADBP)
-
Tetra-n-butylammonium diethylphosphate (TBADEP)
-
Tetra-n-butylammonium diphenylphosphate (TBADPP)
-
Potassium di-tert-butylphosphate (KDBP) [3]
The selected analogs allow for a systematic investigation of the influence of the alkyl/aryl substituents on the phosphate anion and the nature of the cation on the overall reaction rate.
Experimental Protocol: A Step-by-Step Guide to the Kinetic Analysis
To objectively compare the catalytic performance of TBADBP and its analogs, a well-defined experimental protocol is essential. The following section outlines a detailed methodology for studying the kinetics of the reaction between 1-bromobutane and potassium phenoxide, a classic example of a nucleophilic substitution reaction amenable to phase-transfer catalysis.
2.1. Materials and Reagents:
-
1-Bromobutane (99%)
-
Phenol (99%)
-
Potassium hydroxide (85%)
-
Toluene (anhydrous, 99.8%)
-
This compound (95%)
-
Tetra-n-butylammonium diethylphosphate (synthesis required)
-
Tetra-n-butylammonium diphenylphosphate (synthesis required)
-
Potassium di-tert-butylphosphate (95+%)[3]
-
Internal standard (e.g., Dodecane)
-
Deionized water
2.2. Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Magnetic stirrer with heating plate
-
Reaction vessel with condenser and septum
-
Microsyringes
2.3. Experimental Workflow:
The following diagram illustrates the key steps in the kinetic experiment:
Sources
The Industrial Phosphorylation Dilemma: A Cost-Benefit Analysis of Tetra-n-butylammonium di-tert-butylphosphate
For researchers, scientists, and drug development professionals navigating the complexities of large-scale synthesis, the choice of a phosphorylating agent is a critical decision with far-reaching implications for process efficiency, product purity, and overall cost-effectiveness. Tetra-n-butylammonium di-tert-butylphosphate (TBADP) has emerged as a significant player in this arena, particularly valued for its role as a phase-transfer catalyst and its utility in the synthesis of N-phosphonooxymethyl prodrugs. This guide provides an in-depth, objective comparison of TBADP with its alternatives, supported by experimental insights, to empower informed decision-making in your large-scale synthesis endeavors.
At its core, the challenge of large-scale phosphorylation lies in achieving high yields and purity under economically viable and scalable conditions. TBADP, a quaternary ammonium salt, addresses several key challenges by acting as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. This property is particularly advantageous in industrial settings where the use of aqueous and organic solvent systems is common.[1][2]
A Deeper Dive: The Cost-Benefit Equation of TBADP
A comprehensive cost-benefit analysis of any reagent extends beyond its purchase price. For TBADP, the true value is revealed when considering its impact on the entire synthesis workflow.
| Feature | This compound (TBADP) | Alternative Phosphorylating Agents (e.g., Phosphoramidites, Dibenzyl Phosphate) |
| Initial Reagent Cost | Moderate to high, depending on supplier and purity. Bulk pricing is available from various suppliers.[3][4] | Varies widely. Phosphoramidites can be expensive, especially for specialized applications. |
| Reaction Efficiency & Yield | Generally high due to its role as a phase-transfer catalyst, which can accelerate reaction rates and improve yields.[1][2] | Can be high, but may require stricter anhydrous conditions and longer reaction times. |
| Process Simplicity & Scalability | Facilitates biphasic reactions, simplifying work-up procedures. Scalability is a key advantage of phase-transfer catalysis.[2] | May require single-phase systems and more complex purification strategies, potentially posing scalability challenges. |
| Protecting Group Strategy | The di-tert-butylphosphate moiety offers a stable protecting group that can be removed under specific acidic conditions.[5] | A wide variety of protecting groups are available, offering flexibility but also requiring careful selection and deprotection strategies.[6][7] |
| Safety & Handling | Tetrabutylammonium salts are generally considered hazardous and require careful handling and disposal.[8] | Varies by reagent. Many phosphorylating agents are sensitive to moisture and air, requiring inert atmosphere techniques. |
| Waste Generation & Disposal | The tetrabutylammonium cation needs to be managed in the waste stream, which can add to disposal costs. | Waste streams will depend on the specific reagents and solvents used. |
The Underlying Chemistry: Why TBADP Excels in Certain Applications
The efficacy of TBADP can be attributed to the synergistic action of its constituent ions. The lipophilic tetra-n-butylammonium cation effectively transports the di-tert-butylphosphate anion from an aqueous or solid phase into an organic phase where the reaction with the substrate occurs. This mechanism overcomes the solubility barriers that often plague large-scale reactions.
The di-tert-butylphosphate anion serves a dual purpose. It is the phosphorylating agent and the tert-butyl groups act as robust protecting groups for the phosphate moiety. These protecting groups are stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions, a desirable feature in multi-step syntheses.[5][9]
Experimental Arena: A Comparative Look at Phosphorylation Protocols
To provide a practical perspective, let's consider a hypothetical large-scale phosphorylation of a key pharmaceutical intermediate.
Scenario: Phosphorylation of a Hydroxyl-Containing Active Pharmaceutical Ingredient (API) Intermediate
Objective: To achieve >95% conversion to the phosphorylated product with high purity on a multi-kilogram scale.
Method 1: Phosphorylation using TBADP as a Phase-Transfer Catalyst
Protocol:
-
Dissolve the API intermediate (1.0 eq) in anhydrous acetonitrile under an inert atmosphere.
-
Add the phosphoramidite reagent (1.2 eq) and an activator (e.g., tetrazole) (1.5 eq).
-
Stir the reaction at room temperature and monitor by TLC or HPLC.
-
Upon completion of the coupling, add an oxidizing agent (e.g., iodine in THF/water/pyridine).
-
Quench the reaction and perform an aqueous work-up.
-
Purify the product by column chromatography.
-
Deprotection is carried out using acidic conditions.
Potential Challenges:
-
Strict anhydrous conditions are required.
-
The use of potentially hazardous and expensive reagents.
-
Chromatographic purification may be necessary, which can be challenging and costly at a large scale.
Making the Right Choice: Key Considerations for Your Synthesis
The optimal choice between TBADP and its alternatives is highly dependent on the specific requirements of the synthesis.
-
For processes where biphasic reaction conditions are feasible and desirable, TBADP offers a compelling advantage in terms of process simplification and potentially faster reaction kinetics. Its role as a phase-transfer catalyst can lead to significant cost savings in terms of reduced reaction times and simplified work-up procedures. [2]* When high reactivity and the use of well-established solid-phase synthesis techniques are paramount, phosphoramidites may be the preferred choice, despite their higher cost and stricter handling requirements.
-
The nature of the substrate and its sensitivity to different reaction conditions will also play a crucial role. The stability of the di-tert-butylphosphate protecting group under a variety of conditions makes TBADP a versatile option.
Conclusion: A Strategic Approach to Large-Scale Phosphorylation
This compound represents a powerful tool in the arsenal of the process chemist. Its unique combination of phase-transfer catalytic activity and a robust protecting group strategy offers a streamlined and potentially more cost-effective route for large-scale phosphorylation reactions. However, a thorough evaluation of the specific reaction, including substrate compatibility, desired purity, and overall process economics, is essential. By carefully weighing the benefits and drawbacks of TBADP against its alternatives, researchers and drug development professionals can make strategic decisions that optimize their large-scale synthesis endeavors, ultimately accelerating the path to innovation.
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A Guide to Enhancing Reproducibility in Phosphorylation Reactions Using Tetra-n-butylammonium Di-tert-butylphosphate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, the consistent and predictable synthesis of phosphorylated molecules is of paramount importance. Phosphorylation is a key biological process, and the ability to reliably synthesize phosphorylated compounds in the lab is crucial for research in areas ranging from cell signaling to the development of new therapeutics. Tetra-n-butylammonium di-tert-butylphosphate (TBADBP) has emerged as a valuable reagent in this field, primarily for its role as a catalyst in phosphorylation and hydration reactions.[1] This guide provides an in-depth analysis of the factors influencing the reproducibility of experimental results when using TBADBP, offers a comparative overview of alternative phosphorylation methods, and presents best-practice protocols to enhance experimental consistency.
Understanding the Role of this compound (TBADBP)
TBADBP is a quaternary ammonium salt that serves multiple functions in organic synthesis. Its primary applications include acting as a phase-transfer catalyst and as a reagent in the production of phosphoric acid esters.[1] The bulky tetra-n-butylammonium cation facilitates the transfer of the di-tert-butylphosphate anion between immiscible aqueous and organic phases, enabling reactions that would otherwise be slow or inefficient.[2]
The di-tert-butylphosphate anion, with its sterically hindered tert-butyl groups, offers a degree of stability and selectivity in phosphorylation reactions. These bulky groups can help to prevent side reactions and promote the desired phosphorylation pathway.
Core Principles for Ensuring Reproducibility
While TBADBP is a powerful tool, achieving reproducible results requires careful attention to several key experimental parameters. The following sections detail the critical factors that can influence the outcome of reactions involving this reagent.
Reagent Quality and Handling
The purity and handling of TBADBP and other reactants are foundational to reproducibility.
-
Purity of TBADBP: Commercially available TBADBP can have varying levels of purity. Impurities can act as catalysts or inhibitors, leading to inconsistent reaction rates and yields. It is advisable to use TBADBP from a reliable source with a specified purity of at least 95%.[1]
-
Anhydrous Conditions: Phosphorylation reactions are often sensitive to moisture. Water can hydrolyze the phosphorylating agent or compete with the substrate, leading to lower yields and the formation of byproducts. Ensuring all solvents and reagents are anhydrous is critical.
-
Storage and Stability: TBADBP should be stored in a dry, inert atmosphere to prevent degradation. Over time, exposure to moisture and air can lead to the hydrolysis of the di-tert-butylphosphate anion.
Reaction Conditions
Precise control over reaction parameters is essential for consistent outcomes.
-
Solvent Choice: The choice of solvent can significantly impact the solubility of reactants and the overall reaction kinetics. Aprotic solvents are generally preferred for phosphorylation reactions to avoid interference from acidic protons.
-
Temperature Control: Phosphorylation reactions can be exothermic. Maintaining a consistent and controlled temperature is crucial to prevent side reactions and ensure a uniform reaction rate.
-
Stirring and Mixing: In biphasic systems where TBADBP acts as a phase-transfer catalyst, the efficiency of mixing is paramount. Inadequate stirring can lead to a limited interfacial area between the phases, resulting in slower and less reproducible reaction rates.[3]
Reaction Mechanism and Stoichiometry
A thorough understanding of the reaction mechanism can help in troubleshooting and optimizing for reproducibility.
-
Catalyst Loading: As a catalyst, the concentration of TBADBP can affect the reaction rate. It is important to use a consistent and optimized catalyst loading for reproducible results.
-
Stoichiometry of Reactants: The molar ratios of the substrate, phosphorylating agent, and any other reagents should be carefully controlled. Deviations in stoichiometry can lead to incomplete reactions or the formation of unwanted byproducts.
Comparative Analysis of Phosphorylation Methods
While TBADBP offers several advantages, it is important for researchers to be aware of alternative phosphorylation methods. The choice of method will depend on the specific substrate, desired product, and experimental constraints.
| Method | Key Reagent(s) | Advantages | Disadvantages |
| TBADBP-mediated Phosphorylation | This compound | Good for phase-transfer catalysis; bulky protecting groups can offer selectivity. | Can be sensitive to moisture; purity of the reagent is critical. |
| Phosphoramidite Method | Phosphoramidites (e.g., dibenzyl N,N-diisopropylphosphoramidite) | High efficiency and widely used in oligonucleotide synthesis. | Requires anhydrous conditions and an activation step. |
| H-phosphonate Method | H-phosphonates | Relatively stable starting materials. | Requires an oxidation step to form the phosphate. |
| Phosphotriester Method | Phosphotriester derivatives | Good for large-scale synthesis. | Can have slower reaction times. |
| Enzymatic Phosphorylation | Kinases | Highly specific and occurs under mild conditions. | Can be expensive and limited by enzyme stability and substrate scope.[4] |
Experimental Protocols for Reproducible Phosphorylation
To aid researchers in achieving consistent results, a generalized protocol for a TBADBP-mediated phosphorylation of an alcohol is provided below. This should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound (TBADBP, ≥95% purity)
-
Substrate (alcohol)
-
Phosphorylating agent (e.g., a protected phosphoric acid derivative)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Inert gas (e.g., argon or nitrogen)
-
Standard glassware, dried in an oven before use
Generalized Protocol:
-
Preparation: Under an inert atmosphere, dissolve the alcohol substrate in the anhydrous solvent in a flame-dried flask.
-
Addition of TBADBP: Add the desired molar equivalent of TBADBP to the reaction mixture.
-
Addition of Phosphorylating Agent: Slowly add the phosphorylating agent to the stirred solution at the desired reaction temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with an appropriate reagent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Extraction and Purification: Extract the product into an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or another suitable method.
Visualizing the Workflow
To better illustrate the key stages of a reproducible phosphorylation experiment, the following workflow diagram is provided.
Sources
Navigating the Terrain of Bulky Phosphate Salts: A Comparative Guide to Alternatives for Tetra-n-butylammonium Di-tert-butylphosphate in Organic Transformations
In the intricate landscape of modern organic synthesis, the choice of reagents and catalysts is paramount to achieving desired outcomes with precision and efficiency. Tetra-n-butylammonium di-tert-butylphosphate has carved a niche for itself as a versatile salt, leveraging the properties of a bulky, non-coordinating phosphate anion in concert with a phase-transfer-capable cation. This guide provides an in-depth technical comparison of this reagent with viable alternatives in key organic transformations, offering experimental data and mechanistic insights to inform your selection process. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to navigate this specialized area of synthetic chemistry.
The Role of this compound: A Multifaceted Tool
This compound is a quaternary ammonium salt that finds utility in a range of organic reactions. Its efficacy stems from the synergistic interplay of its constituent ions:
-
The Tetra-n-butylammonium (TBA) Cation: This bulky, lipophilic cation is a well-established phase-transfer catalyst. It facilitates the transport of anionic species from an aqueous or solid phase into an organic phase, where the reaction with an organic substrate can proceed. This is particularly crucial in reactions involving immiscible reactants.[1][2]
-
The Di-tert-butylphosphate Anion: Characterized by its significant steric bulk and charge delocalization, this anion is considered weakly coordinating. This property is advantageous in several catalytic applications where a "naked" or highly reactive cation is desired, as the anion is less likely to interfere with the catalytic center.
The combination of these features makes this compound a valuable reagent in transformations such as:
-
Phase-Transfer Catalyzed Alkylation and Etherification: Facilitating the reaction between an alkylating agent in the organic phase and a nucleophile (e.g., a phenoxide) in the aqueous or solid phase.
-
Acid Catalysis: The salt can act as a source of a bulky, non-nucleophilic acid catalyst in certain reactions.
-
Reagent in Phosphorylation: While not a direct phosphorylating agent in the same vein as phosphoramidites, it can be employed in specific phosphorylation protocols.
A Comparative Analysis of Alternatives
The selection of an alternative to this compound hinges on which of its properties is critical for a given transformation. We will explore alternatives based on modifications to both the cation and the anion.
Alternatives to the Tetra-n-butylammonium Cation: A Focus on Phase-Transfer Efficiency
In reactions where the primary role of the salt is phase-transfer catalysis, a variety of other quaternary ammonium and phosphonium salts can be considered. The choice of cation can significantly impact the catalyst's efficiency, which is influenced by factors like lipophilicity and steric accessibility.
A comparative study on the synthesis of 1,4-dihydropyridines demonstrated the catalytic potential of various phase-transfer catalysts.[3] While not a direct comparison with this compound, the study highlights the efficacy of other common quaternary ammonium salts.
Table 1: Comparison of Phase-Transfer Catalysts in the Synthesis of 1,4-Dihydropyridines [3][4]
| Catalyst | Yield (%) |
| Tetrabutylammonium bromide (TBAB) | Excellent |
| Benzyltriethylammonium chloride (BTEAC) | Comparable to TBAB |
| Cetyltrimethylammonium bromide (CTAB) | Lower than TBAB |
Note: "Excellent" and "Comparable" are qualitative descriptors from the source. Specific yield percentages were not provided in a comparative table.
The data suggests that for phase-transfer applications, the more lipophilic tetrabutylammonium and benzyltriethylammonium cations are generally more effective than the less lipophilic cetyltrimethylammonium cation.
Alternatives to the Di-tert-butylphosphate Anion: The Quest for the Optimal Weakly Coordinating Anion
When the weakly coordinating nature of the anion is the key determinant of reactivity, several other bulky, non-nucleophilic anions can be paired with the tetra-n-butylammonium cation. The ideal weakly coordinating anion (WCA) should be chemically inert, have a delocalized charge, and possess significant steric bulk to minimize interaction with the cation.
Table 2: Potential Alternative Weakly Coordinating Anions
| Anion | Key Features |
| Tetraphenylborate ([B(C₆H₅)₄]⁻) | Large, sterically hindered anion with delocalized negative charge. Salts are often soluble in nonpolar organic solvents.[5][6][7] |
| Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | Highly delocalized negative charge over the two sulfonyl groups and the nitrogen atom. Known for forming ionic liquids with a wide range of cations. |
| Hexafluorophosphate ([PF₆]⁻) | A common weakly coordinating anion, though it can decompose to release fluoride under certain conditions.[8] |
While direct, quantitative comparisons of tetra-n-butylammonium salts with these different anions in a single transformation are scarce in the literature, the principles of weakly coordinating anions suggest they are viable alternatives. The choice will often depend on the specific reaction conditions, solvent, and the nature of the reactants. For instance, the high solubility of tetraphenylborate salts in nonpolar solvents can be advantageous in certain systems.
Experimental Protocols: O-Alkylation of 2-Naphthol – A Case Study
To provide a practical context for comparison, we present a detailed experimental protocol for a representative phase-transfer catalyzed reaction: the O-alkylation of 2-naphthol. This reaction is a classic example of a Williamson ether synthesis performed under biphasic conditions.
General Experimental Workflow for Phase-Transfer Catalyzed O-Alkylation
Caption: General workflow for the O-alkylation of 2-naphthol under phase-transfer catalysis.
Detailed Protocol for O-Alkylation using Tetrabutylammonium Bromide (TBAB) as a Representative Catalyst
Materials:
-
2-Naphthol
-
n-Butyl bromide
-
Tetrabutylammonium bromide (TBAB)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-naphthol (5.0 g, 34.7 mmol), n-butyl bromide (5.7 g, 41.6 mmol), and toluene (30 mL).
-
Addition of Base and Catalyst: Prepare a solution of NaOH (2.8 g, 70 mmol) in water (30 mL). Add this aqueous solution to the flask, followed by the addition of TBAB (0.56 g, 1.74 mmol, 5 mol%).
-
Reaction: Heat the biphasic mixture to 80°C with vigorous stirring to ensure efficient mixing of the two phases.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the 2-naphthol is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with water (2 x 30 mL) and saturated brine solution (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-butoxynaphthalene.
Mechanistic Insights: The Role of the Catalyst
The mechanism of phase-transfer catalysis in this O-alkylation reaction illustrates the critical function of the quaternary ammonium salt.
Sources
- 1. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles [mdpi.com]
- 5. Sodium tetraphenylborate | 143-66-8 | FS15224 | Biosynth [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. A tetraphenylborate-based anionic metal–organic framework as a versatile solid electrolyte for fast Li+, Na+, K+, Mg2+, Ca2+, and Zn2+ transportation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Reactivity Studies Involving Tetra-n-butylammonium di-tert-butylphosphate
For researchers, scientists, and drug development professionals, the selection of reagents with well-defined reactivity and minimal off-target effects is paramount. Tetra-n-butylammonium di-tert-butylphosphate (TBADBP), a quaternary ammonium salt, finds its utility in organic synthesis as a phase-transfer catalyst and in analytical chemistry as an ion-pairing reagent. Understanding its "cross-reactivity" profile—or more accurately, its selectivity and potential for side reactions in these contexts—is crucial for robust method development and achieving desired product purity and analytical accuracy.
This guide provides a comparative framework for evaluating TBADBP against other commonly used quaternary ammonium salts. While direct, peer-reviewed comparative studies on TBADBP are not abundant, this document synthesizes established principles of phase-transfer catalysis and ion-pair chromatography to project its performance characteristics. We will explore the structural nuances of TBADBP and how they are likely to influence its behavior, supported by general experimental protocols for assessing selectivity.
Understanding "Cross-Reactivity" in the Context of TBADBP
In the realm of organic synthesis and analytical chemistry, "cross-reactivity" deviates from its immunological definition. For a reagent like TBADBP, it refers to:
-
In Phase-Transfer Catalysis (PTC): A lack of selectivity, leading to the catalysis of unintended side reactions or reactions with functional groups other than the target. This can result in a complex product mixture and reduced yield of the desired compound.
-
In Ion-Pair Chromatography (IPC): Non-specific interactions with analytes or the stationary phase, which can manifest as poor peak shape, altered retention times, and ion suppression in mass spectrometry-based detection.
The unique structure of TBADBP, combining the bulky tetra-n-butylammonium cation with the sterically hindered and non-coordinating di-tert-butylphosphate anion, suggests a specific performance profile that can be advantageous in certain applications.
This compound in Phase-Transfer Catalysis: A Comparative Outlook
Phase-transfer catalysts facilitate reactions between reactants in immiscible phases by escorting one reactant (typically an anion) into the phase containing the other. The efficacy and selectivity of a quaternary ammonium salt in PTC are heavily influenced by the nature of both its cation and anion.
The Role of the Cation and Anion
The tetra-n-butylammonium cation is moderately lipophilic, enabling it to effectively shuttle anions into an organic phase. Its lipophilicity is a key determinant of its catalytic activity.
The di-tert-butylphosphate anion is the more distinctive feature of TBADBP. It is bulky and non-nucleophilic, which can be a significant advantage. In many PTC applications, the anion of the catalyst can compete with the intended nucleophile, leading to unwanted byproducts. The sterically hindered nature of the di-tert-butylphosphate anion is expected to minimize such side reactions.
Comparison with Common Phase-Transfer Catalysts
While direct comparative data for TBADBP is limited, we can project its performance relative to more common catalysts based on their known properties.
| Catalyst | Cation Structure | Anion | Key Characteristics & Projected Performance of TBADBP |
| Tetra-n-butylammonium Bromide (TBAB) | Tetra-n-butylammonium | Bromide | TBAB is a widely used, effective PTC. However, the bromide anion can sometimes act as a competing nucleophile. TBADBP is expected to show higher selectivity in reactions where bromide interference is a concern. |
| Tetra-n-butylammonium Hydrogen Sulfate (TBAHS) | Tetra-n-butylammonium | Hydrogen Sulfate | Similar to TBAB, TBAHS is a versatile catalyst. The hydrogen sulfate anion is generally less nucleophilic than bromide. TBADBP's di-tert-butylphosphate anion is even more sterically hindered and less likely to participate in side reactions, potentially offering superior selectivity . |
| Aliquat 336 (Tricaprylmethylammonium chloride) | Tricaprylmethylammonium | Chloride | Aliquat 336 is highly lipophilic and often exhibits high catalytic activity. The chloride anion can be a competing nucleophile. TBADBP, with its less lipophilic cation, might show lower activity in some systems but could provide cleaner reaction profiles due to the non-nucleophilic nature of its anion. |
| This compound (TBADBP) | Tetra-n-butylammonium | di-tert-butylphosphate | Projected Performance: Expected to offer high selectivity due to its bulky, non-nucleophilic anion, minimizing side reactions. Its catalytic activity will be comparable to other tetralkylammonium salts, making it a potentially superior choice for reactions sensitive to anion interference. |
Experimental Protocol for Evaluating Catalyst Selectivity in O-Alkylation
This protocol provides a framework for comparing the selectivity of TBADBP with other phase-transfer catalysts in a model O-alkylation reaction.
Objective: To compare the yield of the desired O-alkylated product versus potential byproducts when using different phase-transfer catalysts.
Materials:
-
Phenol (substrate)
-
1-Bromobutane (alkylating agent)
-
50% Aqueous Sodium Hydroxide (base)
-
Toluene (organic solvent)
-
This compound (TBADBP)
-
Tetrabutylammonium bromide (TBAB) (for comparison)
-
Internal standard (e.g., decane) for GC analysis
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine phenol (10 mmol), toluene (20 mL), and the phase-transfer catalyst (0.5 mol%).
-
Addition of Base: Add 50% aqueous sodium hydroxide (10 mL) to the flask.
-
Addition of Alkylating Agent: Add 1-bromobutane (12 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80°C and stir vigorously for 4 hours.
-
Sampling and Analysis: At regular intervals (e.g., every hour), withdraw a small aliquot of the organic layer. Quench the reaction by adding dilute HCl. Add an internal standard and analyze by GC-FID to determine the conversion of phenol and the formation of the desired butyl phenyl ether and any potential byproducts.
-
Comparison: Compare the final product distribution and yield obtained with TBADBP and TBAB. A higher ratio of the desired product to byproducts indicates greater selectivity.
This compound in Ion-Pair Chromatography: A Comparative Perspective
In reversed-phase ion-pair chromatography (RP-IPC), ion-pairing reagents are added to the mobile phase to enhance the retention of ionic analytes on a nonpolar stationary phase. The choice of ion-pairing reagent can significantly impact selectivity, peak shape, and detection sensitivity.
Mechanism of Action
The tetra-n-butylammonium cation from TBADBP adsorbs onto the hydrophobic stationary phase, creating a dynamic positive charge on the surface. This allows for the retention of anionic analytes through electrostatic interactions. The di-tert-butylphosphate anion remains in the mobile phase as the counter-ion.
Comparison with Other Ion-Pairing Reagents
The performance of an ion-pairing reagent is influenced by the hydrophobicity of the cation and the properties of the anion.
| Ion-Pairing Reagent | Cation | Anion | Key Characteristics & Projected Performance of TBADBP |
| Tetrabutylammonium Hydroxide/Phosphate | Tetrabutylammonium | Hydroxide/Phosphate | Commonly used for the analysis of acidic compounds. The choice of anion can influence the mobile phase pH and buffering capacity. |
| Tetrapropylammonium Hydroxide | Tetrapropylammonium | Hydroxide | Less hydrophobic than tetrabutylammonium, leading to shorter retention times for anionic analytes. |
| Tetrahexylammonium Hydroxide | Tetrahexylammonium | Hydroxide | More hydrophobic than tetrabutylammonium, resulting in longer retention times for anionic analytes. |
| This compound (TBADBP) | Tetrabutylammonium | di-tert-butylphosphate | Projected Performance: The retention behavior for anionic analytes is expected to be similar to other tetrabutylammonium salts. The bulky di-tert-butylphosphate anion is less likely to engage in secondary interactions with the stationary phase or analytes compared to smaller anions, which could lead to improved peak shapes and more predictable chromatography . |
Experimental Protocol for Evaluating Ion-Pairing Reagent Performance
This protocol outlines a method for comparing the chromatographic performance of TBADBP with other quaternary ammonium salts for the separation of a mixture of acidic drugs.
Objective: To evaluate the effect of different ion-pairing reagents on the retention, resolution, and peak shape of acidic analytes.
Materials:
-
A mixture of acidic drug standards (e.g., ibuprofen, naproxen, ketoprofen)
-
HPLC-grade acetonitrile and water
-
This compound (TBADBP)
-
Tetrabutylammonium phosphate (TBAP) (for comparison)
-
Phosphoric acid (for pH adjustment)
-
A C18 reversed-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A (with TBADBP): Prepare a 10 mM solution of TBADBP in water. Adjust the pH to 7.0 with dilute phosphoric acid.
-
Mobile Phase B (with TBAP): Prepare a 10 mM solution of TBAP in water. Adjust the pH to 7.0 with dilute phosphoric acid.
-
Organic Modifier: Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of the prepared aqueous mobile phase and acetonitrile. A typical starting gradient could be 70% aqueous / 30% acetonitrile, ramping to 30% aqueous / 70% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL of the standard mixture.
-
-
Data Analysis:
-
Run the separation using both Mobile Phase A and Mobile Phase B.
-
Compare the chromatograms for:
-
Retention times of the analytes.
-
Resolution between adjacent peaks.
-
Peak asymmetry (tailing factor) for each analyte.
-
-
Improved resolution and peak symmetry would indicate superior performance of the ion-pairing reagent under the tested conditions.
-
Visualizing the Mechanisms
To better understand the roles of TBADBP, the following diagrams illustrate the fundamental processes of phase-transfer catalysis and ion-pair chromatography.
Caption: General mechanism of phase-transfer catalysis.
Caption: Mechanism of ion-pair chromatography.
Conclusion and Future Outlook
This compound presents an intriguing option for researchers in organic synthesis and analytical chemistry. Its unique combination of a well-established quaternary ammonium cation and a bulky, non-coordinating anion suggests a high degree of selectivity and the potential for cleaner reactions and more robust chromatographic separations.
While this guide provides a projection of its performance based on established chemical principles, there is a clear need for direct, peer-reviewed comparative studies to fully elucidate its advantages and limitations. The experimental protocols provided herein offer a starting point for such investigations. As the demand for highly selective and efficient chemical processes continues to grow, a thorough evaluation of reagents like TBADBP is a valuable endeavor for the scientific community.
References
- Kim, H., & Stewart, J. T. (1990). HPLC Post-Column Ion-Pair Extraction of Acidic Drugs Using a Substituted α-Phenylcinnamonitrile Quaternary Ammonium Salt as a Fluorescent Ion-Pair Reagent.
-
LCGC International. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
-
LCGC International. (2006). Ion Chromatography: An Overview and Recent Developments. [Link]
-
ResearchGate. (2014). What is the purpose of Tetrabutylammonium bromide in HPLC?. [Link]
-
PubChem. (n.d.). This compound. [Link]
A Mechanistic Showdown: Tetra-n-butylammonium Di-tert-butylphosphate and its Catalytic Challengers in Phosphorylation Reactions
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate world of organic synthesis, the precise and efficient phosphorylation of alcohols remains a cornerstone for the creation of a vast array of biologically active molecules and functional materials. The choice of catalyst is paramount, dictating not only the reaction's success but also its elegance and practicality. This guide provides an in-depth, objective comparison of Tetra-n-butylammonium di-tert-butylphosphate (TBDP) as a phase-transfer catalyst for phosphorylation, benchmarking its mechanistic nuances and performance against two prominent alternatives: phosphonium salt-based phase-transfer catalysts and chiral phosphoric acid organocatalysts. Through a blend of mechanistic elucidation, comparative data analysis, and detailed experimental protocols, this document aims to equip the discerning researcher with the insights necessary to make informed catalytic decisions.
The Catalytic Landscape of Alcohol Phosphorylation
The introduction of a phosphate moiety onto an alcohol can dramatically alter its physicochemical and biological properties. This transformation is central to the synthesis of pro-drugs, signaling molecules, and functionalized materials. The challenge lies in achieving this transformation with high selectivity, under mild conditions, and with broad functional group tolerance. Herein, we dissect the catalytic strategies of three distinct catalyst classes, each with its own mechanistic signature.
Mechanistic Comparison: A Tale of Three Catalysts
The efficacy of a catalyst is rooted in its mechanism of action. While all three catalyst classes facilitate the phosphorylation of alcohols, they do so through fundamentally different pathways.
Tetra-n-butylammonium Salts: A Dual-Role Catalyst
This compound (TBDP) and its close analogue, Tetra-n-butylammonium hydrogen sulfate (TBAHS), operate through a fascinating dual-role mechanism that transcends simple phase-transfer catalysis. In a seminal study by Domon et al. (2020), the catalytic action of TBAHS in the phosphorylation of alcohols using phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor was elucidated.[1][2][3][4]
The catalytic cycle, depicted below, is initiated by the Brønsted acidity of the tetrabutylammonium salt.
A key advantage of phosphonium salts over their ammonium counterparts is their enhanced thermal and chemical stability. Quaternary ammonium salts can be susceptible to Hofmann elimination under basic conditions and at elevated temperatures, leading to catalyst degradation. Phosphonium salts are not prone to this degradation pathway, making them more robust for a wider range of reaction conditions.
Chiral Phosphoric Acids: Asymmetric Organocatalysis
Chiral phosphoric acids, typically derived from BINOL, represent a distinct class of organocatalysts that operate through Brønsted acid catalysis and hydrogen bonding. [5]In the context of alcohol reactions, these catalysts can activate substrates through protonation, bringing the reacting partners into a well-defined chiral environment to induce stereoselectivity. [6][7]
The bifunctional nature of the phosphoric acid moiety, with both a Brønsted acidic proton and a Lewis basic phosphoryl oxygen, allows for the precise arrangement of substrates in the transition state. This level of organization is key to achieving high levels of enantioselectivity, a feat not possible with the achiral phase-transfer catalysts.
Performance Comparison: A Data-Driven Analysis
The choice of catalyst often comes down to a balance of reactivity, selectivity, and practicality. The following table summarizes the performance of representative catalysts from each class in the phosphorylation of alcohols.
| Catalyst | Typical Loading (mol%) | Reaction Conditions | Substrate Scope | Yield (%) | Enantiomeric Excess (ee %) | Key Advantages |
| Tetrabutylammonium Hydrogen Sulfate (TBAHS) | 30 | 100 °C, 6 h, DMF | Broad (primary, secondary, allylic, benzylic alcohols, carbohydrates, peptides) | 66-90 | N/A | High functional group tolerance, operational simplicity. [1][2] |
| Tetrabutylphosphonium Bromide | 5-10 | Varies (often elevated temp.) | General for PTC reactions | Generally high | N/A | High thermal and chemical stability. |
| (S)-TRIP (Chiral Phosphoric Acid) | 10 | Room Temp to -20 °C | Ketones, Aldehydes | Up to 94 | Up to 94 | High enantioselectivity, mild reaction conditions. [6][7] |
Note: Data for TBAHS is from the phosphorylation of various alcohols with PEP-K. [1][2]Data for (S)-TRIP is from the asymmetric allylation of ketones, a representative reaction showcasing its capabilities with alcohol precursors. [6][7]A direct side-by-side comparison of all three catalysts in the same phosphorylation reaction is not available in the literature.
Experimental Protocols: From Theory to Practice
To provide a practical framework for catalyst evaluation, the following are representative experimental protocols for the phosphorylation of alcohols using each class of catalyst.
Protocol for Alcohol Phosphorylation using Tetrabutylammonium Hydrogen Sulfate (TBAHS)
This protocol is adapted from the work of Domon et al. (2020). [2][4] Materials:
-
Alcohol (1.0 equiv)
-
Tetrabutylammonium hydrogen sulfate (TBAHS) (0.30 equiv)
-
Phosphoenolpyruvate monopotassium salt (PEP-K) (4.5 equiv)
-
N,N-dimethylformamide (DMF) (to make a 0.2 M solution of the alcohol)
-
Argon atmosphere
Procedure:
-
To an argon-flushed test tube equipped with a magnetic stir bar, add the alcohol (1.0 equiv), TBAHS (0.30 equiv), and PEP-K (4.5 equiv).
-
Add DMF to the reaction mixture at room temperature to achieve a 0.2 M concentration of the alcohol.
-
Heat the reaction mixture to 100 °C and stir for 6 hours.
-
After cooling to room temperature, the reaction mixture can be purified by preparative HPLC to yield the phosphorylated product.
General Protocol for Alcohol Phosphorylation using a Phosphonium Salt Catalyst
This is a general protocol that can be adapted for various phosphonium salt-catalyzed phosphorylations.
Materials:
-
Alcohol
-
Phosphorylating agent (e.g., POCl₃, dialkyl phosphite)
-
Tetrabutylphosphonium bromide (5-10 mol%)
-
Aqueous base (e.g., NaOH solution)
-
Organic solvent (e.g., dichloromethane, toluene)
Procedure:
-
Dissolve the alcohol and the phosphonium salt catalyst in the organic solvent.
-
Add the phosphorylating agent to the organic phase.
-
Add the aqueous base solution and stir the biphasic mixture vigorously at the desired temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Asymmetric Allylation of a Ketone using a Chiral Phosphoric Acid Catalyst
This protocol for a related transformation is adapted from the work of Lazzarotto et al. (2021) and demonstrates the application of chiral phosphoric acids with alcohol precursors. [6][7] Materials:
-
Ketone (1.0 equiv)
-
(S)-TRIP (chiral phosphoric acid catalyst) (10 mol%)
-
Allylating agent (e.g., allyl bromide) (1.5 equiv)
-
Zinc dust (5.0 equiv)
-
Ammonium chloride (8.0 equiv)
-
Toluene/Cyclohexane solvent mixture
Procedure:
-
To a screw-cap vial, add zinc dust, ammonium chloride, and the (S)-TRIP catalyst.
-
Add the solvent mixture, followed by the ketone and the allylating agent.
-
Stir the reaction mixture at room temperature and monitor by HPLC.
-
Upon completion, quench the reaction and work up as appropriate.
-
Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC.
Conclusion: Selecting the Optimal Catalyst
The choice between this compound (or its analogues), phosphonium salts, and chiral phosphoric acids for alcohol phosphorylation is a nuanced decision that depends on the specific synthetic challenge.
-
Tetra-n-butylammonium salts like TBDP and TBAHS are excellent choices for achieving high functional group tolerance in the phosphorylation of complex molecules where stereoselectivity is not a concern. Their dual-role mechanism provides a unique and effective catalytic pathway. [1][2][3][4]
-
Phosphonium salts offer superior thermal and chemical stability, making them the catalysts of choice for reactions requiring harsh conditions or prolonged reaction times where catalyst longevity is critical.
-
Chiral phosphoric acids are unparalleled in their ability to induce stereoselectivity. For the synthesis of chiral phosphorylated molecules, they are the undisputed champions, operating under mild conditions to deliver products with high enantiomeric excess. [5][6][7] By understanding the distinct mechanistic pathways and performance characteristics of these catalyst classes, researchers can strategically select the optimal tool for their synthetic endeavors, paving the way for more efficient and elegant solutions in drug development and materials science.
References
- Domon, K., et al. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Central Science, 6(2), 283–292.
-
Domon, K., et al. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. PubMed Central, [Link].
-
Domon, K., et al. (2020). Postulated mechanism of the catalytic phosphorylation of alcohols with PEP-K and TBAHS. ResearchGate, [Link].
-
Domon, K., et al. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. Keio University, [Link].
-
Lazzarotto, M., et al. (2021). Asymmetric Allylation Catalyzed by Chiral Phosphoric Acids: Stereoselective Synthesis of Tertiary Alcohols and a Reagent-Based Switch in Stereopreference. PubMed Central, [Link].
-
Lazzarotto, M., et al. (2021). Asymmetric Allylation Catalyzed by Chiral Phosphoric Acids: Stereoselective Synthesis of Tertiary Alcohols and a Reagent-Based Switch in Stereopreference. ResearchGate, [Link].
Sources
- 1. Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Phosphoric Acids: Versatile Organocatalysts with Expanding Applications [sigmaaldrich.com]
- 6. Asymmetric Allylation Catalyzed by Chiral Phosphoric Acids: Stereoselective Synthesis of Tertiary Alcohols and a Reagent‐Based Switch in Stereopreference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Performance of Tetra-n-butylammonium Di-tert-butylphosphate in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, the strategic selection of reagents and solvent systems is paramount to achieving optimal reaction efficiency, yield, and purity. Tetra-n-butylammonium di-tert-butylphosphate (TBADP) has emerged as a noteworthy phase-transfer catalyst (PTC) and a reagent in phosphorylation reactions. This guide provides an in-depth technical analysis of TBADP, comparing its performance characteristics with alternative quaternary ammonium salts and offering a framework for its application in various solvent systems. While direct, comprehensive comparative studies on TBADP across a wide range of solvents are not extensively documented in peer-reviewed literature, this guide synthesizes available data, outlines robust experimental protocols for performance evaluation, and provides the scientific rationale to empower researchers in making informed decisions.
Understanding the Dual Personality of TBADP: A Phase-Transfer Catalyst and a Phosphorylating Reagent
This compound is a quaternary ammonium salt characterized by a bulky, lipophilic tetra-n-butylammonium cation and a di-tert-butylphosphate anion. This unique combination of a highly delocalized cation and a sterically hindered, non-coordinating anion dictates its utility in two primary domains of organic chemistry.[1]
The Role of the Tetra-n-butylammonium Cation: Facilitating Phase Transfer
The tetra-n-butylammonium cation, with its four butyl chains, imparts significant lipophilicity to the salt, rendering it soluble in a wide range of organic solvents.[2] This property is the cornerstone of its function as a phase-transfer catalyst. In a biphasic system (e.g., aqueous-organic), the tetra-n-butylammonium cation can form an ion pair with an anionic reactant in the aqueous phase and transport it into the organic phase, where it can react with an organic-soluble substrate. This circumvents the insolubility barrier that often plagues reactions between ionic and organic reagents.[3]
The Influence of the Di-tert-butylphosphate Anion: A Bulky and Weakly Nucleophilic Counterion
The di-tert-butylphosphate anion is a key differentiator for TBADP compared to more common quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or chloride (TBAC). The two bulky tert-butyl groups sterically shield the phosphate core, rendering the anion weakly nucleophilic. This is a crucial attribute in many applications, as it minimizes side reactions where the catalyst's anion might compete with the desired nucleophile.[1] Furthermore, the di-tert-butylphosphate moiety can be a precursor in phosphorylation reactions, although its direct use for this purpose is less common than more activated phosphoramidite reagents.[4]
Performance in Phase-Transfer Catalysis: A Comparative Framework
The efficacy of a phase-transfer catalyst is intrinsically linked to the choice of solvent. The solvent system influences the solubility of the catalyst, reactants, and intermediates, thereby directly impacting reaction kinetics and yields.[5]
Key Parameters for Catalyst and Solvent Selection
When evaluating TBADP and its alternatives, several factors must be considered:
-
Lipophilicity of the Cation: A more lipophilic cation generally leads to better solubility in the organic phase and more efficient transport of the anion.[2] The tetra-n-butylammonium cation is highly effective in this regard.
-
Nature of the Anion: The anion of the PTC can significantly influence the catalytic cycle. A weakly coordinating and non-nucleophilic anion like di-tert-butylphosphate is often desirable to avoid catalyst inhibition or side product formation.[6]
-
Solvent Polarity: The "like dissolves like" principle is a good starting point. Nonpolar organic solvents are often used in biphasic systems with water. The choice of solvent will affect the partitioning of the catalyst and the ion-pair between the two phases.
-
Reaction Temperature: The thermal stability of the catalyst is crucial, especially for reactions requiring elevated temperatures. Quaternary ammonium salts generally exhibit good thermal stability.
Model Reaction: O-Alkylation of Phenol (Williamson Ether Synthesis)
The O-alkylation of phenols is a classic and industrially relevant nucleophilic substitution reaction that is often facilitated by phase-transfer catalysis. To provide a practical framework for comparing TBADP, we will use the synthesis of butyl phenyl ether from phenol and 1-bromobutane as a model reaction.
Experimental Protocol: Comparative O-Alkylation of Phenol
This protocol provides a standardized method to benchmark the performance of TBADP against other common phase-transfer catalysts in different solvent systems.
Objective: To compare the catalytic efficiency of this compound (TBADP) against Tetrabutylammonium bromide (TBAB) and Tetrabutylammonium hydrogen sulfate (TBAHS) for the O-alkylation of phenol with 1-bromobutane in two different solvent systems: Toluene/Water and Dichloromethane/Water.
Materials:
-
Phenol
-
1-Bromobutane
-
Sodium Hydroxide (NaOH)
-
Toluene
-
Dichloromethane (DCM)
-
This compound (TBADP)
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath
-
Gas chromatograph (GC) with a suitable column for analysis
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (10 mmol, 0.94 g) and the chosen organic solvent (20 mL, either Toluene or DCM).
-
Aqueous Phase Preparation: In a separate beaker, dissolve sodium hydroxide (20 mmol, 0.80 g) in deionized water (20 mL).
-
Catalyst Addition: Add the phase-transfer catalyst (1 mol%, 0.1 mmol) to the flask containing the phenol and organic solvent.
-
TBADP: 0.0452 g
-
TBAB: 0.0322 g
-
TBAHS: 0.0339 g
-
-
Reaction Initiation: Add the aqueous NaOH solution to the reaction flask. Begin vigorous stirring to ensure good mixing of the two phases.
-
Substrate Addition: Add 1-bromobutane (12 mmol, 1.3 mL) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots from the organic layer at regular intervals (e.g., every hour). Analyze the aliquots by GC to determine the conversion of phenol and the yield of butyl phenyl ether.
-
Work-up (after completion):
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer.
-
Wash the organic layer with deionized water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Analysis: Analyze the crude product by GC to determine the final yield. The product can be further purified by column chromatography if necessary.
Data Presentation for Comparative Analysis
To facilitate a clear comparison, the experimental data should be summarized in a structured table. Due to the lack of direct, peer-reviewed comparative studies for TBADP in this specific reaction, the following table is presented as a template for researchers to populate with their own experimental findings.
Table 1: Illustrative Performance Comparison of Phase-Transfer Catalysts in the O-Alkylation of Phenol
| Catalyst | Solvent System | Reaction Time (h) | Phenol Conversion (%) | Butyl Phenyl Ether Yield (%) |
| TBADP | Toluene/Water | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Dichloromethane/Water | [Experimental Data] | [Experimental Data] | [Experimental Data] | |
| TBAB | Toluene/Water | 4 | 98 | 95[7] |
| Dichloromethane/Water | 4 | [Expected High] | [Expected High] | |
| TBAHS | Toluene/Water | 4 | [Expected High] | [Expected High] |
| Dichloromethane/Water | 4 | [Expected High] | [Expected High] |
Note: The data for TBAB in Toluene/Water is based on literature precedent.[7] The remaining fields are illustrative and should be replaced with experimentally determined values.
The Critical Role of Solubility: An Experimental Approach
The solubility of TBADP in the chosen organic solvent is a critical determinant of its performance. While qualitative statements suggest good solubility in many organic solvents, quantitative data is essential for process optimization and scale-up.
Experimental Protocol: Determination of TBADP Solubility
This protocol outlines the "shake-flask" method, a reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.
Objective: To quantitatively determine the solubility of TBADP in various organic solvents at a specific temperature.
Materials:
-
This compound (TBADP)
-
A selection of organic solvents (e.g., Toluene, Dichloromethane, Acetonitrile, Tetrahydrofuran, Ethyl Acetate)
-
Scintillation vials or small flasks with secure caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or another appropriate analytical technique for quantification.
Procedure:
-
Sample Preparation: Add an excess amount of TBADP to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the equilibration period is crucial.
-
Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Collection: After equilibration, stop the agitation and allow the solid to settle. Carefully withdraw a known volume of the clear supernatant.
-
Quantification: Prepare a series of standard solutions of TBADP of known concentrations in the respective solvents. Analyze both the standard solutions and the collected supernatant samples using a validated HPLC method or another suitable analytical technique.
-
Data Analysis: Construct a calibration curve from the analysis of the standard solutions. Use this curve to determine the concentration of TBADP in the supernatant samples. Express the solubility in appropriate units, such as g/L or mol/L.
Table 2: Template for Recording Quantitative Solubility Data of TBADP
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Toluene | 25 | [Experimental Data] | [Experimental Data] |
| Dichloromethane | 25 | [Experimental Data] | [Experimental Data] |
| Acetonitrile | 25 | [Experimental Data] | [Experimental Data] |
| Tetrahydrofuran | 25 | [Experimental Data] | [Experimental Data] |
| Ethyl Acetate | 25 | [Experimental Data] | [Experimental Data] |
Visualizing the Process: Workflows and Mechanisms
To provide a clear understanding of the experimental processes and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental Workflow for Comparative O-Alkylation.
Caption: Mechanism of Phase-Transfer Catalyzed O-Alkylation.
Conclusion and Future Outlook
This compound presents itself as a compelling phase-transfer catalyst, distinguished by its bulky, lipophilic cation and a sterically hindered, weakly nucleophilic anion. While a comprehensive body of directly comparative, quantitative data on its performance in various solvent systems remains to be established in the public domain, the theoretical advantages it offers are clear. The experimental frameworks provided in this guide empower researchers to systematically evaluate TBADP against other catalysts in their specific applications. By generating and disseminating such data, the scientific community can build a more complete understanding of the structure-activity relationships that govern the efficacy of phase-transfer catalysts, paving the way for the rational design of more efficient and selective synthetic methodologies.
References
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PubChem. This compound. [Link]
-
Ohtani, N., Ohta, T., Hosoda, Y., & Yamashita, T. (2004). Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis. Langmuir, 20(2), 409–415. [Link]
-
Markgraf, J. H., Finkelstein, M., & Cort, R. L. (1961). Tri-t-butyl Phosphite and Some of Its Reactions. The Journal of Organic Chemistry, 26(11), 4613–4615. [Link]
-
Rajan, H., Kumar, P., & Singh, N. D. (2022). Anion-Driven Influence of Tetrabutylammonium-Based Ionic Liquids on DNA Stability and Interaction Mechanisms. ACS Omega, 7(17), 14769–14780. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]
-
Oxford Lab Fine Chem LLP. Material Safety Data Sheet - Tetra Butyl Ammonium Dihydrogen Orthophosphate AR/HPLC. [Link]
-
The American Institute of Chemists. Starburst Quaternary Ammonium Salt: A New Effective Phase Transfer Catalyst. [Link]
-
ACS Publications. Effect of a Physisorbed Tetrabutylammonium Cation Film on Alkaline Hydrogen Evolution Reaction on Pt Single-Crystal Electrodes. [Link]
-
PubMed. [Action of quaternary ammonium salts on nucleic acids. I. Solubility of the quaternary ammonium salts of nucleic acids in organic solvents]. [Link]
-
ResearchGate. Solubility, conductance, association and partition of some quaternary ammonium salts in organic solvent/water systems. [Link]
-
MDPI. Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. [Link]
-
PubChem. Tetra-n-butylammonium hexafluorophosphate. [Link]
-
ResearchGate. Effect of anion in carboxylate-based ionic liquids on catalytic activity of transesterification with vinyl esters and the solubility of cellulose. [Link]
-
Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. [Link]
-
JETIR. PHASE TRANSFER CATALYSTS. [Link]
-
LCGC North America. Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. [Link]
-
ResearchGate. The effect of MX anions (M = Al, Ga, In, Tl; X = Cl, Br, I) on the structures of their tetra-N-butylammonium salts. [Link]
-
ResearchGate. Efficient Synthesis of tert-Butyl Ethers under Solvent-Free Conditions. [Link]
-
ResearchGate. (A) Effect of anion on catalytic activity. (B) Reaction selectivity. (C) Proposed mechanism.. [Link]
-
International Journal of Advance Research in Science and Engineering. Alkylation of Phenol with Tert-butyl Alcohol using (1-(4- sulfonic acid) butyl triethylammonium p -. [Link]
-
PubChem. Tetrabutylammonium. [Link]
-
PubChem. Tris(2,4-DI-tert-butylphenyl)phosphate. [Link]
-
Nanyang Technological University. Selective alkylation of phenol with tert-butyl alcohol catalyzed by [bmim]PF6. [Link]
-
Stork. Action of quaternary ammonium salts on nucleic acids. I. Solubility of the quaternary ammonium salts of nucleic acids in organic solvents. [Link]
-
ResearchGate. Comparative studies on alkylation of phenol with tert-butyl alcohol in the presence of liquid or solid acid catalysts in ionic liquids. [Link]
-
Organic Chemistry Portal. Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents. [Link]
-
Organic Chemistry Portal. Di-tert-butyl peroxide (DTBP). [Link]
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- 7. The Chemist | Journal of the American Institute of Chemists [theaic.org]
A Comparative Guide to the Catalytic Efficiency of Tetra-n-butylammonium Di-tert-butylphosphate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of an appropriate catalyst is paramount to achieving optimal reaction outcomes. Tetra-n-butylammonium di-tert-butylphosphate (TBDP) has emerged as a versatile phase-transfer catalyst and a reagent in phosphorylation reactions. This guide provides a comprehensive review of its catalytic efficiency, benchmarked against common alternatives, and supported by mechanistic insights and detailed experimental protocols. Our analysis is tailored for researchers, scientists, and drug development professionals seeking to harness the full potential of this unique quaternary ammonium salt.
Introduction to this compound (TBDP)
This compound is a quaternary ammonium salt characterized by a bulky, lipophilic tetra-n-butylammonium cation and a di-tert-butylphosphate anion. This structure endows TBDP with properties that make it an effective catalyst in multiphasic reaction systems and a reagent in phosphorylation chemistry. Its primary applications lie in its role as a phase-transfer catalyst, facilitating the transfer of anionic species between immiscible aqueous and organic phases, and as a source of a protected phosphate group in the synthesis of phosphate esters.[1]
Core Catalytic Applications and Mechanistic Insights
TBDP's utility stems from two main areas: phase-transfer catalysis and phosphorylation reactions.
Phase-Transfer Catalysis
As a phase-transfer catalyst (PTC), TBDP accelerates reactions between reactants located in different phases. The large, organic-soluble tetra-n-butylammonium cation pairs with an anionic reactant from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate. This mechanism is particularly effective in nucleophilic substitution reactions such as O-alkylation, C-alkylation, and acylation.[1] The bulky tert-butyl groups on the phosphate anion can also play a role in stabilizing transition states, potentially influencing reaction selectivity.[1]
dot graph TD { subgraph Aqueous Phase A["Reactant Anion (Nu⁻)"]; B["TBDP (Q⁺X⁻)"]; end
} caption: "Mechanism of Phase-Transfer Catalysis using TBDP."
Phosphorylation of Alcohols
TBDP can also act as a reagent for the phosphorylation of alcohols, leading to the formation of the corresponding di-tert-butyl phosphate esters.[1] This transformation is a key step in the synthesis of various biologically important molecules. The di-tert-butyl phosphate group serves as a protecting group for the phosphate moiety, which can be later removed under acidic conditions.
dot graph TD { A["Alcohol (R-OH)"] -- "Nucleophilic Attack" --> B{Transition State}; C["TBDP"] -- "Provides Phosphate Group" --> B; B -- "Product Formation" --> D["Di-tert-butyl Phosphate Ester (R-OPO(OtBu)₂)"];
} caption: "Phosphorylation of an alcohol using TBDP."
Comparative Analysis of Catalytic Efficiency
O-Alkylation of Phenols: A Case Study
The Williamson ether synthesis, a classic O-alkylation reaction, provides a suitable platform for comparing the efficacy of phase-transfer catalysts. While specific data for TBDP in this reaction is scarce, we can infer its potential performance based on the established principles of phase-transfer catalysis.
Table 1: Comparison of Phase-Transfer Catalysts in O-Alkylation of 4-Nitrophenol with 1-Bromobutane (Illustrative)
| Catalyst | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| TBAB | 5 | Toluene/Water | 80 | 6 | 95 | Hypothetical Data |
| TBAHS | 5 | Toluene/Water | 80 | 8 | 92 | Hypothetical Data |
| TBDP | 5 | Toluene/Water | 80 | - | - | Data Not Available |
Note: The data in the table above is illustrative and intended to provide a framework for comparison. The absence of specific experimental data for TBDP highlights a research gap that warrants further investigation.
The efficiency of a phase-transfer catalyst is influenced by several factors, including the lipophilicity of the cation and the nature of the anion. The large tetra-n-butylammonium cation in all three catalysts ensures good solubility in the organic phase. The differing anions (Br⁻, HSO₄⁻, and (tBuO)₂PO₄⁻) can affect the catalyst's performance by influencing the ion-exchange equilibrium at the phase interface and the reactivity of the transported nucleophile.
Experimental Protocols
To facilitate further research and direct comparison, we provide a detailed, self-validating experimental protocol for a representative O-alkylation reaction.
Protocol: Phase-Transfer Catalyzed O-Alkylation of 4-Nitrophenol
Objective: To synthesize 4-nitrophenetole from 4-nitrophenol and ethyl bromide using a phase-transfer catalyst.
Materials:
-
4-Nitrophenol
-
Ethyl bromide
-
Sodium hydroxide (NaOH)
-
Toluene
-
Phase-Transfer Catalyst (e.g., TBDP, TBAB, or TBAHS)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-nitrophenol (1.39 g, 10 mmol) and the phase-transfer catalyst (0.5 mmol, 5 mol%) in 20 mL of toluene.
-
Aqueous Phase Preparation: In a separate beaker, dissolve sodium hydroxide (0.8 g, 20 mmol) in 20 mL of deionized water.
-
Reaction Initiation: Add the aqueous NaOH solution to the toluene solution of 4-nitrophenol. Stir the biphasic mixture vigorously.
-
Addition of Alkylating Agent: Add ethyl bromide (1.0 mL, 13.4 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80°C and maintain vigorous stirring for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer using a separatory funnel.
-
Extraction: Wash the organic layer with 2 x 20 mL of deionized water and then with 20 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 4-nitrophenetole.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry and compare the data with literature values.
Self-Validation: The successful synthesis of 4-nitrophenetole can be confirmed by its characteristic spectroscopic data. The efficiency of the catalyst can be determined by calculating the isolated yield of the product. By running parallel reactions with different catalysts under identical conditions, a direct comparison of their catalytic efficiency can be established.
Conclusion and Future Outlook
This compound is a promising catalyst with potential applications in both phase-transfer catalysis and phosphorylation reactions. Its unique structure suggests it may offer advantages in terms of reactivity and selectivity in certain transformations. However, the current body of literature lacks the specific, comparative experimental data needed to fully elucidate its catalytic efficiency relative to more common quaternary ammonium salts.
The experimental protocol provided in this guide offers a standardized method for researchers to benchmark the performance of TBDP against other catalysts in a well-defined system. Such studies are crucial for expanding our understanding of this catalyst and unlocking its full potential in organic synthesis, ultimately aiding in the development of more efficient and selective chemical processes for the pharmaceutical and chemical industries.
References
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PubChem. This compound. Retrieved from [Link]
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- Hirao, T., Masunaga, T., Ohshiro, Y., & Agawa, T. (1981). A Novel Synthesis of α-Phosphoryl-and α-Aryloxy-Substituted Ketones by the Reaction of Silyl Enol Ethers with Phosphoryl and Aryloxy Compounds in the Presence of Silver(I) Oxide. Synthesis, 1981(01), 56-57.
- Perich, J. W., & Johns, R. B. (1988). Di-t-butyl N,N-diethylphosphoramidite. A convenient and highly reactive reagent for the synthesis of O-phosphoseryl-containing peptides. The Journal of Organic Chemistry, 53(17), 4103-4105.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Tetra-n-butylammonium Di-tert-butylphosphate
This document provides essential procedural guidance for the safe handling and disposal of Tetra-n-butylammonium di-tert-butylphosphate (CAS No. 68695-48-7). As a compound comprised of a quaternary ammonium cation and an organophosphate anion, it necessitates a cautious and informed approach to waste management. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental compliance, grounded in established regulatory frameworks and chemical principles.
Part 1: Core Directive: Hazard Assessment and Waste Characterization
The foundational step in any chemical disposal procedure is a thorough understanding of the material's hazards. This compound is a solid substance with a molecular weight of 451.7 g/mol .[1][2]
1.1. Known Hazards According to available Safety Data Sheets (SDS) and chemical databases, this compound is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[2]
The signal word for this chemical is "Warning".[1]
1.2. The Precautionary Principle: Addressing Data Gaps Crucially, comprehensive toxicological and ecotoxicological data for this specific compound are largely unavailable.[3] The SDS reports "no data available" for key metrics such as toxicity to fish, daphnia, and other aquatic invertebrates.[3] This lack of data mandates the application of the precautionary principle. It is the official policy of many institutions, and a best practice under the Resource Conservation and Recovery Act (RCRA), to assume all chemical wastes are hazardous unless proven otherwise.[4] Therefore, this compound waste must be managed as hazardous chemical waste .
1.3. Chemical Family Considerations The compound belongs to two chemical classes of significant environmental and safety concern:
-
Quaternary Ammonium Compounds (QACs): The tetrabutylammonium cation is a QAC. QACs are known to be persistent in the environment and can exhibit toxicity towards aquatic organisms.[5][6] Their widespread use in disinfectants has led to increased scrutiny of their environmental fate.[7][8]
-
Organophosphates: The di-tert-butylphosphate anion is an organophosphate. This class of compounds includes many highly toxic pesticides and nerve agents.[9] While this specific anion is less studied, the general class is known for potential environmental persistence in groundwater and requires specialized disposal, often high-temperature incineration.[10][11]
Given these factors, all waste streams containing this compound must be treated with a high degree of caution.
Part 2: Personnel Safety & Protective Equipment (PPE)
To mitigate the risks of exposure, all personnel handling this compound, whether in pure form or as waste, must adhere to strict PPE protocols as outlined in the OSHA Laboratory Standard (29 CFR 1910.1450).[12][13]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields.[3] | Protects against dust, aerosols, and splashes, preventing serious eye irritation.[2] |
| Skin Protection | Impervious lab coat and chemically resistant gloves (e.g., nitrile). | Prevents skin contact, which can cause irritation.[2] Contaminated clothing should be removed and decontaminated before reuse.[14] |
| Respiratory Protection | To be used in case of insufficient ventilation or dust formation.[14] | If exposure limits are exceeded or dust is generated, a full-face respirator is necessary to prevent respiratory tract irritation.[2][3] All respirator use must comply with 29 CFR 1910.134.[13] |
Part 3: Laboratory Waste Management: A Step-by-Step Protocol
Proper disposal begins at the point of generation. Adherence to a strict, systematic collection protocol is mandatory to ensure safety and regulatory compliance with EPA and OSHA standards.[15][16]
Experimental Protocol: Waste Collection
-
Container Selection:
-
Waste Segregation:
-
Labeling:
-
Label the container clearly with the words "Hazardous Waste".
-
List the full chemical name: "this compound".
-
Indicate the primary hazards: "Irritant," "Harmful."
-
Ensure the date of first accumulation is clearly marked.
-
-
Accumulation:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[18]
-
The container must be kept closed at all times except when actively adding waste.[4] This is a common and serious EPA violation.
-
The storage area should be cool, dry, and well-ventilated, away from heat or ignition sources.[3]
-
Part 4: Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Part 5: Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is vital.
-
Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Avoid breathing dust.[3] Wear the full PPE specified in Part 2.
-
Containment: Prevent further spillage or leakage if it is safe to do so.[3] Do not allow the material to enter drains or waterways, as QACs can be toxic to aquatic life.[6]
-
Cleanup: Carefully sweep up or scoop the solid material into a suitable container for disposal.[3] Use spark-proof tools and explosion-proof equipment.[3] The collected material must be treated as hazardous waste and disposed of according to the protocol in Part 3.
Part 6: Final Disposal Pathway
Under no circumstances should this chemical waste be disposed of down the drain or in regular trash. The final disposal must be handled by professionals in compliance with all federal, state, and local regulations.[15][17]
-
Coordination: Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.
-
Transportation: The waste will be collected by a licensed hazardous waste transporter.
-
Ultimate Disposal: The designated Treatment, Storage, and Disposal Facility (TSDF) will determine the final disposal method. Given the compound's organophosphate nature and lack of degradation data, the most probable and environmentally sound method is high-temperature incineration .[10][15] This process effectively destroys the organic components, converting them to less harmful substances.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe management and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
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OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
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Quaternary Ammonium Compounds in Cleaning Products. (n.d.). Mount Sinai. Retrieved from [Link]
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Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]
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Laboratory Safety: OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Material Safety Data Sheet - Tetra Butyl Ammonium Dihydrogen Orthophosphate AR/HPLC. (n.d.). Oxford Lab Chem. Retrieved from [Link]
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Quaternary Ammonium Compounds (QACs). (n.d.). Mass.gov. Retrieved from [Link]
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Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Hrubec, T. C., et al. (2021). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, 55(1), 37-51. Retrieved from [Link]
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Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]
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Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Zheng, G., et al. (2021). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Health Perspectives, 129(8). Retrieved from [Link]
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Hazardous Waste Management. (n.d.). Arkansas State University. Retrieved from [Link]
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Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency. Retrieved from [Link]
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Decontamination of organophosphorus pesticides on sensitive equipment. (2007). Journal of Hazardous Materials, 148(1-2), 229-236. Retrieved from [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Morehead State University. Retrieved from [Link]
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Spath, S. (2017). Environmental fate and toxicology of organophosphate pesticides. Journal of the Geological Society, 174(3), 515-528. Retrieved from [Link]
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Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]
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Liu, J., et al. (2021). A Microbial Electrochemical Technology to Detect and Degrade Organophosphate Pesticides. ACS Central Science, 7(10), 1696-1706. Retrieved from [Link]
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Navigating the Safe Handling of Tetra-n-butylammonium di-tert-butylphosphate: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the meticulous handling of specialized reagents is paramount to both experimental success and, more importantly, personal safety. Tetra-n-butylammonium di-tert-butylphosphate, a quaternary ammonium salt, is one such compound that necessitates a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this reagent, grounded in established safety principles and regulatory guidelines.
Understanding the Risks: Hazard Profile of this compound
Before any laboratory work commences, a thorough understanding of the inherent risks associated with a chemical is crucial. This compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Can lead to serious irritation if it comes into contact with the eyes.[1]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]
-
Harmful if Swallowed (H302) and Inhaled (H332): Some sources also indicate these additional hazards, underscoring the need for caution.[2]
Given these potential risks, the adoption of appropriate personal protective equipment (PPE) is not merely a recommendation but a mandatory prerequisite for handling this compound.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE must be deliberate and based on a comprehensive risk assessment. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles with side shields or a full-face shield. | Standard safety glasses are insufficient. Tight-sealing goggles or a face shield are necessary to protect against splashes and airborne particles that can cause serious eye irritation.[3][4] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber), a laboratory coat, and closed-toe shoes. | Prevents direct skin contact, which can cause irritation.[3] Contaminated gloves should be disposed of immediately after use.[3] |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. | A fume hood is highly recommended to control airborne dust and minimize the risk of respiratory tract irritation.[3][4] If a fume hood is not available or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][5] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a structured operational plan is critical for minimizing exposure and ensuring a safe working environment. The following workflow provides a comprehensive guide from preparation to post-handling procedures.
1. Preparation and Engineering Controls:
-
Work Area: Ensure the designated workspace is clean and uncluttered.
-
Ventilation: A properly functioning laboratory fume hood is highly recommended to control airborne dust and vapors.[3][4]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and have been recently tested.[3]
-
Materials: Before starting, gather all necessary equipment, reagents, and waste containers.
2. Handling Procedures:
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.
-
Containment: Handle the compound exclusively within a chemical fume hood to minimize inhalation exposure.[3][4]
-
Dust Prevention: When transferring the solid, use techniques such as gentle scooping or weighing on anti-static paper to minimize the generation of airborne dust.[6] If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
Container Management: Keep the container tightly closed when not in use to prevent contamination and the release of dust.[4][6]
3. First-Aid Measures:
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[3]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3] If skin irritation persists, seek medical advice.[8]
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[3] If the individual feels unwell, call a poison center or doctor.[3]
-
If Swallowed: Rinse the mouth with water.[4] Do not induce vomiting. Seek medical attention if you feel unwell.[8]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Characterization: This material and its container must be disposed of as hazardous waste.[9]
-
Container Disposal: Contaminated containers should be handled in the same manner as the substance itself.[9] Completely emptied packages may be eligible for recycling, depending on local regulations.[9]
-
Regulatory Compliance: All disposal practices must be in strict accordance with local, regional, and national regulations.[9] Do not empty into drains.[9] Consult with your institution's environmental health and safety (EHS) department for specific guidance on waste stream segregation and disposal procedures.
Conclusion
By integrating a thorough understanding of the hazards associated with this compound with the diligent application of the procedural steps outlined in this guide, researchers can confidently and safely utilize this reagent in their work. A steadfast commitment to safety not only protects individuals but also fosters a culture of responsibility and scientific excellence within the laboratory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
